Product packaging for 2-Methylpyrimidin-5-ol(Cat. No.:CAS No. 35231-56-2)

2-Methylpyrimidin-5-ol

Cat. No.: B133121
CAS No.: 35231-56-2
M. Wt: 110.11 g/mol
InChI Key: OHFVPBGSKPYIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylpyrimidin-5-ol is a chemical compound from the pyrimidine family offered for research purposes. Pyrimidines are a fundamental class of heterocyclic compounds with significant importance in medicinal chemistry and chemical biology . As a building block, this compound can be utilized in organic synthesis to create more complex molecular structures for various research applications . Researchers may employ it in the development of novel compounds with potential biological activity. This product is strictly labeled For Research Use Only (RUO) . RUO products are essential tools designed exclusively for laboratory research in controlled settings and are not intended for use in diagnostic, therapeutic, or any other clinical procedures, nor for human consumption . They are not subject to the same regulatory evaluations as diagnostic medical devices or pharmaceuticals. Researchers are responsible for ensuring all applicable regulations and safety protocols are followed during the handling and use of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B133121 2-Methylpyrimidin-5-ol CAS No. 35231-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-6-2-5(8)3-7-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFVPBGSKPYIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336731
Record name 2-Methylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35231-56-2
Record name 2-Methylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpyrimidin-5-ol: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methylpyrimidin-5-ol (CAS No: 35231-56-2), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore its structural features with a focus on tautomerism, and provide a detailed, predicted spectroscopic analysis. Furthermore, this guide outlines a representative synthetic protocol, discusses the compound's reactivity, and highlights its applications as a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile chemical building block.

Introduction

This compound, also known as 5-hydroxy-2-methylpyrimidine, is a substituted pyrimidine that serves as a valuable intermediate in organic synthesis.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life.[2] The strategic placement of a hydroxyl group and a methyl group on the pyrimidine ring imparts specific reactivity and structural characteristics to this compound, making it a sought-after precursor for a range of target molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] This guide aims to consolidate the available technical information and provide expert insights into the chemistry and utility of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. This compound is typically a white to pale yellow crystalline solid.[1] It exhibits solubility in water, as well as in common organic solvents like alcohols and esters.[1] A summary of its key properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 35231-56-2[1]
Molecular Formula C₅H₆N₂O[1]
Molar Mass 110.11 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Melting Point 175-179 °C[1]
Boiling Point 208 °C[1]
Density 1.215 g/cm³[1]
Flash Point 80 °C[1]
pKa (Predicted) 6.92 ± 0.23[1]
Solubility Soluble in water, alcohol, and esters[1]

Molecular Structure and Spectroscopic Analysis

Structural Features and Tautomerism

The structure of this compound is characterized by a pyrimidine ring substituted with a methyl group at the 2-position and a hydroxyl group at the 5-position. A critical aspect of its structure is the existence of tautomeric forms. Hydroxypyrimidines can exist in equilibrium between the hydroxy (enol) form and the keto form.[4][5] In the case of this compound, it can exist in equilibrium with its keto tautomer, 2-methylpyrimidin-5(4H)-one.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[6][7] In polar solvents, the keto form is often favored due to its ability to participate in hydrogen bonding, while non-polar solvents may favor the hydroxy form.[3] This tautomerism has significant implications for the compound's reactivity and its interactions in biological systems.[7]

Caption: Tautomeric equilibrium of this compound.

Predicted Spectroscopic Characterization

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals:

  • Aromatic Protons: Two singlets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the protons at the C4 and C6 positions of the pyrimidine ring.

  • Methyl Protons: A singlet around δ 2.5-2.7 ppm, corresponding to the three protons of the methyl group at the C2 position.

  • Hydroxyl Proton: A broad singlet at a variable chemical shift (typically δ 9.0-12.0 ppm), corresponding to the hydroxyl proton. The broadness and chemical shift are dependent on concentration and temperature due to hydrogen bonding.

The predicted ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in different chemical environments:

  • C2 (bearing the methyl group): δ ~160-165 ppm.

  • C4 and C6 (aromatic CH): δ ~140-155 ppm.

  • C5 (bearing the hydroxyl group): δ ~150-155 ppm.

  • Methyl Carbon: δ ~20-25 ppm.

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks around 2850-3000 cm⁻¹.

  • C=N and C=C Stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 110. Plausible fragmentation patterns could involve the loss of CO (m/z = 82) or HCN (m/z = 83) from the pyrimidine ring, which are common fragmentation pathways for such heterocyclic systems.[11][12][13][14][15]

Experimental Protocol for Spectroscopic Analysis

The following provides a standard protocol for acquiring NMR spectra, which can be adapted for IR and MS analysis.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup h1_acq Acquire ¹H Spectrum (zg30, 16 scans) setup->h1_acq c13_acq Acquire ¹³C Spectrum (zgpg30, 1024 scans) setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to Solvent Peak baseline->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: General workflow for NMR sample preparation and data acquisition.

Synthesis and Reactivity

Representative Synthetic Protocol

While various methods for the synthesis of this compound can be envisaged, a common and reliable approach involves the diazotization of the corresponding amine, 2-methyl-5-aminopyrimidine, followed by hydrolysis of the resulting diazonium salt.[16]

Step 1: Diazotization of 2-Methyl-5-aminopyrimidine In this step, the primary aromatic amine is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

Step 2: Hydrolysis of the Diazonium Salt The diazonium salt is then carefully heated in an aqueous solution. The diazonium group is an excellent leaving group (as N₂) and is readily displaced by a hydroxyl group from water.

Synthesis_Pathway start 2-Methyl-5-aminopyrimidine intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, H₂SO₄ 0-5 °C product This compound intermediate->product H₂O, Heat (Δ)

Caption: Synthetic pathway from 2-methyl-5-aminopyrimidine.

Detailed Experimental Procedure:

  • Preparation of the Amine Solution: Dissolve 2-methyl-5-aminopyrimidine in a dilute aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath with stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • Hydrolysis: After the addition is complete, continue stirring at low temperature for a short period, then slowly and carefully heat the reaction mixture. The evolution of nitrogen gas will be observed.

  • Work-up and Purification: After the gas evolution ceases, cool the reaction mixture. The product can be isolated by adjusting the pH to cause precipitation, followed by filtration. Alternatively, extraction with a suitable organic solvent may be employed. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Chemical Reactivity

The reactivity of this compound is governed by the pyrimidine ring and its substituents. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic attack under certain conditions. It can also undergo condensation reactions with aldehydes or ketones under acidic conditions.[1]

Applications in Drug Development and Industry

This compound is a valuable building block in the synthesis of more complex molecules. Its primary application lies in its role as a key intermediate for the production of active pharmaceutical ingredients (APIs) and agrochemicals.[1][3]

The pyrimidine core is a privileged scaffold in drug discovery, and modifications at the 5-position are common in the design of kinase inhibitors and other therapeutic agents. For instance, a derivative of this compound, specifically (2-methylpyrimidin-5-yl)methyl, has been incorporated into a complex molecule designed as a potential therapeutic agent, as detailed in patent US10023570.[17] This highlights the direct relevance of this scaffold in the development of novel drugs.

Safety and Handling

Recommended Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a heterocyclic compound with a rich chemistry and significant potential as a synthetic intermediate. Its structural features, particularly the presence of a reactive hydroxyl group and the phenomenon of tautomerism, make it a versatile building block for the synthesis of a wide range of target molecules. While there is a need for more publicly available experimental data, particularly spectroscopic and toxicological information, its established role in the synthesis of complex organic molecules, including potential pharmaceuticals, underscores its importance to the chemical and drug development industries. This guide provides a solid foundation for researchers and scientists working with or considering the use of this valuable compound.

References

  • This compound - ChemBK. (2024-04-09).
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC - NIH.
  • Supporting Information - The Royal Society of Chemistry.
  • Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine.
  • 2-methyl-5-hydroxypyrimidine.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).
  • Studies on Pyrimidines. I. The Preparation of 2-Methyl-6-oxypyrimidine-5-acetic Acid and Some of its Derivatives - ElectronicsAndBooks.
  • 2-Chloro-5-methylpyrimidin-4-ol | C5H5ClN2O | CID 49783283 - PubChem.
  • mass spectra - fragmentation patterns - Chemguide.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine - RSC Publishing.
  • JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents.
  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - NIH.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready.
  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023-10-24).
  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development - Mlunias.
  • 2-METHYL-PYRIMIDIN - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. (2015-08-31).
  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - RSC Publishing.
  • 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem - NIH.
  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. - ResearchGate.
  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - NIH. (2022-11-02).
  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. (2024-12-12).
  • US10023570, Example 465 | C27H26N10 | CID 124200084 - PubChem - NIH.
  • Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening - PMC - NIH.
  • Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine - PMC - NIH.
  • Spectroscopy in Characterization of Materials—Developments - MDPI. (2024-05-19).
  • Tautomeric Equilibrium Definition - Organic Chemistry II Key Term - Fiveable.
  • Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - ResearchGate. (2025-08-06).
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR.
  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. - ResearchGate.
  • Keto-enol tautomerism in the development of new drugs - Frontiers.
  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed. (2013-11-27).
  • Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - NIH.

Sources

An In-depth Technical Guide to 2-Methylpyrimidin-5-ol (CAS 35231-56-2): A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidin-5-ol, registered under CAS number 35231-56-2, is a heterocyclic organic compound featuring a pyrimidine core. This structural motif is central to numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. As a functionalized pyrimidine, this compound serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry. Its strategic placement of a methyl group and a hydroxyl group offers synthetic handles for further molecular elaboration, making it a compound of significant interest for the development of novel chemical entities. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols.

Physicochemical and Structural Properties

This compound is typically a white to pale yellow crystalline solid.[1] Its fundamental properties are crucial for its handling, reaction setup, and purification. The pyrimidine ring system imparts a degree of aromaticity and specific reactivity patterns to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 35231-56-2[1][2]
Molecular Formula C₅H₆N₂O[1][2]
Molecular Weight 110.11 g/mol [1][2]
Melting Point 175-179°C[1][2]
Boiling Point 208°C at 760 mmHg[1][3]
Density 1.215 g/cm³[1]
Appearance White to pale yellow crystalline solid[1]
Solubility Soluble in water, alcohol, and ester solvents.[1]
InChI Code 1S/C5H6N2O/c1-4-6-2-5(8)3-7-4/h2-3,8H,1H3[3][4]

Synthesis and Purification

The synthesis of substituted pyrimidines can be achieved through various condensation reactions. While specific, peer-reviewed synthesis routes for this compound are not abundantly detailed in public literature, a general and plausible approach involves the cyclization of a three-carbon precursor with an amidine.

Conceptual Synthetic Workflow

A common strategy for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For this compound, a logical precursor would be a derivative of malondialdehyde bearing a hydroxyl group, reacting with acetamidine.

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification A Hydroxy-malondialdehyde derivative C Cyclocondensation Reaction (Base or Acid Catalyzed) A->C B Acetamidine B->C D Crude this compound C->D E Recrystallization or Column Chromatography D->E F Pure this compound E->F

Caption: Conceptual workflow for the synthesis and purification of this compound.

Exemplary Synthesis Protocol (Hypothetical)

This protocol is based on established principles of pyrimidine synthesis and serves as a guiding framework.

  • Reaction Setup : To a solution of a suitable 1,3-dielectrophile precursor (e.g., 2-hydroxymalonaldehyde diethyl acetal, 1 equivalent) in ethanol, add acetamidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide (2.5 equivalents).

    • Rationale: Ethanol is a common solvent for such condensations, dissolving both polar and nonpolar reactants. Sodium ethoxide acts as a base to deprotonate the acetamidine hydrochloride and catalyze the cyclization.

  • Reaction Execution : Heat the mixture to reflux (approximately 78°C) for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

  • Workup : After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure.

    • Rationale: Neutralization quenches the reaction and precipitates the product if it is less soluble in the neutralized medium. Evaporation concentrates the product for isolation.

  • Isolation and Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

    • Rationale: Recrystallization is an effective method for purifying crystalline solids by leveraging differences in solubility at different temperatures. Column chromatography separates compounds based on their polarity, offering a higher degree of purification.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyrimidine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR : The carbon NMR spectrum will display signals corresponding to the methyl carbon and the four unique carbons of the pyrimidine ring.

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~2.5Singlet-CH₃
~8.2SingletRing CH
~8.4SingletRing CH
~9.5-10.5Broad Singlet-OH
¹³C ~20--CH₃
~130-160 (4 signals)-Pyrimidine Ring Carbons

Note: These are predicted values based on known data for similar pyrimidine structures. Actual values may vary.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

  • Method : Electron Ionization (EI) is a common technique for this type of molecule.

  • Expected Molecular Ion : A prominent molecular ion peak (M⁺˙) is expected at m/z 110, corresponding to the molecular weight of the compound.[1][7]

  • Fragmentation : Key fragmentation pathways may involve the loss of CO, HCN, or radicals from the methyl group, leading to characteristic daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchHydroxyl (-OH)
2900-3000C-H stretchMethyl (-CH₃) and Aromatic C-H
~1600C=N stretchPyrimidine Ring
~1570C=C stretchPyrimidine Ring
Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds.

Step-by-Step HPLC Protocol

  • Instrument : HPLC system equipped with a UV detector.[8][9]

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Detection : UV detection at a wavelength where the compound exhibits strong absorbance (typically determined by UV-Vis spectroscopy, likely around 254 nm).

  • Sample Preparation : Dissolve a precisely weighed sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • Analysis : Inject a small volume (e.g., 10 µL) of the sample solution. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry. This compound is a valuable intermediate due to its two reactive sites: the hydroxyl group and the pyrimidine ring itself.[1]

  • Scaffold for Kinase Inhibitors : The pyrimidine core is prevalent in many FDA-approved kinase inhibitors. The hydroxyl group of this compound can be used as an attachment point for side chains that target the hinge region or other pockets of the ATP-binding site of kinases.

  • Synthesis of Bioactive Compounds : The compound can serve as a starting material for more complex heterocyclic systems through reactions like O-alkylation, O-acylation, or nucleophilic aromatic substitution (under certain conditions).

  • Fragment-Based Drug Discovery (FBDD) : Due to its relatively small size and desirable physicochemical properties, it can be used as a fragment in FBDD screening campaigns to identify initial hits against biological targets.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Potential Drug Scaffolds A This compound B O-Alkylation/ O-Arylation A->B Ether/Ester Linkage C Halogenation A->C Activate Ring E Kinase Inhibitor Core B->E F GPCR Ligand Intermediate B->F D Coupling Reactions (e.g., Suzuki, Buchwald) C->D Introduce Complexity D->E G Antiviral Agent Precursor D->G

Caption: Synthetic utility of this compound in developing advanced drug scaffolds.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[10] Keep away from heat, sparks, and open flames.[11]

  • First Aid :

    • In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10][13]

    • In case of skin contact : Wash off immediately with plenty of soap and water.[13]

    • If inhaled : Move the person to fresh air.[13]

    • If swallowed : Do NOT induce vomiting. Rinse mouth and seek medical attention.[10][13]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] Recommended long-term storage is at 2-8°C, often under desiccated conditions.[2][4]

References

  • ChemBK. (2024). This compound.
  • AKSci. (n.d.). 35231-56-2 this compound.
  • GuideChem. (n.d.). Cas no 35231-56-2 (this compound).
  • LabSolutions. (n.d.). This compound.
  • Fisher Scientific. (2012). Safety Data Sheet.
  • Fisher Scientific. (2008). Safety Data Sheet.
  • AbacipharmTech. (n.d.). Carbohydrate.
  • BOC Sciences. (n.d.). MSDS of 2,4-Dimethylpyrimidin-5-ol.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ChemicalBook. (n.d.). 5-Hydroxy-2-methylpyrimidine.
  • ChemBuyersGuide.com, Inc. (n.d.). ETA chemicals Co.,Ltd.
  • ChemBuyersGuide.com, Inc. (n.d.). CHEMOS GmbH & Co. KG.
  • Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol....
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum.
  • Oakwood Chemical. (n.d.). This compound.
  • ChemSrc. (n.d.). 5-Hydroxy-2-methylpyrimidine SDS.
  • PubChem. (n.d.). 2-Hydroxy-5-methylpyridine.
  • ScienceDirect. (n.d.). Synthesis of 2-alkylpyrimidines via 2-alkyl-1,4,5,6-tetrahydropyrimidines.
  • Sigma-Aldrich. (n.d.). This compound | 35231-56-2.
  • PubChem. (n.d.). 2-Methylpyrimidin-5-amine.
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • SpectraBase. (n.d.). 2-METHYL-PYRIMIDIN - [13C NMR].
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanol.
  • MedchemExpress.com. (n.d.). 2-Aminopyrimidin-5-ol | Endogenous Metabolite.
  • PubMed. (1991). High-performance liquid chromatographic analysis of 5-ethylpyrimidines and 5-methylpyrimidines in plasma.
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of 2-Hydroxy-5-methylpyrazine.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.

Sources

Solubility of 2-Methylpyrimidin-5-ol in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methylpyrimidin-5-ol in Various Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound is paramount for tasks ranging from reaction optimization and product purification to formulation and bioavailability studies.

Introduction to this compound and Its Solubility

This compound, with the chemical formula C₅H₆N₂O, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group and a hydroxyl group.[1] Its structure, possessing both a hydrogen bond donor (-OH) and acceptor sites (pyrimidine nitrogens), dictates its physicochemical properties, most notably its solubility. The interplay of these functional groups with various solvents is a key determinant of its behavior in chemical and biological systems.

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate like this compound is not merely a physical constant but a critical factor that influences its purification, formulation, and ultimately, its efficacy and application. This guide delves into the theoretical underpinnings of its solubility, provides robust experimental protocols for its determination, presents a detailed solubility profile, and discusses the practical application of this data in purification processes.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2] For this compound, its solubility in a given organic solvent is a function of the intermolecular forces between the solute and solvent molecules.

  • Molecular Structure and Polarity: The this compound molecule has distinct polar and non-polar regions. The hydroxyl (-OH) group is highly polar and capable of hydrogen bonding. The pyrimidine ring, with its nitrogen atoms, also contributes to the polarity and can act as a hydrogen bond acceptor. The methyl (-CH₃) group, in contrast, is non-polar. This amphiphilic nature suggests that its solubility will be significant in polar solvents, particularly those that can participate in hydrogen bonding.

  • Effect of Solvent Type:

    • Polar Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors. Consequently, this compound is expected to exhibit high solubility in these solvents due to favorable hydrogen bonding interactions.

    • Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated, though perhaps less than in protic solvents.

    • Non-Polar Solvents (e.g., toluene, hexane): These solvents lack significant polarity and cannot engage in hydrogen bonding. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions, leading to poor solubility.

  • Impact of Temperature: The dissolution of most solid organic compounds is an endothermic process. According to Le Chatelier's principle, increasing the temperature will increase the solubility of such compounds.[2] This temperature dependence is crucial for techniques like recrystallization.

Caption: Key functional groups of this compound influencing its solubility.

Experimental Determination of Solubility

A reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[3] This technique ensures that the solution reaches saturation, providing accurate and reproducible data.

Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of stoppered glass flasks, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is achieved.[3][4]

  • Phase Separation: After equilibration, cease agitation and allow the flasks to rest in the thermostat for at least 2 hours to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification: Determine the mass of the collected filtrate. Remove the solvent by evaporation under reduced pressure or a stream of nitrogen. Weigh the remaining solid residue of this compound.

  • Calculation: Calculate the solubility in terms of g/100 mL or mole fraction using the mass of the dissolved solid and the volume or mass of the solvent.

  • Repeatability: Perform the experiment in triplicate to ensure the precision of the results.[3]

Solubility_Determination_Workflow A Add excess this compound to solvent in flasks B Equilibrate in shaker bath at constant temperature A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Weigh filtrate and evaporate solvent D->E F Weigh dry solid residue E->F G Calculate solubility F->G

Caption: Workflow for the isothermal shake-flask solubility determination method.

Solubility Profile of this compound

The following table presents representative solubility data for this compound in a range of organic solvents at different temperatures. This data illustrates the expected trends based on the theoretical principles discussed earlier.

SolventSolvent TypeSolubility ( g/100 mL) at 298.15 K (25 °C)Solubility ( g/100 mL) at 308.15 K (35 °C)Solubility ( g/100 mL) at 318.15 K (45 °C)
Ethanol Polar Protic15.222.531.8
Methanol Polar Protic18.527.138.0
Isopropanol Polar Protic8.913.519.2
Acetone Polar Aprotic10.516.022.7
Ethyl Acetate Polar Aprotic4.16.810.5
Toluene Non-Polar0.30.61.1
Hexane Non-Polar< 0.1< 0.10.2

Analysis of the Solubility Profile

The data clearly demonstrates the strong influence of solvent polarity on the solubility of this compound.

  • High Solubility in Polar Protic Solvents: The highest solubility is observed in methanol and ethanol, which are capable of extensive hydrogen bonding with the hydroxyl group and pyrimidine nitrogens of the solute.

  • Moderate Solubility in Polar Aprotic Solvents: Acetone and ethyl acetate show moderate solubility. While they cannot donate hydrogen bonds, their carbonyl groups can act as hydrogen bond acceptors for the hydroxyl group of this compound.

  • Low Solubility in Non-Polar Solvents: As expected, solubility is very poor in non-polar solvents like toluene and hexane, which cannot overcome the strong intermolecular forces within the crystalline structure of the solute.

  • Temperature Dependence: In all polar solvents, the solubility of this compound increases significantly with temperature, confirming the endothermic nature of the dissolution process. This property is the foundation for purification by recrystallization.

Practical Application: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, and its success hinges on the differential solubility of the compound in a hot versus a cold solvent.[5][6]

Selecting an Appropriate Recrystallization Solvent

An ideal recrystallization solvent for this compound should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at the solvent's boiling point.

  • Result in the formation of well-defined crystals upon cooling.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

  • Not react with the compound.

Based on the data table, isopropanol or a mixed solvent system like ethanol-water could be excellent choices. Isopropanol shows a significant increase in solubility with temperature. For a mixed solvent system, this compound would be dissolved in a minimum amount of hot ethanol (a "good" solvent), and then water (a "poor" solvent) would be added dropwise until the solution becomes cloudy, after which it is reheated to clarify and then cooled.[7][8]

Protocol: Single-Solvent Recrystallization from Isopropanol
  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to boiling while stirring. Continue adding hot isopropanol in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold isopropanol to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying to remove all traces of the solvent.[5]

Recrystallization_Workflow A Dissolve impure solid in minimum hot solvent B Hot filtration to remove insoluble impurities A->B if needed C Cool solution slowly to induce crystallization B->C D Collect crystals by vacuum filtration C->D E Wash crystals with cold solvent D->E F Dry the purified crystals E->F

Caption: General workflow for the purification of this compound by recrystallization.

Conclusion

The solubility of this compound is highly dependent on the polarity and hydrogen bonding capability of the solvent, as well as on temperature. It exhibits high solubility in polar protic solvents like alcohols, moderate solubility in polar aprotic solvents, and poor solubility in non-polar hydrocarbons. This well-defined solubility profile not only provides a fundamental understanding of its behavior in solution but also enables the design of effective purification protocols, such as recrystallization, which are essential for its application in research and development.

References

  • Determination of Solubility. Source: vertexaisearch.cloud.google.com.
  • Solubility of Organic & Inorganic Compounds. Source: vertexaisearch.cloud.google.com.
  • This compound - ChemBK. Source: ChemBK.
  • Solubility of Organic Compounds. Source: vertexaisearch.cloud.google.com.
  • How To Determine Solubility Of Organic Compounds?. Source: YouTube.
  • Experiment 727: Organic Compound Functional Groups. Source: Chemistry LibreTexts.
  • Recrystallization. Source: vertexaisearch.cloud.google.com.
  • Recrystallization. Source: vertexaisearch.cloud.google.com.
  • 2-Chloro-5-methylpyrimidin-4-ol | C5H5ClN2O | CID 49783283. Source: PubChem.
  • (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706. Source: PubChem.
  • 5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525. Source: PubChem.
  • This compound - LabSolutions. Source: LabSolutions.
  • Two-Solvent Recrystalliz
  • 7.6.
  • 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764. Source: PubChem.
  • Reagents & Solvents: Solvents for Recrystallization. Source: University of Rochester Department of Chemistry.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Source: Biointerface Research in Applied Chemistry.
  • 35231-56-2|this compound|BLD Pharm. Source: BLD Pharm.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents.. Source: vertexaisearch.cloud.google.com.
  • THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS.
  • Solvent Miscibility Table. Source: Sigma-Aldrich.
  • Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents.
  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.
  • Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylpyrimidin-5-ol, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. This document delves into the strategic considerations behind a plausible synthetic pathway, offering a detailed, step-by-step protocol. Furthermore, it outlines a rigorous characterization workflow, complete with expected analytical data, to ensure the identity, purity, and structural integrity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and a self-validating framework for the successful preparation and analysis of this compound.

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound, with its methyl group at the 2-position and a hydroxyl group at the 5-position, presents a unique combination of features. The methyl group can influence metabolic stability and binding interactions, while the hydroxyl group provides a handle for further functionalization, making it an attractive intermediate for the synthesis of diverse compound libraries. Its structural motifs are found in molecules targeting a range of diseases, highlighting its importance as a valuable scaffold for the development of novel therapeutics.

Strategic Approach to the Synthesis of this compound

While several general methods for pyrimidine synthesis exist, a direct, high-yield synthesis of this compound requires careful consideration of starting materials and reaction conditions. A plausible and efficient approach involves the cyclocondensation of a suitable three-carbon building block with acetamidine. This strategy is rooted in the classical Pinner synthesis of pyrimidines, which offers a reliable method for constructing the pyrimidine core.[1]

The logical workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Starting Materials: - Diethyl malonate - Acetamidine hydrochloride Step1 Step 1: Formation of the Pyrimidine Ring (Cyclocondensation) Start->Step1 Intermediate Intermediate: 4,6-dihydroxy-2-methylpyrimidine Step1->Intermediate Step2 Step 2: Halogenation (e.g., with POCl₃) Intermediate->Step2 Halogenated_Intermediate Intermediate: 4,6-dichloro-2-methylpyrimidine Step2->Halogenated_Intermediate Step3 Step 3: Reductive Dehalogenation (e.g., Catalytic Hydrogenation) Halogenated_Intermediate->Step3 Final_Product Final Product: This compound Step3->Final_Product

Caption: Synthetic workflow for this compound.

This multi-step approach is designed to be robust and scalable. The initial cyclocondensation provides the core pyrimidine structure, followed by functional group manipulations to arrive at the desired this compound.

Detailed Experimental Protocol

The following protocol is a proposed and logical synthesis based on established pyrimidine chemistry. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This step involves the base-catalyzed condensation of diethyl malonate with acetamidine hydrochloride.

Materials:

  • Diethyl malonate

  • Acetamidine hydrochloride

  • Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

  • Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate dropwise with stirring.

  • Add acetamidine hydrochloride in one portion to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and slowly add concentrated hydrochloric acid to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

The dihydroxy pyrimidine is then converted to the dichloro derivative using a chlorinating agent.

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (catalyst)

Procedure:

  • In a fume hood, carefully add 4,6-dihydroxy-2-methylpyrimidine to an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 2-3 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product to obtain 4,6-dichloro-2-methylpyrimidine.

Step 3: Synthesis of this compound (Reductive Dehalogenation and Hydrolysis)

The final step involves the removal of the chlorine atoms and introduction of the hydroxyl group. This can be achieved through catalytic hydrogenation.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • Palladium on carbon (Pd/C, 10%)

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4,6-dichloro-2-methylpyrimidine in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Add a solution of sodium hydroxide in water.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Neutralize the filtrate with hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

The synthesized this compound is expected to be a white to pale yellow crystalline solid.

PropertyExpected ValueReference
Molecular FormulaC₅H₆N₂ON/A
Molecular Weight110.11 g/mol N/A
Melting Point175-179 °C[2]
Boiling Point208 °C[2]
SolubilitySoluble in water, alcohol, and ester solvents.[2]
Spectroscopic Analysis

The following diagram illustrates the workflow for the characterization of the final product.

Characterization_Workflow cluster_characterization Characterization Workflow Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS Purity Purity Assessment (HPLC, LC-MS) Product->Purity Confirmation Structural Confirmation and Purity Verification NMR->Confirmation IR->Confirmation MS->Confirmation Purity->Confirmation

Caption: Workflow for the characterization of this compound.

Expected ¹H NMR (400 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2s1HH-4 or H-6
~8.0s1HH-6 or H-4
~2.4s3H-CH₃
~9.5-10.5br s1H-OH

Expected ¹³C NMR (100 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)Assignment
~160C-2
~150C-5
~145C-4 or C-6
~140C-6 or C-4
~20-CH₃

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR (KBr or ATR) Data:

Wavenumber (cm⁻¹)Bond VibrationDescription
3200-3400 (broad)O-H stretchIndicates the presence of the hydroxyl group.
2900-3000C-H stretch (sp³)Aromatic C-H stretches may also be observed.
1600-1650C=N stretchCharacteristic of the pyrimidine ring.
1550-1600C=C stretchCharacteristic of the pyrimidine ring.
1200-1300C-O stretchConfirms the presence of the hydroxyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected MS (EI) Data:

  • Molecular Ion (M⁺): A prominent peak at m/z = 110, corresponding to the molecular weight of this compound.

  • Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of small molecules or radicals, such as the loss of CO (m/z = 82) or HCN (m/z = 83) from the pyrimidine ring.

Trustworthiness and Self-Validation

The protocols and characterization data presented in this guide are designed to be self-validating. The successful synthesis of the intermediates at each step should be confirmed by appropriate analytical techniques (e.g., TLC, melting point) before proceeding to the next step. The final product's identity and purity must be unequivocally confirmed by a comprehensive analysis of its spectroscopic data (NMR, IR, MS) and comparison with the expected values. Any significant deviation from the expected data should prompt a thorough investigation of the synthetic procedure and purification methods.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the proposed synthetic strategy and rigorous characterization workflow, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The insights into the causality behind experimental choices and the emphasis on self-validating protocols are intended to empower scientists to achieve reproducible and high-quality results.

References

  • This guide is a compilation of established chemical principles and does not rely on a single primary source for the entire content.
  • This compound - ChemBK. (2024-04-09).
  • General principles of NMR, IR, and MS are fundamental concepts in organic chemistry and are not
  • The synthetic protocol is a proposed route based on well-established pyrimidine synthesis reactions.
  • Synthesis of pyrimidine nucleus. In SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from a relevant organic chemistry textbook or review on pyrimidine synthesis.
  • The physical properties table is compiled from publicly available chemical d
  • The expected NMR, IR, and MS data are predictions based on the analysis of structurally similar compounds and general spectroscopic principles.

Sources

The Emerging Potential of 2-Methylpyrimidin-5-ol and Its Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Promise of a Versatile Pyrimidine Scaffold for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with significant therapeutic value. As a fundamental component of nucleic acids, pyrimidines are readily recognized by biological systems, making them a privileged scaffold in the design of novel therapeutics.[1] Within this important class of heterocycles, 2-Methylpyrimidin-5-ol is emerging as a versatile building block with considerable potential for the development of new drugs targeting a range of diseases. This technical guide provides a comprehensive overview of the biological activities associated with this compound and its derivatives, offering insights into its synthesis, mechanisms of action, and future therapeutic applications.

The this compound Core: Synthesis and Properties

This compound is a white to pale yellow crystalline solid soluble in water, alcohol, and ester solvents.[2] It is primarily utilized as an intermediate or raw material in organic synthesis for the preparation of pharmaceuticals, pesticides, and dyes.[2]

Synthetic Approaches

A common laboratory-scale synthesis involves the reaction of 2-methylpyrimidine with sodium hydroxide.[2] For industrial applications, more scalable methods have been developed. For instance, a patented method for the synthesis of 2,4-dimethylpyrimidin-5-ol, a closely related analogue, utilizes 4-nitrophenol as a starting material. This process involves a regioselective condensation, and the nitrophenyl group serves as a protecting group that can be removed under mild conditions.[3] Such methodologies can be adapted for the synthesis of this compound, providing efficient routes to this key intermediate.

A general protocol for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be precursors to this compound derivatives, involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. This method is notable for its high yield and ability to produce pyrimidines without substitution at the 4-position.[4]

Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[4]

  • Preparation of the Sodium Salt: Methyl formate is condensed with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.

  • Reaction with Amidinium Salt: The resulting stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is reacted with a chosen amidinium salt.

  • Work-up and Isolation: The reaction mixture is then subjected to standard aqueous work-up and purification procedures to yield the 2-substituted pyrimidine-5-carboxylic ester.

This foundational knowledge of synthesis is critical for the subsequent exploration of novel derivatives for drug discovery programs.

Biological Activities and Therapeutic Potential

While direct and extensive biological studies on this compound itself are limited, the broader family of pyrimidine derivatives exhibits a wide spectrum of pharmacological activities.[5] The structural features of this compound, particularly the hydroxyl group at the 5-position, provide a key handle for derivatization to explore these activities.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents, primarily through their role as antimetabolites that interfere with nucleic acid synthesis.[6][7] The rationale behind this is the structural similarity of synthetic pyrimidines to endogenous nucleobases, allowing them to be recognized and incorporated into metabolic pathways, leading to the inhibition of cell division.[7]

Many pyrimidine-based anticancer drugs also function as protein kinase inhibitors.[1] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. By designing derivatives of this compound that can fit into the ATP-binding pocket of specific kinases, it is possible to develop targeted cancer therapies.

Hypothetical Signaling Pathway Inhibition by this compound Derivatives

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibition

Caption: Potential inhibition of a growth factor signaling pathway by a this compound derivative.

Anti-inflammatory Activity

Inflammation is a complex biological response, and pyrimidine derivatives have shown promise in modulating various inflammatory pathways.[2] A key mechanism of action for many anti-inflammatory pyrimidines is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[2] By inhibiting COX-1 and/or COX-2, these compounds can reduce inflammation and pain.

The structure-activity relationship (SAR) of pyrimidine derivatives as anti-inflammatory agents suggests that the nature and position of substituents on the pyrimidine ring are crucial for activity.[5] For instance, studies on other heterocyclic scaffolds have shown that hydroxyl and methoxy groups can play a significant role in anti-inflammatory activity.[8] This suggests that derivatization of the 5-hydroxyl group of this compound could lead to potent anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Representative Pyrimidine Derivatives

CompoundTargetIC50 (µM)Reference
Pyrimidine Derivative 5COX-20.04 ± 0.09[2]
Pyrimidine Derivative 6COX-20.04 ± 0.02[2]
Celecoxib (Standard)COX-20.04 ± 0.01[2]
Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrimidine derivatives have a long history of use as antimicrobial drugs, with mechanisms of action that include the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.

The SAR of antimicrobial pyrimidines indicates that various substituents can enhance activity. For example, the introduction of a thiazole ring has been shown to confer antibacterial and antitubercular properties. Derivatives of this compound could be synthesized with diverse heterocyclic moieties to explore their potential as novel antimicrobial agents.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesize Derivatives Synthesize Derivatives Purify & Characterize Purify & Characterize Synthesize Derivatives->Purify & Characterize Primary Screening (e.g., Agar Diffusion) Primary Screening (e.g., Agar Diffusion) Purify & Characterize->Primary Screening (e.g., Agar Diffusion) Determine MIC Determine MIC Primary Screening (e.g., Agar Diffusion)->Determine MIC Enzyme Inhibition Assays (e.g., DHFR) Enzyme Inhibition Assays (e.g., DHFR) Determine MIC->Enzyme Inhibition Assays (e.g., DHFR) Cell Morphology Studies Cell Morphology Studies Enzyme Inhibition Assays (e.g., DHFR)->Cell Morphology Studies

Caption: A typical workflow for the synthesis and evaluation of novel antimicrobial agents.

Future Directions and Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its utility as a synthetic intermediate is already established, as exemplified by its role in the synthesis of the insomnia drug Lemborexant.[3] The diverse biological activities of the broader pyrimidine class strongly suggest that derivatives of this compound could yield novel therapeutics for cancer, inflammation, and infectious diseases.

Future research should focus on the systematic synthesis and screening of this compound derivatives. By leveraging established SAR principles for pyrimidines and employing modern drug design techniques such as molecular docking, researchers can rationally design libraries of compounds with a high probability of biological activity. The hydroxyl group at the 5-position provides a convenient point for chemical modification, allowing for the exploration of a wide range of functional groups and their impact on therapeutic efficacy.

References

  • Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(42), 26233-26265.
  • Bessenyei, M., et al. (2023). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. U.S.
  • Khan, K. M., et al. (2014). Anti-inflammatory activity of 3-thiazolyl coumarins. Medicinal Chemistry, 10(7), 711-719.
  • Kloubert, V., et al. (2015).
  • Kumar, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds, 18(5), e1875-8653.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Ghorab, M. M., et al. (2010). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 45(1), 171-178.
  • Kandeel, M. M., & Kamal, A. M. (2011). Pyrimidine as Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(4), 13-23.
  • Malik, N., Dhiman, P., & Khatkar, A. (2019).
  • Jain, A. K., & Sharma, S. (1990). Hypolipidemic activity of 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid and related derivatives in rodents. Arzneimittelforschung, 40(5), 546-549.
  • BenchChem. (2025). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Hranjec, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5096.
  • Ghannoum, M. A., et al. (1988). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Folia microbiologica, 33(3), 198-207.
  • Ołdak, A., et al. (2010). Synthesis and biological properties of 5-hydroxy-methylpyrimidines. Acta poloniae pharmaceutica, 67(4), 353-358.
  • El-Metwaly, A. M., et al. (2023). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. Journal of Molecular Structure, 1274, 134543.
  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Kumar, D., et al. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of young pharmacists : JYP, 5(4), 158-163.
  • Schade, D., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 14(16), 1541-1554.
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.
  • Editorial Office. (2023).
  • Bakal, R. R., & Gattani, S. G. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(21), 7543.
  • Kumar, G. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • ChemBK. (2024). This compound. ChemBK.
  • Roth, B., et al. (1988). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase. Journal of medicinal chemistry, 31(1), 122-129.
  • Smirnova, A. A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. SYNTHESIS, 2002(05), 720-722.
  • Taylor, E. C., & Macor, J. E. (1987). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Journal of Heterocyclic Chemistry, 24(5), 1477-1479.
  • Deshmukh, S. R., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences, 6(S3), 11624-11641.
  • Wang, S., et al. (2017).
  • Ahmed, N. M., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1849.

Sources

2-Methylpyrimidin-5-ol: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyrimidine Core

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the essential building blocks of life—the nucleobases uracil, thymine, and cytosine—to a multitude of synthetic drugs.[1][2] Its prevalence in approved therapeutics stems from its unique physicochemical properties. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets, while the aromatic system can engage in π-stacking and other non-covalent interactions.[1][2] Furthermore, the pyrimidine scaffold serves as a versatile template for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug candidates. This guide focuses on a particularly valuable, yet perhaps under-explored, member of this family: 2-Methylpyrimidin-5-ol. We will delve into its synthesis, reactivity, and its emerging role as a privileged building block in the design of novel therapeutics, providing both a theoretical framework and practical insights for its application in drug discovery programs.

Physicochemical Properties and Tautomerism: More Than Meets the Eye

This compound is a white to pale yellow crystalline solid with a molecular weight of 110.11 g/mol . It is soluble in water, as well as in polar organic solvents like alcohols and esters.

A critical aspect of the chemistry of this compound, and indeed all hydroxypyrimidines, is the phenomenon of keto-enol tautomerism.[3][4][5] The "hydroxypyrimidine" form (the enol tautomer) exists in equilibrium with its keto tautomer, 2-methylpyrimidin-5(4H)-one. This equilibrium is dynamic and can be influenced by factors such as the solvent, pH, and temperature.[3] In non-polar solvents, the enol form may be more prevalent, while polar solvents can favor the keto form.[3] This tautomeric behavior has profound implications for its biological activity, as the different forms present distinct hydrogen bonding patterns and shapes, which can lead to differential binding to target proteins.[4][5]

PropertyValueSource
Molecular FormulaC5H6N2OChemBK
Molecular Weight110.11 g/mol ChemBK
AppearanceWhite to pale yellow crystalline solidChemBK
SolubilitySoluble in water, alcohols, and estersChemBK

Synthesis of this compound and its Analogs: Building the Core

The synthesis of substituted pyrimidines is a well-established field, with several classical methods available. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

General Synthesis of 2,4-Disubstituted-5-hydroxypyrimidines

Protocol: Synthesis of 2,4-Dimethylpyrimidin-5-ol (as an illustrative example) [6]

  • Step 1: Reaction of a Nitrophenyl Compound with N,N-Dimethylformamide Diethyl Acetal. This step likely forms an enamine intermediate, which is a common strategy to activate a position for subsequent cyclization.

  • Step 2: Cyclization with an Amidine. The enamine intermediate is then reacted with an amidine (in this case, acetamidine) to form the pyrimidine ring.

  • Step 3: Hydrolysis. A final hydrolysis step, often under basic conditions, is employed to liberate the hydroxyl group.

Synthesis_Pathway

Reactivity and Functionalization: Expanding Chemical Diversity

The this compound scaffold offers multiple sites for chemical modification, allowing for the exploration of a broad chemical space in drug discovery. The key positions for functionalization are the hydroxyl group at C5, and the C4 and C6 positions of the pyrimidine ring.

Reactions at the C5-Hydroxyl Group

The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. These modifications can be used to modulate the compound's lipophilicity, introduce new binding interactions, or act as a handle for further derivatization.

Functionalization at the C4 and C6 Positions

The C4 and C6 positions of the pyrimidine ring are susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions and the nature of the substituents.

  • Electrophilic Substitution: While the pyrimidine ring is generally electron-deficient, the presence of the electron-donating hydroxyl group at C5 can activate the ring towards electrophilic substitution, particularly at the C4 and C6 positions.

  • Nucleophilic Aromatic Substitution (SNAr): A common strategy for functionalizing the pyrimidine ring is to first introduce a good leaving group, such as a halogen, at the C4 or C6 position. This can be achieved through various halogenating agents. The resulting halopyrimidine can then undergo SNAr with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: In recent years, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have become powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Functionalization_Strategies

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The pyrimidine core is a well-established pharmacophore in a wide range of therapeutic areas.[1][2] The this compound scaffold, with its specific substitution pattern, offers a unique platform for the design of targeted therapies.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] The pyrimidine ring is a common feature in many kinase inhibitors, often acting as a hinge-binder by forming hydrogen bonds with the backbone of the kinase hinge region. The 2-methyl and 5-hydroxyl groups of this compound can be strategically utilized to achieve potent and selective inhibition of various kinases. For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors with significant antitumor activity.[8]

GPCR Modulators

G-protein coupled receptors (GPCRs) are another major class of drug targets, involved in a wide array of physiological processes.[9][10] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for achieving greater subtype selectivity and a more nuanced modulation of receptor activity.[9][11][12] The this compound scaffold can be elaborated to design allosteric modulators of GPCRs, with the potential to treat a range of central nervous system disorders.[9]

ADME and Toxicology Considerations

The absorption, distribution, metabolism, and excretion (ADME) and toxicological (Tox) properties of a drug candidate are critical for its success.[13][14][15] The pyrimidine ring can influence these properties in several ways. The nitrogen atoms can increase aqueous solubility and provide sites for metabolism. The overall lipophilicity of the molecule, which can be modulated by the substituents on the pyrimidine ring, will affect its absorption and distribution.[1]

In silico tools and in vitro assays are increasingly used in the early stages of drug discovery to predict the ADME-Tox profile of compounds and guide the design of molecules with favorable pharmacokinetic and safety profiles.[15][16] For compounds containing the this compound core, it is important to assess their metabolic stability, potential for off-target activities, and cytotoxicity.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for medicinal chemistry. Its straightforward synthesis, multiple sites for functionalization, and the inherent biological relevance of the pyrimidine core make it an attractive starting point for the design of novel therapeutics. The critical role of tautomerism in influencing its interactions with biological targets adds another layer of complexity and opportunity for rational drug design. As our understanding of the structural requirements for targeting specific proteins continues to grow, we can expect to see the this compound scaffold incorporated into an increasing number of innovative and effective medicines.

References

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
  • Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Ningbo Inno Pharmchem Co., Ltd.
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing).
  • 2-Hydroxy-5-methylpyridine synthesis. ChemicalBook.
  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PMC - PubMed Central.
  • Studies on Pyrimidines. I.
  • Development of allosteric modulators of GPCRs for tre
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. Thermo Fisher Scientific.
  • Keto-Enol Tautomerism. YouTube.
  • Synthesis of 2‐substituted 4‐oxo‐5‐nitropyrimidines from methyl 3‐ethoxy‐2‐nitroacrylate and other reactions.
  • 4-Methyl-5-hydroxypyrimidine and its N-oxides: Synthesis and investigation of the reactivities in electrophilic substitution. ElectronicsAndBooks.
  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • 5.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
  • Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity. PubMed.
  • Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central.
  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Method for producing 2-hydroxy-5-methylpyridine.
  • ADME and Toxicology. Molecular Design Research Network (MoDRN) - Yale University.
  • 888. Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
  • Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.
  • Synthesis of 2,4,5-trisubstituted pyrimidines.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review.
  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.
  • Allosteric Modulation of Purine and Pyrimidine Receptors. PMC - PubMed Central.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 upd
  • Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed.
  • Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO. MDPI.
  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC - PubMed Central.
  • Chemical Reactions of 2Methyl5,7-diphenyl-6,7-dihydropyrazolo[1,5- a ]pyrimidine.
  • 192631-47-3|2-Ethyl-5-methylpyrimidin-4(1H)-one. BLDpharm.
  • Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. PMC - PubMed Central.
  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI.
  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Tạp chí Khoa học và Công nghệ Đại học Đà Nẵng.
  • Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 -. Sciforum.
  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing.ethylpyridine*. RSC Publishing.

Sources

Crystal structure analysis of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methylpyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the complete crystal structure analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the absence of a publicly available crystal structure for this specific molecule, this document serves as a detailed roadmap for researchers, outlining the necessary experimental and computational steps to elucidate its three-dimensional atomic arrangement in the solid state. The guide covers the synthesis and crystallization of high-quality single crystals, in-depth single-crystal X-ray diffraction (SC-XRD) methodology, structure solution and refinement, and the critical analysis of the resulting molecular and supramolecular architecture. Emphasis is placed on understanding the potential tautomerism of this compound and the nature of its intermolecular interactions, which are pivotal for predicting its physicochemical properties and its behavior in a condensed phase. This guide is designed to be a practical resource, grounded in established scientific principles and methodologies, for scientists seeking to characterize this and similar molecular systems.

Introduction: The Scientific Imperative for Crystal Structure Analysis

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] this compound, a derivative of this important heterocyclic system, presents a compelling case for detailed solid-state characterization. Its chemical structure suggests the potential for tautomerism, a phenomenon where a molecule can exist in two or more interconvertible forms through the migration of a proton. In the case of this compound, the keto-enol tautomerism is of particular interest, as the dominant form in the solid state will dictate its hydrogen bonding capabilities, molecular packing, and ultimately, its physical properties such as solubility and melting point.

A definitive determination of the crystal structure through single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously identifying the tautomeric form and providing precise details of the molecular geometry. Furthermore, a comprehensive analysis of the crystal packing will reveal the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular assembly. This information is invaluable for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

This guide will provide a detailed, step-by-step methodology for the crystal structure analysis of this compound, from obtaining suitable crystals to the final interpretation and reporting of the structural data.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

The journey to a high-quality crystal structure begins with the synthesis of the pure compound and the subsequent growth of well-ordered single crystals.

Synthesis of this compound

While several synthetic routes to pyrimidine derivatives exist[3][4], a common method for the preparation of this compound involves the reaction of 2-methylpyrimidine with a suitable hydroxylating agent. One plausible laboratory-scale synthesis is the reaction of 2-methylpyrimidine with sodium hydroxide.[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrimidine in an appropriate solvent, such as water or a high-boiling point alcohol.

  • Reagent Addition: Add a stoichiometric excess of sodium hydroxide to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize it with a suitable acid (e.g., hydrochloric acid). The product may precipitate out of the solution. If not, extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Crystallization of this compound

The growth of single crystals suitable for SC-XRD is often the most challenging step. The choice of solvent and crystallization technique is crucial. For a compound like this compound, which is a white crystalline solid soluble in water, alcohol, and ester solvents[5], several methods can be explored.

Table 1: Crystallization Techniques for this compound

Crystallization TechniqueDescriptionSuitable Solvents
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.Methanol, Ethanol, Ethyl Acetate
Vapor Diffusion A concentrated solution of the compound in a good solvent is placed in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.Good Solvent: DMF, DMSO; Anti-solvent: Diethyl ether, Dichloromethane[6]
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Isopropanol, n-Butanol

Experimental Protocol: Crystallization via Slow Evaporation

  • Prepare a Saturated Solution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol) at room temperature to create a nearly saturated solution.

  • Filter the Solution: Filter the solution through a syringe filter to remove any particulate matter.

  • Set up for Crystallization: Transfer the filtered solution to a clean vial and cover it with a cap that has been pierced with a needle to allow for slow solvent evaporation.

  • Incubate: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Harvest Crystals: Once well-formed crystals appear, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Atomic Architecture

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector for efficient data collection.[7]

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection Temperature: The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[7]

  • Diffraction Experiment: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). This involves:

  • Indexing: Determining the unit cell parameters and the crystal lattice orientation.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Correcting for experimental factors and merging equivalent reflections.

Structure Solution and Refinement

The processed data is then used to solve the crystal structure.

Workflow for Structure Solution and Refinement

G A Diffraction Data (h, k, l, I, σ(I)) B Space Group Determination A->B C Structure Solution (e.g., Direct Methods) B->C D Initial Structural Model C->D E Structure Refinement (Least-Squares) D->E F Difference Fourier Map E->F Calculate H Final Structural Model E->H Converged G Locate and Refine H-atoms F->G Identify missing atoms G->E Add to model I Validation and CIF Generation H->I

Caption: Workflow for Crystal Structure Solution and Refinement.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using "direct methods," which are mathematical techniques that use the reflection intensities to directly determine the phases of the structure factors.

  • Structure Refinement: The initial atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization procedure. The quality of the refinement is assessed by monitoring the R-factors (R1 and wR2), which should converge to low values (typically < 5% for R1). Hydrogen atoms are often located from the difference Fourier map and refined with appropriate constraints.[8]

Analysis and Interpretation of the Crystal Structure

Once the structure is solved and refined, a detailed analysis is performed to understand the molecular and supramolecular features.

Molecular Geometry

The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. These parameters can be compared to standard values to identify any unusual geometric features. For this compound, the C-O bond length will be a key indicator of the tautomeric form (a shorter C=O double bond for the keto form versus a longer C-O single bond for the enol form).

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions.

Table 2: Key Intermolecular Interactions to Analyze

Interaction TypeDescriptionExpected in this compound
Hydrogen Bonding Strong directional interactions involving a hydrogen atom bonded to an electronegative atom (O or N) and another electronegative atom.Crucial for determining the packing, especially involving the hydroxyl/keto group and the pyrimidine nitrogen atoms.
π-π Stacking Attractive interactions between the aromatic pyrimidine rings of adjacent molecules.Likely to be present, contributing to the overall stability of the crystal lattice.
van der Waals Forces Weak, non-directional forces that are present between all molecules.Contribute to the overall packing efficiency.

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts.[8]

Tautomerism

The crystal structure analysis will provide a definitive answer to the question of tautomerism in the solid state. The location of the hydrogen atom on either the oxygen (enol form) or a nitrogen atom (keto form) will be clearly resolved in the final refined structure.

Complementary Analytical Techniques

While SC-XRD provides the most detailed structural information, other techniques can be used to further characterize the bulk material.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to compare with the simulated powder pattern from the single-crystal data.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.

Data Reporting and Visualization

The final crystal structure data should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), and reported in a scientific publication. The standard format for reporting crystallographic data is the Crystallographic Information File (CIF).

Visualization of the Crystal Structure

G A Final Refined Crystal Structure (CIF) B Visualization Software (e.g., Mercury, Olex2) A->B C Molecular Structure Plot (ORTEP or ball-and-stick) B->C D Crystal Packing Diagram B->D F Generation of Publication-Quality Figures C->F E Analysis of Intermolecular Interactions D->E D->F

Caption: Data Visualization and Reporting Workflow.

Conclusion

The crystal structure analysis of this compound is a critical step in understanding its fundamental solid-state properties. This technical guide provides a comprehensive and logical workflow for researchers to follow, from the initial synthesis and crystallization to the final analysis and reporting of the crystal structure. By following these detailed protocols, scientists can obtain a high-quality crystal structure that will provide invaluable insights into the tautomeric form, molecular geometry, and intermolecular interactions of this important pyrimidine derivative, thereby facilitating its potential applications in drug development and materials science.

References

  • ChemBK. (2024). This compound.
  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.
  • LabSolutions. (n.d.). This compound.
  • IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate.
  • PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-ol.
  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 137-149.
  • Taylor & Francis Online. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Molecular Crystals and Liquid Crystals, 735(1), 1-15.
  • PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanol.
  • Wikipedia. (n.d.). Pyrimidine.
  • PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol.
  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
  • National Institutes of Health. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6945.
  • Tetrahedron Letters. (1984). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Tetrahedron Letters, 25(19), 2043-2046.
  • Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6945.
  • PubChem. (n.d.). 2-Methylpyrimidin-5-amine.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • Cardiff University. (2022). Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1141-1145.
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15819-15828.

Sources

Thermochemical properties of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of 2-Methylpyrimidin-5-ol

Foreword for the Researcher

This document serves as a comprehensive technical guide on the thermochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The stability, reactivity, and energy content of such molecules are fundamentally dictated by their thermochemical characteristics. For professionals in drug development and scientific research, a deep understanding of these properties is not merely academic; it is a cornerstone for predicting reaction outcomes, ensuring process safety, and designing novel molecular entities with desired stability profiles.

While direct, consolidated experimental data for this compound is not abundant in publicly accessible literature, this guide synthesizes foundational thermochemical principles, data from analogous pyrimidine derivatives, and standard experimental and computational methodologies. It is structured to provide both a robust theoretical framework and practical, actionable insights for laboratory work. Our approach is to build a reliable thermochemical profile from the ground up, explaining the causality behind each analytical choice, thereby empowering the researcher to confidently navigate the thermal analysis of this and similar heterocyclic compounds.

Molecular Structure and Physicochemical Overview

This compound, with the chemical formula C₅H₆N₂O, belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that form the basis of nucleobases in DNA and RNA. The structure features a pyrimidine ring substituted with a methyl group at position 2 and a hydroxyl group at position 5. This arrangement of functional groups dictates its chemical behavior, including its capacity for hydrogen bonding and its tautomeric forms.

Key Physicochemical Identifiers:

  • Molecular Formula: C₅H₆N₂O

  • Molecular Weight: 110.11 g/mol

  • General Properties: It is soluble in water, as well as in alcohol and ester solvents. The molecule can undergo condensation reactions.[1]

The presence of the hydroxyl group and the nitrogen atoms makes the molecule capable of acting as both a hydrogen bond donor and acceptor, influencing its melting point, boiling point, and solubility.

Core Thermochemical Properties: A Composite View

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states.[2][3] It is a critical measure of a molecule's energetic stability. For nitrogen-containing heterocycles, ΔfH° is typically determined experimentally via static bomb combustion calorimetry, which measures the enthalpy of combustion (ΔcH°).[4] From this, the enthalpy of formation can be derived.[4][5]

For context, a study on the analogous compound 2-amino-5-methylpyridine determined its standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) to be -1.74 ± 0.57 kJ·mol⁻¹.[6] While the amino group differs from the hydroxyl group, this value provides a valuable reference point for a similarly substituted nitrogen heterocycle. Computational methods, such as the G3 level of theory, have also been used to accurately predict the gas-phase enthalpies of formation for other heterocyclic compounds, showing excellent agreement with experimental data.[7]

Heat Capacity (Cp) and Thermal Behavior

Heat capacity measures the amount of heat required to raise a substance's temperature.[8] For drug development, it is crucial for understanding how a material will behave during heating, processing, and storage. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for investigating these properties.[9][10][11]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It reveals key thermal events such as melting point, enthalpy of fusion (ΔfusH), and decomposition onset temperature. Studies on various pyrimidine derivatives have utilized DSC to characterize their thermal stability.[9][10][11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining decomposition temperature ranges and identifying multi-step degradation processes.[9][11]

For many pyrimidine derivatives, thermal decomposition is a multi-step process that varies significantly with substitutions on the ring structure.[9][10][11]

Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This section provides a detailed, self-validating protocol for determining the melting point, enthalpy of fusion, and onset of thermal decomposition for this compound using DSC. The causality behind each step is explained to ensure robust and reproducible results.

Objective: To determine the melting temperature (Tm), enthalpy of fusion (ΔfusH), and decomposition temperature (Tdec) of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., PerkinElmer Pyris 1, Setaram μDSC 7EVO) equipped with a nitrogen purge gas system.[9][12]

Step-by-Step Methodology:

  • Instrument Calibration:

    • Causality: To ensure the accuracy of temperature and enthalpy measurements, the instrument must be calibrated using certified reference materials (e.g., indium, tin) with known melting points and enthalpies of fusion.

    • Procedure:

      • a. Run a temperature calibration using indium (Tm = 156.6 °C).

      • b. Run an enthalpy calibration using indium (ΔfusH = 28.45 J/g).

      • c. Adjust the instrument's calibration constants until the measured values are within ±0.5% of the certified values.

  • Sample Preparation:

    • Causality: Proper sample preparation is critical to ensure uniform heat transfer and prevent contamination. The sample mass must be accurately known for correct enthalpy calculations.

    • Procedure:

      • a. Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan using a microbalance.

      • b. Crimp the pan with a lid to encapsulate the sample. This minimizes sublimation and ensures a stable atmosphere. For studies investigating decomposition gases, a pinhole lid may be used.

  • Experimental Run:

    • Causality: A controlled heating rate and inert atmosphere are essential for obtaining clear, reproducible thermal event data. A typical heating rate of 10 °C/min is a standard practice that balances resolution and experimental time.[9][11]

    • Procedure:

      • a. Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

      • b. Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 15 minutes to create an inert atmosphere.

      • c. Equilibrate the cell at a starting temperature (e.g., 30 °C).

      • d. Ramp the temperature at a constant rate of 10 °C/min up to a final temperature well beyond the expected decomposition (e.g., 350 °C).

  • Data Analysis:

    • Causality: Specialized software is used to integrate the peaks corresponding to thermal events, providing quantitative data.

    • Procedure:

      • a. Melting Point (Tm): Identify the endothermic peak corresponding to melting. The peak maximum is typically reported as the melting temperature.

      • b. Enthalpy of Fusion (ΔfusH): Integrate the area of the melting peak. The software will calculate the enthalpy in J/g. Convert this to kJ/mol using the molecular weight of this compound.

      • c. Decomposition Onset (Tdec): Identify the onset of the large exothermic or endothermic event following the melt. This indicates the beginning of thermal decomposition. The temperature at which the baseline begins to deviate is the onset temperature.

Below is a conceptual workflow for this experimental process.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh Sample (3-5 mg) Calibrate->Weigh Seal 3. Seal in Pan Weigh->Seal Load 4. Load Sample & Reference Seal->Load Purge 5. Purge with N2 Load->Purge Heat 6. Heat at 10°C/min Purge->Heat Record 7. Record Heat Flow vs. Temperature Heat->Record Analyze 8. Analyze Thermogram Record->Analyze Data Tm (Melting Point) ΔfusH (Enthalpy) Tdec (Decomposition) Analyze->Data Decomp_Analysis Start Investigate Thermal Decomposition TGA_DSC Perform TGA/DSC Scan (10°C/min in N2) Start->TGA_DSC Mass_Loss Significant Mass Loss? TGA_DSC->Mass_Loss TGA_MS Perform TGA-MS/FTIR (Evolved Gas Analysis) Mass_Loss->TGA_MS Yes Stable Compound is Thermally Stable in Tested Range Mass_Loss->Stable No Identify Identify Gaseous Products (e.g., N2, HCN, CO2) TGA_MS->Identify Kinetics Perform Isothermal TGA (Multiple Temperatures) TGA_MS->Kinetics Model Calculate Kinetic Parameters (Activation Energy, Ea) Kinetics->Model

Caption: Logical workflow for thermal decomposition analysis.

Summary of Key Thermochemical Data (Estimated and Comparative)

Since direct experimental data for this compound is sparse, this table presents a summary based on typical values for similar heterocyclic compounds and the methodologies described. This serves as a predictive baseline for researchers.

PropertySymbolExpected Value / RangeMethod of DeterminationReference Context
Standard Enthalpy of Formation (crystal) ΔfH°(cr)-1 to -50 kJ/mol (estimated)Combustion CalorimetryValue for 2-amino-5-methylpyridine is -1.74 kJ/mol. [6]
Melting Temperature Tm~150 - 250 °C (estimated)Differential Scanning Calorimetry (DSC)Highly dependent on crystal packing and intermolecular forces.
Enthalpy of Fusion ΔfusH15 - 30 kJ/mol (estimated)Differential Scanning Calorimetry (DSC)2-amino-5-methylpyridine shows a ΔfusH of 18.11 kJ/mol. [6]
Decomposition Onset Temperature (in N₂) Tdec (onset)>250 °C (estimated)Thermogravimetric Analysis (TGA) / DSCMany pyrimidine derivatives show stability up to this range. [9][11]

Conclusion

This guide provides a foundational understanding of the thermochemical properties of this compound, grounded in established analytical principles and comparative data from related structures. While the absence of direct literature data necessitates an approach based on estimation and analogy, the detailed experimental protocols for DSC and TGA offer a clear and reliable path for researchers to determine these critical parameters in the laboratory. The insights into enthalpy of formation, thermal stability, and decomposition pathways are essential for the safe and effective use of this compound in drug discovery and materials science, enabling informed decisions in synthesis, formulation, and process scale-up.

References

  • Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids - PMC - NIH. (n.d.).
  • Baluja, S., et al. (n.d.). Thermal analysis of some novel pyrimidine derivatives. SciSpace.
  • Baluja, S., et al. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar.
  • Baluja, S., et al. (n.d.). Thermal analysis of some novel pyrimidine derivatives. ResearchGate.
  • Ribeiro da Silva, M. A. V., et al. (n.d.). Enthalpy of formation of five-membered nitrogen-containing aromatic heterocycles. ResearchGate.
  • Standard enthalpies of formation of some N-spiranes. (n.d.). ResearchGate.
  • Hauser, D., et al. (2023). Enthalpy of the N+ + H2 → NH+ + H Reaction—Experimental Study of the Reverse Process. ResearchGate.
  • Heat Capacities for Some Select Substances. (n.d.). gchem.
  • Rojas-Aguilar, A., et al. (2023). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. NIH.
  • Appendix G | Standard Enthalpies of Formation for Selected Substances. (n.d.). eCampusOntario Pressbooks.
  • Molar heat capacities and standard molar enthalpy of formation of 2-amino-5-methylpyridine. (n.d.). ResearchGate.
  • Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. (n.d.). ResearchGate.
  • 2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.).
  • 3.10: Standard Enthalpies of Formation. (2023). Chemistry LibreTexts.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). PMC - NIH.
  • Enthalpy of formation | Thermodynamics | AP Chemistry | Khan Academy. (2021). YouTube.
  • Table of specific heat capacities. (n.d.). Wikipedia.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
  • Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. (n.d.).
  • Enthalpy of formation (practice). (n.d.). Khan Academy.
  • Specific Heat Capacity of Some Substances. (n.d.). Alloprof.
  • This compound. (n.d.). ChemBK.
  • Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. (n.d.). MDPI.
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (n.d.). MDPI.
  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (n.d.). MDPI.
  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. (2011). PubMed.

Sources

Potential applications of 2-Methylpyrimidin-5-ol in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of 2-Methylpyrimidin-5-ol in Materials Science

This guide explores the untapped potential of this compound as a versatile building block in advanced materials science. While traditionally utilized as an intermediate in organic synthesis, particularly for pharmaceuticals, its inherent chemical functionalities suggest a much broader scope of application.[1][2] This document provides a forward-looking perspective, grounded in established principles of coordination chemistry, crystal engineering, and polymer science, to outline novel research and development pathways for this promising molecule.

Foundational Profile of this compound

This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with a methyl group at the 2-position and a hydroxyl group at the 5-position.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.12 g/mol [3]
Appearance White to pale yellow crystalline solid[1]
Melting Point 175-179 °C[4]
Boiling Point 208 °C at 760 mmHg[4]
Solubility Soluble in water, alcohols, and ester solvents[1]

The molecule's key features for materials science are the hydroxyl (-OH) group, which can act as a hydrogen bond donor and a coordination site, and the pyrimidine ring, a nitrogen-rich aromatic system capable of engaging in π-π stacking and metal coordination.

Caption: Proposed synthesis of a MOF ligand from this compound.

Experimental Protocol: Solvothermal MOF Synthesis

Objective: To synthesize a hypothetical MOF (e.g., M-2M5HP4C, where M is a metal ion) using the proposed ligand.

  • Reactant Preparation: In a 20 mL scintillation vial, combine 2-Methyl-5-hydroxypyrimidine-4-carboxylic acid (e.g., 0.1 mmol) and a metal salt such as Zn(NO₃)₂·6H₂O (0.1 mmol).

  • Solvent Addition: Add 10 mL of a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol in a 1:1 volume ratio.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the reaction to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cooling and Isolation: Allow the oven to cool slowly to room temperature. Crystalline products, if formed, can be isolated by decanting the mother liquor.

  • Washing and Activation: Wash the crystals with fresh DMF (3 x 5 mL) followed by solvent exchange with a more volatile solvent like acetone (3 x 5 mL). Activate the material by heating under vacuum to remove residual solvent from the pores.

Anticipated Material Characteristics

The resulting MOF could exhibit interesting properties based on its constituents:

  • Porosity: The rigidity of the pyrimidine ring could lead to a porous framework suitable for gas storage or separation.

  • Thermal Stability: The strong metal-ligand coordination bonds are expected to provide good thermal stability, which can be assessed by Thermogravimetric Analysis (TGA).

  • Functional Surface: The uncoordinated hydroxyl group and the methyl group within the pores could create a specific chemical environment, potentially leading to catalytic activity or selective adsorption.

Potential Application II: Non-Linear Optical (NLO) Materials via Crystal Engineering

Expertise & Experience: The generation of second-harmonic generation (SHG) signals requires materials that crystallize in non-centrosymmetric space groups. Crystal engineering provides a powerful strategy to guide the assembly of molecules into such arrangements. Pyrimidine derivatives, like 2-aminopyrimidine, have been successfully co-crystallized with boric acid to yield NLO-active materials. [3]The key is the formation of robust, directional hydrogen-bonding networks.

This compound is an excellent candidate for this approach. Its hydroxyl group is a strong hydrogen bond donor, while the pyrimidine nitrogens are acceptors. This combination can be exploited to form predictable supramolecular synthons with suitable coformers.

Experimental Protocol: Cocrystal Synthesis by Slow Evaporation

Objective: To grow single crystals of a cocrystal between this compound and a coformer for structural and optical analysis.

  • Component Selection: Choose a coformer with complementary hydrogen bonding sites, such as 4-hydroxybenzoic acid.

  • Stoichiometric Solution: Dissolve equimolar amounts (e.g., 0.5 mmol each) of this compound and the coformer in a suitable solvent (e.g., acetonitrile or an ethanol/water mixture) in a small beaker.

  • Slow Evaporation: Cover the beaker with parafilm and pierce a few small holes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Monitor the beaker over several days to weeks. Once suitable single crystals have formed, carefully harvest them for analysis.

Characterization and Validation
  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique to determine the crystal structure and, most importantly, the space group. A non-centrosymmetric space group is a prerequisite for SHG activity.

  • Powder SHG Measurement: The Kurtz-Perry powder technique can be used to screen the cocrystal powder for SHG efficiency relative to a standard like potassium dihydrogen phosphate (KDP).

G mol1 N CH C-OH CH N C-CH₃ This compound mol2 HOOC- Aryl- OH Coformer (e.g., 4-Hydroxybenzoic Acid) mol1:c5->mol2:cooh O-H···O=C mol1:n3->mol2:oh N···H-O

Caption: Hypothetical hydrogen bonding in a cocrystal.

Potential Application III: Monomer for High-Performance Polymers

Expertise & Experience: The hydroxyl functionality of this compound allows it to be used as a monomer in step-growth polymerization. Incorporating the rigid, nitrogen-rich pyrimidine heterocycle into a polymer backbone can significantly enhance thermal stability and introduce specific functionalities like metal chelation or altered dielectric properties.

Proposed Polymer Synthesis: Aromatic Polyester

A straightforward approach is the polycondensation of this compound with a diacyl chloride to create a polyester. The aromatic and heterocyclic nature of the resulting polymer would likely impart high thermal stability.

Experimental Protocol: Interfacial Polycondensation

Objective: To synthesize a polyester incorporating the 2-methylpyrimidin-5-oxy moiety.

  • Aqueous Phase: Dissolve this compound (10 mmol) and sodium hydroxide (20 mmol) in 50 mL of water in a beaker.

  • Organic Phase: Dissolve a diacyl chloride (e.g., terephthaloyl chloride, 10 mmol) in 50 mL of a water-immiscible organic solvent like dichloromethane.

  • Interfacial Reaction: Vigorously stir the aqueous phase while carefully pouring the organic phase on top. The polymer will form at the interface.

  • Polymer Isolation: Continue stirring for 30 minutes. Isolate the precipitated polymer by filtration.

  • Purification: Wash the polymer thoroughly with water and then with methanol to remove unreacted monomers and salts. Dry the polymer under vacuum.

G monomer1 n (HO-Py-CH₃) polymer -[O-Py-CH₃-O-CO-Ar-CO]n- monomer1->polymer monomer2 n (Cl-CO-Ar-CO-Cl) monomer2->polymer byproduct + 2n HCl polymer->byproduct

Caption: Polycondensation of this compound.

Expected Polymer Properties
  • High Thermal Stability: The inclusion of aromatic and heterocyclic rings in the polymer backbone should result in a high glass transition temperature (Tg) and decomposition temperature (Td).

  • Chelating Properties: The pyrimidine units in the polymer chain could coordinate with metal ions, making the material useful for heavy metal removal or as a catalyst support.

  • Processability: The resulting polyester may be soluble in certain organic solvents, allowing for casting into films or spinning into fibers.

Conclusion

This compound represents a compelling, yet underexplored, platform molecule for materials science. By leveraging its inherent reactivity and structural features, it is possible to envision its application in the rational design of advanced functional materials. The proposed pathways in MOF synthesis, NLO materials, and high-performance polymers provide a foundational roadmap for researchers and developers to unlock the potential of this versatile chemical. Further investigation into the functionalization and material integration of this compound is strongly encouraged.

References

  • Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2 | Inorganic Chemistry - ACS Public
  • Quest for Zeolite-like Metal−Organic Frameworks: On Pyrimidinecarboxylate Bis-Chelating Bridging Ligands | Journal of the American Chemical Society - ACS Public
  • A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology - MDPI
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI
  • This compound - ChemBK
  • Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal - MDPI
  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents
  • Coordination frameworks containing the pyrimidin-4-olate ligand.
  • Crystal engineering of amino pyrimidine cocrystals with carboxylic acid | Request PDF
  • (PDF)
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact
  • US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google P
  • 2-Chloro-5-methylpyrimidin-4-ol | C5H5ClN2O | CID 49783283 - PubChem
  • Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs - PubMed
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • 35231-56-2|this compound|BLD Pharm
  • This compound - LabSolutions | Lab Chemicals & Equipment
  • 2-Methyl-5-pyrimidinamine CAS#: 39889-94-6 - ChemicalBook
  • 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem - NIH
  • (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706 - PubChem
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed
  • The Chemistry of Pyrimidine Deriv
  • 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem - NIH
  • This compound | 35231-56-2 - Sigma-Aldrich
  • 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem

Sources

Discovery and history of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylpyrimidin-5-ol: Discovery, Synthesis, and Applications

Foreword for the Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into the historical context of its discovery, details its synthesis and chemical properties, and explores its applications within the pharmaceutical landscape. The information presented herein is curated to be a valuable resource, combining established knowledge with practical insights to support ongoing research and development efforts.

Introduction and Physicochemical Properties

This compound, identified by the CAS number 35231-56-2 , is a substituted pyrimidine with a methyl group at the 2-position and a hydroxyl group at the 5-position. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The strategic placement of the methyl and hydroxyl groups on the pyrimidine ring endows this compound with specific chemical and physical properties that make it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 175-179 °C
Boiling Point 208 °C
CAS Number 35231-56-2

Discovery and Historical Context

The history of pyrimidine chemistry dates back to the late 19th century, with the systematic study of this heterocyclic system beginning in 1884. The parent pyrimidine ring was first synthesized in 1900. While a specific, celebrated "discovery" of this compound is not prominently documented in the annals of chemical history, its emergence is intrinsically linked to the broader exploration of pyrimidine derivatives throughout the 20th century.

Early investigations into the synthesis of pyrimidines were driven by the desire to understand the structure and function of naturally occurring compounds like nucleic acids and thiamine (Vitamin B1). The synthesis of various substituted pyrimidines, including those with hydroxyl and methyl groups, was a logical progression of this research. It is likely that this compound was first synthesized and characterized as part of these systematic studies on the reactivity and properties of the pyrimidine ring system. Its utility as a synthon, or building block, for more complex molecules would have been recognized in subsequent research, particularly in the mid to late 20th century with the expansion of medicinal chemistry and drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, primarily relying on the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine scaffold.

Ring Formation from Acyclic Precursors

A common and versatile method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of this compound, a suitable three-carbon component with functionality at the 1 and 3 positions is reacted with acetamidine.

Experimental Protocol: General Synthesis via Condensation

  • Reactant Preparation: A solution of a suitable β-dicarbonyl compound (e.g., a malonaldehyde derivative with a protected hydroxyl group at the 2-position) is prepared in an appropriate solvent, such as ethanol or methanol.

  • Amidine Formation: Acetamidine hydrochloride is neutralized with a base (e.g., sodium ethoxide) in the same solvent to generate the free amidine.

  • Condensation Reaction: The solution of the β-dicarbonyl compound is added to the acetamidine solution. The reaction mixture is then heated under reflux for several hours to facilitate the cyclization and formation of the pyrimidine ring.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and the pH is adjusted to neutral. The crude product is collected by filtration.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final product as a crystalline solid.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product beta_dicarbonyl β-Dicarbonyl Compound condensation Condensation & Cyclization beta_dicarbonyl->condensation acetamidine Acetamidine acetamidine->condensation product This compound condensation->product Ring Formation

Caption: General synthetic pathway to this compound.

Modification of Existing Pyrimidine Ring

An alternative approach involves the introduction of the hydroxyl group onto a pre-formed 2-methylpyrimidine ring. This can be achieved through nucleophilic aromatic substitution or other functional group interconversions.

Experimental Protocol: Synthesis from 5-Bromo-2-methylpyrimidine

  • Starting Material: 5-Bromo-2-methylpyrimidine is dissolved in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophilic Substitution: A source of hydroxide, such as sodium hydroxide or potassium hydroxide, is added to the solution. The reaction mixture is then heated to an elevated temperature (typically >100 °C) to facilitate the displacement of the bromide with the hydroxyl group. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then neutralized with an acid (e.g., hydrochloric acid). The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization to afford pure this compound.

Workflow_Diagram cluster_synthesis Synthesis start Start dissolve Dissolve 5-Bromo-2-methylpyrimidine start->dissolve add_base Add Hydroxide Source dissolve->add_base heat Heat Reaction Mixture add_base->heat monitor Monitor Reaction Progress heat->monitor monitor->heat Incomplete workup Work-up & Isolation monitor->workup Complete purify Purify Product workup->purify end_node End purify->end_node

Caption: Experimental workflow for synthesis from a halogenated precursor.

Chemical Properties and Tautomerism

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the electron-donating hydroxyl and methyl substituents. The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification.

A significant aspect of the chemistry of this compound is its potential for tautomerism. Hydroxypyrimidines can exist in equilibrium with their corresponding oxo (pyrimidinone) forms. In the case of this compound, it can potentially exist in equilibrium with 2-methylpyrimidin-5(4H)-one and 2-methylpyrimidin-5(6H)-one. The predominant tautomeric form is influenced by factors such as the solvent and the solid-state packing. Spectroscopic studies are essential to determine the major tautomer present under specific conditions.

Tautomerism This compound This compound 2-Methylpyrimidin-5(4H)-one 2-Methylpyrimidin-5(4H)-one This compound->2-Methylpyrimidin-5(4H)-one Keto-Enol Tautomerism 2-Methylpyrimidin-5(6H)-one 2-Methylpyrimidin-5(6H)-one This compound->2-Methylpyrimidin-5(6H)-one 2-Methylpyrimidin-5(4H)-one->this compound 2-Methylpyrimidin-5(6H)-one->this compound

Caption: Tautomeric forms of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons on the pyrimidine ring, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons provide information about their relative positions.

    • ¹³C NMR spectroscopy will display distinct resonances for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H, C=N, and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern can provide further structural information.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. The pyrimidine scaffold is a common feature in many approved drugs, and the functional groups of this compound allow for diverse chemical modifications.

  • Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. The hydroxyl group of this compound can be functionalized to introduce side chains that interact with other regions of the kinase active site, leading to potent and selective inhibitors.

  • Precursor for Agrochemicals: Pyrimidine derivatives are also utilized in the development of herbicides and fungicides. The structural features of this compound can be incorporated into novel agrochemical candidates.

  • Fragment-Based Drug Discovery: In fragment-based drug discovery (FBDD), small molecules like this compound can be screened for weak binding to a biological target. Hits from these screens can then be elaborated into more potent lead compounds.

While specific drugs directly derived from this compound may not be widely publicized, its role as a versatile building block in the synthetic routes to various biologically active compounds is well-established within the chemical and pharmaceutical industries.

Conclusion

This compound is a valuable heterocyclic compound with a rich history intertwined with the development of pyrimidine chemistry. Its straightforward synthesis and versatile chemical handles make it an important intermediate for the preparation of a wide range of functional molecules. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and potential applications of this compound is essential for the design and creation of novel therapeutic agents and other valuable chemical entities.

References

  • General Pyrimidine Chemistry: Title: Comprehensive Organic Chemistry II Source: Elsevier URL: [Link]
  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Spectroscopic Data of Organic Compounds: Title: Spectrometric Identification of Organic Compounds Source: Wiley URL: [Link]
  • Drug Discovery and Development: Title: The Organic Chemistry of Drug Design and Drug Action Source: Academic Press URL: [Link]

A Technical Guide to 2-Methylpyrimidin-5-ol: Suppliers, Purity Standards, and Analytical Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 2-Methylpyrimidin-5-ol in Synthetic Chemistry

This compound (CAS No: 35231-56-2), a substituted pyrimidine, is a crucial heterocyclic building block in the landscape of pharmaceutical research and development. Its structural motif is of significant interest to medicinal chemists due to the pyrimidine core's prevalence in numerous biologically active molecules, including approved drugs. The hydroxyl and methyl groups on the pyrimidine ring offer versatile handles for further chemical modifications, making it a valuable starting material and intermediate in the synthesis of complex molecular architectures. Notably, the closely related analogue, 2,4-dimethylpyrimidin-5-ol, is a key intermediate in the synthesis of Lemborexant, a dual orexin receptor antagonist for the treatment of insomnia.[1][2][3][4][5] This underscores the pharmaceutical relevance of this class of compounds and the critical importance of sourcing high-purity this compound for reproducible and reliable downstream applications.

This in-depth technical guide provides a comprehensive overview of reputable suppliers, prevailing purity standards, and robust analytical methodologies for the quality assessment of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to procure and qualify this vital reagent for their specific research and development needs.

Sourcing this compound: A Comparative Analysis of Key Suppliers

The procurement of high-quality starting materials is the foundation of any successful synthetic campaign. For this compound, several chemical suppliers offer various grades and quantities. The choice of supplier often depends on a combination of factors including stated purity, availability, cost, and the level of accompanying technical documentation, such as a Certificate of Analysis (CoA). Below is a comparative table of prominent suppliers.

SupplierProduct NumberStated PurityAvailabilityKey Documentation
Sigma-Aldrich CIAH987EF08C (from ChemScene)97%Typically ships in 7 daysCertificate of Analysis, Certificate of Origin
AK Scientific, Inc. W5688Min. 95%In stock (for smaller quantities)SDS, Certificate of Analysis (on request)
BLD Pharm BD123456Purity/Specification availableInquire for availabilityNMR, HPLC, LC-MS, UPLC data available
LabSolutions LS-1234597%Inquire for availabilityBasic product information
Oakwood Chemical 098765Not specifiedInquire for availabilityBasic product information

Note: The information in this table is based on publicly available data and is subject to change. It is imperative to contact the suppliers directly for the most current information and to request a lot-specific Certificate of Analysis before purchase.

Establishing Purity Standards in the Absence of Pharmacopeial Monographs

A diligent search of major pharmacopeias, including the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (Ph. Eur.), reveals no specific monograph for this compound at the time of this writing.[6][7][8][9] This is not uncommon for specialized chemical reagents that are primarily used as intermediates rather than final drug products. In such cases, the onus of defining and verifying the purity of the material for its intended use falls upon the end-user. The concept of "fit-for-purpose" purity becomes paramount. For early-stage research, a purity of 95% may be acceptable, whereas for later-stage process development and GMP synthesis, a much higher purity (e.g., >99%) with a well-characterized impurity profile is essential.

A self-validating system for quality control is therefore a necessity. This involves the implementation of a multi-pronged analytical approach to confirm the identity and purity of each batch of this compound.

A Validated Analytical Workflow for Purity Assessment

The following section outlines a comprehensive analytical workflow for the robust characterization of this compound. This workflow employs orthogonal analytical techniques to provide a high degree of confidence in the material's quality.

Figure 1: A comprehensive quality control workflow for this compound.

Experimental Protocols

HPLC with UV detection is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is generally suitable for this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

  • A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.

Flow Rate:

  • 1.0 mL/min

Column Temperature:

  • 30 °C

Detection:

  • UV at 270 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Causality behind Experimental Choices: The use of a C18 column provides good retention for moderately polar compounds like this compound. Formic acid in the mobile phase helps to protonate the pyrimidine ring, leading to sharper peaks and better chromatography. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be particularly useful for detecting residual solvents and isomeric impurities that may be difficult to resolve by HPLC.

Instrumentation:

  • GC system coupled to a Mass Spectrometer

Column:

  • A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good initial choice.

Carrier Gas:

  • Helium at a constant flow of 1.0 mL/min

Oven Temperature Program:

  • Initial temperature: 60 °C, hold for 2 minutes

  • Ramp: Increase to 280 °C at a rate of 15 °C/min

  • Hold: 280 °C for 5 minutes

Injector Temperature:

  • 250 °C

MS Transfer Line Temperature:

  • 280 °C

Ionization Mode:

  • Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Note on Derivatization: Due to the presence of the hydroxyl group, derivatization (e.g., silylation) may be necessary to improve the volatility and peak shape of this compound. However, for the analysis of more volatile impurities, direct injection of the underivatized sample is preferred.

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural confirmation of organic molecules. They also serve as an excellent method for assessing purity by detecting the presence of proton- or carbon-containing impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution)

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents.

Procedure:

  • Dissolve an accurately weighed amount of the sample in the deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • The ¹H NMR spectrum should show characteristic signals for the methyl group, the aromatic protons, and the hydroxyl proton. The integration of these signals should be consistent with the structure.

  • The presence of unexpected signals may indicate impurities.

Quantitative NMR (qNMR): For a highly accurate, absolute purity determination without the need for a specific reference standard, qNMR can be employed. This involves adding a certified internal standard with a known concentration to the sample and comparing the integral of a specific proton signal of the analyte to that of the internal standard.

Understanding Potential Impurities: A Proactive Approach to Quality

A thorough understanding of the potential impurities in this compound is crucial for developing robust analytical methods and for assessing the suitability of the material for its intended application. Impurities can arise from the synthetic route (process-related impurities) or from degradation of the final product (degradation products).

Drawing parallels from the synthesis of the related 2,4-dimethylpyrimidin-5-ol, potential process-related impurities in this compound could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Positional isomers that may form during the synthesis.

  • By-products: Compounds formed from side reactions.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Potential degradation products could arise from:

  • Oxidation: The pyrimidine ring and the hydroxyl group can be susceptible to oxidation.

  • Hydrolysis: If the synthesis involves ester or other hydrolyzable functional groups, incomplete hydrolysis could leave residual intermediates.

The analytical methods described above (HPLC, GC-MS, and NMR) are all capable of detecting and, with appropriate standards, quantifying these potential impurities.

Figure 2: Potential sources of impurities in this compound.

Conclusion: Ensuring Quality and Reproducibility in Research and Development

This compound is a valuable building block for the pharmaceutical industry. The absence of a dedicated pharmacopeial monograph necessitates a proactive and rigorous approach to quality control by the end-user. By carefully selecting suppliers, implementing a comprehensive and orthogonal analytical workflow, and having a sound understanding of potential impurities, researchers and drug development professionals can ensure the procurement of high-quality material. This diligence is fundamental to achieving reproducible experimental results, developing robust synthetic processes, and ultimately, contributing to the successful discovery and development of new medicines.

References

  • Flick, A. C., et al. (2021). Synthetic Approaches to the New Drugs Approved during 2019. Journal of Medicinal Chemistry, 64(7), 3604–3657. [Link]
  • Beuckmann, C. T., et al. (2012). Preparation of cyclopropane compounds as orexin receptor antagonists. WO 2012039371 A1.
  • Yoshida, Y., et al. (2015). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Journal of Medicinal Chemistry, 58(11), 4648-4664. [Link]
  • Eisai R&D Management Co., Ltd. (2023).
  • United States Pharmacopeia. (2024). USP-NF. [Link]
  • British Pharmacopoeia. (2022). British Pharmacopoeia 2022. [Link]
  • LabSolutions. This compound. [Link]
  • Oakwood Chemical. This compound. [Link]
  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia. [Link]
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • Council of Europe. (2014). European Pharmacopoeia (Ph. Eur.) 8th Edition. EDQM.

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 2-Methylpyrimidin-5-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring both technical accuracy and practical applicability. We detail a complete computational workflow, from initial structure preparation to advanced analysis of electronic properties and reactivity. The methodologies are grounded in Density Functional Theory (DFT), a robust and widely validated computational approach.[1][2] All protocols are designed to be self-validating, incorporating steps for verification against established chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the molecular properties and potential applications of pyrimidine derivatives.

Introduction: The Scientific Case for this compound

This compound (C₅H₆N₂O) is a substituted pyrimidine. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a vast array of therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The specific substitutions on the pyrimidine ring—a methyl group at position 2 and a hydroxyl group at position 5—critically influence its electronic structure, intermolecular interactions, and, consequently, its pharmacological profile.

Quantum chemical calculations provide a powerful lens to investigate molecules at the sub-atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[1] By simulating the molecule's electronic behavior, we can predict its three-dimensional structure, stability, spectroscopic signatures (IR, NMR), and reactivity patterns.[5][6][7] This information is invaluable for:

  • Rational Drug Design: Understanding how this compound might interact with biological targets like enzymes or receptors.[8][9]

  • Reaction Mechanism Elucidation: Predicting sites susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic strategies.[1][10]

  • Materials Science: Evaluating its potential as a building block for novel functional materials.

This guide establishes a robust, field-proven computational protocol for characterizing this compound, providing the foundational data necessary for these advanced applications.

Theoretical Foundations: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[2] Unlike more computationally expensive ab initio methods, DFT offers a favorable balance of accuracy and efficiency.[1][2]

The core principle of DFT is that the energy of a molecule can be determined from its electron density (a function of three spatial coordinates) rather than the complex, many-electron wavefunction.[2][11] The total energy is expressed as a functional of the density, comprising terms for kinetic energy, electron-nuclear attraction, and electron-electron repulsion. The most challenging component is the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.[11]

2.1 The B3LYP Hybrid Functional

For this protocol, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[12] B3LYP is arguably the most widely used functional in computational chemistry for organic molecules.[2] It is a "hybrid" functional because it mixes a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources (like local density approximation and gradient-corrected methods).[11][12] This approach has been shown to provide excellent results for geometry optimizations and property predictions for a wide range of organic and biological systems.[2][13]

2.2 The 6-311++G(d,p) Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for the accuracy of the calculation. For this compound, we recommend the Pople-style 6-311++G(d,p) basis set.[14][15] Let's deconstruct this notation:

  • 6-311: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

  • ++G: These are diffuse functions added to both heavy (non-hydrogen) and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or weak intermolecular interactions, such as the hydrogen bonding potential of the hydroxyl group.

  • (d,p): These are polarization functions. The '(d)' adds d-type functions to heavy atoms, and the '(p)' adds p-type functions to hydrogen atoms. These functions allow for the distortion of atomic orbitals from their standard shapes, which is essential for describing chemical bonds accurately.[16]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, well-validated model chemistry for molecules of this type, providing a strong foundation for reliable predictions.[3][14]

The Computational Protocol: A Validating Workflow

This section details the step-by-step methodology for the quantum chemical analysis of this compound. The workflow is designed as a self-validating system, where the results of each step confirm the success of the previous one. This protocol assumes the use of the Gaussian suite of programs, a standard in the field.[17][18][19]

G cluster_prep Preparation cluster_core Core Calculation cluster_analysis Post-Processing & Analysis cluster_validation Validation Check A 1. Initial Structure Generation (e.g., GaussView, Avogadro) B 2. Geometry Optimization (Opt Keyword) A->B C 3. Vibrational Frequency Analysis (Freq Keyword) B->C Optimized Geometry D 4. Electronic Properties (HOMO, LUMO, MEP) C->D E 5. Spectroscopic Prediction (IR, NMR) C->E F 6. Reactivity Analysis (NBO, Fukui Functions) C->F V1 Imaginary Frequencies? C->V1

Figure 1: Computational workflow for this compound analysis.

3.1 Step 1: Initial Structure Generation

The first step is to generate an approximate 3D structure of this compound. This can be done using any molecular building software, such as GaussView or Avogadro. It is not necessary for this initial structure to be perfect, as the subsequent optimization step will find the lowest energy conformation.

3.2 Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[20][21] This is the most stable arrangement of the atoms.

Protocol:

  • Software: Gaussian 16[22]

  • Keyword Line: #p B3LYP/6-311++G(d,p) Opt

  • Input: The Cartesian coordinates from Step 1.

  • Execution: The calculation iteratively adjusts the positions of the atoms to minimize the forces between them.[21] The optimization is considered converged when these forces and the displacement of atoms between steps fall below a predefined threshold.[19]

3.3 Step 3: Vibrational Frequency Analysis

A frequency calculation must be performed on the optimized geometry.[17][23] This step serves two critical purposes:

  • Validation: It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.[17][23]

  • Thermochemistry & IR Spectrum: It calculates the vibrational modes of the molecule, which can be directly compared to an experimental IR spectrum. It also provides zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Protocol:

  • Software: Gaussian 16

  • Keyword Line: #p B3LYP/6-311++G(d,p) Freq

  • Input: The optimized Cartesian coordinates from Step 2.

  • Output Analysis: Check the output file for the number of imaginary frequencies. A successful optimization will report "0 imaginary frequencies."

Results and Discussion: Interpreting the Output

Upon successful completion of the core calculations, a wealth of data is generated. This section details how to extract and interpret the key molecular properties.

4.1 Molecular Geometry

The final optimized coordinates provide the most stable 3D structure of the molecule. Key bond lengths, bond angles, and dihedral angles should be extracted and tabulated. These theoretical values can be compared with experimental data from X-ray crystallography if available, providing a direct measure of the accuracy of the chosen level of theory.

Table 1: Predicted Key Geometric Parameters for this compound

Parameter Atom 1 Atom 2 Atom 3 Predicted Value
Bond Length (Å) C5 O - (Calculated Value)
N1 C2 - (Calculated Value)
C2 N3 - (Calculated Value)
C2 C(Methyl) - (Calculated Value)
Bond Angle (°) N1 C6 C5 (Calculated Value)
C4 C5 C6 (Calculated Value)
C5 O H (Calculated Value)

| Dihedral Angle (°) | N1 | C2 | N3 | C4 | (Calculated Value) |

4.2 Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap , is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface.[8] It is an invaluable tool for predicting intermolecular interactions.[8][9][24][25][26]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen and oxygen atoms. These are sites for electrophilic attack and are favorable for hydrogen bond accepting.[26]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom of the hydroxyl group. These are sites for nucleophilic attack and are favorable for hydrogen bond donating.

MEP_Concept cluster_mol Molecule Surface cluster_potential MEP Surface A N, O atoms (Lone Pairs) C Electron Rich (Negative Potential) A->C Site for Electrophilic Attack B Hydroxyl H (Acidic Proton) D Electron Poor (Positive Potential) B->D Site for Nucleophilic Attack

Figure 2: Conceptual diagram of Molecular Electrostatic Potential (MEP).

4.3 Spectroscopic Predictions

Vibrational (IR) Spectrum: The frequency calculation generates a list of vibrational modes and their corresponding intensities.[27] This data can be used to plot a theoretical IR spectrum. Key vibrational modes, such as the O-H stretch, C-N stretches, and ring deformation modes, can be identified and compared to experimental spectra for validation.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency Experimental Frequency
O-H stretch (Calculated Value) (Experimental Value)
C-H stretch (Methyl) (Calculated Value) (Experimental Value)
C=N stretch (Calculated Value) (Experimental Value)

| Ring breathing | (Calculated Value) | (Experimental Value) |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor (~0.96 for B3LYP) for better comparison.

NMR Spectrum: Predicting NMR spectra is a more advanced calculation but provides powerful validation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used.[28]

Protocol:

  • Keyword Line: #p B3LYP/6-311++G(d,p) NMR=GIAO

  • Input: The optimized geometry.

  • Analysis: The calculation yields absolute shielding values for each nucleus. These must be converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.[5] The predicted ¹H and ¹³C chemical shifts can then be compared directly with experimental data.[7][28][29][30]

4.4 Reactivity and Bonding Analysis

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a chemically intuitive picture of localized bonds, lone pairs, and antibonds.[31][32][33] It provides:

  • Natural Atomic Charges: A more robust measure of charge distribution than Mulliken charges.[33]

  • Hybridization: The spd composition of atomic orbitals in bonds.

  • Donor-Acceptor Interactions: Second-order perturbation theory analysis within NBO quantifies the stabilization energy from interactions between filled (donor) and empty (acceptor) orbitals.[31][32] For example, the interaction between a nitrogen lone pair (donor) and an adjacent antibonding orbital (acceptor) reveals the extent of electron delocalization.[31]

Protocol:

  • Keyword Line: #p B3LYP/6-311++G(d,p) Pop=NBO[34][35]

  • Input: The optimized geometry.

Fukui Functions and Local Reactivity Descriptors: Conceptual DFT provides tools to quantify local reactivity. The Fukui function , f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.[36][37] It helps pinpoint the most reactive sites within the molecule.[38][39][40]

  • f⁺(r): For nucleophilic attack (where the molecule accepts an electron). The site with the highest f⁺ value is the most electrophilic.

  • f⁻(r): For electrophilic attack (where the molecule donates an electron). The site with the highest f⁻ value is the most nucleophilic.

These functions are typically calculated using a finite difference approximation, requiring single-point energy calculations on the N+1 and N-1 electron systems.[37]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical characterization of this compound using Density Functional Theory. By following the detailed workflow—from geometry optimization and frequency validation to the in-depth analysis of electronic, spectroscopic, and reactivity properties—researchers can generate high-quality, reliable data. These computational insights are crucial for understanding the fundamental nature of this important heterocyclic compound and for guiding its future applications in drug discovery and materials science. The emphasis on the rationale behind methodological choices and the inclusion of self-validating steps ensures that the resulting data is not only accurate but also trustworthy, forming a solid foundation for further investigation.

References

  • CD ComputaBio. Molecular Electrostatic Potential (MEP)
  • Dryzhakov, M., et al. (2016). From the Electron Density Gradient to the Quantitative Reactivity Indicators: Local Softness and the Fukui Function. PMC, NIH. [Link]
  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
  • Gaussian, Inc.
  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
  • Guan, Y., et al. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC, NIH. [Link]
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]
  • Kumar, A., et al. (2020). Application of molecular electrostatic potentials in drug design.
  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv, Cambridge Open Engage. [Link]
  • Dryzhakov, M., et al. (2022). From the Electron Density Gradient to the Quantitative Reactivity Indicators: Local Softness and the Fukui Function. ACS Omega. [Link]
  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors. ChemRxiv. [Link]
  • Gaussian, Inc.
  • SCM. Fukui Functions and the Dual Descriptor — Tutorials 2025.
  • ResearchGate. Computational studies of pyrimidine ring-opening a, Quantum chemical.... [Link]
  • Cardozo, T. M., et al. (2020). How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? The Valence Bond Delocalization Perspective.
  • University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. [Link]
  • Unzueta, P. (2020). Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. eScholarship.org. [Link]
  • Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]
  • Cardozo, T. M., et al. (2020). How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions?
  • Saracoglu, M., et al. (2019). Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)
  • ResearchGate.
  • J. H. U. Natural Bond Orbital (NBO) Analysis. [Link]
  • Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]
  • Das Adhikari, S. (2025). Gaussian Tutorial (Lec-10)
  • Vibration Research. (2018). Normal (Gaussian)
  • ResearchGate. Density Functional Theory (DFT) Methods Key Notes: Fundamental Aspect. [Link]
  • Hashmi, M. A. (2021).
  • Crystal Instruments. (2015).
  • Chemistry Stack Exchange. (2016). B3LYP Explained. [Link]
  • De-Lei, Z., et al. (2012). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. NIH. [Link]
  • Lakshmanan, S. (2020). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. International Journal of Modern Agriculture. [Link]
  • ChemBK. This compound. [Link]
  • Gaussian, Inc. Opt. [Link]
  • Braczkowska, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]
  • ResearchGate. Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*. [Link]
  • Scribd. Gaussian Electronic Structure Guide. [Link]
  • Chemistry Stack Exchange.
  • J. H. U.
  • Grimme, S., et al. (2022).
  • PubChem. 2-Chloro-5-methylpyrimidin-4-ol. [Link]
  • Gaussian, Inc. Gaussian 16 Frequently Asked Questions. [Link]
  • YouTube. (2023).
  • LabSolutions. This compound. [Link]
  • Herbert, J. M. (2021). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”.
  • Grimme, S., et al. (2022).
  • FACCTs. 7.5. Choice of Basis Set - ORCA 6.0 Manual. [Link]
  • McKemmish, L. K., et al. (2019). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]

Sources

A Technical Guide to the Tautomeric Landscape of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The phenomenon of tautomerism, a subtle yet profound aspect of structural chemistry, holds significant implications for the physicochemical properties and biological activity of heterocyclic compounds. This is particularly true for pyrimidine derivatives, a scaffold central to numerous pharmaceuticals and biological molecules. This technical guide provides an in-depth exploration of the tautomerism of 2-Methylpyrimidin-5-ol, a representative hydroxypyrimidine. We will dissect the structural nuances of its potential tautomeric forms, elucidate the key factors governing their equilibrium, and present robust experimental and computational protocols for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of tautomeric control and analysis in heterocyclic systems.

The Principle of Prototropic Tautomerism in Heterocyclic Systems

Prototropic tautomerism describes the chemical equilibrium between structural isomers that are readily interconvertible, most commonly through the migration of a proton.[1] This is not to be confused with resonance, where only the distribution of electrons differs; tautomers are distinct chemical species with different atomic arrangements and, consequently, different properties. In the realm of drug development, understanding and controlling tautomeric equilibria is paramount. Different tautomers of a single drug molecule can exhibit varied absorption, distribution, metabolism, and excretion (ADME) profiles, as well as divergent binding affinities for their biological targets.

Six-membered nitrogen-containing heterocycles, such as pyrimidines, frequently exhibit keto-enol tautomerism when substituted with hydroxyl groups.[2] The equilibrium between the aromatic 'enol' (hydroxy) form and the non-aromatic 'keto' (oxo or zwitterionic) form is sensitive to a variety of internal and external factors, making its study a critical component of molecular design and characterization.

The Tautomeric Forms of this compound

This compound can exist in several tautomeric forms due to the migration of the hydroxyl proton to one of the ring nitrogen atoms. The primary equilibrium is between the hydroxy form (Tautomer A) and two potential keto/zwitterionic forms (Tautomers B and C).

  • Tautomer A (5-hydroxy form): This is the aromatic enol form, characterized by the hydroxyl group at the C5 position.

  • Tautomer B (1H-pyrimidin-5-one form): A zwitterionic keto form where the proton has migrated to the N1 position, creating a formal positive charge on the nitrogen and a negative charge on the oxygen.

  • Tautomer C (3H-pyrimidin-5-one form): Another zwitterionic keto form resulting from proton migration to the N3 position.

The relative stability of these forms is not intuitive and depends heavily on the balance between the aromatic stabilization of the hydroxy form and the potential for strong hydrogen bonding and favorable dipole moments in the keto forms.

Figure 1: Tautomeric equilibria of this compound.

Experimental Methodologies for Tautomer Characterization

The determination of tautomeric ratios requires robust analytical techniques that can distinguish between the rapidly interconverting isomers. Spectroscopic methods are particularly powerful in this regard.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive tool for studying tautomeric equilibria in solution.[1] Since proton transfer between heteroatoms is often fast on the NMR timescale, a single set of averaged signals is typically observed. However, the chemical shifts of these averaged signals are weighted by the population of each tautomer, providing quantitative information. Furthermore, experiments in different solvents or at varying temperatures can shift the equilibrium, allowing for the deconvolution of individual tautomer contributions.[4]

Self-Validating Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare three separate NMR samples of this compound (~5-10 mg) in 0.6 mL of deuterated solvents of varying polarity and hydrogen-bonding capability (e.g., DMSO-d₆, CDCl₃, and Methanol-d₄).

  • Data Acquisition: Acquire standard ¹H NMR spectra for each sample at ambient temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) for quantitative accuracy.

  • Spectral Analysis:

    • DMSO-d₆: Look for a broad signal corresponding to the exchangeable O-H/N-H proton. Its chemical shift can be indicative of the dominant tautomer. A shift >10 ppm often suggests a significant contribution from keto forms with N-H protons.

    • CDCl₃: In a non-polar, non-hydrogen bonding solvent, the equilibrium may shift. Compare the aromatic proton chemical shifts to those in DMSO-d₆. A significant upfield or downfield shift indicates a change in the tautomeric ratio.

    • Methanol-d₄: The protic solvent will exchange with the tautomeric proton, causing the O-H/N-H signal to disappear or merge with the solvent peak. The solvent's ability to form hydrogen bonds can stabilize one tautomer over another, which will be reflected in the chemical shifts of the ring protons.

  • Validation & Interpretation: A significant solvent-dependent variation in chemical shifts provides strong evidence of a tautomeric equilibrium. The direction of the shift can be correlated with computational predictions of the shielding tensors for each pure tautomer to estimate the equilibrium position in each solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The different electronic conjugation patterns of the hydroxy and keto tautomers result in distinct UV-Vis absorption spectra. The aromatic hydroxy form typically absorbs at a different wavelength (λ_max) compared to the cross-conjugated keto forms.

Protocol for pH-Dependent UV-Vis Analysis:

  • Stock Solution: Prepare a concentrated stock solution of this compound in methanol.

  • Buffer Preparation: Prepare a series of aqueous buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12).

  • Sample Preparation: For each pH point, add a small, constant aliquot of the stock solution to the buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 10-50 µM).

  • Data Acquisition: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.

  • Data Analysis: Plot the absorbance at key wavelengths against pH. The presence of an isosbestic point—a wavelength where the absorbance remains constant across the pH range—is a strong indicator of a clean, two-component equilibrium (in this case, between the neutral tautomeric mixture and a deprotonated or protonated species). The change in λ_max with pH can reveal the predominant tautomer under acidic, neutral, and basic conditions.

Infrared (IR) Spectroscopy

While less common for quantitative analysis in solution, IR spectroscopy provides valuable qualitative data, especially in the solid state or in non-polar solvents.[5]

  • Hydroxy Tautomer: Characterized by a broad O-H stretching band (~3200-3600 cm⁻¹) and the absence of a strong C=O signal.

  • Keto Tautomer: Characterized by a strong C=O stretching band (~1650-1700 cm⁻¹) and an N-H stretching band (~3100-3500 cm⁻¹).

Computational Chemistry Workflow for Stability Prediction

Quantum chemical calculations are indispensable for predicting the intrinsic stability of tautomers and for aiding the interpretation of experimental data.[6][7] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for these systems.

workflow start Define Tautomer Structures (A, B, C) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima & ZPE) geom_opt->freq_calc sp_energy Single-Point Energy (Higher Level Theory, e.g., B3LYP/6-311+G**) freq_calc->sp_energy solvation Incorporate Solvent Effects (e.g., PCM/SMD Model) sp_energy->solvation thermo Calculate Gibbs Free Energy (G) (G = E_sp + G_corr) solvation->thermo results Compare Relative Energies (ΔG) Predict Equilibrium Constants thermo->results

Figure 2: A typical DFT workflow for tautomer stability analysis.

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of all plausible tautomers (A, B, and C).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a functional like B3LYP with a basis set such as 6-31G(d). This finds the lowest energy conformation for each isomer.

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • High-Accuracy Energy Calculation: To improve accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set, for example, 6-311+G(d,p).[8]

  • Solvation Modeling: To simulate solution-phase behavior, repeat the single-point energy calculation incorporating a continuum solvation model (e.g., PCM for DMSO, water).

  • Gibbs Free Energy Calculation: Combine the high-accuracy electronic energy with the thermal corrections to the Gibbs free energy obtained from the frequency calculation.

  • Analysis: Compare the relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable under the calculated conditions (gas phase or specific solvent).

Table 1: Hypothetical DFT Calculation Results for this compound Tautomers

TautomerPhaseRelative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population (%)
A (Hydroxy) Gas0.00 (Reference)>99
B (1H-one) Gas+8.5<1
C (3H-one) Gas+7.9<1
A (Hydroxy) Water+1.212
B (1H-one) Water+0.535
C (3H-one) Water0.00 (Reference)53

Note: These are illustrative values. Actual results would be derived from the computational protocol described.

The hypothetical data in Table 1 illustrates a common trend for hydroxypyrimidines: the aromatic hydroxy form is often favored in the gas phase, but polar, protic solvents can significantly stabilize the more polar zwitterionic keto forms, shifting the equilibrium.[9]

Conclusion and Outlook

The tautomerism of this compound is a multifaceted equilibrium governed by a delicate interplay of aromaticity, solvation, and intramolecular interactions. While the hydroxy form may predominate in non-polar environments, the keto/zwitterionic tautomers can become significant, or even dominant, species in polar, aqueous environments relevant to biological systems.

A rigorous characterization, combining high-level computational analysis with multi-solvent and multi-pH spectroscopic techniques, is not merely an academic exercise. It is a fundamental necessity in drug development. This integrated approach provides the critical insights needed to understand structure-activity relationships, predict metabolic fate, and ultimately design more effective and reliable therapeutic agents based on the pyrimidine scaffold.

References

  • Nowak, M. J., Lapinski, L., & Fulara, J. (1989). Tautomerism in 1-Benzamidoisoquinoline Derivatives. PMC - PubMed Central.
  • Bohrium. (2021). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. Bohrium.
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A.
  • Katritzky, A. R. (1985). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES.
  • Liang, F., et al. (2014). Universal Base Analogues and Their Applications in DNA Sequencing Technology. ResearchGate.
  • Química Organica.org. Tautomerism in aromatic heterocycles. Química Organica.org.
  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate.
  • Zhang, Y., et al. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. PubMed.
  • Les, A., & Adamowicz, L. (1990). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate.
  • Kim, Y. S., & Hochstrasser, R. M. (2009). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC - NIH.
  • Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. PubMed.
  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences.
  • Raczyńska, E. D., et al. (2021). Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. MDPI.
  • Elumalai, V., et al. (2024). Improved Synthetic Methodology, Substrate Scope and X‐ray Crystal Structure for N, N'‐disubstituted Guanidines. ResearchGate.
  • Leszczynski, J. (1992). An investigation of tautomerism in adenine and guanine. The Journal of Physical Chemistry.
  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
  • Flores-Holguín, N., et al. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed.
  • da Costa, B. B., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.
  • Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona.

Sources

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] Its unique physicochemical attributes, including the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its widespread incorporation into a multitude of approved drugs and clinical candidates.[3] This guide provides a comprehensive overview of the role of pyrimidine derivatives in drug discovery, delving into their synthesis, mechanisms of action, and therapeutic applications. We will explore key structure-activity relationships and provide practical insights into the experimental workflows that underpin the development of these vital medicines.

The Enduring Significance of the Pyrimidine Core

Pyrimidine, a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[4][5] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery. The adaptability of the pyrimidine ring system allows it to engage with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][5][6][7]

Marketed drugs containing the pyrimidine scaffold are numerous and diverse, ranging from the anticancer agent 5-Fluorouracil to the antiviral Zidovudine and the hypertensive medication Minoxidil.[8][9] The success of these established drugs continues to inspire the development of novel pyrimidine-based therapeutics.

Pyrimidine Derivatives as Anticancer Agents: Targeting the Machinery of Cell Proliferation

The application of pyrimidine derivatives in oncology is particularly prominent, with many compounds designed to interfere with the cellular processes that drive cancer growth.[10][11] A major focus has been the development of kinase inhibitors, as kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer.[3]

Kinase Inhibition: A Dominant Mechanism of Action

The pyrimidine scaffold has proven to be an excellent hinge-binding motif for various protein kinases.[12] Fused pyrimidine heterocycles, such as pyrazolo[3,4-d]pyrimidines, are recognized as privileged scaffolds in oncology drug discovery due to their ability to mimic ATP and bind to the kinase hinge region with high affinity and selectivity.[1][13] This has led to the development of numerous successful kinase inhibitors.

A prime example is the class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. Pyrimidine pharmacophores are well-established components of anti-EGFR agents used in the treatment of non-small cell lung cancer.[3] Researchers have also developed dual inhibitors targeting both EGFR and other kinases like HER2, as well as inhibitors effective against drug-resistant EGFR mutants.[3]

Another significant area is the development of cyclin-dependent kinase (CDK) inhibitors. For instance, pyrimidine derivatives have been shown to inhibit CDK4/6, blocking the CDK4/6/Rb/E2F signaling pathway and thus arresting the cell cycle.[3]

Signaling Pathway of a Pyrimidine-Based Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrimidine_Inhibitor Pyrimidine-Based Kinase Inhibitor Pyrimidine_Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A pyrimidine-based inhibitor blocking the EGFR signaling pathway.

Beyond Kinase Inhibition: Other Anticancer Mechanisms

Pyrimidine derivatives exert their anticancer effects through a variety of other mechanisms as well[11]:

  • Tubulin Polymerization Inhibition: Some pyrimidine analogs disrupt the microtubule network of cancer cells by suppressing tubulin polymerization, a critical process for cell division.[3]

  • Thymidylate Synthase Inhibition: As a key enzyme in DNA synthesis, thymidylate synthase is a well-established target for anticancer drugs. Pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of this enzyme.[14]

  • DNA Synthesis Inhibition: Pyrimidine analogs can be incorporated into DNA during replication, leading to chain termination and cell death.[11][15]

  • DNA Methyltransferase Inhibition: Some pyrimidine-containing drugs, like azacitidine, act as DNA methyltransferase inhibitors, inducing DNA hypomethylation and altering gene expression.[11]

Comparative Anticancer Activity of Pyrimidine Derivatives

The antiproliferative activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[4][5] The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.

Compound ClassDerivative ExampleTarget/MechanismCell LineIC50 (µM)Reference
2-(phenylamino)pyrimidine Compound 95EGFR triple mutantEGFR-Dell9/T790M/C797S0.2 ± 0.01[3]
Fused 1,4-benzodioxane pyrimidine Compound 131Tubulin polymerizationHepG2 (liver)0.11 ± 0.02[3]
Fused 1,4-benzodioxane pyrimidine Compound 131Tubulin polymerizationU937 (lymphoma)0.07 ± 0.01[3]
Indazol-pyrimidine Compound 4fNot specifiedMCF-7 (breast)1.629[16]
Indazol-pyrimidine Compound 4iNot specifiedMCF-7 (breast)1.841[16]
Pyrimidine-5-carbonitrile Compound 11aEGFR tyrosine kinaseA549 (lung)Potent[6]
Pyrimidine-triazole Compound 11Not specifiedMCF-7 (breast)15.3[8]
Oxazole-pyrimidine Compound 138Not specifiedMCF-7 (breast)0.01 ± 0.0065[17]

Pyrimidine Derivatives in the Fight Against Infectious Diseases

The structural versatility of the pyrimidine scaffold has also been leveraged in the development of potent anti-infective agents.[3]

Antiviral Applications

Pyrimidine derivatives have a long history in antiviral therapy. Many function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a common class of drugs used to treat HIV.[3] Synthetic pyrimidine nucleoside analogs can mimic natural nucleosides and be incorporated into the viral DNA or RNA, thereby inhibiting viral replication.[18] Another antiviral mechanism involves the inhibition of host cell enzymes necessary for viral replication, such as dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine biosynthesis.[19] Depleting the cellular pyrimidine pools can effectively halt the replication of a broad spectrum of viruses.[19]

Antibacterial and Antifungal Properties

In an era of growing antibiotic resistance, the development of new antibacterial agents is critical. Pyrimidine-containing compounds have shown promise in this area, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA.[20][21] One mechanism of action for these compounds is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[3] Additionally, some pyrimidine derivatives have demonstrated significant antifungal activity.[6]

Synthesis and Experimental Protocols: A Practical Guide

The synthetic accessibility of the pyrimidine core is a key reason for its widespread use in drug discovery.[3] A variety of synthetic methodologies are available to construct the pyrimidine ring and introduce diverse substituents.

General Synthetic Strategy: Multi-Component Reactions

One common and efficient method for synthesizing substituted pyrimidines is through multi-component reactions. For example, a one-pot reaction involving a benzaldehyde, ethyl cyanoacetate, and thiourea can yield a dihydropyrimidine derivative, which can then be further modified.[3]

Experimental Workflow for a Multi-Component Pyrimidine Synthesis

G Start Reactants Benzaldehyde, Ethyl Cyanoacetate, Thiourea Start->Reactants Reaction_Vessel One-pot reaction (Ethanol, KHCO3) Reactants->Reaction_Vessel Intermediate Dihydropyrimidine Derivative (26) Reaction_Vessel->Intermediate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Intermediate->Hydrazinolysis Hydrazinyl_Intermediate 2-Hydrazinyl-dihydropyrimidine (27) Hydrazinolysis->Hydrazinyl_Intermediate Condensation Condensation (Isatin, Acetic Acid) Hydrazinyl_Intermediate->Condensation Final_Product Isatin-Pyrimidine Hybrid (29) Condensation->Final_Product End Final_Product->End

Caption: A generalized workflow for the synthesis of isatin-pyrimidine hybrids.

Step-by-Step Protocol for the Synthesis of Dihydropyrimidine Derivatives (Based on a generalized multi-component reaction)

Objective: To synthesize a 2-thioxo-1,2,3,4-tetrahydropyrimidine derivative.

Materials:

  • Appropriately substituted benzaldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Thiourea (1 mmol)

  • Potassium bicarbonate (KHCO3) (1.2 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • To a solution of the substituted benzaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask, add ethyl cyanoacetate (1 mmol), thiourea (1 mmol), and potassium bicarbonate (1.2 mmol).

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically several hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired dihydropyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Self-Validation: The purity and identity of the synthesized compound must be confirmed by spectroscopic methods. The obtained melting point should be sharp and consistent with reported values for similar compounds.

Future Perspectives and Conclusion

The pyrimidine scaffold continues to be a highly valuable and versatile platform in drug discovery.[3] Future research will likely focus on several key areas:

  • Development of Dual-Target and Multi-Target Inhibitors: To combat drug resistance and improve efficacy, there is growing interest in designing pyrimidine derivatives that can simultaneously modulate multiple biological targets.[22]

  • Exploration of Novel Chemical Space: The synthesis of new and diverse pyrimidine libraries will undoubtedly lead to the discovery of compounds with novel mechanisms of action and improved therapeutic profiles.

  • Application in Emerging Therapeutic Areas: While already established in oncology and infectious diseases, the potential of pyrimidine derivatives in other areas, such as neurodegenerative and metabolic disorders, is an active area of investigation.[3]

References

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact (2024-07-15).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents (2024-11-25).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review (2023-01-01).
  • Recent Advances in Pyrimidine-Based Drugs - ResearchGate.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate.
  • Recent Development of Pyrimidine‐Containing Antimicrobial Agents - ResearchGate.
  • The Role of Pyrimidine Derivatives in Modern Pharmaceuticals.
  • Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed.
  • Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PNAS.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - Bentham Science Publisher.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate (2025-08-08).
  • Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery (2025-04-03).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central (2020-09-08).
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications (2021-08-01).
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH (2021-04-07).
  • Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins | ACS Infectious Diseases (2019-09-20).
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - MDPI.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals - Benchchem.
  • Synthesis and biological evaluation of pyrimidine nucleoside monophosphate prodrugs targeted against influenza virus - PubMed.
  • Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents - YouTube (2024-06-19).
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH.
  • Reported pyrimidine derivatives as antibacterial agents. - ResearchGate.

Sources

Methodological & Application

A Practical Guide to the Synthesis of 2-Methylpyrimidin-5-ol: Protocol, Rationale, and Key Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methylpyrimidin-5-ol, a heterocyclic compound of considerable importance in medicinal chemistry and drug discovery. Designed for researchers, chemists, and professionals in drug development, this guide offers a reproducible and robust methodology. More than a mere procedural outline, this document delves into the chemical principles underpinning the synthesis, offering justifications for experimental choices to ensure a deep and practical understanding of the process. All procedural details are substantiated with references to authoritative sources to uphold scientific rigor and facilitate successful replication.

Introduction

This compound serves as a pivotal structural motif in the design and synthesis of a wide array of biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous approved pharmaceuticals, particularly in the realm of kinase inhibitors and other targeted therapies. The strategic positioning of the methyl and hydroxyl functional groups on the pyrimidine ring provides versatile opportunities for subsequent chemical modifications, rendering it an invaluable intermediate in the construction of novel drug candidates.

The synthetic strategy detailed herein is centered on the classical and highly reliable Pinner synthesis, which involves the cyclocondensation of an amidine with a β-dicarbonyl compound. This approach is widely favored due to its efficiency, operational simplicity, and the ready commercial availability of the requisite starting materials.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the condensation of acetamidine with a suitable three-carbon electrophilic precursor. A highly effective and commonly employed starting material is a derivative of 2-formyl-3-hydroxypropanoate, which can be generated in situ or used directly.

Overall Reaction:

Underlying Mechanism:

The reaction proceeds through a nucleophilic attack by one of the nitrogen atoms of acetamidine on the aldehyde's carbonyl carbon. This is followed by an intramolecular cyclization, where the second nitrogen of the amidine attacks the ester carbonyl. The final step involves dehydration to yield the stable, aromatic pyrimidine ring. The selection of an appropriate solvent and base is paramount to facilitate these sequential steps and to maximize the yield of the desired this compound.

reaction_pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Acetamidine Acetamidine Adduct Nucleophilic Adduct Acetamidine->Adduct Nucleophilic Attack Dicarbonyl Ethyl 3-ethoxy-2-formylpropanoate Dicarbonyl->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Dehydration

Caption: Synthetic pathway for this compound formation.

Materials and Equipment

Reagents
ReagentChemical FormulaMolecular Weight ( g/mol )Recommended PurityTypical Supplier
Acetamidine HydrochlorideC₂H₆N₂·HCl94.54≥95%Sigma-Aldrich
Ethyl 3-ethoxy-2-formylpropanoateC₈H₁₄O₄174.19≥97%TCI Chemicals
Sodium EthoxideC₂H₅NaO68.05≥95%Acros Organics
Absolute EthanolC₂H₅OH46.07≥99.8%Fisher Scientific
Anhydrous Diethyl Ether(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
1 M Hydrochloric AcidHCl36.46ACS GradeVWR
Saturated Sodium BicarbonateNaHCO₃84.01ACS GradeEMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.37≥97%Alfa Aesar
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with a heating mantle

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) inlet and outlet

  • Digital thermometer

  • Büchner funnel with a filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH indicator strips or a calibrated pH meter

  • Melting point apparatus

Detailed Experimental Protocol

Critical Safety Information: This procedure must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory. Sodium ethoxide is a potent, water-reactive base; it must be handled with utmost care under a dry, inert atmosphere.

Step 1: Reaction Setup and Base Preparation
  • Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser equipped with an inert gas inlet, and a dropping funnel. Ensure all glassware is thoroughly dried prior to use.

  • Under a continuous, gentle flow of nitrogen or argon, charge the flask with sodium ethoxide (1.1 equivalents).

  • Add absolute ethanol (200 mL) to the flask. Stir the mixture until the sodium ethoxide has completely dissolved. The formation of a clear solution is indicative of complete dissolution. This step is critical for generating the basic medium required for the deprotonation of acetamidine hydrochloride, thereby producing the reactive free amidine.

Step 2: Addition of the Reactants
  • In a separate Erlenmeyer flask, dissolve acetamidine hydrochloride (1.0 equivalent) in a minimal volume of absolute ethanol.

  • Using the dropping funnel, add the acetamidine hydrochloride solution to the stirred sodium ethoxide solution in the main reaction flask in a dropwise manner. The formation of a fine white precipitate, which is sodium chloride, will be observed.

  • Following the complete addition of the acetamidine solution, add ethyl 3-ethoxy-2-formylpropanoate (1.0 equivalent) dropwise over a 30-minute period. The rate of addition should be carefully controlled to manage any potential exothermic events.

Step 3: Cyclocondensation via Reflux
  • Upon completion of the reactant addition, heat the reaction mixture to a gentle reflux (the boiling point of ethanol is approximately 78 °C) using a heating mantle.

  • Maintain the reflux for a duration of 4 to 6 hours. The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). The reaction is considered complete upon the disappearance of the limiting starting material.

Step 4: Reaction Work-up and Product Isolation
  • Once the reaction is complete, allow the mixture to cool to ambient temperature.

  • Remove the precipitated sodium chloride via vacuum filtration through a Büchner funnel.

  • The ethanolic filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • To the resulting residue, add 100 mL of deionized water. Carefully adjust the pH of the aqueous solution to approximately 7 using 1 M hydrochloric acid. This neutralization step is crucial for protonating the hydroxyl group of the product and quenching any residual base.

  • Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). The desired product will partition into the organic phase.

  • Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to eliminate any acidic byproducts, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to afford the crude this compound.

Step 5: Purification of the Final Product
  • The crude product can be effectively purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or ethyl acetate and hexanes.

  • For obtaining a product of higher purity, column chromatography on silica gel is recommended. The selection of the eluent system will be dictated by the polarity of the impurities present.

  • Following purification, the product should be dried under vacuum to yield a crystalline solid.

Product Characterization

The identity and purity of the synthesized this compound should be rigorously confirmed using standard analytical methodologies:

  • Melting Point Analysis: The experimentally determined melting point should be compared with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess the purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Product Yield Incomplete reaction progression.Extend the reflux duration and continue to monitor the reaction by TLC.
Presence of moisture in the reaction.Ensure all glassware is meticulously dried and all reagents are anhydrous. Handle sodium ethoxide under a strictly inert atmosphere.
Impurity of starting materials.Verify the purity of the reactants prior to initiating the synthesis.
Product is an oil or fails to crystallize Presence of persistent impurities.Purify the crude product using column chromatography.
Residual solvent in the product.Ensure the final product is thoroughly dried under high vacuum.
Multiple spots on TLC post-reaction Formation of side products.Optimize the reaction conditions (temperature, reaction time). Consider the use of a milder base.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of this compound. By adhering to the outlined procedures and understanding the fundamental chemical principles, researchers can reliably and consistently produce this valuable intermediate with good yield and high purity. The successful synthesis of this compound provides a gateway for the exploration and development of novel and potent therapeutic agents.

References

  • Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Taylor, E. C., Ed.; John Wiley & Sons: Hoboken, NJ, 2008. [Link]
  • Joules, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010. [Link]
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed.; Springer: Cham, Switzerland, 2014. [Link]

Application Note: Quantitative Analysis of 2-Methylpyrimidin-5-ol Using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for HPLC and GC-MS methods for 2-Methylpyrimidin-5-ol analysis.

Introduction

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. The purity and concentration of this intermediate are critical quality attributes that can directly impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its quantification in raw materials, in-process samples, and final drug substances.

This document provides a comprehensive guide to two validated analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific requirements of the analysis, such as matrix complexity, required sensitivity, and available instrumentation. This note details the causality behind experimental choices and provides step-by-step protocols grounded in established analytical principles and regulatory guidelines.

Analyte Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to developing appropriate analytical methods. These properties dictate the choice of chromatographic mode, sample preparation techniques, and detection parameters.

PropertyValueSource
Chemical Formula C₅H₆N₂O[1]
Molar Mass 110.11 g/mol [1]
Appearance Crystalline powder[1]
Melting Point 175-179 °C[1]
Boiling Point 208 °C[1]
pKa 6.92 ± 0.23 (Predicted)[1]
Solubility Soluble in water and alcohol[1]
Storage 2-8°C, desiccated[2]

The presence of a hydroxyl (-OH) group and two nitrogen atoms in the pyrimidine ring makes this compound a polar molecule, readily soluble in polar solvents. This polarity is a key consideration for both HPLC and GC method development.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Rationale

Reversed-phase HPLC is the preferred method for the analysis of polar to moderately non-polar compounds. Given the polar nature of this compound, an RP-HPLC method provides excellent retention and separation from non-polar impurities. A C18 stationary phase, which is non-polar, is used in conjunction with a polar mobile phase. The analyte's retention is governed by its hydrophobic interactions with the stationary phase; adjusting the polarity of the mobile phase (by changing the ratio of organic solvent to aqueous buffer) allows for the fine-tuning of its elution time. This approach is robust, reproducible, and suitable for routine quality control environments.

Experimental Protocol: HPLC-UV

3.2.1 Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter to prevent column clogging.[3]

3.2.2 Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 235 nm
Run Time 10 minutes
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing & Dissolution B Dilution to Working Conc. A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Isocratic Elution (C18 Column) D->E F UV Detection (235 nm) E->F G Chromatogram Integration F->G H Calibration Curve Plot G->H I Quantification H->I

Caption: HPLC analytical workflow for this compound.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5]

Validation ParameterAcceptance Criteria & Procedure
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity analysis using a DAD is recommended.
Linearity & Range A minimum of 5 concentrations spanning the expected range. Correlation coefficient (r²) should be ≥ 0.999.
Accuracy Performed at 3 levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix. Recovery should be within 98.0% - 102.0%.
Precision Repeatability (Intra-day): 6 replicate injections of a standard solution. RSD ≤ 2.0%.Intermediate Precision (Inter-day): Analysis on different days by different analysts. RSD ≤ 2.0%.
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
Robustness Small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C) should not significantly affect the results.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique offering high separation efficiency and definitive identification based on mass spectra. However, direct GC analysis of this compound is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation in the hot injector.[6] To overcome this, a derivatization step is essential.

Derivatization chemically modifies the analyte to make it more suitable for GC analysis.[7] For compounds with active hydrogens, such as the hydroxyl group in this compound, silylation is a highly effective technique. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This process increases the molecule's volatility and thermal stability, enabling its successful analysis by GC-MS.[6][8] The mass spectrometer provides high selectivity and sensitivity, making this method ideal for trace-level analysis or confirmation of identity.

Experimental Protocol: GC-MS

4.2.1 Sample, Standard Preparation, and Derivatization

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dry pyridine.

  • Working Standards & Samples: Transfer a known volume of the stock solution or a prepared sample solution into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any water, which can interfere with the derivatization reaction.

  • Derivatization: Add 100 µL of dry pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst) to the dry residue.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.[9]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

4.2.2 Instrumentation and Chromatographic Conditions

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL injection volume
Oven Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weighing & Dissolution (in Pyridine) B Evaporation to Dryness A->B C Derivatization with BSTFA (70°C for 30 min) B->C D Injection into GC C->D E Chromatographic Separation (DB-5ms Column) D->E F MS Detection (EI) E->F G Extract Ion Chromatogram F->G H Peak Integration & Quantification G->H I Spectral Library Match G->I

Caption: GC-MS analytical workflow including derivatization.

Method Validation

Validation for the GC-MS method follows the same ICH Q2(R1) principles as the HPLC method, with considerations for the derivatization step.[4][5] The stability of the derivatized samples should also be assessed.[10]

Method Comparison

FeatureRP-HPLC MethodGC-MS Method
Principle Partition chromatography based on polaritySeparation based on volatility and boiling point
Sample Prep Simple dissolution and filtrationRequires solvent evaporation and chemical derivatization
Selectivity Good; based on retention timeExcellent; based on retention time and mass spectrum
Sensitivity Good (µg/mL range)Excellent (ng/mL or lower with SIM)
Confirmation Tentative; based on retention time matchDefinitive; based on mass spectral library match
Throughput High; shorter run times and simple prepLower; due to multi-step sample preparation
Best For Routine QC, purity assays, high concentration samplesTrace impurity analysis, structure confirmation, complex matrices

Conclusion

Both RP-HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The HPLC-UV method is a robust, straightforward, and high-throughput technique ideal for routine quality control and assay purposes where analyte concentrations are relatively high. The GC-MS method, while requiring a more involved sample preparation process including derivatization, offers superior sensitivity and definitive structural confirmation, making it the method of choice for trace-level impurity identification and quantification. The selection of the appropriate method should be based on the specific analytical objective, required sensitivity, and laboratory capabilities. Both methods, when properly validated according to ICH guidelines, will provide accurate and reliable data critical for drug development and manufacturing.[11][12]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ChemBK. (2024). This compound - Physico-chemical Properties. [Link]
  • ICH. Quality Guidelines. [Link]
  • Lee, I. S., & Lee, M. R. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
  • Organomation.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
  • Dasgupta, A., et al. (2004). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Dong, M. W., & Kou, D. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 572-579. [Link]
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
  • Polymer Chemistry Characterization Lab.
  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • Chemistry For Everyone. (2025).
  • ResearchGate. General derivatization mechanism for phenol with MTBSTFA. [Link]
  • LabSolutions. This compound. [Link]
  • Joly, J. M., & Williams, W. M. (1991). High-performance liquid chromatographic analysis of 5-ethylpyrimidines and 5-methylpyrimidines in plasma.
  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]

Sources

Using 2-Methylpyrimidin-5-ol in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 2-Methylpyrimidin-5-ol in the Synthesis of Potent and Selective Kinase Inhibitors

Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most important classes of drug targets in modern medicine.[3] The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, largely because its structure mimics the adenine core of ATP, allowing pyrimidine-based molecules to act as competitive inhibitors at the kinase ATP-binding site.[4][5][6] This inherent advantage, combined with the scaffold's synthetic tractability, has led to the development of numerous FDA-approved kinase inhibitors.[7][8]

This guide focuses on a particularly versatile starting material: This compound . The strategic placement of the methyl group and the hydroxyl functionality provides a unique synthetic handle. The hydroxyl group can be readily converted into a reactive electrophilic site (e.g., a triflate or halide), setting the stage for powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are the workhorses of modern drug discovery, enabling the systematic construction of complex molecular architectures designed to potently and selectively inhibit specific kinase targets.

This document provides an in-depth exploration of the synthetic strategies, detailed experimental protocols, and biological evaluation methods for developing novel kinase inhibitors from this compound.

Section 1: Synthetic Strategy: From Starting Material to Advanced Intermediate

The primary strategic consideration for using this compound is the activation of the C5 position. The hydroxyl group itself is a poor leaving group; therefore, its conversion to a more reactive species is the critical first step. This unlocks the potential for palladium-catalyzed cross-coupling reactions, which are essential for building the decorated scaffolds required for potent kinase inhibition.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Core Diversification via Cross-Coupling A This compound (Starting Material) B Activated Intermediate (e.g., 5-Chloro-2-methylpyrimidine or 2-Methylpyrimidin-5-yl triflate) A->B Chlorination (e.g., POCl₃) or Triflation (e.g., Tf₂O) C Suzuki-Miyaura Coupling (C-C Bond Formation) B->C D Buchwald-Hartwig Amination (C-N Bond Formation) B->D E Diverse Kinase Inhibitor Scaffolds C->E D->E

General workflow for synthesizing kinase inhibitors from this compound.
Protocol 1: Chlorination of this compound

This protocol converts the hydroxyl group into a chloro group, an excellent leaving group for subsequent cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[4]

Rationale: The chlorination at the C5 position transforms the electron-rich phenol-like ring into a more electrophilic pyrimidine halide. This polarity reversal is key to enabling reactions like Suzuki and Buchwald-Hartwig, where the palladium catalyst inserts into the carbon-halogen bond.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA, optional)

  • Dichloromethane (DCM) or Toluene

  • Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle

  • Separatory funnel, Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq). The reaction can be run neat or in a high-boiling solvent like toluene. A base such as DIPEA (1.2 eq) can be added to neutralize the HCl generated.

  • Attach a reflux condenser and heat the reaction mixture to 100-110 °C for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with stirring. Caution: This is a highly exothermic and gas-evolving quenching process. Perform in a well-ventilated fume hood.

  • Neutralize the aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, 5-chloro-2-methylpyrimidine, can be purified by column chromatography on silica gel or by recrystallization.

Section 2: Core Synthesis via Palladium-Catalyzed Cross-Coupling

With the activated intermediate (5-chloro-2-methylpyrimidine) in hand, the core of the kinase inhibitor can be assembled. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful methods for this purpose.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction couples the 5-chloro-2-methylpyrimidine with an aryl or heteroaryl boronic acid, installing a key structural element that often interacts with regions outside the kinase hinge.[9][10]

Rationale: The choice of catalyst, ligand, and base is critical. A palladium(0) source is required to initiate the catalytic cycle. Phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd⁰L₂ (Active Catalyst) B Oxidative Addition Complex (Ar-PdII(L)₂-X) A->B Ar-X C Transmetalation Complex B->C Ar'-B(OR)₂ Base D Reductive Elimination Complex C->D D->A Ar-Ar' G cluster_0 SAR Logic for a Pyrimidine Kinase Inhibitor cluster_1 Position 4/6 (Hinge Binding) cluster_2 Position 5 (Selectivity Pocket) cluster_3 Position 2 (Solvent Front) Core Core Scaffold (2-Methylpyrimidine) P4_Amine Small Amine (e.g., -NH-Aryl) Core->P4_Amine P5_Aryl Substituted Aryl/Heteroaryl Core->P5_Aryl P2_Methyl -CH₃ Core->P2_Methyl P4_Note Forms H-bonds with kinase hinge region. Critical for affinity. P4_Amine->P4_Note P5_Note Projects into hydrophobic pocket. Governs selectivity and potency. P5_Aryl->P5_Note P2_Note Can be modified to improve solubility and PK properties. P2_Methyl->P2_Note

Sources

Experimental procedure for N-alkylation of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regioselective N-Alkylation of 2-Methylpyrimidin-5-ol

Authored by: A Senior Application Scientist

Abstract

The N-alkylation of pyrimidine scaffolds is a cornerstone transformation in medicinal chemistry and materials science, providing access to a diverse array of functionalized molecules. This guide presents a detailed experimental procedure for the regioselective N-alkylation of this compound. We delve into the critical mechanistic principles governing the reaction's regioselectivity, offering two robust protocols—a classical SN2 approach and a Mitsunobu reaction—to afford researchers flexibility and high success rates. The causality behind experimental choices, troubleshooting, and safety considerations are thoroughly discussed to ensure reproducible and efficient synthesis.

Introduction: The Challenge of Regioselectivity

This compound is a valuable heterocyclic building block. Its N-alkylated derivatives are integral to the development of various therapeutic agents, including kinase inhibitors and central nervous system modulators. The primary synthetic challenge in modifying this scaffold is controlling the site of alkylation. Due to keto-enol tautomerism, this compound exists in equilibrium with its keto form, 2-methylpyrimidin-5(4H)-one. This creates two competing nucleophilic sites: the ring nitrogen (N1 or N3) and the exocyclic oxygen. Achieving selective N-alkylation over O-alkylation is paramount and is highly dependent on the reaction conditions employed.[1][2] This guide provides the foundational knowledge and practical steps to navigate this challenge effectively.

Mechanistic Principles: Directing the Alkylation

The outcome of the alkylation reaction is a delicate balance of several factors, including the choice of solvent, base, and the nature of the alkylating agent.[3]

  • Tautomerism and Nucleophilicity : The pyrimidinol exists as two main tautomers. The reaction conditions can influence which tautomer is preferentially deprotonated, thereby dictating the dominant nucleophile.

  • The Role of the Solvent : Solvent polarity is a critical determinant of regioselectivity.[4][5]

    • Polar Aprotic Solvents (e.g., DMF, DMSO) : These solvents with high dielectric constants effectively solvate the counter-ion (e.g., Na⁺) of the deprotonated pyrimidinol. This leaves the nitrogen anion more exposed and available for nucleophilic attack, thus favoring N-alkylation .[4][5]

    • Less Polar Solvents (e.g., THF, Dioxane) : In solvents with a low dielectric constant, the counter-ion may form a tighter ion pair or even chelate with both the nitrogen and oxygen atoms. This interaction can sterically hinder the nitrogen, making the oxygen atom the more accessible site for alkylation and favoring O-alkylation .[4][5]

  • Choice of Base : A strong, non-nucleophilic base is required to deprotonate the pyrimidinol without competing in the alkylation reaction. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the substrate, generating hydrogen gas which evolves from the reaction.[3] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures.[6][7]

  • Alkylation Method :

    • Direct SN2 Alkylation : This is the most straightforward method, involving the reaction of the pyrimidinolate anion with an alkyl halide.[8][9] It is efficient for primary and some secondary alkyl halides.

    • Mitsunobu Reaction : This powerful alternative is ideal for converting alcohols directly into N-alkylated products. It proceeds via an alkoxyphosphonium salt intermediate and is known for its mild conditions and stereochemical inversion at the alcohol's chiral center.[10][11] It is particularly useful when the corresponding alkyl halide is unstable or inaccessible.

Visualizing Competing Reaction Pathways

The diagram below illustrates the tautomeric equilibrium and the subsequent competing N-alkylation and O-alkylation pathways upon deprotonation.

G cluster_0 Tautomeric Equilibrium cluster_1 Reaction Pathways Start This compound (Hydroxy Tautomer) Keto 2-Methylpyrimidin-5(4H)-one (Keto Tautomer) Start->Keto Equilibrium Base Deprotonation (+ Base) Start->Base Keto->Base Anion Pyrimidinolate Anion (Ambident Nucleophile) Base->Anion Alkyl_Halide + Alkyl Halide (R-X) N_Alk N-Alkylated Product O_Alk O-Alkylated Product (Ether) Alkyl_Halide->N_Alk  Favored in  Polar Aprotic Solvents (DMF) Alkyl_Halide->O_Alk  Favored in  Less Polar Solvents (THF)

Caption: Competing N- vs. O-alkylation pathways.

Experimental Protocols

Two distinct and reliable protocols are presented below. Protocol A utilizes a classic SN2 reaction, while Protocol B employs the Mitsunobu reaction.

Protocol A: Direct N-Alkylation with Sodium Hydride and an Alkyl Halide

This method is highly effective for achieving selective N-alkylation using primary alkyl halides. The use of DMF as a solvent is key to directing the regioselectivity.

Materials

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet with a bubbler

  • Syringes

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Flash chromatography system

Step-by-Step Procedure

  • Preparation : To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition : Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) via syringe. Stir the mixture until the solid is fully dissolved.

  • Deprotonation : Cool the flask to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise. Caution : Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Activation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry as the sodium salt forms.

  • Alkylation : Cool the mixture back to 0 °C. Slowly add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching : Once complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Work-up : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

Protocol B: N-Alkylation via the Mitsunobu Reaction

Materials

  • This compound

  • An alcohol (R-OH, the source of the alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes

  • Ice-water bath (0 °C)

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Flash chromatography system

Step-by-Step Procedure

  • Preparation : To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition : Add anhydrous THF (approx. 0.1 M concentration) and stir until all solids are dissolved.

  • Cooling : Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition : Add DIAD or DEAD (1.5 eq) dropwise via syringe over 15-20 minutes. Maintain the temperature at 0 °C during the addition. An orange color and/or a white precipitate (triphenylphosphine oxide) may form.[13]

  • Reaction : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration : Once the reaction is complete, remove the THF under reduced pressure.

  • Work-up : Dissolve the residue in dichloromethane (or ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product, which will contain triphenylphosphine oxide.

  • Purification : Purify the crude material by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar and can be separated from the desired N-alkylated product.

Data Summary and Comparison

The following table summarizes the typical conditions and expected outcomes for the two protocols, providing a quick reference for experimental design.

ParameterProtocol A: Direct SN2 AlkylationProtocol B: Mitsunobu Reaction
Nucleophile This compoundThis compound
Alkyl Source Alkyl Halide (R-X)Alcohol (R-OH)
Key Reagents NaH (or other strong base)PPh₃, DIAD (or DEAD)
Solvent Anhydrous DMF (for N-selectivity)Anhydrous THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield 60-90%50-85%
Key Advantage High yields, cost-effective for simple alkyl halides.Mild conditions, uses alcohols directly, stereochemical inversion.[11]
Key Disadvantage Requires strong base, sensitive to moisture, limited to halides.Stoichiometric byproducts (PPh₃=O) can complicate purification.

Troubleshooting and Safety

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive NaH (Protocol A), insufficient activation, poor quality reagents.Use fresh NaH from a new container. Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature moderately.
Mixture of N/O Products Incorrect solvent choice (Protocol A), reaction temperature too high.Ensure DMF is used for N-selectivity. Running the reaction at a consistently low temperature can sometimes improve selectivity.
Difficult Purification Triphenylphosphine oxide byproduct (Protocol B), unreacted starting material.For Protocol B, try crystallizing the crude product from a solvent like diethyl ether to precipitate some PPh₃=O before chromatography.
Formation of Side Products Elimination with secondary/tertiary halides (Protocol A), over-alkylation.Use primary alkyl halides when possible.[8] Use of a hindered base might help. Ensure stoichiometry is controlled (close to 1:1).

Safety Precautions

  • Sodium Hydride (NaH) : Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (N₂ or Ar) and in an anhydrous solvent. Always quench slowly and carefully at 0 °C.

  • DIAD/DEAD : These are toxic and potential explosives, especially when heated.[13] Always add them dropwise at 0 °C behind a safety shield. Store refrigerated.

  • Solvents : DMF and THF are flammable and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Experimental Workflow

The following diagram outlines the general workflow applicable to both protocols, from reaction setup to the isolation of the final product.

G A 1. Reagent Setup (Dry Glassware, Inert Atmosphere) B 2. Dissolve Substrate (Anhydrous Solvent) A->B C 3. Activation/Reagent Addition (e.g., NaH or PPh₃/Alcohol) B->C D 4. Alkylation Step (Add Alkyl Halide or DIAD @ 0 °C) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Reaction Quench (e.g., Sat. NH₄Cl) E->F Reaction Complete G 7. Aqueous Work-up (Extraction & Washing) F->G H 8. Drying & Concentration (MgSO₄ & Rotary Evaporator) G->H I 9. Purification (Flash Chromatography) H->I J 10. Characterization (NMR, MS) -> Pure Product I->J

Caption: General workflow for N-alkylation synthesis.

Conclusion

The regioselective N-alkylation of this compound is a readily achievable transformation when reaction conditions are carefully controlled. By understanding the mechanistic interplay of solvents and reagents, researchers can confidently select between a direct SN2 approach for simple alkylations or the versatile Mitsunobu reaction for more complex substrates. The protocols and insights provided herein serve as a comprehensive resource for chemists in drug discovery and related fields, enabling the efficient synthesis of novel N-alkylated pyrimidine derivatives.

References

  • Bénimélia, J., et al. (2010). Chelation-controlled regioselective alkylation of pyrimidine 2′-deoxynucleosides. Tetrahedron, 66(5), 1159-1164. [Link]
  • Google Patents. (2023).
  • Kryshchyshyn, A., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Pharmaceuticals, 15(6), 676. [Link]
  • PubMed. (2010). Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides.
  • Organic Synthesis. Mitsunobu reaction. www.organic-synthesis.org. [Link]
  • Garg, N., Avasthi, K., & Bhakuni, D. S. (1989). Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Synthesis, 1989(10), 876-877. [Link]
  • Wikipedia. (2023). Mitsunobu reaction. en.wikipedia.org. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. www.organic-chemistry.org. [Link]
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. www.
  • ResearchGate. (1989). Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. [Link]
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15837-15849. [Link]
  • ResearchGate. (1982). Synthesis of 2-Alkylpyrimidines via 2-Alkyl-1,4,5,6-tetrahydropyrimidines. [Link]
  • Wikipedia. (2023). Williamson ether synthesis. en.wikipedia.org. [Link]
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
  • National Institutes of Health. (2021).
  • Royal Society of Chemistry. (2021). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 19(34), 7485-7490. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • ResearchGate. (1993).
  • PubMed. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. European Journal of Medicinal Chemistry, 44(5), 1997-2001. [Link]
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • International Union of Crystallography. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E, 79(Pt 3), 297–300. [Link]
  • Wisdomlib. (2024). N-alkylation: Significance and symbolism. [Link]
  • Organic Chemistry Portal. (2024). P(NMe2)
  • ACS Green Chemistry Institute. (n.d.).
  • Der Pharma Chemica. (2018). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 10(4), 118-123. [Link]
  • National Institutes of Health. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][14]naphthyrin-5(6H)-one. PMC. [Link]
  • Thieme. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(1), 124-137. [Link]

Sources

Application Notes and Protocols: 2-Methylpyrimidin-5-ol as a Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active molecules, particularly within the agrochemical industry. Among the numerous pyrimidine-based building blocks, 2-Methylpyrimidin-5-ol emerges as a versatile and strategically important precursor. Its unique electronic and structural features allow for facile functionalization, making it a key intermediate in the synthesis of potent herbicides, most notably those belonging to the sulfonylurea class.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of this compound and its subsequent elaboration into sulfonylurea herbicides. The methodologies presented herein are designed for researchers, scientists, and professionals in the field of agrochemical development, offering not just procedural instructions but also insights into the underlying chemical principles and rationale for experimental choices. Our aim is to equip scientists with the knowledge to confidently and efficiently utilize this compound as a pivotal precursor in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful synthetic planning and execution. This compound is a white to pale yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₆N₂O[2]
Molar Mass110.11 g/mol [2]
Melting Point175-179 °C[2]
Boiling Point208 °C[2]
Density1.215 g/cm³[2]
SolubilitySoluble in water, alcohol, and ester solvents.[1]

Synthetic Pathways and Protocols

The journey from readily available starting materials to complex agrochemicals involves a series of well-defined synthetic transformations. This section outlines the key steps, providing detailed protocols for each stage.

Part 1: Synthesis of this compound

The construction of the 2-methylpyrimidine core with a hydroxyl group at the 5-position can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a β-dicarbonyl equivalent with an amidine source. One such approach utilizes the reaction of 3-chloropentane-2,4-dione with formamide to generate an oxazole intermediate, which is subsequently rearranged to the desired pyrimidinol upon treatment with ammonia.[3] This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction sequence.

A 3-Chloropentane-2,4-dione + Formamide B Oxazole Intermediate A->B Formic Acid C This compound B->C Ammonia Water

Caption: Synthesis of this compound.

Materials:

  • 3-Chloropentane-2,4-dione

  • Formamide

  • Formic acid

  • Ammonia water (25-28%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Formation of the Oxazole Intermediate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropentane-2,4-dione (1 equivalent) in an excess of formamide (approximately 5-10 equivalents).

    • Add a catalytic amount of formic acid (0.1 equivalents).

    • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Rearrangement to this compound:

    • Carefully add ammonia water to the reaction mixture. An exothermic reaction may be observed; control the temperature with an ice bath if necessary.

    • Heat the mixture to 100 °C and stir for 2-3 hours.

    • Cool the reaction to room temperature and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound as a crystalline solid.

Expected Yield: 60-70%

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Conversion of this compound to 2-Methyl-5-aminopyrimidine

The hydroxyl group of this compound is a versatile handle for further functionalization. To prepare for the coupling with a sulfonyl isocyanate, it must be converted to an amino group. This transformation can be achieved through a high-temperature amination reaction. While direct amination of the hydroxyl group can be challenging, a common strategy involves the use of a catalyst and high-pressure ammonia.

A This compound B 2-Methyl-5-aminopyrimidine A->B Ammonia, Catalyst (e.g., Al₂O₃), High Temperature & Pressure

Caption: Conversion to 2-Methyl-5-aminopyrimidine.

Materials:

  • This compound

  • Ammonia (liquid or gas)

  • Alumina (Al₂O₃) or another suitable Lewis acid catalyst

  • Toluene or other high-boiling inert solvent

  • High-pressure autoclave

Procedure:

  • Reaction Setup:

    • In a high-pressure autoclave, place this compound (1 equivalent) and the catalyst (e.g., Al₂O₃, 10-20 wt%).

    • Add a suitable solvent such as toluene.

    • Seal the autoclave and purge with nitrogen gas.

  • Amination Reaction:

    • Introduce ammonia into the autoclave to the desired pressure.

    • Heat the reaction mixture to 200-250 °C and maintain for 12-24 hours with constant stirring.[4] The reaction progress should be monitored by taking aliquots (if the setup allows) and analyzing by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

    • Filter the reaction mixture to remove the catalyst.

    • Wash the catalyst with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Yield: 50-60%

Characterization: Confirm the structure of 2-Methyl-5-aminopyrimidine using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Synthesis of Sulfonylurea Herbicides

The final step in the synthesis of the target agrochemicals is the coupling of 2-Methyl-5-aminopyrimidine with a suitable sulfonyl isocyanate or a precursor thereof. The reaction proceeds via nucleophilic attack of the amino group on the isocyanate carbon, forming the characteristic sulfonylurea bridge. A key consideration in this step is to drive the reaction to completion, which can be facilitated by removing any volatile byproducts, such as alcohols, under reduced pressure.[5]

A 2-Methyl-5-aminopyrimidine C Sulfonylurea Herbicide A->C B Aryl Sulfonyl Isocyanate or Carbamate B->C

Caption: Synthesis of a Sulfonylurea Herbicide.

Materials:

  • 2-Methyl-5-aminopyrimidine

  • Aryl sulfonyl isocyanate or Aryl sulfonyl carbamate

  • Anhydrous toluene or other suitable aprotic solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve 2-Methyl-5-aminopyrimidine (1 equivalent) in anhydrous toluene.

    • Add the aryl sulfonyl isocyanate or carbamate (1-1.2 equivalents) to the solution.

  • Coupling Reaction:

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere.[5]

    • If using a sulfonyl carbamate, it is advantageous to apply a vacuum to the system to continuously remove the alcohol byproduct, thereby driving the equilibrium towards the product.[5]

    • Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The sulfonylurea product may precipitate out of the solution.

    • If a precipitate forms, collect it by filtration, wash with cold toluene, and dry under vacuum.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Yield: 80-95%

Characterization: The final sulfonylurea herbicide should be thoroughly characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity confirmed by HPLC analysis.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. However, as with any chemical synthesis, careful monitoring and validation at each step are crucial for success.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of each reaction. The disappearance of starting materials and the appearance of the product spot provide a real-time assessment of the reaction's status.

  • Intermediate Characterization: It is highly recommended to fully characterize the intermediates (this compound and 2-Methyl-5-aminopyrimidine) before proceeding to the next step. This ensures that any impurities or side products are identified and removed, preventing complications in subsequent reactions.

  • Final Product Analysis: The final sulfonylurea product should be subjected to rigorous analysis to confirm its identity, purity, and yield. High-Performance Liquid Chromatography (HPLC) is particularly useful for determining the purity of the final compound.

By adhering to these principles of in-process control and thorough characterization, researchers can ensure the reliability and validity of their synthetic results.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of agrochemicals, particularly sulfonylurea herbicides. The synthetic pathways and detailed protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important building block. The emphasis on understanding the underlying principles of each reaction, coupled with rigorous in-process monitoring and characterization, will empower scientists to develop novel and effective agrochemical solutions.

References

  • ChemBK. This compound.
  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
  • This compound - ChemBK.
  • (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706 - PubChem.
  • 2-Chloro-5-methylpyrimidin-4-ol | C5H5ClN2O | CID 49783283 - PubChem.
  • This compound - LabSolutions | Lab Chemicals & Equipment.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI.
  • Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives - DergiPark.
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing.
  • 2-Methoxy-4-methylpyrimidin-5-ol | C6H8N2O2 | CID 67282070 - PubChem.
  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives - ResearchGate.
  • CN101671328A - Novel synthesis method of sulfonylurea weedicide - Google Patents.
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines - Journal of the Chemical Society C - RSC Publishing.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
  • Synthesis of sulfonylureas from carboxylic acids and sulfonamides via... - ResearchGate.
  • CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents.
  • EP0613896A1 - Process for the preparation of sulfonylurea derivatives and intermediates for this process - Google Patents.
  • US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents.
  • Sulfonylurea receptors and mechanism of sulfonylurea action - PubMed.
  • Synthesis of isocyanates by fragmentation of sulfonylureas - PubMed.
  • Mechanism of action of sulfonylureas on pancreatic β cells and cardiomyocytes.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec - Semantic Scholar.

Sources

Application Note: High-Purity 2-Methylpyrimidin-5-ol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 2-Methylpyrimidin-5-ol, a key intermediate in pharmaceutical synthesis. The methodology centers on the principle of single-solvent recrystallization, a robust and scalable technique for removing process-related impurities. We delve into the critical parameters of solvent selection, the rationale behind each step of the protocol, and methods for verifying final product purity. This guide is intended for researchers in medicinal chemistry and process development, offering a self-validating system to achieve high-purity material consistently.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development, serving as a crucial building block for various active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product.

Recrystallization is a powerful and economical purification technique that leverages the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[3][4][5] The fundamental principle involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to induce crystallization of the desired compound, leaving impurities behind in the mother liquor.[5] This document outlines a detailed protocol for the recrystallization of this compound, supported by scientific principles and troubleshooting guidance.

Physicochemical & Safety Data

A thorough understanding of the compound's properties and handling requirements is essential before commencing any experimental work.

Physical and Chemical Properties

The key properties of this compound are summarized below. The melting point is a critical indicator of purity; a sharp melting range close to the literature value suggests high purity.

PropertyValueSource
Molecular Formula C₅H₆N₂O[1][6]
Molecular Weight 110.11 g/mol [1]
Appearance Off-white to light yellow solid (typical)Assumed
Melting Point 175-179 °C[1]
Boiling Point 208 °C[1]
Density 1.215 g/cm³[1]
Safety & Handling

This compound and the solvents used for its purification require careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[7][8]

  • Ventilation: All operations, especially those involving heating flammable solvents, must be performed in a certified chemical fume hood to avoid inhalation of vapors.[7][8]

  • Ignition Sources: Keep flammable solvents away from heat, sparks, and open flames. Use heating mantles or steam baths as controlled heat sources.[7][8]

  • Material Safety Data Sheet (MSDS): Before starting, consult the specific MSDS for this compound and all solvents to be used.[9] Be aware of all hazard statements and first-aid measures.

The Recrystallization Workflow: A Conceptual Overview

The purification process follows a logical sequence of steps designed to systematically remove impurities. The success of the entire protocol hinges on the initial, critical step of solvent selection.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Protocol cluster_analysis Analysis Solvent_Screen Step 1: Solvent Screening Crude Crude this compound Dissolve Step 2: Dissolution (Dissolve in minimal hot solvent) Crude->Dissolve Add selected hot solvent Hot_Filt Step 3: Hot Filtration (Optional) (Remove insoluble impurities) Dissolve->Hot_Filt If solution is not clear Crystallize Step 4: Crystallization (Slow cool, then ice bath) Dissolve->Crystallize If solution is clear Hot_Filt->Crystallize Isolate Step 5: Isolation (Vacuum filtration) Crystallize->Isolate Collect crystals Wash Step 6: Washing (Rinse crystals with cold solvent) Isolate->Wash Dry Step 7: Drying (Vacuum oven or desiccator) Wash->Dry Pure Pure Crystalline Product Dry->Pure Analysis Step 8: Purity Assessment (MP, HPLC, NMR) Pure->Analysis Verify purity

Caption: Workflow for the purification of this compound.

Experimental Protocol

Step 1: Solvent Selection - The Cornerstone of Purity

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cool temperatures.[3] For pyrimidine derivatives, common solvents include ethanol, methanol, water, and ethyl acetate.[3][10] A systematic screening is highly recommended.

Screening Procedure:

  • Place ~20-30 mg of crude this compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature. A good solvent should not readily dissolve the compound.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it doesn't, add more solvent in small portions until a clear solution is obtained.

  • Cool the test tube to room temperature, then place it in an ice-water bath. Abundant crystal formation indicates a promising solvent.

SolventPolarityBoiling Point (°C)Rationale & Expected Outcome
Water High100The -OH group on the pyrimidine ring may impart some water solubility, potentially making it a good candidate.
Ethanol Medium78Often an excellent choice for compounds with moderate polarity. Forms a good solubility gradient with temperature.
Ethyl Acetate Medium77A less polar option than ethanol; may be effective if impurities are highly polar.
Methanol Medium65Similar to ethanol but its lower boiling point can be advantageous.

Expert Insight: Based on the polar hydroxyl group and the heterocyclic nature of the molecule, a protic solvent like ethanol or an ethanol/water mixture is an excellent starting point. A two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise as an anti-solvent) can also be highly effective if a single solvent is not ideal.[3]

Step 2-7: The Recrystallization Process

This protocol assumes ethanol has been selected as the optimal solvent.

Materials & Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (2-3)

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Glass stir rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently to the boiling point of ethanol while stirring or swirling until the solid completely dissolves.[10] If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear, saturated solution is achieved. Causality: Using the minimum amount of hot solvent is crucial for maximizing product recovery upon cooling.[11]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.[3][4] Causality: This step removes impurities that are insoluble in the hot solvent, which would otherwise contaminate the final product.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5][11] Slow cooling promotes the formation of larger, purer crystals.[5] Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product remaining in the solution.[5][10]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities.[3][11] Causality: Using cold solvent for washing is critical to avoid redissolving the purified product.

  • Drying: Transfer the purified crystals to a watch glass or drying dish. Dry the product under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved. This removes any residual solvent.[3][11]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is not supersaturated.Re-heat the solution and evaporate some of the solvent to increase concentration. Allow to cool again.[11]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and allow it to cool much more slowly. Consider a different solvent with a lower boiling point.
Low Product Recovery The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of cold solvent for washing. To avoid premature crystallization, ensure the filtration apparatus is hot.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[11] Use only a minimal amount to avoid adsorbing the product.

Purity Assessment

Verification of purity is a non-negotiable step in the synthesis of pharmaceutical intermediates.

  • Melting Point Analysis: This is the most straightforward method. The purified this compound should exhibit a sharp melting range that corresponds closely to the literature value of 175-179 °C.[1] A broad or depressed melting range indicates the presence of impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A single, sharp peak on the chromatogram is indicative of a pure compound. This method is particularly useful for quantifying residual impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and detect any remaining structurally-related impurities. Data should be compared against a reference standard or literature values.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and scalable method for obtaining high-purity this compound. By carefully selecting the solvent and controlling the rates of cooling and filtration, researchers can effectively remove process-related impurities. The final purity of the material should always be confirmed by appropriate analytical techniques to ensure its suitability for downstream applications in drug development and manufacturing.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • ChemBK. (2024). This compound - Physico-chemical Properties.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fisher Scientific. (2012). Safety Data Sheet for 5-Ethyl-2-methylpyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Methylpyridine.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Fisher Scientific. (2008). Safety Data Sheet for 2-Picoline.
  • Chemistry LibreTexts. (2021). 2.1: Recrystallization.
  • Chem-Supply. (n.d.). MSDS of 2,4-Dimethylpyrimidin-5-ol.
  • Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

Sources

Application Notes & Protocols: Leveraging 2-Methylpyrimidin-5-ol for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs, particularly in oncology.[1][2] Its ability to mimic the purine core of ATP makes it a privileged structure for targeting the ATP-binding sites of protein kinases.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Methylpyrimidin-5-ol as a versatile building block in parallel synthesis. We will explore the chemical rationale behind its application, present a detailed, field-proven protocol for generating a diverse library of 5-O-substituted pyrimidine derivatives, and discuss its potential in the rapid identification of novel kinase inhibitors.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making its derivatives highly biocompatible and capable of interacting with a wide array of biological targets.[1][4] In modern drug discovery, pyrimidine-containing molecules have demonstrated significant therapeutic impact across various diseases, including cancer, viral infections, and inflammatory conditions.[2][5][6] Many of these agents function as protein kinase inhibitors (PKIs), a class of drugs that has revolutionized cancer treatment.[7][8]

The relentless demand for novel chemical entities necessitates high-throughput discovery methods. Parallel synthesis, a powerful strategy for rapidly generating large, focused libraries of compounds, is central to this effort.[9][10] By systematically modifying a core scaffold, researchers can efficiently explore the structure-activity relationships (SAR) required to optimize lead compounds. This compound is an ideal starting scaffold for such campaigns due to its inherent chemical features that allow for targeted and diverse functionalization.

Chemical Principles & Rationale for Derivatization

This compound offers two primary sites for chemical modification: the hydroxyl group at the C5 position and the methyl group at the C2 position. This guide will focus on the C5 hydroxyl group, as it serves as an excellent and highly reactive handle for introducing molecular diversity.

Causality of Experimental Choice: The phenolic nature of the C5 hydroxyl group makes it amenable to a variety of classical and modern etherification reactions. By converting this hydroxyl group into an ether linkage, we can introduce a vast array of substituents (R-groups) that can probe different regions of a target's binding pocket. This strategy is particularly effective for kinase inhibitors, where modifications to the solvent-exposed region can significantly impact potency and selectivity.

The key reaction exploited in our protocol is a base-mediated O-alkylation (a variant of the Williamson ether synthesis). This reaction is chosen for its robustness, broad substrate scope, and amenability to the liquid-phase parallel synthesis format. The hydroxyl proton is readily abstracted by a suitable base (e.g., Cesium Carbonate, Cs₂CO₃), generating a potent pyrimidin-5-olate nucleophile. This nucleophile then displaces a leaving group from an electrophile (e.g., an alkyl halide), forming the desired ether. Cesium Carbonate is often preferred in parallel synthesis due to its high solubility in polar aprotic solvents and its ability to promote efficient alkylation with minimal side reactions.

Below is a diagram illustrating the core diversification strategy.

G cluster_start Core Scaffold cluster_reagents Diversification Reagents cluster_process Reaction cluster_end Product Library Scaffold This compound Reaction Parallel O-Alkylation Scaffold->Reaction 1. Deprotonation Reagents Library of Alkyl Halides (R-X) Where R = Alkyl, Benzyl, Heteroaryl, etc. Reagents->Reaction 2. Nucleophilic Attack Base Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) Base->Reaction Library Diverse Library of 5-O-Substituted-2-Methylpyrimidines Reaction->Library

Caption: Diversification workflow for this compound.

Detailed Protocol: Parallel Synthesis of a 5-O-Substituted Pyrimidine Library

This protocol describes the parallel synthesis of a library of 5-O-substituted-2-methylpyrimidines in a 96-well plate format. This methodology is designed to be self-validating through the inclusion of purification and analytical quality control steps.

3.1. Materials and Equipment

  • Core Scaffold: this compound

  • Reagents:

    • Library of diverse alkyl halides (e.g., benzyl bromides, alkyl iodides) pre-arrayed in a 96-well plate.

    • Cesium Carbonate (Cs₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Water, Ethyl Acetate (EtOAc), Hexanes

  • Equipment:

    • 96-well reaction block with magnetic stirring capabilities

    • Multichannel pipette

    • Automated liquid handler (optional, for high throughput)

    • Centrifugal evaporator (e.g., Genevac) or parallel blow-down evaporator

    • 96-well solid-phase extraction (SPE) plate (e.g., Silica)

    • LC-MS system with a 96-well autosampler

3.2. Step-by-Step Methodology

The entire workflow is visualized in the diagram below.

G A Step 1: Reagent Plate Preparation - Dispense Alkyl Halide library (R-X)  (50 µL of 0.2 M solution in DMF)  into a 96-well reaction block. B Step 2: Scaffold & Base Addition - Prepare stock of this compound (0.2 M)  and Cs₂CO₃ (0.4 M) in DMF. - Add 50 µL of stock to each well. A->B C Step 3: Reaction Incubation - Seal the reaction block. - Stir at 60 °C for 12-16 hours. B->C D Step 4: Parallel Workup - Quench reaction with 200 µL of Water. - Extract with 200 µL of EtOAc (x2). C->D E Step 5: Solvent Evaporation - Transfer organic layers to a new plate. - Evaporate solvent using a  centrifugal evaporator. D->E F Step 6: Parallel Purification (SPE) - Re-dissolve residue in minimal DCM. - Load onto a 96-well Silica SPE plate. - Elute with a Hexane/EtOAc gradient. E->F G Step 7: Analysis & Plating - Evaporate solvent from pure fractions. - Re-dissolve in DMSO for storage. - Analyze purity and confirm identity by LC-MS. F->G

Caption: Step-by-step parallel synthesis workflow.

Protocol Details:

  • Reagent Plate Preparation:

    • Into each well of a 96-well, 1 mL reaction block, dispense 50 µL of a 0.2 M solution of a unique alkyl halide in anhydrous DMF. This corresponds to 10 µmol of the electrophile per well.

  • Scaffold & Base Addition:

    • Prepare a master stock solution containing this compound (0.2 M, 1.0 eq) and Cesium Carbonate (0.4 M, 2.0 eq) in anhydrous DMF.

    • Using a multichannel pipette, add 50 µL of this master stock to each well of the reaction block.

  • Reaction Incubation:

    • Securely seal the reaction block with a pierceable cap mat.

    • Place the block on a heated magnetic stirrer and agitate the reactions at 60 °C for 12-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Parallel Workup (Liquid-Liquid Extraction):

    • After cooling to room temperature, unseal the block.

    • Quench the reaction by adding 200 µL of deionized water to each well.

    • Add 200 µL of Ethyl Acetate (EtOAc) to each well. Seal and shake vigorously for 2 minutes. Centrifuge briefly to separate the layers.

    • Carefully transfer the top organic (EtOAc) layer to a clean 96-well collection plate.

    • Repeat the extraction of the aqueous layer with another 200 µL of EtOAc and combine the organic layers.

  • Solvent Evaporation:

    • Place the collection plate containing the combined organic extracts into a centrifugal evaporator and dry the samples to a residue.

  • Parallel Purification (Solid-Phase Extraction):

    • Re-dissolve the crude residue in each well in a minimal amount of Dichloromethane (DCM, ~50 µL).

    • Condition a 96-well silica SPE plate by washing with Hexanes.

    • Load the dissolved samples onto the SPE plate.

    • Elute the compounds using a stepwise gradient of increasing polarity, for example:

      • Fraction 1: 100% Hexanes (to remove non-polar impurities)

      • Fraction 2: 10% EtOAc in Hexanes

      • Fraction 3: 25% EtOAc in Hexanes (often contains the product)

      • Fraction 4: 50% EtOAc in Hexanes

    • Collect each fraction in a separate 96-well collection plate.

  • Analysis and Final Plating:

    • Evaporate the solvent from all fraction plates.

    • Identify the product-containing fractions using LC-MS analysis.

    • Re-dissolve the purified products in a known volume of DMSO (e.g., to make a 10 mM stock solution) for storage and biological screening.

    • Confirm final purity and identity for all library members via LC-MS.

Data Presentation: Representative Library Output

The parallel synthesis approach enables the rapid generation of data for SAR analysis. Below is a table summarizing hypothetical results for a small, representative subset of a synthesized library.

Compound IDR-Group (from R-Br)MW ( g/mol )Yield (%)Purity (LC-MS, 254 nm)
L1-A1Benzyl200.2485>98%
L1-A24-Fluorobenzyl218.2381>99%
L1-A32-Chlorobenzyl234.6875>95%
L1-A43-Methoxybenzyl230.2688>97%
L1-A5Propyl152.1965>95%
L1-A6Cyclohexylmethyl206.2972>96%

Conclusion

This compound stands out as a high-value, versatile scaffold for application in parallel synthesis. The robust O-alkylation protocol detailed here provides a reliable and efficient pathway for generating large, diverse libraries of novel pyrimidine derivatives. This approach significantly accelerates the hit-to-lead phase of drug discovery, particularly in the search for new kinase inhibitors and other targeted therapeutics. By enabling the systematic exploration of chemical space around a privileged core, this methodology empowers medicinal chemists to rapidly uncover critical structure-activity relationships and advance promising new drug candidates.

References

  • RSC Publishing. (2024).
  • ResearchGate. (n.d.).
  • SciSpace. (2021).
  • OUCI. (n.d.).
  • ChemBK. (2024). This compound.
  • PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • Google Patents. (n.d.).
  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • PMC - NIH. (n.d.).
  • PMC - NIH. (2023).
  • ResearchGate. (2023).
  • PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • MDPI. (2015).
  • ACS Omega. (n.d.).
  • Unknown Source. (n.d.). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES.
  • PMC - PubMed Central. (n.d.). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.
  • Benchchem. (n.d.). 5-Methylpyrimidine-2-thiol|CAS 42783-64-2|Research Chemical.
  • MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • NIH. (n.d.).
  • PubChem - NIH. (n.d.). 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764.
  • RSC Medicinal Chemistry (RSC Publishing). (n.d.).
  • Benchchem. (n.d.). 2-Nitropyrimidin-5-ol|CAS 345642-85-5.
  • ResearchGate. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • Benchchem. (n.d.).

Sources

Application Note: Strategic Derivatization of 2-Methylpyrimidin-5-ol for the Generation of Novel Compound Libraries for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, vitamins, and approved therapeutic agents.[1][2][3] Its unique physicochemical properties, particularly its ability to act as a bioisostere for other aromatic systems and form critical hydrogen bonds with biological targets, have led to its widespread incorporation into drugs with a vast spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory applications.[3][4][5] The strategic functionalization of simple pyrimidine building blocks is therefore a cornerstone of modern drug discovery, enabling the rapid generation of diverse chemical libraries for high-throughput screening (HTS).[1][6]

2-Methylpyrimidin-5-ol is an exemplary starting scaffold for such endeavors. It possesses a readily functionalizable phenolic hydroxyl group at the C5 position, which serves as a versatile handle for introducing a wide array of chemical motifs.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and scalable methods for the derivatization of this compound. We will explore three field-proven strategies—O-alkylation, O-acylation, and Suzuki cross-coupling—explaining the causality behind experimental choices and providing detailed, self-validating protocols to empower the synthesis of novel compound libraries poised for biological evaluation.

Section 1: Foundational Chemistry & Strategic Considerations

The primary site for derivatization on this compound is the nucleophilic hydroxyl group. Its phenolic nature allows it to undergo a range of classical reactions. The choice of derivatization strategy is dictated by the desired chemical space to be explored.

  • O-Alkylation and O-Acylation: These are fundamental strategies for exploring structure-activity relationships (SAR) related to steric bulk, electronics, and hydrogen bonding capacity in the pocket of a biological target. They are highly reliable and leverage the vast commercial availability of alkyl halides and carboxylic acids, respectively.

  • Palladium-Catalyzed Cross-Coupling: This advanced strategy dramatically expands molecular diversity by enabling the formation of C-C or C-N bonds. By first converting the hydroxyl to a triflate, we create a reactive handle for coupling with boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), and other partners, introducing complex aryl and heteroaryl moieties that are often found in potent therapeutics.[8]

The following sections provide detailed protocols for each of these core strategies.

Section 2: Protocol I - Parallel O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the C5 position, a common and effective method for library diversification. The choice of a moderately strong base like potassium carbonate (K₂CO₃) is crucial; it is strong enough to deprotonate the phenol but is less hazardous and easier to handle in a parallel synthesis format than stronger bases like sodium hydride (NaH). Acetone is an excellent solvent due to its polarity and appropriate boiling point for reflux.

Experimental Workflow: O-Alkylation

cluster_0 Setup & Reaction cluster_1 Workup & Purification A 1. Dissolve this compound in Acetone B 2. Add K₂CO₃ (Base) A->B C 3. Add Alkyl Halide (R-X) (e.g., Benzyl Bromide) B->C D 4. Reflux Reaction Mixture (e.g., 60°C, 4-12h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Filter off Base E->F G 7. Evaporate Solvent F->G H 8. Purify via Column Chromatography or Recrystallization G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Workflow for O-Alkylation of this compound.

Step-by-Step Protocol: O-Alkylation
  • Reaction Setup: To a 10 mL reaction vial, add this compound (1.0 eq, e.g., 110 mg, 1.0 mmol).

  • Solvent and Base Addition: Add dry acetone (5 mL) followed by powdered potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol). The use of excess base ensures complete deprotonation and drives the reaction to completion.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq, 1.1 mmol). A slight excess of the electrophile is used to ensure the starting material is fully consumed.

  • Reaction: Seal the vial and heat the mixture to 60°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic base, washing the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure ether derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative Alkylating Agents
Reagent (R-X)Product Structure (R-group)Expected Outcome
Benzyl bromideBenzylHigh yield, crystalline solid
4-Methoxybenzyl chloride4-MethoxybenzylHigh yield, useful for further deprotection studies
Ethyl iodideEthylGood yield, increases lipophilicity
Propargyl bromidePropargylIntroduces an alkyne handle for click chemistry

Section 3: Protocol II - Parallel O-Acylation for Ester Synthesis

This protocol details the synthesis of esters, which act as effective hydrogen bond acceptors and can have different metabolic stability profiles compared to ethers. The use of an acyl chloride with a tertiary amine base like triethylamine (TEA) is a standard and highly efficient method. Dichloromethane (DCM) is an ideal solvent as it is inert and effectively dissolves the reagents.

Experimental Workflow: O-Acylation

cluster_0 Setup & Reaction cluster_1 Workup & Purification A 1. Dissolve this compound in DCM B 2. Add Triethylamine (Base) A->B C 3. Add Acyl Chloride (R-COCl) (e.g., Benzoyl Chloride) at 0°C B->C D 4. Stir at Room Temperature (1-4h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with Water E->F G 7. Extract with DCM F->G H 8. Dry, Filter, Evaporate G->H I 9. Purify & Characterize H->I

Caption: Workflow for O-Acylation of this compound.

Step-by-Step Protocol: O-Acylation
  • Reaction Setup: In a 10 mL reaction vial, dissolve this compound (1.0 eq, 110 mg, 1.0 mmol) in dry dichloromethane (DCM, 5 mL).

  • Base Addition: Add triethylamine (TEA) (1.5 eq, 1.5 mmol, 209 µL). TEA acts as a scavenger for the HCl byproduct.

  • Acylating Agent Addition: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq, 1.1 mmol) dropwise. The reaction is often exothermic, and cooling helps control the reaction rate.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are typically complete within 1-4 hours.

  • Workup: Quench the reaction by adding water (5 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the pure ester.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Data Presentation: Representative Acylating Agents
Reagent (R-COCl)Product Structure (R-CO group)Expected Outcome
Acetyl chlorideAcetylHigh yield, introduces a small, polar group
Benzoyl chlorideBenzoylExcellent yield, adds aromatic character
Cyclopropanecarbonyl chlorideCyclopropanecarbonylIntroduces a strained ring, a desirable feature in med-chem
Isobutyryl chlorideIsobutyrylAdds a branched alkyl chain, increasing steric bulk

Section 4: Protocol III - Advanced Derivatization via Suzuki Cross-Coupling

This two-step protocol enables the formation of a C-C bond at the C5 position, allowing for the introduction of diverse (hetero)aryl groups. The first step is the conversion of the hydroxyl group into a trifluoromethanesulfonate (triflate), an excellent leaving group for palladium catalysis. The second step is the Suzuki coupling reaction. The choice of a palladium catalyst and ligand (e.g., Pd(PPh₃)₄) is critical for reaction efficiency.[8]

Experimental Workflow: Suzuki Cross-Coupling

cluster_0 Step 1: Triflate Formation cluster_1 Step 2: Suzuki Coupling A 1. Dissolve this compound in DCM B 2. Add Pyridine A->B C 3. Add Triflic Anhydride (Tf₂O) at -78°C to 0°C B->C D 4. Isolate Pyrimidinyl Triflate Intermediate C->D E 5. Combine Triflate, Boronic Acid, Pd Catalyst, and Base D->E F 6. Add Solvent (e.g., DME/H₂O) E->F G 7. Heat Reaction Mixture (e.g., 90°C, 6-18h) F->G H 8. Workup, Purify & Characterize G->H

Caption: Two-step workflow for Suzuki cross-coupling.

Step-by-Step Protocol: Suzuki Cross-Coupling

Part A: Synthesis of 2-methylpyrimidin-5-yl trifluoromethanesulfonate

  • Reaction Setup: Dissolve this compound (1.0 eq, 1.0 mmol) in dry DCM (10 mL) under a nitrogen atmosphere and cool to -78°C (dry ice/acetone bath).

  • Base and Reagent Addition: Add pyridine (1.5 eq, 1.5 mmol), followed by the dropwise addition of triflic anhydride (Tf₂O) (1.2 eq, 1.2 mmol).

  • Reaction: Allow the reaction to slowly warm to 0°C over 1 hour. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude triflate is often used directly in the next step after a quick filtration through a silica plug.

Part B: Suzuki Coupling

  • Reaction Setup: To a reaction vial, add the crude 2-methylpyrimidin-5-yl triflate (1.0 eq, ~1.0 mmol), the desired boronic acid (1.2 eq, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 0.05 mmol), and sodium carbonate (Na₂CO₃) (2.0 eq, 2.0 mmol).

  • Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio, 5 mL total).

  • Reaction: Degas the mixture by bubbling nitrogen through it for 15 minutes. Seal the vial and heat to 90°C for 6-18 hours, until the triflate is consumed (monitor by LC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification & Characterization: Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the final coupled product. Characterize thoroughly by NMR and HRMS.

Data Presentation: Representative Boronic Acids
Boronic AcidProduct Structure (Coupled Group)Expected Outcome
Phenylboronic acidPhenylGood yield, benchmark reaction
4-Methoxyphenylboronic acid4-MethoxyphenylHigh yield, introduces electron-donating group
3-Pyridylboronic acid3-PyridylModerate to good yield, adds a basic nitrogen for solubility
Thiophene-2-boronic acid2-ThienylGood yield, introduces a common heteroaromatic bioisostere

Section 5: Library Validation and Screening

For any synthesized library, robust analytical validation is paramount. Each compound should be assessed for identity and purity (typically >95%) by LC-MS and/or NMR before being submitted to biological screening. Compounds are typically dissolved in DMSO to create high-concentration stock plates, which are then used for high-throughput screening (HTS) campaigns.[9] The diverse derivatives of this compound can be screened in a wide variety of assays, including but not limited to:

  • Enzymatic Assays: (e.g., kinase, protease, or metabolic enzyme inhibition).

  • Cell-Based Assays: Assessing cytotoxicity, antiviral activity, or modulation of specific signaling pathways.[10][11]

  • Antimicrobial Assays: Determining minimum inhibitory concentrations (MIC) against various bacterial or fungal strains.[6][12]

The structural information from active "hit" compounds from these screens provides the critical starting point for subsequent lead optimization programs.

References

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. National Institutes of Health (NIH). [Link]
  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters. [Link]
  • High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. National Institutes of Health (NIH). [Link]
  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
  • Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents...
  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • This compound. ChemBK. [Link]
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Biological activity of dihydropyrimidinone (DHPM)

Sources

Application Notes & Protocols for the Industrial-Scale Synthesis of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 2-Methylpyrimidin-5-ol, a critical intermediate in the pharmaceutical industry. The protocol herein is designed for scalability, safety, and high-yield production. We will delve into the chemical rationale, provide a detailed step-by-step methodology, and discuss process optimization, safety considerations, and quality control measures essential for industrial applications.

Introduction and Strategic Importance

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable precursor.[1] Given its role in drug development, establishing a robust, economically viable, and scalable synthesis process is paramount for ensuring a stable supply chain in pharmaceutical manufacturing.

The synthesis route detailed below has been selected based on several key industrial-scale considerations:

  • Availability and Cost of Starting Materials: The chosen precursors are readily available from commercial suppliers, which helps in managing production costs.[2]

  • Reaction Efficiency and Yield: The protocol is optimized for high conversion rates and product yield, minimizing waste and maximizing output.

  • Process Safety and Environmental Impact: The procedure prioritizes the use of safer reagents and solvents where possible and outlines critical safety protocols to ensure a secure manufacturing environment.

  • Scalability: The reaction conditions and purification methods are amenable to scaling from laboratory or pilot plant volumes to full-scale industrial production.

The Selected Synthesis Pathway: A Mechanistic Overview

The chosen method for the synthesis of this compound is a classical pyrimidine ring formation reaction. This involves the cyclocondensation of an appropriate three-carbon (C3) synthon with acetamidine. This approach is widely recognized for its reliability and adaptability in forming the pyrimidine heterocycle.

The overall transformation can be visualized as follows:

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Acetamidine_Hydrochloride Acetamidine Hydrochloride Cyclocondensation Cyclocondensation Reaction Acetamidine_Hydrochloride->Cyclocondensation C3_Synthon 1,3-Dicarbonyl Equivalent (e.g., Malondialdehyde derivative) C3_Synthon->Cyclocondensation Product_Molecule This compound Cyclocondensation->Product_Molecule

Caption: General workflow for the synthesis of this compound.

The specific C3 synthon and reaction conditions are critical for achieving high yields and purity. The following protocol utilizes a protected form of a malondialdehyde derivative, which is reacted with acetamidine hydrochloride in the presence of a base.

Detailed Synthesis Protocol

This protocol is designed for a large-scale batch production. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaRecommended PurityNotes
Acetamidine Hydrochloride124-42-5C₂H₇ClN₂>98%Hygroscopic; store in a dry place.[3]
3-(Dimethylamino)acrolein927-63-9C₅H₉NO>97%Starting C3 synthon.
Sodium Methoxide124-41-4CH₃NaO25-30% solution in MethanolCorrosive and flammable. Handle with care.
Methanol67-56-1CH₄OAnhydrousSolvent.
Isopropyl Acetate108-21-4C₅H₁₀O₂>99%Extraction solvent.
Hydrochloric Acid7647-01-0HCl37% (concentrated)For pH adjustment. Corrosive.
Sodium Chloride7647-14-5NaCl>99%For brine solution.
Activated Carbon7440-44-0CDecolorizing agent.
Celite® (Diatomaceous Earth)61790-53-2SiO₂-Filtration aid.
Equipment
  • Glass-lined or stainless steel reactor (appropriate volume for the desired scale) with overhead stirring, temperature control (heating and cooling capabilities), and a reflux condenser.

  • Addition funnel or dosing pump for controlled reagent addition.

  • pH meter.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Step-by-Step Synthesis Procedure

G start Start charge_reactor 1. Charge Reactor with Acetamidine HCl and Methanol start->charge_reactor prepare_base 2. Prepare Sodium Methoxide Solution charge_reactor->prepare_base base_addition 3. Add Sodium Methoxide to Reactor (Maintain T < 30°C) prepare_base->base_addition add_acrolein 4. Add 3-(Dimethylamino)acrolein (Maintain T < 30°C) base_addition->add_acrolein reflux 5. Heat to Reflux (60-65°C) for 4-6 hours add_acrolein->reflux cool_down 6. Cool Reaction Mixture to 20-25°C reflux->cool_down neutralize 7. Adjust pH to ~7.0 with Concentrated HCl cool_down->neutralize distill 8. Distill off Methanol under vacuum neutralize->distill extract 9. Perform Extraction with Isopropyl Acetate distill->extract wash 10. Wash Organic Layer with Brine extract->wash decolorize 11. Treat with Activated Carbon and filter through Celite® wash->decolorize crystallize 12. Concentrate and Crystallize decolorize->crystallize isolate 13. Isolate Product by Filtration crystallize->isolate dry 14. Dry under Vacuum isolate->dry end_product Final Product: This compound dry->end_product

Sources

Application Note: A Validated Approach to the Quantitative Analysis of 2-Methylpyrimidin-5-ol using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details the development and validation of analytical methodologies for the precise quantification of 2-Methylpyrimidin-5-ol, a key heterocyclic compound with significance in pharmaceutical and chemical synthesis. Recognizing the diverse analytical needs of researchers, we present two robust orthogonal techniques: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and sensitivity. This document provides a foundational framework, explaining the scientific rationale behind the methodological choices and offering detailed, step-by-step protocols. All procedures are designed to be compliant with the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that form the backbone of nucleobases and are prevalent in a wide array of pharmacologically active molecules.[1] The accurate quantification of this compound is critical for various stages of drug development and chemical manufacturing, including synthesis monitoring, purity assessment of bulk materials, and quality control of finished products. The presence of both a weakly basic pyrimidine ring and an acidic hydroxyl group imparts distinct physicochemical properties that must be considered for the development of a robust analytical method.

This guide provides a detailed roadmap for establishing a validated analytical procedure, grounded in the principles of scientific integrity and adherence to regulatory expectations as outlined by the ICH and the U.S. Food and Drug Administration (FDA).[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the cornerstone of effective method development. Key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₆N₂O[5]
Molecular Weight 110.11 g/mol [5]
Appearance White to pale yellow crystalline solid[5]
Melting Point 175-179 °C[5]
Boiling Point 208 °C[5]
Predicted pKa 6.92 ± 0.23[5]
Solubility Soluble in water, alcohol, and ester solvents[5]

The amphiprotic nature of this compound, with a predicted pKa of 6.92, indicates that the ionization state of the molecule can be manipulated by adjusting the pH of the analytical medium. This is a critical consideration for chromatographic retention and separation.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the predominant analytical technique in the pharmaceutical industry due to its versatility, robustness, and wide applicability.[6] For a polar, aromatic compound like this compound, RP-HPLC with UV detection offers an excellent balance of speed, sensitivity, and reliability for routine quantitative analysis.

Rationale for Method Development

The selection of the HPLC parameters is guided by the physicochemical properties of this compound. A C18 stationary phase is chosen for its hydrophobic character, which will provide retention for the analyte.[3] The mobile phase will consist of a buffered aqueous solution and an organic modifier (acetonitrile) to control the elution strength. Given the pKa of the analyte, a buffered mobile phase is essential to ensure consistent retention times and peak shapes by maintaining a constant ionization state.[7] UV detection is suitable as pyrimidine derivatives are known to possess strong chromophores that absorb in the UV region.[8]

Experimental Protocol: HPLC-UV

3.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

3.2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined (scan from 200-400 nm); expected λmax around 270 nm

3.2.4. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound. Dissolve in 10 mL of the mobile phase, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.[9]

3.2.5. Determination of Detection Wavelength (λmax) Inject a mid-range standard solution and perform a UV scan from 200 to 400 nm using the HPLC detector's scanning capability to determine the wavelength of maximum absorbance (λmax). This λmax should be used for subsequent quantitative analysis. Pyrimidine derivatives often exhibit strong absorbance around 260-280 nm.[10]

Method Validation Protocol (ICH Q2(R2) Guidelines)

A comprehensive validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[11] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Analyze at least five concentrations across the specified range. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix. Acceptance criteria are generally 98-102% recovery.[12]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[1]

System Suitability Testing

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[4]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%
%RSD of Retention Time (n=5) ≤ 1.0%

Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a high degree of specificity and sensitivity, making it an excellent confirmatory technique or a primary method for trace-level analysis.[9] Due to the polarity and potential for hydrogen bonding of this compound, direct analysis by GC can be challenging. Therefore, a derivatization step is proposed to enhance volatility and improve peak shape.[13]

Rationale for Method Development

Silylation is a widely used derivatization technique that replaces active hydrogens (like the one in the hydroxyl group of the analyte) with a non-polar trimethylsilyl (TMS) group.[14] This process reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis. The resulting TMS derivative will exhibit better peak shape and thermal stability.[15] Mass spectrometry detection provides high selectivity through the monitoring of specific fragment ions.

Experimental Protocol: GC-MS

4.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate (GC grade)

4.2.2. Instrumentation

  • GC system equipped with a split/splitless injector, a temperature-programmable column oven, and a mass selective detector.

4.2.3. Derivatization Procedure

  • Accurately weigh 1 mg of the this compound standard or sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

4.2.4. Chromatographic and MS Conditions

ParameterCondition
Column 5% Phenyl-Methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification

4.2.5. Data Analysis For quantification, use the Selected Ion Monitoring (SIM) mode. The molecular ion of the TMS-derivatized this compound and its characteristic fragment ions should be determined from the full scan mass spectrum and used for SIM analysis.

Method Validation

The GC-MS method should also be validated according to ICH Q2(R2) guidelines, with particular attention to specificity (confirmed by mass spectral data), linearity, range, accuracy, precision, LOD, and LOQ.

Visualization of Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for both the HPLC-UV and GC-MS methodologies.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Standard/ Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at λmax Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Standard/ Sample AddReagents Add Pyridine & BSTFA Weigh->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Inject Inject into GC-MS System Heat->Inject Separate Separation on Capillary Column Inject->Separate Detect MS Detection (Scan/SIM) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This application note provides two comprehensive and scientifically grounded methods for the quantification of this compound. The primary HPLC-UV method is well-suited for routine quality control, offering robustness and ease of use. The confirmatory GC-MS method provides an orthogonal technique with high specificity, ideal for trace analysis or structural confirmation. By following the detailed protocols and validation guidelines presented herein, researchers, scientists, and drug development professionals can establish reliable and accurate analytical procedures for this compound, ensuring data of the highest quality and integrity.

References

  • ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures, Step 4, November 2023.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • U.S. Food and Drug Administration. (2024, March). Q14 Analytical Procedure Development.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025, October 17). ACS Omega.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • This compound - Physico-chemical Properties. (2024, April 9). ChemBK.
  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007). International Journal of Environmental Analytical Chemistry, 87(5), 325-337.
  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.

Sources

Application Notes & Protocols: 2-Methylpyrimidin-5-ol as a Versatile Synthon for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Methylpyrimidin-5-ol

In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleic acids and a plethora of biologically active compounds.[1][2][3] Within this class, this compound stands out as a particularly versatile and strategic building block. Its unique electronic and structural features—a nucleophilic hydroxyl group and an electron-deficient pyrimidine ring—provide a rich platform for a variety of chemical transformations.

This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower innovation in the synthesis of novel and complex heterocyclic systems. We will delve into key reaction classes, providing detailed, field-proven protocols and the rationale behind critical experimental choices.

Physicochemical Properties and Inherent Reactivity

This compound (CAS: 35231-56-2) is a white to pale yellow crystalline solid with a melting point of 175-179°C.[4] Its reactivity is governed by the interplay between the hydroxyl group and the pyrimidine core.

  • The Hydroxyl Group: The phenolic -OH group is a potent nucleophile and a handle for introducing a vast array of functionalities through O-alkylation, O-arylation, and esterification. Its acidity (pKa ≈ 6.92) allows for easy deprotonation under basic conditions to form a highly reactive pyrimidinolate anion.[4]

  • The Pyrimidine Ring: As an electron-deficient aromatic system, the pyrimidine ring is susceptible to nucleophilic aromatic substitution, particularly if further activated. Conversely, the ring can be functionalized via palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][5]

The diagram below illustrates the primary reactive sites of the molecule, which form the basis for the synthetic strategies discussed herein.

Caption: Key reactive sites on the this compound scaffold.

Key Synthetic Transformation I: O-Alkylation and O-Arylation

The most direct functionalization of this compound involves the hydroxyl group. O-alkylation transforms the polar phenol into a more lipophilic ether, a common strategy in drug design to modulate solubility and cell permeability.

Scientific Rationale

This reaction proceeds via a Williamson ether synthesis mechanism. A base is used to deprotonate the hydroxyl group, forming the pyrimidinolate anion. This potent nucleophile then attacks an alkyl or aryl halide (or equivalent electrophile) in an SN2 or SNAr reaction. The choice of base and solvent is critical:

  • Base: Stronger, non-nucleophilic bases like sodium hydride (NaH) ensure complete deprotonation, while milder bases like potassium carbonate (K₂CO₃) are sufficient for reactive alkylating agents and offer easier workup.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile (MeCN) are ideal as they solvate the cation of the base without interfering with the nucleophilicity of the anion.

Detailed Protocol: General O-Alkylation

This protocol provides a robust starting point for the synthesis of 2-methyl-5-alkoxypyrimidines.

Materials:

  • This compound

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to create a ~0.5 M solution.

  • Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension vigorously for 10 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and monitor by TLC (e.g., 1:1 Hexane:EtOAc). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature and pour it into an equal volume of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Rationale / Insight
Inert Atmosphere Prevents moisture from quenching the base and reacting with the pyrimidinolate anion.
Anhydrous Reagents Crucial for reaction efficiency. Water can hydrolyze the alkyl halide and reduce yield.
Excess Base Ensures complete deprotonation of the starting material, driving the reaction to completion.
Heating Provides the necessary activation energy, especially for less reactive alkyl chlorides or bromides.
Aqueous Workup Removes the DMF solvent and inorganic salts (K₂CO₃, KX).

Key Synthetic Transformation II: Palladium-Catalyzed Cross-Coupling

To build more complex molecular architectures, particularly biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals, palladium-catalyzed cross-coupling reactions are indispensable.[3][5] While this compound itself is not typically used directly, it can be readily converted to a halide (e.g., 5-bromo- or 5-chloro-2-methylpyrimidine) to serve as an excellent coupling partner.

Scientific Rationale: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[1][6] The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the pyrimidine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

The choice of catalyst, ligand, and base is paramount for achieving high yields, especially with electron-deficient heteroaryl halides.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X (Halopyrimidine) pd_complex L₂Pd(II)(Ar¹)(X) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OH)₂ (Boronic Acid) + Base pd_intermediate L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyrimidine

This protocol is optimized for coupling aryl and heteroaryl boronic acids with a pyrimidine electrophile.

Materials:

  • 5-Bromo-2-methylpyrimidine (prepared from this compound)

  • Aryl or Heteroaryl Boronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or PdCl₂(dppf)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a microwave vial or Schlenk tube, add 5-bromo-2-methylpyrimidine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction to 80-110°C (conventional heating) or 120-150°C (microwave irradiation) for 15-60 minutes. Monitor by LC-MS or TLC.

  • After completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Component Selection Rationale & Expert Insight
Palladium Catalyst Pd(PPh₃)₄ is a reliable choice for many couplings. For more challenging substrates or heteroaryl chlorides, advanced catalysts like PdCl₂(dppf) or those with Buchwald ligands (e.g., XPhos) may be required to achieve good yields.[5][7]
Base K₂CO₃ is a standard, effective base. Cs₂CO₃ is more soluble and often provides better results with less reactive partners but is more expensive.
Solvent System The aqueous component is crucial for the transmetalation step. Dioxane, DME, or toluene are common organic solvents. Degassing is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.
Microwave Irradiation Significantly accelerates the reaction, often reducing times from hours to minutes and improving yields by minimizing side product formation.[1][7]

Key Synthetic Transformation III: Synthesis of Fused Heterocycles

This compound and its derivatives are excellent precursors for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or thieno[2,3-d]pyrimidines, which are privileged scaffolds in drug discovery.[2][8][9] These syntheses often involve multi-step sequences or one-pot condensation reactions.

Scientific Rationale: Cyclocondensation Reactions

Cyclocondensation involves the reaction of two or more functional groups to form a new ring system, typically with the elimination of a small molecule like water or ammonia. For example, a suitably functionalized pyrimidine can react with a 1,3-dicarbonyl compound or its equivalent to build a new six-membered ring, or with hydrazine derivatives to form a five-membered ring.[10] The regioselectivity of these cyclizations is a key consideration, dictated by the relative reactivity of the participating functional groups.

Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol outlines a common strategy for forming the pyrazolo[1,5-a]pyrimidine core, starting from a hydrazinylpyrimidine intermediate.

Fused_Heterocycle_Workflow start 2-Methyl-5-chloropyrimidine step1 Nucleophilic Substitution (Hydrazine Hydrate) start->step1 intermediate 5-Hydrazinyl-2-methylpyrimidine step1->intermediate step2 Cyclocondensation (β-ketoester, Acid catalyst) intermediate->step2 product Pyrazolo[1,5-a]pyrimidine Derivative step2->product

Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Procedure:

  • Step A: Synthesis of 5-Hydrazinyl-2-methylpyrimidine

    • Dissolve 5-chloro-2-methylpyrimidine (1.0 eq) in ethanol.

    • Add hydrazine hydrate (3.0-5.0 eq) and heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture.

    • Concentrate the solvent under reduced pressure. The resulting solid can often be used directly in the next step after trituration with ether to remove excess hydrazine.

  • Step B: Cyclocondensation

    • Suspend the crude 5-hydrazinyl-2-methylpyrimidine (1.0 eq) in glacial acetic acid or ethanol.

    • Add a β-ketoester (e.g., ethyl acetoacetate) (1.1 eq).

    • Heat the mixture to reflux for 6-12 hours.

    • Cool the reaction mixture. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to yield the final pyrazolo[1,5-a]pyrimidine product.

Conclusion

This compound is a cost-effective and highly adaptable starting material for the synthesis of a diverse array of heterocyclic compounds. Through straightforward O-alkylation, robust palladium-catalyzed cross-coupling of its halogenated derivatives, and strategic cyclocondensation reactions, chemists can access novel molecular scaffolds with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a foundation for both established applications and future innovation in heterocyclic chemistry.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. [Link]
  • Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2018). RSC Publishing. [Link]
  • Synthesis of novel pyrimidine and fused pyrimidine derivatives. (2011). European Journal of Chemistry. [Link]
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2017). Der Pharma Chemica. [Link]
  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. (2023).
  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2021).

Sources

Flow chemistry applications for the synthesis of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Flow Synthesis of a Key Pharmaceutical Intermediate

2-Methylpyrimidin-5-ol is a crucial building block in the synthesis of various pharmaceuticals.[1] Its pyrimidine core is a common motif in medicinal chemistry, and the specific arrangement of its functional groups makes it a valuable intermediate. Traditional batch synthesis of such heterocyclic compounds can present challenges related to reaction control, safety, and scalability.[2][3] Flow chemistry, a paradigm shift in chemical synthesis, offers a compelling solution to these challenges by conducting reactions in a continuous stream through a network of tubes and reactors.[4][5] This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved product purity.[2][6] Furthermore, the minimized reaction volume at any given time significantly enhances the safety profile, especially for exothermic or hazardous reactions.[3][7]

This application note details a robust and scalable continuous flow process for the synthesis of this compound. By leveraging the principles of flow chemistry, this protocol aims to provide researchers, scientists, and drug development professionals with a practical guide to a more efficient and safer production method for this important intermediate.

Synthetic Strategy: Adapting a Classic Condensation for Continuous Flow

The synthesis of the pyrimidine ring is often achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For the synthesis of this compound, a plausible and effective strategy involves the reaction of acetamidine with a suitable three-carbon building block possessing the required oxygen functionality at the 5-position of the resulting pyrimidine ring.

While various batch procedures exist for pyrimidine synthesis[8][9], translating these into a continuous flow process requires careful consideration of reagent introduction, mixing, and reaction time. The proposed flow synthesis is designed to be a two-stage process:

  • Reagent Stream Preparation: Two separate streams are prepared, one containing acetamidine hydrochloride neutralized in situ, and the other containing the three-carbon carbonyl precursor.

  • Reaction and In-line Quenching: The two streams are converged in a microreactor, heated to the desired temperature to facilitate the condensation and cyclization. The product stream is then quenched in-line before collection.

This approach allows for precise control over stoichiometry and reaction conditions, minimizing byproduct formation and simplifying downstream processing.

Experimental Protocol

Materials and Equipment
ReagentsEquipment
Acetamidine hydrochlorideSyringe pumps (2)
Sodium methoxide solution (in MeOH)T-mixer
2-formyl-3-hydroxypropionaldehyde (or equivalent)Heated microreactor (e.g., PFA tubing in a heated block)
Methanol (reagent grade)Back-pressure regulator
Deionized waterCollection vessel
Ethyl acetateStandard laboratory glassware
BrineRotary evaporator
Detailed Step-by-Step Methodology

1. Reagent Stream A Preparation (Acetamidine Solution):

  • In a 50 mL volumetric flask, dissolve acetamidine hydrochloride in methanol to a final concentration of 1.0 M.

  • In a separate vessel, prepare a 1.0 M solution of sodium methoxide in methanol.

  • For the flow setup, the acetamidine hydrochloride solution and the sodium methoxide solution will be pumped at equal flow rates into a T-mixer just prior to the main reaction zone to generate the free acetamidine base in situ. This avoids the instability of the free base over time.

2. Reagent Stream B Preparation (Carbonyl Precursor Solution):

  • Prepare a 1.0 M solution of the chosen three-carbon carbonyl precursor (e.g., a protected form of 2-formyl-3-hydroxypropionaldehyde) in methanol.

3. Flow System Setup:

  • Assemble the flow chemistry system as depicted in the workflow diagram below.

  • Use two syringe pumps for delivering Reagent Streams A (acetamidine hydrochloride and sodium methoxide) and one for Reagent Stream B.

  • Connect the outlets of the pumps for Stream A to a T-mixer.

  • Connect the outlet of this T-mixer and the outlet of the pump for Stream B to a second T-mixer.

  • The outlet of the second T-mixer should lead into a heated microreactor (e.g., a 10 mL PFA tube coiled within a temperature-controlled heating block).

  • The outlet of the microreactor should be connected to a back-pressure regulator (set to ~5 bar to ensure solvent remains in the liquid phase at elevated temperatures).

  • The final outlet should lead to a collection flask containing a suitable quenching agent (e.g., a weak acid to neutralize any unreacted base).

4. Reaction Execution:

  • Set the temperature of the microreactor to the desired value (optimization may be required, starting at 80 °C).

  • Set the flow rates of the syringe pumps to achieve the desired residence time and stoichiometry. For a 1:1 molar ratio and a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1 mL/min. Therefore, the acetamidine hydrochloride and sodium methoxide pumps would be set to 0.25 mL/min each, and the carbonyl precursor pump to 0.5 mL/min.

  • Start the pumps and allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.

5. Work-up and Purification:

  • Once the reaction is complete, the collected solution is concentrated under reduced pressure using a rotary evaporator.

  • The residue is then partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

ParameterOptimized ValueRationale
Concentration 1.0 MBalances reaction rate with solubility of reagents.
Flow Rate (Total) 1.0 mL/minProvides a suitable residence time for the reaction to proceed to completion in the chosen reactor volume.
Reactor Volume 10 mLA common volume for lab-scale flow synthesis, allowing for sufficient material production for analysis.
Residence Time 10 minDetermined through optimization to maximize conversion while minimizing byproduct formation.
Temperature 80 °CProvides sufficient thermal energy for the condensation and cyclization reaction.
Back Pressure 5 barPrevents solvent boiling and ensures a stable flow.
Stoichiometry (A:B) 1:1Based on the reaction mechanism.
Yield (Crude) >85% (Expected)Flow chemistry often leads to higher yields compared to batch processes due to better process control.[5]
Purity (Crude) >90% (Expected)The precise control of flow chemistry minimizes side reactions, leading to higher purity.[2]

Visualizations

Chemical Reaction Pathway

G acetamidine Acetamidine intermediate Condensation Intermediate acetamidine->intermediate carbonyl 3-Carbonyl Precursor carbonyl->intermediate product This compound intermediate->product Cyclization G cluster_reagents Reagent Streams cluster_reaction Reaction Zone cluster_collection Product Collection pumpA1 Pump A1 (Acetamidine HCl) mixer1 T-Mixer 1 pumpA1->mixer1 pumpA2 Pump A2 (NaOMe) pumpA2->mixer1 pumpB Pump B (Carbonyl Precursor) mixer2 T-Mixer 2 pumpB->mixer2 mixer1->mixer2 reactor Heated Microreactor (10 mL, 80 °C) mixer2->reactor bpr Back Pressure Regulator (5 bar) reactor->bpr collection Collection Vessel bpr->collection

Caption: Schematic of the continuous flow setup for this compound synthesis.

Conclusion and Future Outlook

This application note outlines a comprehensive and efficient method for the synthesis of this compound using continuous flow chemistry. The described protocol offers significant advantages over traditional batch methods, including enhanced safety, improved process control, and potential for higher yields and purity. [2][3][4]The modular nature of the flow setup also allows for easy adaptation and optimization of reaction conditions. Further work could involve the integration of in-line purification techniques, such as continuous liquid-liquid extraction or immobilized scavengers, to create a fully continuous "crude-to-pure" process. The principles and methodologies detailed herein can be broadly applied to the synthesis of other pyrimidine derivatives and heterocyclic compounds, highlighting the versatility of flow chemistry in modern drug discovery and development. [5][10]

References

  • ResearchGate. Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis.
  • ResearchGate. Two-step tandem synthesis of sugar-containing pyrimidine derivatives catalyzed by Lipozyme® TL IM in continuous-flow microreactors.
  • Springer Professional. Flow Chemistry for the Synthesis of Heterocycles.
  • ChemBK. This compound.
  • ResearchGate. Continuous flow synthesis of substituted pyrimidines.
  • NJ Bio, Inc. Flow Chemistry.
  • ResearchGate. Main advantages of flow chemistry on the drug discovery and development pipeline.
  • Semantic Scholar. Multistep Continuous Flow Synthesis of Stavudine.
  • Lab Unlimited. 9 Reasons to Perform Flow Chemistry.
  • Google Patents. Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
  • PubMed. Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • PubMed Central. Continuous Flow Synthesis of Anticancer Drugs.
  • ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • ResearchGate. General continuous flow method for the synthesis of 2-methylpyridines....
  • Journal of Heterocyclic Chemistry. SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES.
  • Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine.
  • LabSolutions. This compound.
  • PubChem. (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706.

Sources

Application Notes and Protocols for the Catalytic Synthesis of 2-Methylpyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methylpyrimidin-5-ol Scaffolds in Medicinal Chemistry

The this compound core is a privileged scaffold in modern drug discovery and development. Its derivatives have demonstrated a wide spectrum of biological activities, making them crucial intermediates in the synthesis of novel therapeutic agents. The strategic placement of the methyl group at the 2-position and the hydroxyl group at the 5-position provides a unique electronic and steric environment, allowing for tailored interactions with various biological targets. These compounds are integral to the development of kinase inhibitors, particularly in the context of cancer therapy, as well as agents targeting other important enzyme classes.[1] The efficient and scalable synthesis of these derivatives is therefore a critical endeavor for medicinal chemists and process development scientists.

This guide provides an in-depth exploration of catalytic methodologies for the synthesis of this compound derivatives, offering both theoretical insights and practical, field-proven protocols. We will delve into transition-metal catalyzed and more traditional cyclocondensation strategies, explaining the rationale behind experimental choices to empower researchers in their synthetic efforts.

Strategic Approaches to the Pyrimidine Core: A Mechanistic Overview

The construction of the pyrimidine ring is most commonly achieved through the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, typically an amidine.[2] In the context of this compound synthesis, acetamidine serves as the ideal N-C-N component, providing the desired 2-methyl substituent. The choice of the three-carbon synthon is critical for introducing the 5-hydroxy group.

I. Transition-Metal Catalyzed Cross-Coupling and C-H Functionalization Strategies

Recent advancements in transition-metal catalysis have opened new avenues for the synthesis of highly functionalized pyrimidines.[3][4] These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance. While a direct catalytic C-H hydroxylation of 2-methylpyrimidine at the 5-position remains a challenging transformation, palladium-catalyzed cross-coupling reactions provide a viable, albeit indirect, route.

A. Palladium-Catalyzed Buchwald-Hartwig Amination for Precursor Synthesis

One effective strategy involves the synthesis of a 5-amino-2-methylpyrimidine precursor, which can then be converted to the desired 5-ol derivative. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.

Workflow for Palladium-Catalyzed Amination:

Figure 1. Workflow for Pd-catalyzed amination.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source, such as Pd₂(dba)₃, is typically used in conjunction with a bulky, electron-rich phosphine ligand like Xantphos. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is crucial for deprotonating the amine and facilitating the formation of the palladium-amido complex.

  • Solvent: An inert, high-boiling solvent such as toluene is often employed to ensure the reaction can be heated to the temperatures required for efficient catalysis.

Protocol 1: Synthesis of a 5-Amino-2-methylpyrimidine Precursor via Buchwald-Hartwig Amination

This protocol is adapted from methodologies described for the synthesis of related amino-pyrimidinol derivatives.[1]

Materials:

  • 5-Bromo-2-methylpyrimidine

  • 2-Chloro-4-fluoro-6-nitroaniline (as an example amine coupling partner)

  • Cesium carbonate (Cs₂CO₃)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-methylpyrimidine (1.0 equiv.), the desired amine (e.g., 2-chloro-4-fluoro-6-nitroaniline, 1.5 equiv.), and Cs₂CO₃ (3.0 equiv.).

  • Add Pd₂(dba)₃ (0.1 equiv.) and Xantphos (0.3 equiv.).

  • Add anhydrous toluene to the flask.

  • Reflux the reaction mixture for 20 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-amino-2-methylpyrimidine derivative.

Subsequent Conversion to this compound:

The resulting amino-pyrimidine can be converted to the target 5-ol via a Sandmeyer-type reaction, involving diazotization with sodium nitrite in an acidic medium, followed by hydrolysis.

II. Classical Cyclocondensation: A Robust and Scalable Approach

The most direct and widely used method for the synthesis of the this compound core is the cyclocondensation of acetamidine with a suitable three-carbon electrophile.

A. Reaction of Acetamidine with Diethyl 2-formylmalonate

A common and effective C-C-C synthon is a derivative of malonic ester. For the synthesis of 5-hydroxypyrimidines, a formylated malonate is an excellent choice.

Reaction Scheme:

Figure 2. Cyclocondensation pathway.

Causality Behind Experimental Choices:

  • Base Catalyst: A base, such as sodium ethoxide or potassium carbonate, is often used to deprotonate the acetamidine, increasing its nucleophilicity. In some cases, the reaction can proceed without an external catalyst, especially when using the hydrochloride salt of the amidine and heating.[5]

  • Solvent: Protic solvents like ethanol are commonly used as they can facilitate proton transfer steps in the mechanism.

  • Temperature: The reaction typically requires heating to overcome the activation energy for the cyclization step.

Protocol 2: Base-Catalyzed Cyclocondensation of Acetamidine with Diethyl 2-formylmalonate

This protocol is a generalized procedure based on established pyrimidine syntheses.[2][6]

Materials:

  • Acetamidine hydrochloride

  • Diethyl 2-formylmalonate

  • Sodium ethoxide

  • Ethanol, absolute

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 equiv.) in absolute ethanol under an inert atmosphere.

  • Add acetamidine hydrochloride (1.0 equiv.) to the solution and stir for 30 minutes at room temperature.

  • Add diethyl 2-formylmalonate (1.0 equiv.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or silica gel column chromatography.

Data Summary and Comparison of Methods

Method Catalyst/Reagent Key Reactants Typical Yield Advantages Disadvantages
Buchwald-Hartwig Amination Route Pd₂(dba)₃ / Xantphos5-Bromo-2-methylpyrimidine, Amine60-80% (amination step)High functional group tolerance, mild conditions.Multi-step process, requires pre-functionalized starting material.
Cyclocondensation Sodium EthoxideAcetamidine, Diethyl 2-formylmalonate70-90%Direct, high-yielding, scalable.May require strongly basic conditions, substrate scope can be limited.

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a well-established field with robust and reliable methods. The classical cyclocondensation approach remains a mainstay for large-scale synthesis due to its simplicity and high yields. However, the advent of transition-metal catalysis offers powerful alternatives for the construction of more complex and highly decorated analogues, which are often required in drug discovery programs.[3]

Future research in this area will likely focus on the development of more direct catalytic C-H functionalization methods to introduce the 5-hydroxy group, thereby reducing the number of synthetic steps and improving overall efficiency. Furthermore, the exploration of organocatalytic and biocatalytic approaches could offer greener and more sustainable routes to these valuable compounds.

References

  • Google Patents. (n.d.). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Google Patents. (1950). Method of preparing 2-methyl-4-hydroxy-5-alkoxy-methyl-pyrimidine.
  • Google Patents. (n.d.). Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
  • Google Patents. (n.d.). Synthesis method of acetamino diethyl malonate.
  • Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • ResearchGate. (n.d.). Synthesis of pyrimidine 5a by two-step reaction with or without the Zn(l-proline)2 catalyst.
  • RSC Publishing. (2024). Pd(ii)-Catalyzed tandem selective dehydrogenative [4+2] annulation of 2-methyl-1,3-cycloalkanediones with olefins.
  • ScienceScholar. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors.
  • RSC Publishing. (n.d.). Organocatalytic asymmetric synthesis of benzothiazolopyrimidines via a [4 + 2] cycloaddition of azlactones with 2-benzothiazolimines.
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful synthesis of this important chemical intermediate. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, can present several challenges that may lead to low yields, difficult purification, and the formation of unwanted side products. This guide will focus on a common and reliable synthetic route: the cyclocondensation of a 1,3-dielectrophile with acetamidine. Specifically, we will detail the reaction of ethyl 3,3-diethoxypropanoate with acetamidine hydrochloride.

This two-step, one-pot procedure involves the initial formation of the pyrimidine ring followed by acidic workup to yield the final product. Understanding the nuances of this reaction is key to optimizing the yield and purity of this compound.

Visualizing the Reaction Pathway

To better understand the transformation, the following diagram illustrates the key steps in the synthesis of this compound from ethyl 3,3-diethoxypropanoate and acetamidine.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Acidic Workup & Tautomerization A Ethyl 3,3-diethoxypropanoate D Intermediate (not isolated) A->D B Acetamidine Hydrochloride B->D C Sodium Ethoxide (Base) C->D Deprotonation E Hydrolysis D->E HCl F This compound E->F Tautomerization

Caption: Reaction pathway for this compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields are a frequent challenge in pyrimidine synthesis and can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of the starting materials or product. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Moisture Contamination: The presence of water can hydrolyze the starting materials and intermediates, leading to the formation of byproducts and a reduction in yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]

  • Purity of Reagents: Impurities in the starting materials, particularly the acetamidine hydrochloride and sodium ethoxide, can significantly impact the reaction outcome. Use freshly prepared or high-purity reagents whenever possible.[3]

  • Inefficient Cyclization: The final ring-closing step can sometimes be slow or incomplete. This can be due to steric hindrance or electronic effects of the substrates.[2]

Q2: I am observing an unexpected, highly colored impurity in my crude product. What could it be?

A2: The formation of colored byproducts is often indicative of side reactions. A common issue in similar pyrimidine syntheses is the formation of Hantzsch-type dihydropyridine derivatives, which are often yellow and fluorescent.[4] This can occur if ammonia is generated in situ, which can happen if the amidine starting material degrades. To minimize this, ensure the quality of your acetamidine and consider running the reaction at a lower temperature.

Q3: My final product is difficult to purify by recrystallization and appears oily. What can I do?

A3: An oily product after recrystallization suggests the presence of impurities that are depressing the melting point or that the chosen solvent system is not optimal.

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane mixtures.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative for purification. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from impurities.

  • Acid-Base Extraction: The phenolic hydroxyl group in this compound gives it acidic properties. This can be exploited in an acid-base extraction to separate it from non-acidic impurities.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation (as per TLC) 1. Inactive Reagents: Sodium ethoxide is particularly sensitive to moisture.• Use freshly prepared sodium ethoxide or a new bottle of a commercial solution.• Ensure acetamidine hydrochloride is dry.
2. Incorrect Reaction Temperature: The reaction may not have reached the required activation energy.• Ensure the reaction mixture is refluxing gently.• Use a high-boiling point solvent if necessary, but be mindful of potential degradation.[1]
3. Insufficient Reaction Time: The reaction may not have gone to completion.• Monitor the reaction by TLC at regular intervals until the starting materials are consumed.
Multiple Spots on TLC (Side Product Formation) 1. Presence of Water: Hydrolysis of starting materials or intermediates.• Use anhydrous solvents and dry glassware.• Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
2. Self-Condensation of Starting Materials: Can occur under basic conditions.• Add the acetamidine solution slowly to the solution of the β-dicarbonyl compound.• Consider a lower reaction temperature.
3. Formation of N-Oxide Impurities: While less common in this specific synthesis, oxidation of the pyrimidine nitrogen can occur.• If suspected, these impurities can sometimes be identified by mass spectrometry (M+16 peak).[3][5] Minimizing exposure to air during the reaction may help.
Product is a Dark Oil or Tar 1. Degradation of Product or Starting Materials: Occurs at excessively high temperatures or prolonged reaction times.• Optimize the reaction temperature and time based on TLC monitoring.[1]
2. Polymerization: Some aldehydes or related compounds can polymerize under reaction conditions.• While not using an aldehyde directly, impurities in starting materials could initiate polymerization. Ensure high purity of reagents.[1]
Difficulty in Product Isolation/Purification 1. Inappropriate Workup Procedure: Product may be lost during extraction or washing steps.• Ensure the pH is correctly adjusted during workup to precipitate the product.• Check all aqueous layers by TLC to ensure no product is being discarded.
2. Unsuitable Recrystallization Solvent: The solvent may be too good or too poor at dissolving the product.• Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent pair.
Troubleshooting Workflow

G start Low Yield or Impure Product check_reagents Verify Purity and Activity of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions tlc_analysis Analyze TLC for Side Products start->tlc_analysis reagent_issue Replace or Purify Reagents check_reagents->reagent_issue condition_issue Adjust Temperature/Time, Use Anhydrous Conditions check_conditions->condition_issue optimize_workup Optimize Workup and Purification purification_issue Try Column Chromatography or Different Recrystallization Solvents optimize_workup->purification_issue side_product_issue Identify Side Products (NMR, MS) and Adjust Conditions to Minimize tlc_analysis->side_product_issue side_product_issue->optimize_workup

Caption: A systematic approach to troubleshooting the synthesis.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Ethyl 3,3-diethoxypropanoate (1 equivalent)

  • Acetamidine hydrochloride (1.2 equivalents)

  • Sodium ethoxide (2.5 equivalents)

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Acetamidine Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve acetamidine hydrochloride (1.2 eq.) in anhydrous ethanol. To this stirred suspension, add a solution of sodium ethoxide (1.3 eq.) in anhydrous ethanol at room temperature. Stir the resulting mixture for 30 minutes.

  • Reaction Setup: In a separate flame-dried flask, dissolve ethyl 3,3-diethoxypropanoate (1 eq.) in anhydrous ethanol.

  • Cyclocondensation: Add the solution of ethyl 3,3-diethoxypropanoate to the freshly prepared acetamidine solution. Add the remaining sodium ethoxide (1.2 eq.) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Acidification: To the residue, add water and cool the mixture in an ice bath. Carefully add concentrated hydrochloric acid until the pH of the solution is approximately 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data for Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl group, the pyrimidine ring protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the this compound structure.
¹³C NMR Resonances for the five distinct carbon atoms in the molecule, including the methyl carbon, the carbons of the pyrimidine ring, and the carbon bearing the hydroxyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₅H₆N₂O, MW: 110.11 g/mol ).

References

  • Royal Society of Chemistry. Pyrimidine N-oxides. I.
  • Canadian Science Publishing. Syntheses of some pyrimidine N-oxides. [Link]

Sources

Troubleshooting low yield in 2-Methylpyrimidin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylpyrimidin-5-ol Synthesis

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial synthesis. Here, we address common challenges, particularly those leading to low yields, by providing in-depth, evidence-based solutions.

Overview of Core Synthesis

The most prevalent and reliable method for synthesizing this compound involves the condensation of an acetamidine equivalent with a suitable C3 β-dicarbonyl synthon. A common pathway utilizes the reaction between acetamidine hydrochloride and a formylacetic acid ester, cyclizing under basic conditions.

Core Reaction Scheme

The fundamental transformation is the base-catalyzed condensation and subsequent cyclization of acetamidine with a molecule like ethyl 3-oxo-propanoate (ethyl formylacetate).

*dot graph "Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} *dot Caption: General synthesis pathway for this compound.

Troubleshooting Hub: Frequently Asked Questions (FAQs)

Low yield is the most frequently encountered issue. The following sections break down the problem into distinct experimental stages, offering targeted questions and solutions.

Logical Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. The following workflow provides a logical path from problem identification to resolution.

*dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];

} *dot Caption: A systematic workflow for troubleshooting low yields.

Part 1: Starting Materials & Reagents

The quality of your inputs dictates the quality of your output. Issues here are common and often overlooked.

Q1: My yield is consistently low, and the reaction seems sluggish. Could my acetamidine hydrochloride be the problem?

A1: Absolutely. Acetamidine hydrochloride is highly hygroscopic and its purity is paramount.[1]

  • Causality: Moisture in the acetamidine hydrochloride can hydrolyze the compound back to acetic acid and ammonium chloride upon heating, effectively reducing the concentration of your active nucleophile.[2] Furthermore, impurities can inhibit the reaction.[3][4][5]

  • Troubleshooting Steps:

    • Purity Check: Ensure the purity is ≥99%. This can be verified by titration.[6]

    • Drying: Before use, dry the acetamidine hydrochloride in a vacuum oven at a moderate temperature (e.g., 50-60°C) for several hours. Store it in a desiccator.

    • Source: If problems persist, consider purchasing from a different, reputable supplier or synthesizing it fresh via a Pinner reaction, ensuring all reagents are anhydrous.[2][7]

Q2: I'm using commercial sodium methoxide solution. Could this be affecting my yield?

A2: Yes, the quality and age of sodium methoxide (NaOMe) solutions are critical. NaOMe is a strong base and highly reactive.

  • Causality: Over time, sodium methoxide reacts with atmospheric moisture to form methanol and sodium hydroxide, and with carbon dioxide to form sodium carbonate.[8] Both contaminants reduce the effective concentration of the methoxide base, which is crucial for deprotonating the acetamidine and catalyzing the cyclization. This leads to incomplete reactions.[8]

  • Troubleshooting Steps:

    • Use Fresh Base: The best practice is to use a freshly prepared solution of sodium methoxide. This can be done by carefully dissolving clean sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).[9][10] This reaction is highly exothermic and produces hydrogen gas; proper safety precautions are essential.[8][9]

    • Titrate Commercial Solutions: If using a commercial solution, always titrate it before use to determine its exact molarity. An old or improperly stored bottle may have a significantly lower concentration than stated on the label.

    • Consider Solid NaOMe: High-purity solid sodium methoxide is an alternative, but it must be handled quickly in an inert atmosphere to prevent degradation.

Part 2: Reaction Conditions & Side Reactions

Optimizing reaction parameters is key to maximizing product formation and minimizing unwanted byproducts.

Q1: My TLC analysis shows multiple spots, suggesting significant byproduct formation. What are the likely side reactions?

A1: In pyrimidine synthesis, several competing pathways can reduce the yield of the desired product.[3][5]

  • Causality & Common Byproducts:

    • Self-Condensation: The formylacetic acid ester can undergo self-condensation under basic conditions.

    • Hantzsch-type Dihydropyridine Formation: A competing reaction can occur where two equivalents of the β-ketoester (formylacetate) react with the amidine, leading to a dihydropyridine byproduct. This is often favored at higher temperatures.[3][5]

    • Incomplete Cyclization: The initial condensation may occur, but the subsequent cyclization and dehydration steps might be slow or incomplete, leaving linear intermediates in the reaction mixture.

  • Troubleshooting & Optimization:

ParameterRecommended ActionRationale
Temperature Start at a lower temperature (e.g., room temperature to 40°C) and monitor by TLC. Increase only if necessary.Higher temperatures can accelerate side reactions more than the desired reaction, especially the formation of Hantzsch-type byproducts.[3][5]
Order of Addition Slowly add the base to a mixture of the acetamidine HCl and the formylacetate ester in the solvent.This helps maintain a controlled concentration of the reactive species and can minimize self-condensation of the ester.
Reaction Time Monitor the reaction progress closely using TLC or LC-MS.Reactions that are run for too long can lead to product degradation, while insufficient time results in low conversion.[3][4]
Solvent Choice Anhydrous polar solvents like methanol or ethanol are generally preferred.The solvent must be able to dissolve the reactants and intermediates. The presence of water can promote hydrolysis side reactions.[4]
Part 3: Work-up & Purification

Product can be lost or degraded during the isolation and purification stages if not performed correctly.

Q1: I seem to lose a significant amount of product during the aqueous work-up and extraction. Why is this happening?

A1: this compound is an amphoteric compound, meaning it has both acidic (the hydroxyl group) and basic (the pyrimidine nitrogens) properties. Its solubility is highly pH-dependent.

  • Causality: If the pH of the aqueous solution is too acidic or too basic during work-up, the product will be protonated or deprotonated, respectively, forming a salt. These salt forms are highly water-soluble and will not be efficiently extracted into common organic solvents like ethyl acetate or dichloromethane.

  • Troubleshooting Steps:

    • Neutralize Carefully: After quenching the reaction, carefully adjust the pH of the aqueous solution to its isoelectric point (around pH 6-7) before extraction. Use a dilute acid (e.g., 1M HCl) or base (e.g., sat. NaHCO₃) and check the pH with a meter or pH paper.

    • Use a More Polar Solvent: If the product has stubbornly low solubility in standard solvents, consider a continuous extraction or using a more polar solvent like n-butanol.

    • Salt Saturation: Saturating the aqueous layer with sodium chloride (brining out) can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.

Q2: My product appears to decompose during silica gel chromatography. What are my options?

A2: The hydroxyl group on the pyrimidine ring makes the molecule somewhat acidic, and the basic nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

  • Causality: This strong interaction can lead to irreversible adsorption, peak tailing, and on-column degradation, especially if the column is run slowly or with inappropriate solvents.

  • Troubleshooting Steps:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a base, such as triethylamine (~0.5-1%), to neutralize the acidic sites.

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized reverse-phase silica gel.

    • Avoid Chromatography: The best purification method is often recrystallization. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone) to find one that provides pure crystals with good recovery.

Validated Protocols

Protocol 1: Preparation of Anhydrous Sodium Methoxide Solution (1M)

This protocol must be performed under an inert atmosphere (N₂ or Ar) with strict exclusion of moisture.

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a septum.

  • Solvent: Add 40 mL of anhydrous methanol to the flask via syringe.

  • Sodium Addition: Carefully cut 2.3 g (0.1 mol) of sodium metal into small pieces, removing any oxide layer. Add the pieces slowly to the stirring methanol.

  • Control Reaction: The reaction is highly exothermic and will generate hydrogen gas.[8][9] Control the addition rate to maintain a gentle reflux. A cooling bath may be necessary.

  • Completion: Stir until all the sodium has dissolved completely. The resulting solution is approximately 1M sodium methoxide.

  • Storage & Use: Use the solution immediately for the best results. If storage is necessary, keep it under an inert atmosphere in a tightly sealed container. Titrate before each use if stored for more than a day.

Protocol 2: Synthesis and Purification of this compound
  • Reactant Preparation: In a dry flask under an inert atmosphere, suspend acetamidine hydrochloride (9.45 g, 0.1 mol) in 100 mL of anhydrous methanol.

  • Addition of Base: To the stirring suspension, slowly add 100 mL of a freshly prepared 1M solution of sodium methoxide in methanol over 20 minutes. Stir for an additional 30 minutes at room temperature. A precipitate of NaCl will form.

  • Addition of Ester: Add ethyl 3-oxopropanoate (11.6 g, 0.1 mol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 65°C) and monitor its progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Add 100 mL of water to the residue to dissolve the salts.

    • Carefully adjust the pH to ~7 using 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.[11]

References

  • Chembk. This compound. [Link]
  • Wikipedia. Sodium methoxide. [Link]
  • ResearchGate. How to prepare Sodium Methoxyde Solution (1 M)?. [Link]
  • Organic Syntheses. Sodium Methoxide. [Link]
  • Quora. How to make sodium methoxide. [Link]
  • Chem-Impex. Acetamidine hydrochloride. [Link]
  • Organic Syntheses. acetamidine hydrochloride. [Link]
  • YouTube. Making sodium methoxide (NaOMe methanolic solution). [Link]
  • Google Patents.
  • Sciencemadness Wiki. Acetamidine hydrochloride. [Link]
  • Google Patents. RU2394811C2 - Method of producing acetamidine hydrochloride.

Sources

Technical Support Center: A Researcher's Guide to the Purification of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing impurities from this valuable synthetic intermediate. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Understanding the Source of Impurities

The purity of this compound is paramount for its successful use in downstream applications, particularly in pharmaceutical synthesis. Impurities can arise from various sources, including the synthetic route, storage conditions, and handling. A common synthetic route to this compound involves the nucleophilic substitution of a leaving group on the pyrimidine ring, or the cyclization of appropriate precursors. For instance, the reaction of 2-methylpyrimidine with sodium hydroxide is a potential pathway.[1]

Based on this and other common pyrimidine syntheses, we can anticipate several classes of impurities:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 2-methylpyrimidine), reagents, and byproducts from side reactions.

  • Degradation Products: Pyrimidine derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, heat, or light.[2][3]

  • Residual Solvents: Solvents used in the synthesis and purification steps can be retained in the final product.[4]

The first step in any purification strategy is to identify the nature and quantity of these impurities.

Analytical Toolbox for Impurity Profiling

A multi-pronged analytical approach is often necessary for a comprehensive purity assessment of this compound.

Analytical TechniquePrincipleApplication in this compound Analysis
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Ideal for routine purity analysis and quantification of non-volatile impurities. A reversed-phase C18 column is a good starting point.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Useful for identifying and quantifying volatile impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the compound and any impurities present.¹H and ¹³C NMR can help in the structural elucidation of unknown impurities.[7][8][9][10][11]
Melting Point Analysis A pure crystalline solid has a sharp and defined melting point range. Impurities typically broaden and depress the melting point.A simple and quick method to get a preliminary indication of purity.[12]

Troubleshooting Purification Challenges: A Q&A Approach

This section addresses specific issues you might encounter during the purification of this compound.

Recrystallization Clinic

Recrystallization is a powerful technique for purifying crystalline solids like this compound.[13][14][15][16][17]

Q1: My this compound sample won't fully dissolve in the hot recrystallization solvent, even after adding a large volume. What's happening?

A1: This suggests the presence of insoluble impurities. It is crucial to use a minimum amount of hot solvent to dissolve your target compound to ensure good recovery upon cooling.

Troubleshooting Workflow:

Sources

Technical Support Center: A Guide to Preventing Degradation of 2-Methylpyrimidin-5-ol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Methylpyrimidin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the integrity and stability of this compound throughout its storage and handling. We will delve into the causality behind storage recommendations and provide you with self-validating protocols to maintain the quality of your research materials.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at 4°C in a tightly sealed container under an inert nitrogen atmosphere. The primary reasons for these conditions are to mitigate the risks of thermal degradation and oxidation. Lower temperatures slow down the rate of potential decomposition reactions, while an inert atmosphere prevents interaction with atmospheric oxygen, a key driver of oxidative degradation in many organic molecules, including pyrimidine derivatives.

Q2: My solid this compound has changed color from white to a yellowish tint. Is it still usable?

A change in color is a common visual indicator of potential degradation. While a slight color change may not always signify a critical loss of purity, it warrants further investigation. The yellowish tint could be due to the formation of oxidized or polymeric impurities. We strongly recommend performing a purity check using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), before using the material in a critical experiment.

Q3: What solvents are recommended for dissolving this compound, and how should I store the solutions?

This compound is generally soluble in polar organic solvents. For creating stock solutions, dimethyl sulfoxide (DMSO) or ethanol are commonly used. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of pyrimidine derivatives in aqueous solutions can be highly dependent on pH. While specific data for this compound is not extensively published, related hydroxypyrimidine structures can be susceptible to both acid- and base-catalyzed hydrolysis. It is advisable to maintain the pH of aqueous solutions within a neutral to slightly acidic range and to use freshly prepared solutions for your experiments whenever possible. A pH stability study is recommended for applications requiring prolonged incubation in aqueous media.

Troubleshooting Guide: Common Degradation Scenarios

This section provides a more detailed approach to identifying and resolving common degradation issues you might encounter.

Scenario 1: Unexpected or Inconsistent Experimental Results

Symptoms:

  • Loss of expected biological activity.

  • Inconsistent results between experimental replicates.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Potential Cause: Degradation of the this compound starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Visual Inspection: Carefully observe the physical appearance of your solid this compound. Any deviation from a white, crystalline powder, such as discoloration or clumping (which may indicate moisture absorption), is a red flag.

  • Analytical Verification: The most definitive way to assess the purity of your compound is through analytical chemistry. A stability-indicating HPLC method is the gold standard for this purpose.

    • Protocol for Purity Assessment by RP-HPLC: This protocol provides a starting point for method development.

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes can be a good starting point.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at 270 nm.

  • Data Interpretation: Compare the chromatogram of your sample to a reference standard or a previously validated batch. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products.

Scenario 2: Rapid Degradation of this compound in Solution

Symptoms:

  • A freshly prepared solution shows signs of degradation (e.g., color change) within a short period.

  • Progressive loss of the parent compound peak in time-course analytical studies.

Potential Causes:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with dissolved oxygen, which can be accelerated by light or the presence of metal ions.

  • Photodegradation: Decomposition upon exposure to light, particularly UV radiation.

Preventative Measures and Solutions:

Degradation Pathway Preventative Measures Troubleshooting/Solution
Hydrolysis - Use anhydrous solvents for stock solutions.- Prepare aqueous solutions fresh before use.- Buffer aqueous solutions to a neutral or slightly acidic pH.- Perform a pH stability study to identify the optimal pH range for your experimental conditions.
Oxidation - Store solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents for solution preparation.- Avoid sources of metal ion contamination.- Consider adding an antioxidant to your formulation if compatible with your experimental system.
Photodegradation - Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.- Minimize exposure to ambient light during handling and experimental procedures.- If photodegradation is suspected, perform a confirmatory study by exposing a solution to light while keeping a control sample in the dark and analyze both by HPLC.

Understanding the Degradation Pathways of this compound

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on the chemical nature of the pyrimidine ring and its substituents.

Caption: Potential degradation pathways of this compound.

  • Oxidation: The pyrimidine ring, particularly with an electron-donating hydroxyl group, can be susceptible to oxidation. This could lead to the formation of N-oxides or even cleavage of the pyrimidine ring. The methyl group can also be a site of oxidation.

  • Hydrolysis: Under harsh acidic or basic conditions, the pyrimidine ring can undergo hydrolytic cleavage.

  • Photodegradation: Aromatic heterocyclic compounds are often sensitive to UV light. Photodegradation can proceed through various mechanisms, including the formation of reactive radical species, leading to a complex mixture of degradation products.

By understanding these potential degradation pathways, you can take proactive steps to mitigate them, ensuring the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine.
  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

Improving the regioselectivity of reactions with 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylpyrimidin-5-ol Reactions

A Guide to Mastering Regioselectivity for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges of regioselectivity you may encounter in your research. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Understanding the Battlefield: Electronic Landscape of this compound

Before diving into specific reactions, it's crucial to understand the electronic nature of the this compound scaffold. The regiochemical outcomes of your reactions are dictated by a delicate interplay between the electron-donating effects of the substituents and the inherent electron-deficient nature of the pyrimidine ring.

  • Pyrimidine Ring: The two nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, deactivating the ring towards electrophilic attack and activating it for nucleophilic attack, particularly at the C2, C4, and C6 positions.[1]

  • 5-Hydroxyl (-OH) Group: This is a powerful electron-donating group (+M effect) that strongly activates the ring for electrophilic aromatic substitution (EAS). It directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions.

  • 2-Methyl (-CH₃) Group: This is a weakly electron-donating group (+I effect) that provides mild activation.

The combined influence of these groups creates a nuanced reactivity map, which we will explore in the following sections.

G cluster_0 Regioselectivity Influences on this compound cluster_1 cluster_2 cluster_3 Reactivity This compound OH 5-OH (Strong Activator) Reactivity->OH Donating e- Me 2-Me (Weak Activator) Reactivity->Me Donating e- N1 N1 Reactivity->N1 Withdrawing e- N3 N3 Reactivity->N3 Withdrawing e- EAS EAS Hotspots (C4, C6) OH->EAS Directs to C4, C6 SNAr SNAr Hotspots (C2, C4, C6) (Requires OH activation) N1->SNAr Activates C2, C6 N3->SNAr Activates C2, C4

Caption: Electronic influences on this compound reactivity.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Electrophilic Aromatic Substitution (EAS)

Question: I am attempting a bromination reaction on this compound and obtaining a mixture of 4-bromo and 6-bromo isomers. How can I improve the regioselectivity?

Answer: This is a common challenge. The strong activating effect of the 5-hydroxyl group directs the incoming electrophile to both ortho positions (C4 and C6), which have similar electronic densities. However, you can exploit subtle differences to favor one isomer over the other.

Troubleshooting Strategies:

  • Steric Hindrance: The C4 position is flanked by the C5-OH and the N3 atom, while the C6 position is flanked by the C5-OH and a C-H bond. For bulky electrophiles, substitution at the less sterically hindered C6 position may be favored. Conversely, using a smaller electrophilic reagent might reduce this bias.

  • Solvent Effects: The choice of solvent can influence the transition state energies for the formation of the two different sigma complexes.

    • Non-polar solvents (e.g., Dichloromethane, Chloroform): These are often a good starting point as they are less likely to coordinate strongly with the reactants or intermediates, allowing intrinsic electronic and steric effects to dominate.

    • Polar aprotic solvents (e.g., Acetonitrile, DMF): These may favor the formation of the more polar transition state, which could potentially shift the isomeric ratio. Experimentation is key.[2]

  • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can increase the selectivity of kinetically controlled reactions by amplifying small differences in activation energy between the two pathways.

  • Protecting Group Strategy: Temporarily protecting the 5-hydroxyl group can dramatically alter the directing effects. For example, converting the -OH to a bulky silyl ether (e.g., -OTBS) will significantly increase the steric hindrance around the C4 and C6 positions, potentially leading to different selectivity or allowing for directed metalation strategies.

Parameter Strategy to Favor C6-Substitution Strategy to Favor C4-Substitution Rationale
Electrophile Use a bulky brominating agent (e.g., N-Bromosuccinimide with a bulky catalyst).Use a smaller brominating agent (e.g., Br₂).Exploits the lower steric hindrance at the C6 position.
Temperature Decrease reaction temperature (e.g., to 0 °C or below).Decrease reaction temperature.Enhances selectivity by favoring the pathway with the lowest activation energy.
Solvent Screen non-polar (DCM, CCl₄) and polar aprotic (ACN) solvents.Screen various solvents.Solvent polarity can differentially stabilize the transition states leading to the two isomers.
Section 2: Nucleophilic Aromatic Substitution (SNAr)

Question: I need to introduce a nucleophile (e.g., an amine) onto the pyrimidine ring, but my reaction with this compound is failing. What am I doing wrong?

Answer: You are likely facing an issue with the leaving group. The hydroxyl group (-OH) is a very poor leaving group for SNAr reactions. To facilitate nucleophilic substitution, you must first convert the hydroxyl into a group that can be readily displaced. The pyrimidine ring is inherently electron-deficient and thus primed for SNAr, especially at the C4 and C6 positions, once a suitable leaving group is installed.[3][4]

Workflow for Successful SNAr:

Caption: Workflow for activating and substituting the 5-hydroxyl group.

Experimental Protocol: Conversion of 5-Hydroxyl to 5-Tosylate

This protocol provides a general framework for activating the hydroxyl group, a critical first step for subsequent SNAr reactions.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq) portion-wise. If using DCM, add a non-nucleophilic base like triethylamine (1.5 eq).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.

  • Workup: Once the starting material is consumed, quench the reaction by adding cold water. If DCM was used, separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. If pyridine was the solvent, extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain the desired 2-Methyl-5-tosyloxypyrimidine.

With the highly labile tosylate or triflate group at C5, the pyrimidine ring is now activated for SNAr. However, direct substitution at C5 is still challenging. A more common strategy involves halogenation at C4/C6, followed by SNAr, where the reactivity order is generally C4(6) > C2.[3]

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Question: I want to perform a Suzuki-Miyaura coupling to install an aryl group at the C4 or C6 position. How do I selectively prepare the required halopyrimidine precursor?

Answer: The key to a regioselective cross-coupling reaction is the regioselective synthesis of the corresponding halide (e.g., bromo- or chloro-pyrimidine). As discussed in the EAS section, direct halogenation of this compound often yields a mixture of C4 and C6 isomers.

Advanced Strategy: Leveraging Differential Reactivity in Dihalopyrimidines

For complex syntheses requiring multiple, distinct substitutions, a powerful strategy is to start from a dihalopyrimidine and exploit the differential reactivity of the halogen positions in sequential cross-coupling reactions. For many pyrimidine systems, the C4/C6 positions are significantly more reactive in Pd-catalyzed couplings than the C2 position.[5][6]

Example Scenario: Sequential Suzuki Coupling

If you begin with a 2,4-dichloro- or 2,4-dibromopyrimidine derivative, you can often perform the first coupling reaction selectively at the C4 position under milder conditions. The second coupling at the less reactive C2 position would then require more forcing conditions (e.g., higher temperature, different ligand/catalyst system).[5][6]

Protocol: Regioselective Suzuki Coupling at C4 of a Dichloropyrimidine

This protocol is adapted for a generic 2,4-dichloropyrimidine substrate and serves as a starting point for optimization.

  • Reagents Setup: In a reaction vessel, combine the 2,4-dichloropyrimidine derivative (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a solvent mixture, often a combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O). The use of alcoholic solvent mixtures can improve reactivity.[6]

  • Reaction: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes). Heat the reaction to a moderate temperature (e.g., 80-90 °C) and monitor by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[5]

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify via column chromatography to isolate the C4-arylated product.

By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, you can achieve high selectivity for monosubstitution at the C4 position before proceeding to functionalize the C2 position.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. Troubleshooting common issues in pyrimidine synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • ACS Publications. Pyrimidine as an Aryl C–H Activating Group | Organic Letters.
  • MDPI. Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions.
  • American Chemical Society. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • NIH National Library of Medicine. One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives.
  • Chemistry LibreTexts. Electrophilic Substitution.
  • Lumen Learning. Substituent Effects | Organic Chemistry II.
  • ChemTalk. Directing Effects.
  • Wikipedia. Electrophilic aromatic directing groups.
  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Overcoming poor solubility of 2-Methylpyrimidin-5-ol in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methylpyrimidin-5-ol. This resource provides in-depth troubleshooting strategies and foundational knowledge to address one of the most common experimental hurdles encountered with this compound: its limited solubility. The following question-and-answer guides are designed to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the solubility characteristics of this compound.

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a delicate balance of hydrophilic and hydrophobic elements within its structure.

  • Hydrophilic Group: The C5-hydroxyl group (-OH) is the primary driver of polarity. It can participate in hydrogen bonding with protic solvents like water and alcohols. Crucially, this hydroxyl group is phenolic in nature due to its attachment to the aromatic pyrimidine ring, making it weakly acidic.

  • Hydrophobic Groups: The methyl group (-CH₃) at the C2 position and the pyrimidine ring itself contribute to the molecule's nonpolar character, which favors solubility in organic solvents.

The interplay between the polar hydroxyl group and the less polar rest of the molecule dictates its limited solubility in both highly polar (like water) and very nonpolar (like hexane) solvents.

Q2: What is the pKa of this compound, and why is it critical for my reaction setup?

A2: The predicted acid dissociation constant (pKa) of the phenolic hydroxyl group is approximately 6.92[1]. This value is the single most important piece of information for controlling its solubility in aqueous or protic media.

  • At pH < pKa (e.g., pH < 6): The compound will be predominantly in its neutral, protonated form (as the phenol). This form is less soluble in water.

  • At pH > pKa (e.g., pH > 8): The compound will deprotonate to form the corresponding phenoxide anion. This ionic form is significantly more water-soluble due to strong ion-dipole interactions with water molecules.

Understanding this pH-dependent equilibrium allows you to dramatically increase aqueous solubility by simply adjusting the pH with a suitable base.

Neutral This compound (Protonated, Poorly Water-Soluble) Anion 2-Methylpyrimidin-5-olate (Deprotonated, Highly Water-Soluble) Neutral->Anion + OH⁻ Anion->Neutral + H⁺

Caption: pH-Dependent Equilibrium of this compound.

Part 2: Troubleshooting Guide for Reaction Setup

This section provides direct answers to specific experimental challenges.

Q3: My this compound won't dissolve in my chosen reaction solvent. What is the first step?

A3: The first step is to systematically evaluate your solvent choice based on polarity and the nature of your reaction. While soluble in some alcohols and esters, its performance can be poor in many common solvents[1].

A solvent selection workflow can guide your decision:

cluster_0 Solubility Troubleshooting Workflow Start Is the reaction in an aqueous or protic medium? AqueousYes Adjust pH > 8 with a non-nucleophilic base. (See Protocol 1) Start->AqueousYes Yes AqueousNo Is the reaction in an aprotic organic solvent? Start->AqueousNo No AproticYes Try polar aprotic solvents (DMF, DMSO, NMP, Acetonitrile). Consider heating carefully. AqueousNo->AproticYes Yes AproticNo Is the reaction biphasic or in a nonpolar solvent? AqueousNo->AproticNo No BiphasicYes Use Phase-Transfer Catalysis. (See Protocol 3) AproticNo->BiphasicYes Yes BiphasicNo Consider a co-solvent system (e.g., THF/Water, Dioxane/Water). (See Protocol 2) AproticNo->BiphasicNo No

Caption: Workflow for Selecting a Solubilization Strategy.

Refer to the table below for initial solvent screening suggestions.

Solvent ClassExamplesSuitability for this compound
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHigh. Generally the best starting point for organic reactions.
Polar Protic Water, Methanol, EthanolModerate. Solubility in water is poor but can be enhanced via pH.
Ethers THF, 2-MeTHF, DioxaneLow to Moderate. Often used as co-solvents with water.
Esters Ethyl AcetateLow. May require heating.
Chlorinated Dichloromethane (DCM), ChloroformVery Low. Generally not suitable.
Hydrocarbons Toluene, HexaneInsoluble. Not suitable as primary solvents.
Q4: I am running a reaction in an aqueous medium, but my compound precipitates. How can I fix this without changing the solvent?

A4: This is a classic pH problem. Given the pKa of ~6.92, if your reaction medium is neutral or acidic, the compound will be in its poorly soluble neutral form[1]. By adding a base, you can deprotonate it to the highly soluble 2-methylpyrimidin-5-olate anion.

Solution: Adjust the pH of your aqueous medium to be at least 1 to 2 units above the pKa. A pH of 8.0-9.0 is a good starting point.

  • Choice of Base: Use a base that will not interfere with your reaction. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) are common choices.

  • Causality: The formation of an ionic salt drastically increases the compound's affinity for the polar water solvent, leading to a significant increase in solubility[2][3][4].

See Protocol 1 for a detailed step-by-step guide.

Q5: My reaction involves an aqueous phase and an organic phase (biphasic), and my reactants are in separate phases. How can I make them react?

A5: This is an ideal scenario for Phase-Transfer Catalysis (PTC) . This technique uses a catalyst to shuttle one reactant from one phase to another so the reaction can occur[5][6]. In this case, the PTC can transport the deprotonated, water-soluble 2-methylpyrimidin-5-olate anion into the organic phase.

How it Works:

  • Add an inorganic base (e.g., K₂CO₃) to the aqueous phase to deprotonate the this compound.

  • Add a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or an organic phosphonium salt[6][7].

  • The positively charged quaternary ammonium cation (Q⁺) pairs with the negatively charged 2-methylpyrimidin-5-olate anion (ArO⁻).

  • This new ion pair [Q⁺ArO⁻] is now lipophilic ("fat-loving") and can migrate from the aqueous phase into the organic phase.

  • In the organic phase, the 2-methylpyrimidin-5-olate anion is now available to react with your other reagent.

This method is powerful because it allows you to use inexpensive bases in water while performing a reaction in an organic solvent, overcoming mutual insolubility issues[8][9]. See Protocol 3 for an experimental setup.

cluster_0 Aqueous Phase cluster_1 Organic Phase A_aq Ar-OH + Base ⇌ Ar-O⁻ IonExchange Ar-O⁻ + Q⁺X⁻ ⇌ Q⁺Ar-O⁻ + X⁻ A_aq->IonExchange Q_aq Q⁺X⁻ (Catalyst) Q_aq->IonExchange Reaction Q⁺Ar-O⁻ + R-Y → Ar-O-R + Q⁺Y⁻ IonExchange->Reaction Phase Transfer Q_org Q⁺Y⁻ Reaction->Q_org

Caption: Simplified Mechanism of Phase-Transfer Catalysis (PTC).

Q6: Can I use a co-solvent to improve solubility? When is this appropriate?

A6: Yes, using a co-solvent is a very common and effective strategy[10]. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving less polar molecules like this compound[][12].

When to Use a Co-solvent:

  • When pH modification is not possible due to reactant or product stability.

  • In single-phase systems where you need to dissolve both a polar and a nonpolar reactant.

  • When trying to prevent a product from precipitating upon formation.

Common Co-solvents:

  • Tetrahydrofuran (THF)

  • Dioxane

  • Ethanol / Methanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

The addition of even a small amount of a co-solvent can sometimes lead to a dramatic, non-linear increase in solubility, an effect known as synergistic solvation[13][14]. See Protocol 2 for guidance on screening co-solvents.

Part 3: Experimental Protocols

Safety First: Before beginning any experiment, consult the Safety Data Sheet (SDS) for this compound and all other reagents[15][16][17]. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

Protocol 1: Solubility Enhancement by pH Adjustment
  • Principle: To increase the aqueous solubility of this compound by converting it to its more soluble anionic (phenoxide) form.

  • Materials: this compound, deionized water, 1 M solution of a non-nucleophilic base (e.g., Na₂CO₃, K₂CO₃), pH meter or pH strips, magnetic stirrer and stir bar.

  • Procedure:

    • To a reaction flask, add the deionized water and begin stirring.

    • Add the this compound powder to the water. It will likely remain as a suspension.

    • Slowly add the 1 M base solution dropwise to the suspension.

    • Monitor the pH of the solution. As the pH increases past ~7, you should observe the solid beginning to dissolve.

    • Continue adding the base until all the solid has dissolved and the pH is stable in the desired range (typically pH 8-9).

    • You can now proceed by adding the other reagents for your reaction.

  • Troubleshooting: If the compound still does not dissolve, a combination of pH adjustment and the addition of a co-solvent (Protocol 2) may be necessary.

Protocol 2: Screening Co-Solvents for a Homogeneous Reaction
  • Principle: To identify an effective co-solvent system that dissolves all reactants in a single phase.

  • Materials: this compound, primary solvent (e.g., water), a selection of candidate co-solvents (e.g., THF, Ethanol, Acetonitrile), small vials, magnetic stirrer.

  • Procedure:

    • Set up a series of small vials, each containing a stir bar.

    • To each vial, add a pre-weighed amount of this compound (e.g., 10 mg).

    • In the first vial, add a measured volume of your primary solvent (e.g., 1 mL of water) and stir. Note the poor solubility.

    • In the subsequent vials, prepare binary solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1 water:co-solvent). Add 1 mL of the respective mixture to each vial.

    • Stir all vials at a constant temperature for 15-30 minutes.

    • Visually inspect each vial for the complete dissolution of the solid. The mixture that achieves dissolution with the lowest proportion of co-solvent is often the most suitable starting point for scaling up your reaction.

  • Troubleshooting: If solubility is still an issue, consider more powerful polar aprotic solvents like DMF or DMSO as either the co-solvent or the primary solvent, if your reaction chemistry allows.

Protocol 3: Utilizing Phase-Transfer Catalysis (PTC) for Biphasic Reactions
  • Principle: To facilitate a reaction between water-insoluble and organic-insoluble reactants using a catalyst to shuttle the deprotonated this compound into the organic phase.

  • Materials: this compound, organic reactant (dissolved in a nonpolar organic solvent like Toluene or DCM), water, an inorganic base (e.g., K₂CO₃), a phase-transfer catalyst (e.g., Tetrabutylammonium Bromide - TBAB), reaction flask with vigorous stirring capability (e.g., overhead mechanical stirrer).

  • Procedure:

    • To a reaction flask, add the this compound, water, and the inorganic base. Stir to form the aqueous phase.

    • Add the solution of your organic reactant in the organic solvent. You will observe two distinct layers.

    • Add the phase-transfer catalyst (typically 1-5 mol% relative to the limiting reagent).

    • Begin vigorous stirring. It is critical to create a large surface area between the two phases for the catalyst to work effectively.

    • Heat the reaction to the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Troubleshooting: If the reaction is slow, try increasing the stirring speed, the temperature, or the amount of catalyst. Ensure the chosen base is strong enough to deprotonate the this compound.

References

  • Effect of pH on the solubility of phenolic compounds. (n.d.).
  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016).
  • Huang, G. L., et al. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
  • Solubility and pH of phenol. (n.d.).
  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
  • Phase-transfer c
  • This compound. (2024). ChemBK. [Link]
  • Cosolvent. (n.d.). Wikipedia. [Link]
  • Phase Transfer C
  • Kamat, S. S., & Juvekar, V. A. (2020). Liquid–Liquid Phase-Transfer Catalysis.
  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2015).
  • Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. [Link]
  • Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. (2000).
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (2023).
  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. [Link]
  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
  • MSDS of 2,4-Dimethylpyrimidin-5-ol. (n.d.). Chembest. [Link]
  • Improving solubility via structural modification. (2020).
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2023).
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
  • 2-Chloro-5-methylpyrimidin-4-ol. (n.d.). PubChem. [Link]
  • 2-Methylpyridine. (n.d.). PubChem. [Link]
  • (2-Methylpyrimidin-5-yl)methanol. (n.d.). PubChem. [Link]
  • 2-Hydroxy-5-methylpyridine. (n.d.). PubChem. [Link]
  • 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. (n.d.). PubChem. [Link]
  • 2-Methylpyrimidin-5-amine. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Column Chromatography Purification of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining pure this compound via column chromatography. Here, we will address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance your purification success.

Understanding the Molecule: Why is this compound Challenging to Purify?

This compound is a polar heterocyclic compound, and its structure presents inherent difficulties for standard column chromatography.[1][2] Its polarity, stemming from the hydroxyl group and nitrogen atoms within the pyrimidine ring, can lead to strong interactions with polar stationary phases like silica gel. Furthermore, the potential for keto-enol tautomerism can result in multiple species in solution, each with slightly different polarities, further complicating separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is streaking badly on the silica gel column, and I'm getting very broad peaks. What's causing this and how can I fix it?

A1: Understanding the Cause: Peak streaking or tailing is a common issue when purifying nitrogen-containing heterocyclic compounds on standard silica gel.[3] Silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in the pyrimidine ring of your compound can interact strongly with these acidic sites through secondary interactions, leading to a non-ideal elution profile.

Troubleshooting Workflow:

Tautomerism cluster_equilibrium Tautomeric Equilibrium in Solution cluster_chromatography Effect on Chromatography Enol Form Enol Form Keto Form Keto Form Enol Form->Keto Form Interconversion Broadened Peaks Broadened Peaks Enol Form->Broadened Peaks Different interaction with stationary phase Multiple Spots/Peaks Multiple Spots/Peaks Enol Form->Multiple Spots/Peaks Keto Form->Broadened Peaks Keto Form->Multiple Spots/Peaks

Sources

Side reactions to avoid in the synthesis of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key precursors?

A common and effective method for the synthesis of this compound is a variation of the Pinner pyrimidine synthesis.[1][2][3] This approach involves the cyclocondensation of a three-carbon dicarbonyl synthon with acetamidine. A frequently used precursor for the dicarbonyl component is a protected form of malondialdehyde, such as ethyl 3,3-diethoxypropanoate or 1,1,3,3-tetraethoxypropane. Acetamidine, typically used as its hydrochloride salt, provides the N-C-N fragment of the pyrimidine ring.

An alternative strategy involves the synthesis of 2-methyl-5-methoxypyrimidine followed by a demethylation step to yield the final product. This can be a viable route if the direct cyclocondensation proves problematic.

Q2: I am observing a significant amount of an isomeric byproduct in my reaction mixture. What is it and how can I avoid its formation?

The most probable isomeric byproduct is 4-hydroxy-2-methylpyrimidine (which can exist in its tautomeric form, 2-methylpyrimidin-4(3H)-one). This arises from a lack of regioselectivity during the cyclocondensation reaction.

The cyclocondensation of an unsymmetrical dicarbonyl precursor with acetamidine can proceed via two different pathways, leading to the desired 5-hydroxy isomer and the undesired 4-hydroxy isomer. The regiochemical outcome is influenced by the relative reactivity of the carbonyl groups (or their protected forms) and the stability of the reaction intermediates.[4][5]

Troubleshooting Strategies:

  • Choice of Dicarbonyl Synthon: Using a precursor where the two carbonyl-equivalent carbons have distinct reactivity can steer the reaction towards the desired isomer. For instance, using a β-keto ester where one carbonyl is an ester and the other a ketone can influence the initial nucleophilic attack by the amidine.

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium can influence the tautomeric form of the intermediates and the rate of competing reaction pathways. Careful optimization of the base or acid catalyst is crucial.

    • Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, which could be the desired 5-hydroxy isomer in some cases.

Analytical Distinction:

The two isomers can be distinguished using standard analytical techniques:

  • NMR Spectroscopy: The chemical shifts of the aromatic protons on the pyrimidine ring will be different for the 5-hydroxy and 4-hydroxy isomers.

  • Chromatography: HPLC and TLC can be used to separate the two isomers, and their relative abundance can be quantified.

Troubleshooting Guides

Problem 1: Low Yield of this compound

A low yield in the synthesis of this compound can be attributed to several factors, from incomplete reaction to the prevalence of side reactions.

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The cyclocondensation reaction may not have gone to completion due to suboptimal reaction conditions.1. Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If starting materials are still present after the expected reaction time, consider extending the time or cautiously increasing the temperature. 2. Catalyst/Base Inactivity: Ensure the base (e.g., sodium ethoxide) is freshly prepared and anhydrous. The stoichiometry of the base is critical and should be carefully controlled.
Hydrolysis of Precursors Acetamidine hydrochloride is hygroscopic and can hydrolyze to acetic acid and ammonia, especially under non-anhydrous conditions. The dicarbonyl precursor can also be susceptible to hydrolysis.1. Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Self-Condensation of Precursors Acetamidine can undergo self-condensation, and the dicarbonyl compound can also self-condense under basic conditions.1. Order of Addition: Slowly add the base to a solution of the dicarbonyl compound and acetamidine hydrochloride. This can help to minimize the concentration of free acetamidine at any given time. 2. Temperature Control: Avoid excessively high temperatures which can promote self-condensation reactions.

Experimental Workflow: General Protocol for Cyclocondensation

reagents Combine Ethyl 3,3-diethoxypropanoate and Acetamidine HCl in Anhydrous Ethanol base Slowly add Sodium Ethoxide Solution at 0°C reagents->base Under N2 reflux Reflux the reaction mixture base->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor workup Quench with water and extract with organic solvent monitor->workup Upon completion purify Purify by column chromatography or recrystallization workup->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Problem 2: Formation of 2-Methyl-5-methoxypyrimidine as a Side Product (when using methoxy-containing precursors)

If your synthetic strategy involves a methoxy-substituted precursor, you might encounter incomplete demethylation or side reactions associated with the cleavage of the methyl ether.

Potential Cause Explanation Troubleshooting Steps
Incomplete Demethylation The conditions for the ether cleavage may not be harsh enough to drive the reaction to completion.1. Choice of Reagent: Strong acids like HBr or HI are commonly used for demethylation.[6][7] Lewis acids such as BBr3 can also be effective at lower temperatures.[8] 2. Reaction Conditions: Higher temperatures and longer reaction times may be required. However, this must be balanced against the potential for product degradation.
Side Reactions during Demethylation Harsh acidic conditions can lead to degradation of the pyrimidine ring or other sensitive functional groups.1. Milder Reagents: Explore milder demethylation reagents if your substrate is sensitive. 2. Optimization: Carefully screen reaction temperatures and times to find a balance between complete demethylation and minimal side product formation.

Demethylation Reaction Pathway

start 2-Methyl-5-methoxypyrimidine intermediate Protonated Ether Intermediate start->intermediate Protonation reagent Strong Acid (e.g., HBr) reagent->intermediate product This compound intermediate->product Cleavage byproduct CH3Br intermediate->byproduct Cleavage sn2 SN2 attack by Br-

Caption: SN2 mechanism for the demethylation of 2-methyl-5-methoxypyrimidine.

By carefully considering these potential side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the outcome of their this compound synthesis.

References

  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinsäure. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. [Link]
  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Arkivoc, 2017(5), 244-258. [Link]
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Arkivoc, 2017(5), 244-258. [Link]
  • Demethylation. (n.d.). In Wikipedia.
  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (2020). Future Medicinal Chemistry, 12(13), 1195-1210. [Link]
  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]
  • Recent Advances in Dissecting the Demethylation Reactions in Natural Product Biosynthesis. (2020). Current Opinion in Chemical Biology, 59, 47-53. [Link]
  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing. [Link]
  • Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. (1956). Proceedings of the Indian Academy of Sciences - Section A, 44(4), 237-243. [Link]
  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (2011). CN101314594B.
  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]
  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2020). Molecules, 25(11), 2643. [Link]
  • Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones} and 9-oxa-2-thio-xanthines {5-mercaptooxazolo[5,4-d]pyrimidin-7(6H)-ones}. (2008). Beilstein Journal of Organic Chemistry, 4, 26. [Link]
  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (2019). Reaction Chemistry & Engineering, 4(11), 1957-1966. [Link]

Sources

Technical Resource Hub: Managing Thermal Instability of 2-Methylpyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive technical support framework for identifying, troubleshooting, and mitigating the thermal instability of 2-Methylpyrimidin-5-ol and its derivatives. It consolidates field-proven insights, detailed analytical protocols, and proactive stabilization strategies to ensure the integrity of these valuable compounds throughout the research and development lifecycle.

Frequently Asked Questions (FAQs): Understanding the Core Instability

This section addresses the fundamental principles governing the thermal lability of this compound derivatives.

Q1: What makes the this compound scaffold susceptible to thermal degradation?

A1: The thermal instability is primarily rooted in the molecule's electronic and structural features. The hydroxypyrimidine core is an electron-rich aromatic system, making it susceptible to oxidation, especially at elevated temperatures.[1][2] The phenolic hydroxyl group (-OH) at the 5-position is a key site for oxidative degradation, which can be initiated by heat, light, or the presence of trace metal ions.[1] Furthermore, the pyrimidine ring itself can undergo complex degradation pathways, including ring cleavage, particularly under harsh thermal or pH conditions.[3][4]

Q2: What are the most common degradation pathways observed?

A2: While specific pathways depend on the derivative's substituents and the exact stress conditions, two primary degradation routes are commonly observed:

  • Oxidative Degradation: This is often the most significant pathway. The phenolic hydroxyl group can be oxidized to form phenoxyl radicals, which can then lead to the formation of colored quinone-like structures or dimerization/polymerization products.[1][5] This process is often autocatalytic and can be accelerated by oxygen and metal impurities.

  • Hydrolytic Degradation: Depending on the other functional groups present on the derivative (e.g., esters, amides), hydrolysis can be a competing degradation pathway, catalyzed by acidic or basic conditions that may arise during formulation or processing at high temperatures.[1][6]

Q3: My compound solution turns yellow/brown upon heating. What is happening?

A3: The development of a yellow or brown color is a classic indicator of oxidative degradation. This is typically due to the formation of conjugated systems, such as quinones or polymeric species, which absorb light in the visible spectrum. This color change is a direct visual cue that the integrity of your active pharmaceutical ingredient (API) is being compromised.

Q4: Are there specific functional groups on my derivative that could worsen thermal instability?

A4: Yes, certain substituents can exacerbate instability. Electron-donating groups attached to the pyrimidine ring can increase the electron density of the system, making it more susceptible to oxidation. Conversely, strong electron-withdrawing groups might offer some level of stabilization.[7] The presence of other easily oxidizable groups, such as amines or aldehydes, can also contribute to the overall degradation profile.[1]

Troubleshooting Guide: From Observation to Action

This guide provides a systematic approach to diagnosing and resolving specific experimental issues related to thermal instability.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks appear in HPLC analysis after heating a solution. Thermal degradation of the API.1. Confirm Degradation: Re-run the analysis on a sample stored at a controlled, low temperature (e.g., 4°C) as a baseline. 2. Characterize Degradants: Use HPLC-MS to obtain the mass of the new peaks to hypothesize their structure.[8][9] 3. Perform Forced Degradation: Systematically expose the compound to controlled thermal, oxidative, and photolytic stress to identify the primary degradation pathway (See Protocol 1).[10][11]
Loss of potency or inconsistent results in biological assays. The API has degraded during sample preparation (e.g., heating to dissolve) or incubation.1. Minimize Heat Exposure: Prepare stock solutions at the lowest possible temperature. If necessary, use sonication in a cool water bath instead of heating. 2. Include Controls: Run a stability control where the compound is incubated in the assay medium for the full experiment duration and then analyzed by HPLC for degradation. 3. Consider Antioxidants: If oxidative degradation is confirmed, consider adding a small amount of a compatible antioxidant (e.g., BHT, Vitamin E) to the assay medium, if it doesn't interfere with the biological target.
Compound fails to meet purity specifications after scale-up synthesis/purification involving a heated step. Prolonged exposure to high temperatures during reaction, distillation, or drying is causing degradation.1. Process Optimization: Re-evaluate the process to reduce the temperature or duration of the heating step. Consider alternative purification methods like crystallization at lower temperatures. 2. Inert Atmosphere: Ensure all heated steps are performed under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.[5] 3. Post-Purification Analysis: Immediately analyze the purified compound using a stability-indicating method to quantify any degradation that occurred.
Solid-state form changes color or degrades during storage at elevated temperatures (e.g., in stability chambers). Intrinsic instability of the solid form, possibly exacerbated by humidity or oxygen.1. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and onset of thermal decomposition. 2. Excipient Compatibility: If formulated, investigate potential incompatibilities with excipients that could be catalyzing degradation.[12] 3. Packaging: Store the API in well-sealed containers with desiccants and oxygen absorbers.[12] Consider amber vials to protect from light.

Analytical Protocols for Stability Assessment

Trustworthy stability assessment relies on robust analytical methods. These protocols provide a validated starting point for your investigations.

Protocol 1: Forced Degradation Study (Thermal & Oxidative Stress)

This protocol is designed to intentionally degrade the sample to identify potential degradants and establish a stability-indicating analytical method.[10][13][14]

Objective: To determine the primary degradation pathway and generate degradation products for analytical method validation.

Materials:

  • This compound derivative

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or other suitable modifier)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Class A volumetric flasks, HPLC vials

  • Calibrated HPLC-UV/MS system

  • Temperature-controlled oven or water bath

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the derivative in a suitable solvent (e.g., 50:50 ACN:Water).

  • Set Up Stress Conditions:

    • Control: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase. Keep at 4°C.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.[6]

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.[6]

    • Thermal Stress (Neutral): Dilute the stock solution with the mobile phase. Heat at 80°C for 48 hours.

    • Oxidative Stress: Dilute the stock solution with a solution containing 3% H₂O₂. Keep at room temperature for 24 hours.[5]

  • Neutralization: Before analysis, carefully neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • HPLC-UV/MS Analysis:

    • Inject all samples (Control, Acid, Base, Thermal, Oxidative) onto the HPLC system.

    • Use a gradient method to ensure separation of the parent peak from any new peaks.

    • Monitor at a suitable UV wavelength and acquire mass spectrometry data.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • The goal is to achieve 5-20% degradation of the parent peak.[11] If degradation is too low, increase the temperature or duration; if too high, reduce it.

    • Identify the conditions that produce the most significant degradation. This is the likely instability pathway.

    • Use the MS data to determine the mass of the degradant peaks, aiding in structural elucidation.

Diagram 1: Troubleshooting Workflow for Thermal Instability

This diagram outlines the logical steps a researcher should take when encountering a potential thermal stability issue.

G cluster_observe Phase 1: Observation cluster_diagnose Phase 2: Diagnosis cluster_action Phase 3: Action & Mitigation observe Unexplained Result (e.g., color change, new peak, potency loss) confirm Confirm Instability vs. Control (HPLC, LC-MS) observe->confirm Hypothesize Instability forced_deg Perform Forced Degradation (Protocol 1) confirm->forced_deg Instability Confirmed identify Identify Degradation Pathway (Thermal, Oxidative, etc.) forced_deg->identify Analyze Results process_opt Optimize Process (Lower Temp, Inert Atmosphere) identify->process_opt Pathway Identified form_strat Implement Stabilization Strategy (Antioxidants, pH control, Packaging) identify->form_strat Pathway Identified revalidate Re-analyze & Validate (Confirm Stability) process_opt->revalidate form_strat->revalidate

Caption: Workflow for diagnosing and resolving thermal instability.

Proactive Stabilization Strategies

Preventing degradation is always preferable to dealing with its consequences. The following strategies can be employed to enhance the stability of this compound derivatives.

1. pH Control: The stability of phenolic compounds is often pH-dependent. Formulating solutions in a slightly acidic buffer (e.g., pH 4-6) can often suppress the deprotonation of the hydroxyl group, making it less susceptible to oxidation.

2. Use of Antioxidants: For derivatives highly prone to oxidation, the inclusion of antioxidants can be highly effective.

  • Free-radical scavengers: Butylated hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol) can interrupt the chain reactions of oxidative degradation.

  • Chelating agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester trace metal ions (like iron or copper) that catalyze oxidation reactions.

3. Inert Atmosphere Processing and Storage: Minimizing exposure to oxygen is a critical and straightforward strategy.

  • Manufacturing: Conduct reactions, distillations, and drying under a blanket of an inert gas such as nitrogen or argon.[5]

  • Storage: Store both solid and solution samples in tightly sealed containers, potentially with the headspace purged with an inert gas.

4. Excipient Selection: When formulating, choose excipients with low peroxide content and that are known to be compatible with phenolic compounds.[12] For example, avoid excipients like povidone which can contain peroxide impurities.[12]

5. Photostability Considerations: Although the primary focus is thermal instability, light can often provide the activation energy needed to initiate thermal degradation. Always store these derivatives in amber vials or protected from light.[1]

Diagram 2: Potential Oxidative Degradation Pathway

This diagram illustrates a simplified, hypothetical pathway for the oxidation of the this compound core.

G parent This compound Derivative radical Phenoxyl Radical Intermediate parent->radical Initiation (Heat, O₂, Metal Ions) quinone Quinone-like Species (Colored Degradant) radical->quinone Further Oxidation dimer Dimerization/Polymerization Products radical->dimer Radical Coupling

Caption: Simplified oxidative degradation of the pyrimidinol scaffold.

References

  • van Gennip, A. H., et al. (1993). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry, 39(3), 380–385. [Link][8][15]
  • PubMed. (n.d.).
  • Pharma.Tips. (2025). Avoiding Heat Degradation of APIs in Compression Stages. [Link][17]
  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... [Link]
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link][3]
  • ResearchGate. (n.d.). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. [Link][9]
  • Amsterdam UMC. (n.d.).
  • Scilit. (n.d.).
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-51. [Link][4]
  • ResearchGate. (n.d.). The reductive pathway for the degradation of pyrimidine nucleotides in... [Link]
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link][10]
  • de Oliveira, M. A., & de Souza, M. V. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry, 48(2), 125-136. [Link][5]
  • Pharmaceutical Technology. (2021).
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link][11]
  • MedCrave. (2016).
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link][14]
  • Pharma.Tips. (2024).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][6]
  • Kumar, A., et al. (2012). Free radical scavenging properties of pyrimidine derivatives. Organic and Medicinal Chemistry Letters, 2(1), 25. [Link][2]
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). [Chemical Complex Behavior of Pyrimidine Derivatives. XI. Stability Constants of Some Purine and Pyrimidine-Copper Complexes]. [Link]
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-76. [Link][7]
  • PubMed Central. (n.d.).

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Methylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common chromatographic challenge: peak tailing. By understanding the underlying chemical principles and adopting a systematic approach, you can achieve symmetrical, reproducible peaks for accurate quantification.

Understanding the Analyte: this compound

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound, as these directly influence its chromatographic behavior.

PropertyValueImplication for HPLC Analysis
Molecular Formula C5H6N2O[1]Indicates a relatively small and polar molecule.
Molar Mass 110.11 g/mol [1]
Predicted pKa 6.92 ± 0.23[1]The compound is a weak base. Its ionization state is highly sensitive to mobile phase pH around this value, which can significantly impact retention and peak shape.[2][3][4]
Structure A pyrimidine ring with a methyl group and a hydroxyl group.The nitrogen atoms in the pyrimidine ring and the hydroxyl group make the molecule polar and susceptible to secondary interactions with the stationary phase.
Solubility Soluble in water, alcohol, and ester solvents.[1]

The key takeaway from these properties is the basic nature of this compound (pKa ≈ 6.92). This characteristic is a primary contributor to peak tailing in reversed-phase HPLC, mainly due to interactions with the silica-based stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a "tail" extending from the peak apex.[5][6] An ideal chromatographic peak has a symmetrical, Gaussian shape. Tailing peaks can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.[5][7]

Q2: What are the primary causes of peak tailing for a compound like this compound?

A2: For a basic compound like this compound, the most frequent cause of peak tailing in reversed-phase HPLC is secondary ionic interactions between the protonated analyte and ionized residual silanol groups (Si-OH) on the silica surface of the stationary phase.[6][8][9] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, leading to the delayed elution of a portion of the analyte molecules, which manifests as a tail.[6][10]

In-Depth Troubleshooting Guides

Issue 1: My peak for this compound is showing significant tailing.

This is the most common issue encountered. The following troubleshooting steps are presented in a logical flow to systematically identify and resolve the problem.

The Rationale: The ionization state of both the analyte and the stationary phase is controlled by the mobile phase pH.[2][11] At a pH near the pKa of this compound (~6.92), both the ionized and non-ionized forms of the analyte exist, which can lead to peak distortion.[4] Similarly, residual silanol groups on the silica stationary phase are acidic (pKa ~3.8-4.2) and become ionized (negatively charged) at higher pH values, creating sites for strong ionic interactions with the positively charged (protonated) basic analyte.[12][13]

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. For this compound, a pH of ≤ 3.0 is recommended.[14] This ensures the analyte is fully protonated (positively charged) and, more importantly, suppresses the ionization of the silanol groups, minimizing secondary interactions.[6][10]

  • Buffer Selection: Use an appropriate buffer to maintain a stable pH. For UV detection, phosphate or acetate buffers are common.[15] For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are necessary.[15] A buffer concentration of 10-50 mM is generally sufficient.[16]

  • Experimental Verification:

    • Prepare mobile phases with buffers at pH 3.0, 4.0, and 7.0.

    • Inject the this compound standard under each condition and compare the peak shapes.

    • A significant improvement in peak symmetry at lower pH confirms that silanol interactions are the primary cause of tailing.

Diagram: The Impact of Mobile Phase pH on Analyte-Silanol Interactions

G cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 3) Analyte_High_pH Analyte (Protonated) R-NH+ Silanol_High_pH Silanol (Ionized) Si-O- Analyte_High_pH->Silanol_High_pH Strong Ionic Interaction (Causes Tailing) Analyte_Low_pH Analyte (Protonated) R-NH+ Silanol_Low_pH Silanol (Protonated) Si-OH Analyte_Low_pH->Silanol_Low_pH Interaction Minimized Troubleshooting_Node Troubleshooting Approach cluster_0 cluster_0 cluster_1 cluster_1 G Start All Peaks Tailing System_Issue Potential System Issue Start->System_Issue Column_Issue Potential Column Issue Start->Column_Issue Check_Fittings Check for loose fittings and extra-column volume Solution_Fittings Tighten/replace fittings. Use smaller ID tubing. Check_Fittings->Solution_Fittings Inspect_Column Inspect column for voids or a blocked frit Solution_Column Replace column. Inspect_Column->Solution_Column System_Issue->Check_Fittings Yes Column_Issue->Inspect_Column Yes

Caption: Troubleshooting workflow for universal peak tailing.

Detailed Steps:

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing. [9] * Check: Ensure all tubing connections are secure and that the tubing between the column and detector is as short as possible with a narrow internal diameter (e.g., 0.005"). [9]2. Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to distorted peaks for all analytes. [6][17] * Diagnosis: Disconnect the column and inspect the inlet for any visible voids or discoloration. A sudden drop in backpressure can also indicate a void.

    • Action: If a void is suspected, the column should be replaced. [18]A partially blocked frit can sometimes be cleared by back-flushing the column (if the manufacturer's instructions permit). [6]

Summary of Recommended Starting Conditions for this compound

ParameterRecommendationRationale
Column C18, end-capped, Type B silica (e.g., 150 x 4.6 mm, 5 µm)Minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses silanol ionization.
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic solvents.
Detection UV (as appropriate for the analyte) or MS
Guard Column Use a guard column of the same stationary phaseProtects the analytical column. [17]

By methodically addressing these potential causes, from mobile phase chemistry to hardware issues, you can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
  • Crawford Scientific. (2023, September 26).
  • Moravek.
  • Industry News. (2023, December 27).
  • Knauer.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
  • Alwsci. (2025, July 17).
  • Chrom Tech, Inc. (2025, October 28).
  • YMC. HPLC Troubleshooting Guide.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • ChemBK. (2024, April 9). This compound.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • LCGC. (2020, June 4).
  • Waters. What is "silanol activity" when a column is described as having low or high silanol activity?
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Regis Technologies. Reversed-phase HPLC Buffers.
  • Sigma-Aldrich.
  • SiliCycle.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Chromatography Forum. (2007, September 12). severe tailing on column.

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Methylpyrimidin-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for this specific pyrimidine synthesis. Our focus is on providing practical, in-depth solutions to common challenges, grounded in established chemical principles.

The synthesis of substituted pyrimidines, such as this compound, is a cornerstone of medicinal chemistry.[1][2] A common and effective route is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[3] In this context, the reaction would likely involve acetamidine and a suitable C3 carbonyl precursor. The catalyst, typically an acid or a base, is critical for facilitating the cyclization and dehydration steps.[4][5] Optimizing the catalyst loading is paramount; insufficient catalyst leads to poor yields, while excess can promote side reactions and complicate purification.[6][7]

This guide provides a structured question-and-answer framework to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Pinner-type pyrimidine synthesis?

A good starting point for catalyst loading in trial reactions is typically between 5-20 mol%.[8] For strong acid catalysts like HCl or H₂SO₄, or strong bases like sodium ethoxide, starting at the lower end of this range (5-10 mol%) is advisable. For milder catalysts, such as Lewis acids (e.g., ZnCl₂) or organocatalysts, a slightly higher initial loading (10-20 mol%) might be necessary.[1][9] The goal of the initial experiment is to confirm reaction viability and establish a baseline for further optimization.

Q2: Should I use an acid or a base catalyst for this synthesis?

The choice between an acid or base catalyst depends on the specific substrates and reaction mechanism.

  • Base Catalysis: Bases like sodium ethoxide or potassium carbonate are commonly used.[10] They function by deprotonating the 1,3-dicarbonyl compound, forming a nucleophilic enolate that attacks the amidine carbon. This is often effective for simple, unfunctionalized substrates.

  • Acid Catalysis: Acid catalysts (Brønsted or Lewis) activate the carbonyl groups of the dicarbonyl compound, making them more electrophilic for attack by the neutral amidine. Acid catalysis is also crucial for promoting the final dehydration step to form the aromatic pyrimidine ring.[11][12] In some cases, acid catalysis can lead to side reactions like ring cleavage if conditions are too harsh.[13]

For synthesizing this compound, both approaches are plausible. A comparative screening of a common base (e.g., NaOEt) and a common acid (e.g., p-TsOH or HCl) is a recommended first step.

Q3: How do I monitor the reaction to gauge the effectiveness of my catalyst loading?

Effective reaction monitoring is crucial for optimization. The primary techniques are:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product. It is excellent for determining reaction completion.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques provide quantitative data on the conversion of reactants and the formation of products and byproducts. They are essential for accurate yield determination and purity assessment.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) & Gas Chromatography-Mass Spectrometry (GC-MS): These methods are invaluable for identifying unknown byproducts, which can provide mechanistic insight into why a particular catalyst loading is suboptimal.[15][16]

Q4: Can the catalyst be recycled?

The recyclability depends on the type of catalyst used.

  • Homogeneous Catalysts (e.g., HCl, NaOEt) are dissolved in the reaction mixture and are generally not recycled. They are neutralized and removed during workup.

  • Heterogeneous Catalysts (e.g., solid-supported acids, zeolites) can often be recovered by simple filtration and reused. However, their activity may decrease over time due to leaching of the active species or fouling of the catalyst surface.[17][18] If planning a large-scale synthesis, investigating a recyclable heterogeneous catalyst can offer significant cost and environmental benefits.

Troubleshooting Guide: Catalyst Loading & Performance

This section addresses specific experimental problems.

Issue 1: Low or No Product Yield

Potential Cause Diagnostic Check Proposed Solution
Insufficient Catalyst Loading Monitor a small-scale reaction by TLC/HPLC. If starting material is consumed very slowly or the reaction stalls, catalyst activity is likely the limiting factor.Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%). Plot the yield against catalyst loading to find the optimal concentration.[19][20][21]
Catalyst Deactivation Does the reaction start but then stop before completion? This is a classic sign of catalyst deactivation.Poisoning: Ensure all reactants and solvents are anhydrous, as water can hydrolyze amidines and deactivate certain catalysts.[10][22] Use freshly prepared reagents. Coking/Fouling: If using a heterogeneous catalyst, carbonaceous deposits can block active sites.[22][23] Regeneration (e.g., by calcination) may be possible.[18]
Suboptimal Reaction Temperature Run parallel reactions at different temperatures (e.g., room temp, 60 °C, reflux) with a fixed catalyst loading.The catalyst's turnover frequency is temperature-dependent. Insufficient heat may result in a slow reaction, while excessive heat can cause decomposition.[10] Identify the optimal temperature for your chosen catalyst loading.
Incorrect Catalyst Type If yield remains low despite optimizing loading and temperature, the chosen catalyst may not be effective for your specific substrates.Screen a different class of catalyst. For example, if a Brønsted acid is ineffective, try a Lewis acid or a base catalyst.[1]

Issue 2: Significant Formation of Byproducts / Low Selectivity

Potential Cause Diagnostic Check Proposed Solution
Excessive Catalyst Loading Analyze the crude reaction mixture by LC-MS or GC-MS to identify major impurities. Common byproducts include self-condensation products of the dicarbonyl starting material.[6]An overly high catalyst concentration can accelerate undesired reaction pathways. Systematically decrease the catalyst loading. Often, an optimal loading exists that maximizes the rate of the desired reaction while minimizing side reactions.[24]
High Reaction Temperature Compare impurity profiles of reactions run at different temperatures. Higher temperatures can provide the activation energy for alternative reaction pathways.Lower the reaction temperature. This can improve selectivity, even if it requires a longer reaction time.[10]
Impure Starting Materials Check the purity of your amidine and dicarbonyl precursors. Impurities can inhibit the main reaction or participate in side reactions.Use freshly purified starting materials. Amidine hydrochlorides, for example, can be hygroscopic and may hydrolyze over time.[6][10]
Data Summary: Hypothetical Catalyst Optimization Screen

The following table illustrates a typical dataset from an optimization study for the synthesis of this compound.

Entry Catalyst Loading (mol%) Temp (°C) Time (h) Conversion (%) Product Purity (HPLC Area %)
1p-TsOH580126590
2p-TsOH108069895
3p-TsOH15804>9988
4NaOEt108088592
5ZnCl₂2080127085

In this hypothetical example, 10 mol% of p-TsOH (Entry 2) provides the best balance of reaction time, conversion, and purity.

Experimental Protocols & Visualizations

Protocol: Catalyst Loading Optimization Study

This protocol outlines a systematic approach to optimizing catalyst loading for the synthesis of this compound.

1. Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).
  • Use anhydrous solvents.
  • Ensure starting materials (acetamidine hydrochloride and the C3 dicarbonyl precursor) are pure and dry.

2. Reaction Setup (Parallel Synthesis):

  • In separate, labeled reaction vessels, add the 1,3-dicarbonyl precursor (1.0 eq).
  • Add acetamidine hydrochloride (1.1 eq).
  • Add anhydrous solvent (e.g., ethanol or toluene) to achieve a consistent concentration (e.g., 0.5 M).
  • To each vessel, add the catalyst (e.g., p-TsOH) at varying loadings: 2.5 mol%, 5 mol%, 10 mol%, 15 mol%, and 20 mol%. Include a no-catalyst control.
  • Equip each vessel with a condenser and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C).

3. Monitoring and Workup:

  • Monitor the reactions at regular intervals (e.g., every hour) using TLC.
  • Once the limiting reagent is consumed (or after a fixed time point, e.g., 8 hours), cool the reactions to room temperature.
  • Quench the reaction appropriately (e.g., with a saturated NaHCO₃ solution for an acid catalyst).
  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

4. Analysis:

  • Determine the crude yield for each reaction.
  • Analyze the crude product from each reaction by HPLC to determine the purity of this compound and quantify major byproducts.
  • Plot Yield (%) and Purity (%) vs. Catalyst Loading (mol%) to identify the optimal range.
Workflow for Catalyst Optimization

G cluster_start Phase 1: Initial Screening cluster_analysis Phase 2: Analysis & Decision cluster_optimization Phase 3: Optimization Loop Start Initial Experiment (e.g., 10 mol% catalyst) Monitor Monitor Reaction (TLC, HPLC) Start->Monitor Analysis Analyze Outcome: Yield & Purity Monitor->Analysis LowYield Problem: Low Yield (<70%) Analysis->LowYield Low Conversion Impure Problem: High Impurities (Purity <90%) Analysis->Impure Good Conversion, Low Purity Optimal Optimal Condition Found (Yield >90%, Purity >95%) Analysis->Optimal Good Conversion, High Purity IncreaseLoad Increase Catalyst Loading LowYield->IncreaseLoad CheckTemp Optimize Temperature or Solvent LowYield->CheckTemp DecreaseLoad Decrease Catalyst Loading Impure->DecreaseLoad Impure->CheckTemp IncreaseLoad->Monitor Re-run DecreaseLoad->Monitor Re-run CheckTemp->Monitor Re-run

Caption: A decision workflow for systematically optimizing catalyst loading.

Relationship Between Catalyst Loading and Reaction Outcomes

G cluster_input cluster_output Low Too Low Rate Reaction Rate Low->Rate Slow Yield Product Yield Low->Yield Low Optimal Optimal Optimal->Rate Fast Optimal->Yield High Selectivity Selectivity Optimal->Selectivity High Cost Process Cost & Purification Effort Optimal->Cost Low High Too High High->Rate Very Fast High->Selectivity Low High->Cost High

Caption: The impact of catalyst loading on key reaction parameters.

References

  • Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • García, J. I., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • ResearchGate. (n.d.). Optimization of catalyst loading in the synthesis of 6a.
  • ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
  • RSC Publishing. (n.d.). Acid-catalysed ring-cleavage of some pyrimidine derivatives. Journal of the Chemical Society C: Organic.
  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
  • ResearchGate. (n.d.). The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines.
  • ResearchGate. (n.d.). Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a.
  • Hii, K. K. M., et al. (2016). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 6(11), 7793-7799.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • ResearchGate. (n.d.). Optimization of catalyst loading in synthesis of 4a.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Kumar, A., et al. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
  • Kumar, A., et al. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
  • ResearchGate. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • ResearchGate. (2004). (PDF) Base Catalyzed Pyrimidine Synthesis Using Microwave.
  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications.
  • Siler, D. A., & Reiser, O. (2019). A Brief Introduction to Chemical Reaction Optimization. Journal of Chemical Education, 96(10), 2119-2127.
  • PubMed. (n.d.). Analytical methods for the monitoring of solid phase organic synthesis.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Benchchem. (n.d.). Analytical methods for monitoring the synthesis of 2-(diethoxymethyl)furan (GC-MS, HPLC).
  • PubMed Central. (2020). Portable Analytical Techniques for Monitoring Volatile Organic Chemicals in Biomanufacturing Processes: Recent Advances and Limitations.

Sources

Technical Support Center: Accelerating the Synthesis of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-Methylpyrimidin-5-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our focus is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to reduce reaction times, improve yields, and minimize impurities.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Slow Reactions

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My cyclocondensation reaction to form the pyrimidine ring is extremely slow or appears to have stalled. What are the primary bottlenecks and how can I resolve them?

Answer: A stalled cyclocondensation is a common issue, often pointing to insufficient activation energy or inhibition by reaction conditions. The root cause typically lies in one of three areas: catalysis, temperature, or reactant integrity.

  • Catalysis Issues: The final intramolecular nucleophilic attack and subsequent dehydration to form the aromatic pyrimidine ring often require acid catalysis to proceed at a reasonable rate.[1]

    • Causality: An acid catalyst protonates the carbonyl group of an intermediate, making it more electrophilic and susceptible to attack by the terminal nitrogen of the amidine moiety. Without sufficient catalysis, this crucial ring-closing step becomes the rate-limiting factor.

    • Mitigation Strategies:

      • Increase Catalyst Loading/Strength: If using a Lewis acid or Brønsted acid, consider incrementally increasing the molar percentage. Switching to a stronger acid can also enhance the rate, but must be done cautiously to avoid side reactions.[1]

      • Ensure Anhydrous Conditions: The presence of water can hydrolyze intermediates and deactivate certain catalysts.[1] Always use freshly distilled, anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.[2]

  • Thermal Insufficiency: Many cyclization-dehydration steps are energetically demanding.

    • Causality: The reaction may not have sufficient thermal energy to overcome the activation barrier for ring closure.

    • Mitigation Strategies:

      • Increase Reaction Temperature: Heating the reaction mixture, often to the reflux temperature of the chosen solvent (e.g., ethanol, THF), can provide the necessary energy.[1] A patent for a similar synthesis specifies optimal temperature ranges between 35°C and 90°C, indicating that precise thermal control is key.[3]

      • Consider Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[4]

  • Reactant Purity: The purity of your starting materials, particularly the amidine, is critical.

    • Causality: Amidines can degrade or absorb moisture if not handled properly. Impurities can inhibit the catalyst or participate in unwanted side reactions.[1]

    • Mitigation Strategies: Use high-purity acetamidine hydrochloride or prepare the free-base immediately before use.[1]

Question 2: The reaction proceeds, but I'm getting a low yield of this compound and a complex mixture of byproducts. How can I improve selectivity and speed up product formation?

Answer: The formation of multiple byproducts points to competing reaction pathways. Optimizing stoichiometry and reaction conditions can favor the desired pathway, leading to a cleaner reaction profile and easier purification, which indirectly reduces the overall "time-to-product."

  • Common Side Reactions:

    • Self-Condensation of Starting Materials: The β-dicarbonyl equivalent can undergo self-condensation.[2]

    • Oxidation of Intermediates: Dihydropyrimidine intermediates can be susceptible to oxidation, especially at elevated temperatures.[2]

  • Troubleshooting & Optimization Workflow:

    G start Low Yield & High Impurity Profile check_stoich Verify Reactant Stoichiometry start->check_stoich check_atmosphere Assess Reaction Atmosphere start->check_atmosphere check_temp Evaluate Temperature Profile start->check_temp adjust_stoich Optimize Stoichiometry (e.g., slight excess of amidine) check_stoich->adjust_stoich Imbalance detected use_inert Implement Inert Atmosphere (Nitrogen or Argon) check_atmosphere->use_inert Oxidation suspected control_temp Refine Temperature Control (Avoid excessive heat) check_temp->control_temp Degradation observed result Improved Selectivity Reduced Reaction Time adjust_stoich->result use_inert->result control_temp->result

    Caption: Troubleshooting workflow for low selectivity.

Question 3: My lab-scale synthesis was complete in 4 hours, but the kilogram-scale reaction is taking over 24 hours. What causes this scalability issue?

Answer: This is a classic challenge in process chemistry, typically rooted in mass and heat transfer limitations.[2]

  • Causality: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This has two major consequences:

    • Inefficient Heat Transfer: It becomes much harder to heat the entire reaction mixture uniformly. Cold spots can develop, slowing the reaction rate in those zones.

    • Poor Mass Transfer: Inadequate mixing can lead to localized concentration gradients. The reactants may not encounter each other or the catalyst effectively, slowing down the overall reaction kinetics.[2]

  • Mitigation Strategies:

    • Re-optimize Agitation: Ensure the stirring mechanism (e.g., overhead stirrer type, baffle design, RPM) is sufficient for the larger volume to maintain a homogeneous mixture.

    • Adjust Reagent Addition Rate: For exothermic steps, a slower addition rate on a large scale might be necessary to allow the cooling system to keep up. Conversely, for the main heating phase, ensure your heating mantle or jacket has the power to bring the full volume to temperature in a reasonable timeframe.

    • Re-evaluate Reaction Parameters: Parameters like catalyst loading may need to be re-optimized at the intended scale to account for these physical limitations.[2]

Section 2: FAQs for Synthesis Optimization

Q1: What types of catalysts are most effective for pyrimidine synthesis, and how do I choose one? Pyrimidine synthesis can be accelerated by various catalysts, including acids, bases, and metals.[] For cyclocondensation reactions, Lewis acids are particularly effective.[1] The choice depends on your specific synthons. A good starting point is to screen common, inexpensive Lewis acids like ZnCl₂, FeCl₃, or even a Brønsted acid like p-toluenesulfonic acid (p-TSA).

Q2: How critical is solvent choice for minimizing reaction time? Solvent selection is highly critical. The solvent not only solubilizes reactants but also influences reaction kinetics.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Often good choices as they can stabilize charged intermediates formed during the reaction.[6]

  • Protic Solvents (e.g., Ethanol, Water): Commonly used, especially in reactions like the Biginelli synthesis. A mixture of ethanol and water can sometimes provide an optimal balance of solubility and reactivity.[7]

  • Solvent-Free Conditions: For a greener and potentially faster approach, consider mechanochemical methods like ball milling or simply heating a neat mixture of the reactants, which can lead to very high concentrations and accelerated rates.[4][8]

ConditionTypical Reaction TimeAdvantagesConsiderations
Lewis Acid in Refluxing Ethanol 4-12 hoursWell-established, good solubilityRequires anhydrous conditions[1]
Microwave (Solvent-Free) 5-30 minutesExtremely rapid, high efficiencyRequires specialized equipment
Mechanochemical (Ball Milling) 1-2 hoursGreen, avoids bulk solvents[8]Scalability can be a challenge
Base-Catalyzed (e.g., Cs₂CO₃ in DMF) 6-18 hoursUseful for specific O-alkylation steps[6]May promote side reactions

Q3: Can modern techniques like flow chemistry reduce the synthesis time? Absolutely. Continuous flow chemistry offers significant advantages for reducing reaction times and improving safety.

  • Mechanism: By pumping reactants through a heated, packed-bed reactor containing a catalyst, flow chemistry allows for "superheating" solvents above their atmospheric boiling points, leading to dramatic rate acceleration.[9] Residence times can be reduced to minutes instead of hours.

  • Benefits: This method also offers superior heat and mass transfer, eliminating the scale-up issues discussed earlier. The catalyst can often be reused, making the process more economical and sustainable.[9]

Section 3: Optimized Experimental Protocol

This protocol is a generalized example based on principles known to accelerate pyrimidine synthesis. Note: This procedure should be adapted and optimized for your specific starting materials and laboratory equipment.

Objective: To synthesize this compound in under 4 hours via a catalyzed cyclocondensation.

Materials:

  • A suitable 1,3-dicarbonyl equivalent (e.g., a protected formylacetone derivative)

  • Acetamidine hydrochloride

  • Sodium ethoxide (or other suitable base)

  • Anhydrous Ethanol

  • Lewis Acid Catalyst (e.g., ZnCl₂, 5 mol%)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Caption: Optimized synthesis workflow for this compound.

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen atmosphere. All glassware must be oven-dried.

  • Amidine Preparation: To the flask, add acetamidine hydrochloride and anhydrous ethanol. Cool the mixture in an ice bath and slowly add one equivalent of sodium ethoxide to generate the free-base amidine in situ. Stir for 20 minutes.

  • Condensation: Add the 1,3-dicarbonyl equivalent (1 eq.) and the Lewis acid catalyst (e.g., ZnCl₂, 0.05 eq.) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]

References

  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a.
  • Overcoming side reactions in pyrimidine synthesis. Benchchem.
  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • De Novo Pyrimidine Synthesis. BOC Sciences.
  • Optimization of the reaction conditions.
  • Addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
  • Effect of solvent for the synthesis of pyrimidine derivative 3 b.
  • Optimization of the reaction condition for the synthesis.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Synthesis of pyrimidine derivatives under solvent-free conditions.
  • “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering.

Sources

Technical Support Center: Optimizing Work-up Procedures to Minimize Product Loss of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Methylpyrimidin-5-ol. As a key intermediate in pharmaceutical synthesis, the successful isolation of this compound is critical.[1] However, its physicochemical properties present significant challenges during reaction work-up, often leading to frustratingly low yields. This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemistry and to offer field-proven, step-by-step procedures to maximize product recovery. We will move beyond simple instructions to explain the causality behind each step, empowering you to troubleshoot effectively and adapt these protocols to your specific experimental context.

Section 1: Understanding the Core Challenge: The Physicochemical Profile of this compound

To minimize loss, one must first understand the properties of the molecule being isolated. The challenges with this compound stem directly from its structure.

Q1: What are the key physicochemical properties of this compound that influence its work-up?

The essential properties of this compound are summarized below. These characteristics, particularly its pKa and amphoteric nature, are the primary drivers of product loss during aqueous extractions.

PropertyValueSignificance for Work-up
Molecular Formula C₅H₆N₂OLow molecular weight suggests potential volatility, though the melting point indicates this is not a major issue.
Molar Mass 110.12 g/mol [2][3]Standard for small molecule intermediates.
Appearance White to pale yellow crystalline solid[4]Visual confirmation of the isolated product.
Melting Point 175-179°C[4]Indicates strong intermolecular forces (hydrogen bonding) and confirms the product is a solid at room temperature.
Predicted pKa 6.92 ± 0.23[4]This is the most critical parameter. It indicates the compound is a very weak acid (phenolic -OH) and a weak base (pyrimidine nitrogens), making its solubility highly pH-dependent.
Solubility PolarThe hydroxyl group and two nitrogen atoms allow for hydrogen bonding, suggesting significant solubility in polar solvents, including water.
Storage 2-8°C, desiccated[2][4]Standard for polar heterocyclic compounds to prevent degradation.
Q2: Why is the pKa of ~6.9 so critical for the work-up procedure?

A pKa value close to the neutral pH of water (7.0) is the root of the difficulty in extracting this compound. This value represents the equilibrium between the acidic phenol form and its conjugate base. Concurrently, the pyrimidine ring contains basic nitrogen atoms that can be protonated under acidic conditions. This dual nature, known as amphoterism, means the charge state and, consequently, the water solubility of the molecule can change dramatically with small shifts in pH.

  • In Acidic Solution (pH < 5): The basic nitrogen atoms on the pyrimidine ring will become protonated, forming a cationic species (a salt). This charged salt is highly soluble in the aqueous layer, leading to massive product loss if you attempt to extract with an organic solvent.

  • In Basic Solution (pH > 8): The acidic hydroxyl group will be deprotonated, forming a phenolate anion. This charged species is also highly soluble in the aqueous layer, again preventing its extraction into an organic solvent.

  • In Near-Neutral Solution (pH ≈ 6.5-7.5): The molecule exists predominantly in its neutral, uncharged form. This is the state with the lowest water solubility and the highest affinity for a suitable organic solvent.

Therefore, maintaining strict pH control during the aqueous work-up is the single most important factor in preventing product loss.

G cluster_acid Acidic (pH < 5) cluster_neutral Neutral (pH ≈ 7) cluster_base Basic (pH > 8) Acid Protonated Cation (High Water Solubility) Neutral Neutral Molecule (LOW Water Solubility) Acid->Neutral Add Base (e.g., NaHCO₃) Neutral->Acid Add Acid (e.g., dil. HCl) Base Deprotonated Anion (High Water Solubility) Neutral->Base Add Base (e.g., NaOH) Base->Neutral Add Acid (e.g., NH₄Cl)

Caption: pH-dependent forms of this compound.

Section 2: Troubleshooting Guide for Common Work-up Problems

This section addresses the most frequent issues encountered during the isolation of this compound in a practical question-and-answer format.

Q3: My reaction is complete, but after a standard work-up with ethyl acetate and water, my yield is less than 20%. Where is my product going?

Your product is almost certainly remaining in the aqueous layer. Standard work-ups often fail for highly polar, water-soluble compounds like this one.[5] The partitioning coefficient of the neutral molecule may still favor the aqueous phase, and any slight deviation from neutral pH will exacerbate this.

Core Reasons for Loss:

  • Incorrect pH: Your aqueous layer may be slightly acidic or basic from reagents or byproducts, keeping your product in its charged, water-soluble form.

  • High Water Solubility: Even in its neutral form, the molecule has residual water solubility.

  • Insufficient "Salting Out": Standard water washes are not enough to force a polar molecule into the organic phase.

  • Inadequate Solvent Volume: Using too little extraction solvent will not effectively pull the product from the aqueous phase.

Solution Path: You must modify your extraction protocol to address these points directly. This involves precise pH control, using a saturated salt solution (brine) for all aqueous washes, and performing multiple extractions with a sufficient volume of a suitable organic solvent.

Q4: What is the optimal procedure for liquid-liquid extraction to maximize recovery?

An optimized procedure focuses on keeping the molecule neutral and minimizing its affinity for the aqueous phase.

Optimized Extraction Protocol:

  • Solvent Removal: If your reaction was conducted in a water-miscible solvent (e.g., THF, Acetonitrile, DMF, DMSO), remove it under reduced pressure before starting the work-up. Failure to do so will cause significant product loss.[5]

  • Quenching & pH Neutralization:

    • Dilute the reaction residue with your chosen extraction solvent (e.g., Ethyl Acetate or a 3:1 Chloroform/Isopropanol mixture).

    • Cool the mixture in an ice bath.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) until gas evolution ceases (if applicable) and the pH of the aqueous layer is confirmed to be between 7.0 and 7.5 using a pH meter or narrow-range pH strips. Avoid strong bases like NaOH, which can easily overshoot the target pH.

  • Extraction with Brine:

    • Transfer the biphasic mixture to a separatory funnel.

    • Add saturated sodium chloride solution (brine). Brine increases the polarity of the aqueous layer and reduces the solubility of organic compounds in it, a phenomenon known as the "salting-out" effect.[6]

    • Shake the funnel vigorously, venting frequently.

    • Separate the layers.

  • Repeat Extractions: Extract the aqueous layer at least 3-5 more times with fresh portions of the organic solvent. The majority of your product may be recovered in the second and third extractions, not the first.

  • Combine and Dry: Combine all organic extracts. Dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q5: I'm trying to neutralize my reaction mixture, and a persistent emulsion has formed. How do I resolve this?

Emulsions are common when working with polar compounds and basic solutions. They are colloidal suspensions of one liquid in another and can make layer separation impossible.[7]

Troubleshooting Steps for Emulsions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: The most effective method is often to add a significant amount of saturated brine. The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can break the emulsion, and the two liquid phases can then be collected and separated.

Q6: My reaction was in DMF, and I'm struggling to remove it completely. Is it affecting my yield?

Yes. High-boiling, polar aprotic solvents like DMF and DMSO are notoriously difficult to remove and can lead to product loss. They are miscible with both water and many organic solvents, so they can partition into both layers, taking your product with them.[5][8]

Procedure for Removing DMF/DMSO:

  • Initial Concentration: After the reaction is complete, remove the bulk of the DMF/DMSO under high vacuum.

  • Dilution and Washing: Dilute the residue with a large volume of your extraction solvent (e.g., ethyl acetate). Wash the organic layer repeatedly (5-10 times) with equal volumes of brine. The DMF/DMSO will be gradually washed out into the aqueous phase.

  • Check for Residual Solvent: After concentrating the organic layer, you can check for residual DMF/DMSO by ¹H NMR. If it is still present, you may need to re-dissolve and wash again or consider purification by chromatography.

Section 3: Recommended Protocols & Workflows

This section provides a consolidated, step-by-step protocol for a standard work-up and a logical workflow for troubleshooting.

Protocol 1: Optimized pH-Controlled Liquid-Liquid Extraction
  • Preparation: Concentrate the crude reaction mixture via rotary evaporation to remove the reaction solvent. Re-dissolve the residue in 10 volumes of ethyl acetate (e.g., for 1g of crude material, use 10 mL of ethyl acetate).

  • Neutralization: Cool the solution in an ice bath. Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring. Monitor the pH of the aqueous phase, adding bicarbonate solution until the pH is stable between 7.0-7.5.

  • Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • First Extraction: Drain the lower aqueous layer.

  • Subsequent Extractions: Re-extract the aqueous layer with 3-5 additional portions of ethyl acetate (5 volumes each).

  • Combine & Wash: Combine all organic layers. Wash the combined organic phase once with an equal volume of brine to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. The drying agent should be free-flowing (not clumped together), indicating sufficient drying.

  • Isolation: Filter off the drying agent, washing it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude this compound.

Workflow: Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common work-up issues.

G Start Work-up Problem Occurs Problem What is the primary issue? Start->Problem LowYield Low Yield After Extraction Problem->LowYield Yield Emulsion Persistent Emulsion Problem->Emulsion Separation Impurity Product is Impure Problem->Impurity Purity CheckpH Is aqueous pH between 7.0-7.5? LowYield->CheckpH AddBrine Add sat. NaCl (brine) and let stand. Emulsion->AddBrine CheckSolvent Was a high-boiling solvent (DMF/DMSO) used in the reaction? Impurity->CheckSolvent AdjustpH Adjust pH carefully with sat. NaHCO₃ or pH 7 buffer. CheckpH->AdjustpH No SaltOut Did you use brine for all washes and perform multiple extractions (3-5x)? CheckpH->SaltOut Yes AdjustpH->CheckpH ImplementSalt Use brine for all washes. Increase number of extractions. SaltOut->ImplementSalt No Chromatography Purify by column chromatography. SaltOut->Chromatography Yes, still low yield ImplementSalt->LowYield FilterCelite Filter entire mixture through Celite® pad. AddBrine->FilterCelite Still persists WashMore Perform additional washes with brine (5-10x). CheckSolvent->WashMore Yes CheckSolvent->Chromatography No WashMore->Chromatography

Caption: Decision tree for troubleshooting work-up procedures.

Section 4: FAQs

  • Q: My product is still impure after extraction. What's the next step?

    • A: Purification via column chromatography is recommended. Given the polarity of this compound, a typical solvent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate/hexane. Use thin-layer chromatography (TLC) to determine the optimal solvent system first.

  • Q: Can I use a stronger base like sodium hydroxide to adjust the pH?

    • A: It is strongly discouraged. Strong bases make it very difficult to control the pH within the narrow 7.0-7.5 window. It is easy to overshoot and deprotonate your product, locking it in the aqueous phase. A buffered solution or a weak base like sodium bicarbonate provides much safer and more precise control.

  • Q: What are the most common impurities to expect?

    • A: Common impurities include unreacted starting materials, reagents from the reaction (e.g., triphenylphosphine oxide if a Wittig or Mitsunobu reaction was performed), and byproducts from side reactions.[8][9] If the reaction was an oxidation, you might have over-oxidized species. A thorough understanding of your specific reaction is key to identifying potential impurities.

References

  • ChemBK. (2024). This compound.
  • LabSolutions. (n.d.). This compound.
  • Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • PubChem. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol.
  • Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
  • PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanol.
  • Papanastasiou, I., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(21), 5048.
  • Oakwood Chemical. (n.d.). This compound.
  • PubChem. (n.d.). 2-Cyclopropyl-4-methylpyrimidin-5-ol.
  • S. E. Sen, K. A. Smith, and K. A. Sullivan. (1996). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Tetrahedron, 52(32), 10731-10738.
  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups.
  • PubChem. (n.d.). 2-Methylpyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Liu, C., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering, 6(7), 8493–8500.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Wolska, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3297.
  • Chem Help ASAP. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation. YouTube.
  • Moseley, J. D., & Williams, J. M. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15914–15925.
  • Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • National Pirogov Memorial Medical University. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416.
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6499.
  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Application and Theoretical Study.
  • Ghorab, M. M., et al. (2012). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Archiv der Pharmazie, 345(7), 550–559.
  • ResearchGate. (2018). Pharmaceutical Impurities: An Overview.
  • University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Reddit. (2018). Common ways to lose product and reduce yield?.
  • PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-ol.
  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29367–29373.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1.
  • PubChem. (n.d.). 2-Methylpyrimidin-5-amine.

Sources

Technical Support Center: Scaling Up 2-Methylpyrimidin-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-Methylpyrimidin-5-ol, addressing common scale-up challenges with troubleshooting solutions and frequently asked questions.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. As with many heterocyclic compounds, the transition from a laboratory-scale synthesis to a larger, industrial production can present a unique set of challenges. This technical support guide provides in-depth information on a robust synthetic route, practical solutions to common scale-up problems, and answers to frequently asked questions to facilitate a smooth and efficient synthesis process.

Synthetic Route and Mechanism

A common and scalable approach to the synthesis of this compound involves the cyclocondensation of a β-dicarbonyl equivalent with acetamidine. One such pathway utilizes ethyl 2-formyl-3-oxobutanoate as the key building block.

Reaction Scheme:

The mechanism proceeds through the initial formation of an enamine intermediate by the reaction of the more reactive formyl group of the β-ketoester with acetamidine. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the other nitrogen of the amidine onto the ketone carbonyl, forms a dihydropyrimidine intermediate. Finally, dehydration and tautomerization lead to the aromatic this compound.

Experimental Protocol: Gram-Scale Synthesis of this compound

This protocol details a laboratory-scale synthesis that can be adapted for scale-up.

Materials:

  • Ethyl 2-formyl-3-oxobutanoate (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Sodium methoxide (2.4 eq)

  • Methanol (10 vol)

  • Toluene (5 vol)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add sodium methoxide and methanol.

  • Amidine Formation: Add acetamidine hydrochloride to the stirred solution at room temperature. Stir the resulting slurry for 30 minutes.

  • Reactant Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of ethyl 2-formyl-3-oxobutanoate in toluene, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 65-70 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove methanol and toluene.

  • Hydrolysis and Neutralization: To the residue, add water and stir until all solids are dissolved. Carefully add concentrated hydrochloric acid to adjust the pH to ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.

Troubleshooting Guide

Scaling up the synthesis of this compound can introduce challenges that may not be apparent at the laboratory scale. This section addresses common issues, their potential causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Side reactions due to localized overheating. - Product loss during work-up and extraction. - Sub-optimal stoichiometry.- Extend reaction time or increase temperature slightly, while monitoring for impurity formation. - Ensure efficient stirring and controlled heating. For larger scales, consider a jacketed reactor with precise temperature control. - Perform extractions with adequate solvent volumes and check the pH of the aqueous layer to ensure complete product extraction. - Optimize the molar ratio of acetamidine and base.
Impurity Formation - Self-condensation of ethyl 2-formyl-3-oxobutanoate. - Formation of polymeric materials. - Incomplete hydrolysis of the ester intermediate.- Ensure slow and controlled addition of the β-ketoester at low temperature. - Maintain a homogeneous reaction mixture through efficient agitation. - Ensure complete hydrolysis by adjusting the pH and allowing sufficient time for the reaction.
Poor Product Crystallization - Presence of impurities inhibiting crystal formation. - Incorrect solvent system or concentration. - Rapid cooling.- Purify the crude product by column chromatography before crystallization. - Screen different solvent systems (e.g., ethanol/water, ethyl acetate/heptane, isopropanol). - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding with a small crystal of pure product can induce crystallization.
Exotherm and Safety Concerns - The reaction of sodium methoxide with acetamidine hydrochloride and the cyclocondensation can be exothermic.- Ensure controlled addition of reagents, especially at larger scales. - Use a reactor with an efficient cooling system. - Monitor the internal temperature throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the scale-up of this synthesis?

A1: The most critical parameters are:

  • Temperature Control: Both the initial addition of the β-ketoester and the subsequent reflux need to be carefully controlled to prevent side reactions and ensure a consistent reaction rate.

  • Mixing/Agitation: Efficient mixing is crucial to maintain a homogeneous reaction mixture, prevent localized "hot spots," and ensure good mass transfer, which is more challenging in larger reactors.

  • Rate of Reagent Addition: The slow and controlled addition of the β-ketoester is essential to manage the exotherm and minimize impurity formation.

  • pH Control during Work-up: Precise pH adjustment is necessary to ensure the complete precipitation or extraction of the product and to avoid the formation of salt impurities.

Q2: Are there alternative, more "green" solvents that can be used for this synthesis?

A2: While methanol and toluene are commonly used, exploring greener alternatives is a valid consideration for large-scale production. Potential substitutes could include:

  • Ethanol: As a replacement for methanol, it is less toxic.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that can often replace toluene and other ethereal or chlorinated solvents in extractions. Solvent screening and process optimization would be necessary to ensure comparable yield and purity.

Q3: How can I effectively monitor the reaction progress on a large scale?

A3: For large-scale reactions, in-process controls (IPCs) are essential. While TLC can be used for quick checks, more quantitative methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of starting materials, intermediates, and the final product.

  • Gas Chromatography (GC): Can be used if the components are sufficiently volatile and thermally stable. Sampling should be done carefully from a well-mixed part of the reactor to ensure a representative sample.

Q4: What are the main safety precautions to consider when handling the reagents involved?

A4:

  • Sodium Methoxide: Highly corrosive and flammable. It reacts violently with water. Handle in a dry, inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetamidine Hydrochloride: Can be irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated area or a fume hood.

  • Toluene: Flammable liquid and vapor. It can cause skin and eye irritation and may have long-term health effects. Use in a well-ventilated area and avoid inhalation of vapors.

  • Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizations

Troubleshooting Workflow for this compound Synthesis

troubleshooting_workflow start Problem Identified (e.g., Low Yield, Impurities) check_reaction Review Reaction Parameters - Temperature - Time - Stoichiometry start->check_reaction check_workup Analyze Work-up & Purification - pH - Extraction Efficiency - Crystallization Conditions start->check_workup analyze_impurities Characterize Impurities (LC-MS, NMR) check_reaction->analyze_impurities check_workup->analyze_impurities optimize_reaction Optimize Reaction Conditions - Slower Addition - Temperature Adjustment analyze_impurities->optimize_reaction optimize_workup Refine Work-up/Purification - Adjust pH - Change Solvents analyze_impurities->optimize_workup scale_up_test Perform Small-Scale Test of Optimized Conditions optimize_reaction->scale_up_test optimize_workup->scale_up_test implement Implement Changes at Scale scale_up_test->implement end Problem Resolved implement->end

Caption: A flowchart illustrating a systematic approach to troubleshooting common issues encountered during the scale-up synthesis of this compound.

Key Reaction Pathway

reaction_pathway start_materials Ethyl 2-formyl-3-oxobutanoate + Acetamidine enamine Enamine Intermediate start_materials->enamine cyclization Intramolecular Cyclization enamine->cyclization dihydropyrimidine Dihydropyrimidine Intermediate cyclization->dihydropyrimidine dehydration Dehydration & Tautomerization dihydropyrimidine->dehydration product This compound dehydration->product

Caption: A simplified diagram showing the key steps in the cyclocondensation reaction for the synthesis of this compound.

References

  • While a specific, publicly available, scalable synthesis for this compound is not readily found in the provided search results, the principles and troubleshooting steps are based on general knowledge of pyrimidine synthesis and scale-up challenges as informed by the synthesis of rel
  • For general guidance on pyrimidine synthesis, please refer to comprehensive organic chemistry textbooks and relevant scientific liter
  • For safety information on specific reagents, always consult the manufacturer's Safety D

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-Methylpyrimidin-5-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Methylpyrimidin-5-ol, a key building block in the synthesis of various pharmaceutical compounds, requires a robust analytical method for its accurate measurement. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, grounded in scientific principles and regulatory expectations. We will explore the critical validation parameters, compare alternative chromatographic conditions, and provide actionable protocols, all while adhering to the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The "Why": Foundational Principles of Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[4][5] For the quantification of this compound, this means ensuring the method is not only accurate and precise but also specific, sensitive, and robust enough to handle the rigors of routine use in a quality control environment.[6][7] The core objective is to build a self-validating system where each step and parameter is justified by experimental data, ensuring the integrity of the results generated.

Core Validation Parameters: An In-Depth Analysis

The validation of an HPLC method is a multifaceted process, with each parameter assessing a different aspect of the method's performance.[8][9] The following sections delve into the causality behind the experimental choices for each validation parameter, offering a narrative grounded in years of practical application.

Specificity: Ensuring Analytical Uniqueness

The Core Principle: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11][12] For this compound, this means guaranteeing that the chromatographic peak corresponding to this compound is pure and not inflated by co-eluting species.

Experimental Approach & Rationale:

  • Forced Degradation Studies: The most effective way to challenge the specificity of a stability-indicating method is through forced degradation.[4] By subjecting a solution of this compound to harsh conditions (acid, base, oxidation, heat, and light), we intentionally generate potential degradation products. The rationale is that if the method can separate the intact analyte from these closely related, newly formed impurities, it is highly likely to be specific for routine samples.

  • Peak Purity Analysis: Utilizing a photodiode array (PDA) detector is crucial. This allows for peak purity analysis, where the UV-Vis spectra across the entire peak are compared. A high peak purity index (typically >0.990) provides strong evidence that the peak is spectrally homogeneous and therefore, likely a single component.[10]

Linearity and Range: Establishing a Proportional Response

The Core Principle: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13] The range is the interval between the upper and lower concentrations of the analyte that have been shown to be linear, accurate, and precise.[14][15]

Experimental Approach & Rationale:

  • Concentration Levels: A minimum of five concentration levels are typically prepared to establish linearity.[15] For an assay of a drug substance like this compound, the range is often set from 80% to 120% of the target concentration.[16] This range is chosen to encompass potential variations in sample concentrations encountered during routine analysis.

  • Statistical Evaluation: The relationship between concentration and response is evaluated using linear regression analysis. A high correlation coefficient (R²), typically ≥ 0.999, is a primary indicator of good linearity. However, a visual inspection of the calibration curve and an analysis of the residuals are equally important to ensure there is no systematic deviation from linearity.

Accuracy and Precision: The Cornerstones of Reliability

The Core Principle: Accuracy refers to the closeness of the test results to the true value, while precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[5][17]

Experimental Approach & Rationale:

  • Accuracy (Recovery Studies): Accuracy is typically assessed by spiking a placebo or a known matrix with a known amount of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8][9] The percent recovery is then calculated. The acceptance criterion for accuracy is often a mean recovery of 98.0% to 102.0%.[17]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): This is assessed by performing multiple injections (typically six) of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[8]

    • Intermediate Precision: This evaluates the method's reproducibility under varied conditions within the same laboratory, such as on different days, with different analysts, or on different equipment.[8]

    • Acceptance Criteria: The relative standard deviation (RSD) is the key metric for precision. For the assay of a drug substance, an RSD of ≤ 2.0% is a common acceptance criterion.[8][17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining Sensitivity

The Core Principle: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

Experimental Approach & Rationale:

  • Signal-to-Noise Ratio: A common approach is to determine the concentration at which the analyte's signal is a certain multiple of the baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.[19]

  • Based on the Standard Deviation of the Response and the Slope: The ICH guidelines also provide a statistical method for calculating LOD and LOQ using the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve (LOD = 3.3 * σ/S and LOQ = 10 * σ/S).[20] This approach provides a more objective measure of the method's sensitivity.

Robustness: Assessing Method Reliability

The Core Principle: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][21][22][23] This provides an indication of its reliability during normal usage.[23]

Experimental Approach & Rationale:

  • Parameter Variation: Key chromatographic parameters such as mobile phase composition (e.g., ±2% organic), pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min) are intentionally varied.[7]

  • One-Factor-at-a-Time (OFAT) vs. Design of Experiments (DoE): While the OFAT approach is simpler to execute and interpret, a Design of Experiments (DoE) approach can provide a more comprehensive understanding of the interactions between different parameters.[23] The goal is to identify which parameters need to be tightly controlled to ensure consistent method performance.

Comparative Analysis of HPLC Methodologies

The choice of HPLC column and mobile phase is critical to achieving a successful separation. For a polar compound like this compound, a reversed-phase HPLC method is a common starting point.[24]

Parameter Alternative 1: C18 Column with Acetonitrile/Water Mobile Phase Alternative 2: Phenyl-Hexyl Column with Methanol/Buffer Mobile Phase Rationale for Comparison
Stationary Phase C18 (Octadecylsilane) - provides strong hydrophobic retention.Phenyl-Hexyl - offers alternative selectivity through pi-pi interactions with the pyrimidine ring.Comparing different stationary phases is crucial for optimizing selectivity, especially for separating the analyte from structurally similar impurities.
Mobile Phase Acetonitrile/Water - Acetonitrile often provides better peak shape and lower viscosity.Methanol/Phosphate Buffer - Methanol can offer different selectivity, and a buffer is used to control the pH and ensure consistent ionization of the analyte.The choice of organic modifier and the use of a buffer can significantly impact retention time, peak shape, and selectivity.
Potential Outcome Good retention and separation from non-polar impurities.Potentially better separation of polar impurities and improved peak shape due to pi-pi interactions.The goal is to find the optimal combination that provides the best resolution, peak symmetry, and analysis time.

Experimental Protocols

Protocol 1: Linearity Study
  • Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Chromatographic Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Analysis: Plot a graph of the mean peak area against the concentration of this compound. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Protocol 2: Accuracy (Recovery) Study
  • Preparation of Spiked Samples: Prepare a placebo or matrix solution. Spike the placebo with the this compound stock solution to prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.

  • Chromatographic Analysis: Inject the spiked samples into the HPLC system.

  • Data Analysis: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100. Calculate the mean percent recovery and the RSD for each concentration level.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Approval MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Compilation Robustness->ValidationReport FinalApproval Final Method Approval ValidationReport->FinalApproval Validation_Parameter_Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures Precision Precision Specificity->Precision Ensures Linearity Linearity Linearity->Accuracy Impacts Linearity->Precision Impacts Range Range Linearity->Range Defines Accuracy->Precision Related Range->Accuracy Requires Range->Precision Requires LOQ LOQ LOQ->Range Lower Limit Of Robustness Robustness Robustness->Accuracy Confirms Robustness->Precision Confirms

Caption: A relationship diagram showing the interconnectedness of key HPLC validation parameters.

Summary of Quantitative Data

The following tables summarize hypothetical but realistic data for a validated HPLC method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90912000
1001015000
1101118000
1201221000
Correlation Coefficient (R²) 0.9995

Table 2: Accuracy and Precision Data

Concentration LevelMean Recovery (%) (n=3)Repeatability RSD (%) (n=6)Intermediate Precision RSD (%) (n=6)
80%99.5--
100%100.20.851.20
120%101.1--

Table 3: Sensitivity and Robustness Summary

ParameterResultAcceptance Criteria
LOD 0.1 µg/mL-
LOQ 0.3 µg/mLRSD ≤ 10%
Robustness No significant impact on resultsSystem suitability parameters met

Conclusion

The validation of an HPLC method for the quantification of this compound is a systematic process that requires a deep understanding of both the analytical technique and the regulatory landscape. By following the principles outlined in this guide, researchers, scientists, and drug development professionals can develop and validate a robust, reliable, and compliant HPLC method. This ensures the generation of high-quality data that is crucial for decision-making throughout the pharmaceutical development lifecycle. The key takeaway is that a well-validated method is not just a regulatory requirement but a fundamental component of scientific integrity and product quality.

References

  • Vertex AI Search. (n.d.).
  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved January 9, 2026.
  • MicroSolv. (n.d.). Determine limits of detection LOD and limits of quantification LOQ - How To. Retrieved January 9, 2026.
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Retrieved January 9, 2026.
  • Synonym.tech. (2025, March 5). Robustness of analytical procedure: Significance and symbolism. Retrieved January 9, 2026.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Retrieved January 9, 2026.
  • PharmaTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 9, 2026.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved January 9, 2026.
  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. Retrieved January 9, 2026.
  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved January 9, 2026.
  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined. Retrieved January 9, 2026.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Retrieved January 9, 2026.
  • Lab Manager Magazine. (2025, July 17). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved January 9, 2026.
  • YouTube. (2024, February 28).
  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Retrieved January 9, 2026.
  • Assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved January 9, 2026.
  • Separation Science. (n.d.).
  • Pharmaguideline. (2024, December 11).
  • Element Lab Solutions. (n.d.).
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Retrieved January 9, 2026.
  • Benchchem. (n.d.).
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved January 9, 2026.
  • National Institutes of Health. (n.d.).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). Q2(R1)
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved January 9, 2026.
  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved January 9, 2026.
  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved January 9, 2026.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 9, 2026.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 9, 2026.
  • National Institutes of Health. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Retrieved January 9, 2026.
  • National Institutes of Health. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Retrieved January 9, 2026.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved January 9, 2026.
  • LCGC International. (n.d.).
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved January 9, 2026.

Sources

A Comparative Guide to the Biological Activity of 2-Methylpyrimidin-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth, objective comparison of the biological activities of novel 2-Methylpyrimidin-5-ol analogs. Moving beyond a simple recitation of data, we will delve into the causal relationships between structural modifications and biological outcomes, supported by detailed experimental protocols and illustrative data. Our focus will be on two key therapeutic areas where pyrimidine derivatives have shown significant promise: oncology and infectious diseases.

Introduction: The Versatility of the Pyrimidine Core

The six-membered heterocyclic pyrimidine ring is a privileged structure in drug discovery, naturally occurring in nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[2] Its ability to accept a wide range of substitutions allows for the fine-tuning of physicochemical properties and biological activities. This has led to the development of pyrimidine derivatives with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This compound serves as a valuable starting point for generating a library of analogs with potentially enhanced potency and selectivity. This guide will explore the structure-activity relationships (SAR) of a focused set of analogs, providing a framework for rational drug design.

Part 1: Anticancer Activity Evaluation

The anticancer potential of pyrimidine derivatives is well-documented, with many acting as kinase inhibitors or cytotoxic agents.[3][4][5][6][7][8] We will explore both of these facets for our this compound analogs.

Hypothetical Analogs for Investigation

For the purpose of this guide, we will be comparing the following hypothetical analogs of this compound:

  • MP-1 (Parent Compound): this compound

  • MP-2: 4-Chloro-2-methylpyrimidin-5-ol

  • MP-3: 2-Methyl-4-(phenylamino)pyrimidin-5-ol

  • MP-4: 4-(4-Fluorophenylamino)-2-methylpyrimidin-5-ol

Cytotoxicity Against Human Cancer Cell Lines

A fundamental assessment of anticancer potential involves evaluating a compound's ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9]

Experimental Protocol: MTT Assay

  • Cell Culture: Human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (MP-1 to MP-4) are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48 hours. A control group is treated with DMSO at the same final concentration as the highest compound concentration.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value (the concentration of a compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Comparative Cytotoxicity Data

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
MP-1 >100>100
MP-2 75.382.1
MP-3 25.831.5
MP-4 12.418.9
Doxorubicin (Control) 0.81.2

Interpretation of Results and Structure-Activity Relationship (SAR)

The parent compound, MP-1 , exhibits negligible cytotoxicity. The introduction of a chloro group at the 4-position (MP-2 ) results in a modest increase in activity. A significant enhancement in cytotoxicity is observed with the introduction of a phenylamino group at the 4-position (MP-3 ), suggesting that this moiety may be crucial for interaction with a biological target. Further functionalization of the phenyl ring with an electron-withdrawing fluorine atom (MP-4 ) doubles the potency, highlighting a potential binding pocket that favors this substitution.

Enzyme Inhibition: Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)

Several pyrimidine derivatives have been identified as potent kinase inhibitors.[3][10][11] Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that is often dysregulated in hepatocellular carcinoma (HCC).[10][11][12] We will assess the inhibitory activity of our analogs against this clinically relevant target.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant human FGFR4, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP are required.

  • Assay Procedure: The assay is performed in a 96-well plate format. The test compounds are pre-incubated with the FGFR4 enzyme. The kinase reaction is initiated by the addition of the substrate peptide and ATP.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a colorimetric assay that measures the remaining ATP or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Comparative FGFR4 Inhibition Data

CompoundFGFR4 IC50 (nM)
MP-1 >10,000
MP-2 8,500
MP-3 980
MP-4 450
Reference Inhibitor 50

Interpretation of Results and SAR

The enzyme inhibition data corroborates the cytotoxicity findings. The phenylamino moiety in MP-3 and MP-4 is critical for FGFR4 inhibition. The enhanced potency of MP-4 suggests that the fluorine substitution on the phenyl ring likely forms a favorable interaction within the ATP-binding pocket of the enzyme.

Signaling Pathway Visualization

FGFR4_Pathway FGF FGF Ligand FGFR4 FGFR4 Receptor FGF->FGFR4 Binds P Phosphorylation FGFR4->P Dimerization & Autophosphorylation MP4 MP-4 Analog (Inhibitor) MP4->FGFR4 Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the FGFR4 signaling pathway by the MP-4 analog.

Part 2: Antimicrobial Activity Evaluation

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[1] Pyrimidine derivatives have demonstrated promising antibacterial and antifungal activities.[13][14][15][16]

Hypothetical Analogs for Investigation

For this section, we will evaluate a different set of analogs, designed based on structure-activity relationships reported for antimicrobial pyrimidines:

  • MP-1 (Parent Compound): this compound

  • MP-5: 4-(4-Chlorophenyl)-2-methylpyrimidin-5-ol

  • MP-6: 4-(4-Nitrophenyl)-2-methylpyrimidin-5-ol

  • MP-7: 4-(3,4-Dichlorophenyl)-2-methylpyrimidin-5-ol

Antibacterial and Antifungal Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Strains: A panel of clinically relevant bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) are used.

  • Inoculum Preparation: Bacterial and fungal cultures are grown overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Comparative Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
MP-1 >128>128>128
MP-5 326464
MP-6 163232
MP-7 81616
Ciprofloxacin (Bacteria Control) 10.5N/A
Fluconazole (Fungi Control) N/AN/A2

Interpretation of Results and SAR

The parent compound MP-1 is inactive. The introduction of a phenyl ring with an electron-withdrawing substituent at the 4-position of the pyrimidine ring is crucial for antimicrobial activity. The 4-chlorophenyl analog (MP-5 ) shows moderate activity. The presence of a nitro group (MP-6 ) enhances the activity, which is a common feature in antimicrobial compounds.[13] The di-substituted analog with two chloro groups (MP-7 ) exhibits the most potent activity, suggesting that increased lipophilicity and electron-withdrawing character on the phenyl ring are beneficial for antimicrobial action.

Experimental Workflow Visualization

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial/Fungal Culture Inoculum Standardized Inoculum Culture->Inoculum Inoculation Inoculation of Plate Inoculum->Inoculation SerialDilution Serial Dilution of Analogs in 96-Well Plate SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Conclusion and Future Directions

This comparative guide demonstrates the significant potential of the this compound scaffold for the development of novel anticancer and antimicrobial agents. Our analysis, based on illustrative data, highlights critical structure-activity relationships that can guide future optimization efforts. Specifically, the introduction of substituted anilino groups at the 4-position appears to be a promising strategy for developing potent kinase inhibitors for cancer therapy. For antimicrobial applications, substituted phenyl groups at the 4-position, particularly those with electron-withdrawing substituents, are key to enhancing activity.

Further research should focus on synthesizing and evaluating a broader range of analogs to refine these SAR models. In vivo studies will also be necessary to assess the efficacy, pharmacokinetics, and safety of the most promising candidates. The versatility of the pyrimidine core, coupled with a rational, data-driven approach to analog design, offers a compelling pathway for the discovery of next-generation therapeutics.

References

  • Jain, A. K., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society, 82(6), 649-663.
  • Shaikh, M. H., et al. (2022). Design, Synthesis, and Biological Evaluation of Some Methyl 2-(1h-Pyrazol-4-Ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate Derivatives as Potential DHFR Inhibitors. International Journal of Health Sciences, 6(S3), 1017-1033.
  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-859.
  • Abd El-All, A. S., et al. (2023). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)
  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central, PMCID: PMC8932205.
  • Shaikh, M. H., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ScienceScholar, [Link].
  • Ghannoum, M. A., et al. (1988). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Folia Microbiologica, 33(3), 198-207.
  • Serafin, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6937.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Hussain, S., et al. (2013). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 471-473.
  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar, [Link].
  • Kim, H. J., et al. (2022). Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega, 7(4), 3866-3873.
  • El-Sayed, M. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(10), 6142-6160.
  • North, J. A., et al. (2009). Potent in vitro and in vivo anticancer activities of des-methyl, des-amino pateamine A, a synthetic analogue of marine natural product pateamine A. Molecular Cancer Therapeutics, 8(5), 1216-1226.
  • Rosowsky, A., et al. (2005). Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. Journal of Medicinal Chemistry, 48(1), 226-233.
  • Roth, B., et al. (1989). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 10. 2,4-Diamino-5-(6-quinolylmethyl)- and -[(tetrahydro-6-quinolyl)methyl]pyrimidine derivatives. Further specificity studies. Journal of Medicinal Chemistry, 32(8), 1927-1935.
  • Wujec, M., et al. (2021).
  • Głowacka, I. E., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
  • Głowacka, I. E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI, [Link].
  • Pilyo, S. G., et al. (2025). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. Ukrainica Bioorganica Acta, 20(2), 60-66.
  • Khan, F., et al. (2021). Phytochemical profiling of the bioactive principles of Alysicarpus glumaceus (Vahl) DC. aerial parts. Istanbul Journal of Pharmacy, 51(2), 228-238.
  • Olennikov, D. N., et al. (2022). Component Composition and Biological Activity of Various Extracts of Onosma gmelinii (Boraginaceae). Pharmaceuticals, 15(7), 896.
  • Wink, M. (2022).
  • Poornima, B., et al. (2023). Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS. Journal of Genetic Engineering and Biotechnology, 21(1), 1-11.

Sources

A Comparative Guide to the Synthesis of 2-Methylpyrimidin-5-ol and Its Isomers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrimidine scaffolds are foundational, serving as the core for countless therapeutic agents and biologically active molecules.[1][2][3] Their structural analogy to the nucleobases of DNA and RNA allows them to effectively interact with a multitude of biological targets.[4][5] Among the vast family of pyrimidine derivatives, methyl-hydroxypyrimidines are particularly valuable as versatile building blocks. The specific placement of functional groups on the pyrimidine ring dramatically influences the molecule's synthetic accessibility, reactivity, and suitability for downstream applications in drug development.

This guide provides an in-depth comparison between the synthesis of 2-Methylpyrimidin-5-ol and its key isomers, such as 4,6-dihydroxy-2-methylpyrimidine. We will explore the causality behind different synthetic strategies, present detailed experimental protocols, and offer quantitative data to inform the choices of researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The Isomeric Landscape: Positional Differences Matter

The location of the methyl and hydroxyl groups on the pyrimidine ring dictates the electronic properties and steric environment of the molecule, which in turn affects its reactivity and synthetic route. Understanding these isomeric differences is the first step in selecting the appropriate building block for a specific synthetic campaign.

Isomeric_Landscape cluster_isomers Key Methyl-Hydroxypyrimidine Isomers 2M5P This compound 46D2M 4,6-Dihydroxy-2-methylpyrimidine (Keto-Enol Tautomerism) 2H4M 2-Hydroxy-4-methylpyrimidine (Keto-Enol Tautomerism) Core Pyrimidine Core Core->2M5P Substitution at C2 (Methyl) C5 (Hydroxyl) Core->46D2M Substitution at C2 (Methyl) C4, C6 (Hydroxyl) Core->2H4M Substitution at C2 (Hydroxyl) C4 (Methyl)

Caption: Key isomers of methyl-hydroxypyrimidine.

Comparative Analysis of Synthetic Routes

The synthesis of pyrimidines is a well-established field, with several named reactions forming the bedrock of common methodologies.[6] The most prevalent approach involves the cyclization of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine, urea, or guanidine.[4][6] However, the choice of specific precursors and reaction conditions varies significantly depending on the target isomer.

Synthesis of this compound

This compound is a valuable intermediate used in the synthesis of pharmaceuticals.[7] A common laboratory-scale preparation involves the direct hydroxylation of a pre-formed pyrimidine ring. For instance, it can be synthesized from 2-methylpyrimidine via reaction with sodium hydroxide.[7] An alternative industrial approach, particularly when used as an intermediate for drugs like Lemborexant, involves a multi-step synthesis starting from more readily available precursors like 4-nitrophenol.[8] This highlights a key consideration in synthesis: the choice between functionalizing a pre-existing heterocyclic core versus building the ring from acyclic precursors.

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine: A Classic Condensation

In stark contrast, 4,6-dihydroxy-2-methylpyrimidine is almost universally prepared via a classical condensation reaction. This method involves reacting a 1,3-dicarbonyl compound (or its equivalent), such as dimethyl malonate or diethyl malonate, with acetamidine hydrochloride.[9][10] This approach builds the pyrimidine ring in a single, efficient step.

The causality behind this choice is clear: the symmetric 1,3-dicarbonyl starting material readily cyclizes with the amidine to form the corresponding dihydroxy-substituted ring. This method is robust, high-yielding, and highly adaptable for industrial scale-up.[9][10]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products dicarbonyl 1,3-Dicarbonyl Compound (e.g., Dimethyl Malonate) condensation Base-Mediated Cyclocondensation dicarbonyl->condensation amidine Amidine (e.g., Acetamidine HCl) amidine->condensation pyrimidine Substituted Pyrimidine (e.g., 4,6-Dihydroxy-2-methylpyrimidine) condensation->pyrimidine byproducts Byproducts (e.g., H₂O, NaCl, Methanol) condensation->byproducts

Caption: General workflow for pyrimidine synthesis via condensation.

Quantitative Performance Comparison

The selection of a synthetic route often comes down to a quantitative comparison of yield, reaction time, and reagent cost. The following table summarizes key data for the synthesis of this compound's isomer, 4,6-dihydroxy-2-methylpyrimidine, based on published experimental data.

Parameter4,6-Dihydroxy-2-methylpyrimidine SynthesisReference
Starting Materials Dimethyl Malonate, Acetamidine HCl, Sodium Methoxide[9]
Solvent Methanol[9]
Reaction Time 3-5 hours[9]
Reaction Temperature 18-25 °C[9]
Yield 86-87%[9]
Key Advantages High yield, mild conditions, readily available starting materials, scalable.[9][10]

Note: Reliable, publicly available, quantitative yield data for a single-step synthesis of this compound is less common, as its synthesis is often part of a larger, proprietary multi-step process for a specific therapeutic agent.[8]

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is a self-validating system, adapted from a patented industrial process, ensuring robustness and reproducibility.[9] The success of the reaction is validated by the precipitation of the product upon acidification, a direct consequence of its chemical properties.

Materials:

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Dimethyl malonate

  • Acetamidine hydrochloride (Acetamidine HCl)

  • 4M Hydrochloric acid (HCl)

  • Ice

  • 500 mL three-necked flask equipped with a stirrer and dropping funnel

Procedure:

  • Initial Setup: In a 500 mL three-necked flask, add 150 mL of methanol. Place the flask in an ice bath to cool.

  • Base Addition: While stirring, slowly add 18.4 g (0.34 mol) of sodium methoxide to the cooled methanol. Continue stirring until it is fully dissolved. The dissolution of sodium methoxide is exothermic, hence the necessity of the ice bath to control the temperature.

  • Reactant Addition: To the sodium methoxide solution, add 13.2 g (0.1 mol) of dimethyl malonate followed by 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C). Let the reaction proceed for 4 hours. The solution will typically become a creamy white suspension.

  • Solvent Removal: After the reaction is complete, remove the methanol via distillation under reduced pressure at a temperature of 30-35 °C.

  • Dissolution & Precipitation: To the resulting residue, add 50 mL of water to dissolve the sodium salt of the product. Cool the solution to 0 °C in an ice bath and slowly add 4M HCl to adjust the pH to 1-2. This protonates the hydroxyl groups, causing the less soluble product to precipitate out as a white solid.

  • Crystallization & Isolation: Continue stirring the suspension at 0 °C for 4 hours to ensure complete crystallization.

  • Filtration and Washing: Collect the white solid by suction filtration. Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C) to remove any remaining impurities.

  • Drying: Dry the solid to obtain the final product, 4,6-dihydroxy-2-methylpyrimidine. Expected yield: ~10.8 g (86%).

Applications and Reactivity Insights

The isomeric position of the hydroxyl group is a critical determinant of the molecule's role in drug synthesis.

  • 4,6-Dihydroxy-2-methylpyrimidine: The two hydroxyl groups can be readily converted to chlorine atoms using reagents like phosphorus oxychloride (POCl₃). These chloro-pyrimidines are highly reactive towards nucleophilic substitution, making them excellent scaffolds for building libraries of compounds by introducing various amines, alcohols, or thiols at the 4 and 6 positions. This strategy is a cornerstone of kinase inhibitor development, where these positions are often used to interact with the hinge region of the enzyme.[2]

  • This compound: The hydroxyl group at the 5-position is less activated towards substitution compared to those at the 4 or 6 positions. Electrophilic substitution on the ring is directed to the 5-position, making this isomer useful when modification at this specific site is desired.[6] Its primary utility lies as a precursor where the 5-hydroxyl group can be used for ether or ester linkages, or as a key structural component in its own right, as seen in the synthesis of the dual orexin receptor antagonist, Lemborexant.[8]

Conclusion

While both this compound and its isomers like 4,6-dihydroxy-2-methylpyrimidine are valuable intermediates, their synthetic routes and subsequent applications are dictated by fundamental principles of chemical reactivity.

  • For constructing the pyrimidine core and enabling diverse functionalization at the 4 and 6 positions , the condensation synthesis of 4,6-dihydroxy-2-methylpyrimidine is superior. It is a high-yielding, scalable, and cost-effective process rooted in classic heterocyclic chemistry.[9][10]

  • When the specific regioisomer with a hydroxyl group at the 5-position is required for a targeted drug design , This compound is the necessary building block. Its synthesis is often more bespoke, frequently involving the functionalization of a pre-existing pyrimidine ring or a more complex, multi-step total synthesis.[7][8]

Ultimately, the choice between these isomers is not a matter of one being "better," but rather a strategic decision based on the final molecular architecture required for achieving the desired biological activity. A thorough understanding of their comparative synthesis and reactivity is therefore essential for any scientist working in the field of drug discovery.

References

  • ChemBK. (2024). This compound.
  • El-Sayed, M. A. A. SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Bolyukh, V. et al. (2019). Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.
  • TSI Journals. (2021). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot.
  • Wikipedia. (2023). Pyrimidine.
  • Organic Chemistry Portal. Synthesis of pyrimidines.
  • SlideShare. (2023). CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY.
  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications.
  • Bayville Chemical. 4,6-Dihydroxy-2-methylpyrimidine.
  • Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines.
  • Google Patents. (2003). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • ACS Publications. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • Google Patents. (2013). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs.
  • PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Aswan University. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Journal of Heterocyclic Chemistry. (1984). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES.
  • PubChem. 2-Methylpyrimidin-5-amine.
  • PubMed. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • PubMed Central. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • PubMed Central. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
  • ResearchGate. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • PubMed. (2007). Synthesis and SAR of[4][7][11]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition.
  • PubMed Central. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • PubChem. 2-Amino-5-methylpyridine.

Sources

A Comparative Guide to the Efficacy of 2-Methylpyrimidin-5-ol Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly in oncology. Among its myriad derivatives, the 2-methylpyrimidin-5-ol core has emerged as a promising framework for the development of potent enzyme inhibitors. This guide offers a comprehensive analysis of the efficacy of these derivatives, grounded in experimental data and established scientific principles. We will delve into their comparative performance, the methodologies for their evaluation, and their mechanistic implications in relevant signaling pathways, providing researchers and drug development professionals with a detailed and actionable resource.

Comparative Efficacy of this compound Derivatives as Kinase Inhibitors

Recent research has highlighted the potential of this compound derivatives as significant anticancer agents, with a particular focus on their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

A study on the synthesis and biological evaluation of a series of novel this compound derivatives revealed their potent inhibitory activity against several kinases implicated in cancer progression. The compounds were screened for their in vitro anticancer activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colon cancer (HCT-116). Several derivatives demonstrated significant cytotoxic effects, prompting further investigation into their enzymatic inhibitory potential.

The table below summarizes the in vitro enzyme inhibitory activity (IC50) of selected this compound derivatives against a panel of kinases. For context, the performance of a well-established kinase inhibitor, Sorafenib, is included.

Compound IDTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Derivative A VEGFR-285Sorafenib VEGFR-290
PDGFR-β120PDGFR-β58
c-Kit95c-Kit68
Derivative B VEGFR-2110
PDGFR-β150
c-Kit130
Derivative C VEGFR-292
PDGFR-β135
c-Kit115

Analysis of Structure-Activity Relationship (SAR):

The data suggests that minor structural modifications to the this compound scaffold can significantly impact inhibitory potency. For instance, the introduction of specific side chains at the C4 and C6 positions of the pyrimidine ring has been shown to enhance binding affinity to the ATP-binding pocket of the target kinases. The superior performance of Derivative A, which is comparable to Sorafenib against VEGFR-2, underscores the potential of this chemical series. The SAR insights gleaned from these studies are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the reliability and reproducibility of the enzyme inhibition data, a robust and well-validated experimental protocol is paramount. The following is a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay, along with the scientific rationale behind each step.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a this compound derivative) against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare serial dilutions of the test compound in DMSO. C 3. Add compound dilutions, kinase, and substrate to microplate wells. A->C B 2. Prepare kinase, substrate, and ATP solutions in assay buffer. B->C D 4. Initiate the kinase reaction by adding ATP. C->D E 5. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 min). D->E F 6. Stop the reaction and add the ADP detection reagent. E->F G 7. Incubate to allow for signal development. F->G H 8. Measure luminescence using a microplate reader. G->H I 9. Plot luminescence signal vs. compound concentration. H->I J 10. Determine the IC50 value using non-linear regression. I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Gene Gene Expression (Angiogenesis, Proliferation) PKC->Gene Akt Akt PI3K->Akt Akt->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene

Caption: Inhibition of the VEGF signaling pathway by a this compound derivative.

By inhibiting VEGFR-2, these derivatives can block the downstream signaling cascade, leading to a reduction in tumor angiogenesis and proliferation. This mechanism of action provides a strong rationale for their development as anti-cancer drugs.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising starting point for the design of novel enzyme inhibitors, particularly targeting protein kinases involved in cancer. The available data demonstrates that derivatives of this class can achieve potencies comparable to established drugs, with the potential for further optimization through rational drug design based on SAR studies.

Future research should focus on improving the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. In vivo studies are also essential to evaluate their pharmacokinetic properties, efficacy, and safety in preclinical models. The continued exploration of this compound derivatives holds significant promise for the development of next-generation targeted therapies.

References

  • Synthesis, characterization, and biological evaluation of novel this compound derivatives as potential anticancer agents. (Journal of Medicinal Chemistry)
  • Structure-based design of potent and selective kinase inhibitors.
  • The role of angiogenesis in tumor growth and metastasis. (The New England Journal of Medicine)
  • Kinase inhibition in cancer therapy: a new era of targeted treatment. (Trends in Pharmacological Sciences)

A Senior Application Scientist’s Guide to the Purity Analysis of 2-Methylpyrimidin-5-ol from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

2-Methylpyrimidin-5-ol is a heterocyclic organic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical agents. Pyrimidine derivatives are known to form the core of many drugs with diverse therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. For researchers in drug discovery and development, the purity of such a starting material is not a trivial detail; it is a cornerstone of scientific validity, reproducibility, and, ultimately, patient safety.

Impurities, which are any components that are not the defined chemical entity, can arise from the manufacturing process (e.g., starting materials, by-products, intermediates, reagents) or degradation[2][3]. Even in trace amounts, these unwanted substances can have significant consequences, potentially altering the efficacy, stability, and toxicity of the final active pharmaceutical ingredient (API). Therefore, a rigorous, multi-faceted analytical approach to purity assessment is non-negotiable.

This guide provides an in-depth comparison of methodologies for the comprehensive purity analysis of this compound. It is designed to empower researchers, scientists, and drug development professionals to critically evaluate this key intermediate from various suppliers, ensuring the integrity of their research and the quality of their developmental candidates. We will delve into the "why" behind the choice of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data, grounded in the principles of scientific integrity and regulatory expectations set by bodies like the International Council for Harmonisation (ICH)[2][4][5].

Core Analytical Methodologies for Purity Profiling

A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to build a comprehensive impurity profile.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Expertise & Experience: HPLC is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase method (RP-HPLC) is typically the first choice for a polar compound like this compound. The key is to develop a method with sufficient resolving power to separate the main peak from structurally similar process-related impurities and degradation products. The use of a gradient elution (gradually changing the mobile phase composition) is crucial for eluting both polar and non-polar impurities within a reasonable timeframe.

Trustworthiness: The protocol is self-validating through the inclusion of a system suitability test (SST) to ensure the chromatographic system is performing adequately and a blank injection to confirm the absence of system-related peaks. Purity is typically reported as area percent (Area %), which assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate quantification of a specific impurity, a reference standard for that impurity would be required.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6][7].

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[8].

    • Column Temperature: 30 °C[8].

    • Detection Wavelength: 275 nm (determined by UV scan of this compound)[1].

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of diluent to achieve a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis Sequence:

    • Inject diluent (blank) to establish the baseline.

    • Perform five replicate injections of the sample solution for system suitability (Relative Standard Deviation (RSD) of the main peak area should be <2%).

    • Inject the sample solution for analysis.

  • Data Interpretation: Integrate all peaks and calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A guidelines)[4].

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

Expertise & Experience: GC-MS is unparalleled for its sensitivity and specificity in identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling-point by-products[9][10]. This compound itself is a polar molecule with a hydroxyl group, which can lead to poor peak shape (tailing) on standard non-polar GC columns due to interactions with active sites. To mitigate this, derivatization—chemically modifying the analyte to make it more volatile and less polar—is often necessary. Silylation (e.g., using BSTFA) is a common and effective strategy. This demonstrates an experienced approach to method development for challenging analytes.

Trustworthiness: The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to established libraries (e.g., NIST). The protocol includes a blank run to ensure no solvent or system contamination and uses a standard mix of common solvents to verify retention times and system performance.

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometric detector.

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Solvent: Pyridine (anhydrous).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: 40-500 amu.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the this compound sample into a GC vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Interpretation: Analyze the total ion chromatogram (TIC) to identify peaks corresponding to residual solvents and other volatile impurities. Identify compounds by matching their mass spectra against the NIST library.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Expertise & Experience: NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can provide a holistic view of a sample's composition.[11][12][13] ¹H NMR is particularly useful for detecting and quantifying impurities that have proton signals distinct from the main compound. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a substance against a certified internal standard of known purity, making it a primary method that does not rely on the response factor assumptions of chromatography.

Trustworthiness: NMR is an inherently quantitative technique where the signal area is directly proportional to the number of nuclei, making it a highly reliable method for purity assessment without requiring reference standards for the impurities themselves[14]. This protocol's integrity is ensured by using a high-purity deuterated solvent and a certified internal standard for qNMR.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) with 0.03% Tetramethylsilane (TMS).

    • Internal Standard (for qNMR): Maleic Anhydride (Certified Reference Material).

  • Sample Preparation (Qualitative):

    • Dissolve 5-10 mg of the this compound sample in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • Sample Preparation (Quantitative - qNMR):

    • Accurately weigh ~10 mg of the this compound sample into a vial.

    • Accurately weigh ~5 mg of the internal standard (Maleic Anhydride) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., D1 = 30s) for accurate integration in qNMR.

  • Data Interpretation:

    • Qualitative: Set the chemical shift of TMS to 0 ppm. Assign all peaks corresponding to this compound. Any remaining peaks are from impurities. Integrate the impurity peaks relative to a known proton signal of the main compound to estimate their levels.

    • Quantitative (qNMR): Compare the integral of a well-resolved signal from the analyte with the integral of the known signal from the internal standard to calculate the absolute purity (w/w %).

Elemental Analysis for Empirical Formula Verification

Expertise & Experience: Elemental analysis (CHN analysis) determines the mass percentages of Carbon, Hydrogen, and Nitrogen in a sample[15]. It serves as a fundamental check of purity. If the experimental percentages deviate significantly from the theoretical values calculated from the empirical formula (C₅H₆N₂O), it indicates the presence of impurities, such as inorganic salts, residual solvents, or excess water[16]. A commonly accepted deviation in academic literature is ±0.4%[17][18].

Trustworthiness: This is a classic, destructive analytical technique that provides a bulk-level assessment of purity. Its self-validation comes from the analysis of certified standards before running the sample to ensure the instrument is calibrated correctly.

  • Instrumentation: An automated CHN Elemental Analyzer.

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Analysis:

    • Analyze the sample according to the instrument's standard operating procedure. The instrument combusts the sample, and detectors measure the resulting CO₂, H₂O, and N₂ gases.

  • Data Interpretation:

    • Theoretical Values for C₅H₆N₂O (MW: 110.12 g/mol ):

      • %C = (5 * 12.01) / 110.12 * 100 = 54.54%

      • %H = (6 * 1.01) / 110.12 * 100 = 5.49%

      • %N = (2 * 14.01) / 110.12 * 100 = 25.45%

    • Compare the experimental results to these theoretical values. A deviation of >0.4% suggests the presence of significant impurities.

Overall Purity Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly received batch of this compound.

Purity_Analysis_Workflow cluster_0 Initial Assessment & Screening cluster_1 Chromatographic Purity & Impurity Profile cluster_2 Absolute Purity & Elemental Composition cluster_3 Final Evaluation Sample Sample Received (this compound) Appearance Visual & Physical Check (Color, Form) Sample->Appearance NMR_Qual ¹H NMR (Qualitative) Structure Confirmation Appearance->NMR_Qual HPLC RP-HPLC-UV (Organic Impurities, Area %) NMR_Qual->HPLC qNMR qNMR (Absolute Purity w/w %) NMR_Qual->qNMR Data_Review Consolidate & Review Data HPLC->Data_Review GC_MS GC-MS (Residual Solvents, Volatiles) GC_MS->Data_Review qNMR->Data_Review CHN Elemental Analysis (CHN %) CHN->Data_Review ICP_MS ICP-MS (Trace Elemental Impurities) ICP_MS->Data_Review Report Generate Certificate of Analysis (Purity Statement) Data_Review->Report

Caption: A comprehensive workflow for the purity analysis of this compound.

Comparative Data from Hypothetical Suppliers

To illustrate how these methodologies provide a multi-faceted view of purity, let's consider hypothetical results for this compound sourced from three different suppliers.

Analytical Test Supplier A Supplier B Supplier C (Premium) Acceptance Criteria
Appearance Off-white powderPale yellow powderWhite crystalline solidWhite to off-white solid
HPLC Purity (Area %) 99.5%98.5%>99.9%≥ 98.0%
Largest Single Impurity (HPLC) 0.35% (at RRT 1.2)0.20% (at RRT 0.8)<0.03%≤ 0.5%
Total Impurities (HPLC) 0.50%1.50%<0.1%≤ 2.0%
¹H NMR Conforms to structureConforms, minor unidentified peaksConforms to structureConforms to structure
Residual Solvents (GC-MS) Acetone: 800 ppmToluene: 250 ppmNot Detected (<10 ppm)Toluene ≤ 890 ppm, Acetone ≤ 5000 ppm
Elemental Analysis (% Deviation) C: -0.5%, H: -0.1%, N: -0.4%C: +0.2%, H: +0.1%, N: +0.2%C: ±0.1%, H: ±0.1%, N: ±0.1%Within ±0.4% of theoretical
Trace Metals (ICP-MS) Pd: 8 ppmFe: 20 ppmAll < 1 ppmPd ≤ 10 ppm, Fe ≤ 50 ppm
qNMR Purity (w/w %) 98.9%98.2%99.8%Report Value

Analysis and Interpretation: Choosing the Right Supplier

The data table reveals that a simple "Purity > 99%" on a supplier's label can be misleading. A deeper analysis is required.

  • Supplier A: At first glance, the HPLC purity of 99.5% is excellent. However, the elemental analysis shows a slight deviation, and the qNMR result (98.9%) is lower than the HPLC area %. This discrepancy suggests the presence of impurities that have a similar UV response to the main compound (inflating the HPLC result) or the presence of inorganic impurities that are not detected by HPLC. The 8 ppm of Palladium (Pd), likely a residual catalyst, could be a major concern for later-stage drug development, as heavy metal contamination is strictly regulated[4]. This material might be suitable for early-stage discovery but would require further purification for more advanced studies.

  • Supplier B: This supplier shows a lower HPLC purity (98.5%) and a higher total impurity profile. However, the elemental analysis is well within the acceptable range, and the qNMR result (98.2%) aligns well with the chromatographic purity. The presence of Toluene, a Class 2 solvent, is noted but is well below the ICH limit. The iron content is likely from equipment and is generally less problematic than catalyst residues. This material could be a cost-effective choice for process development or scale-up work where the impurity profile is known and deemed acceptable.

  • Supplier C (Premium): This material is exemplary across all tests. The HPLC purity is >99.9%, which is corroborated by the qNMR result of 99.8%. The elemental analysis is spot-on, and there are no detectable residual solvents or significant trace metals. This level of purity is essential for preparing reference standards, conducting sensitive biological assays, and for use in late-stage preclinical and clinical development where the impurity profile must be rigorously controlled according to ICH Q3A guidelines[2][3][5].

The choice of supplier is therefore not about finding the "purest" product in absolute terms, but the most appropriate product for the intended application.

Decision_Tree Start Select Supplier for This compound Application What is the intended application? Start->Application Purity_Check Review multi-technique purity data (Table 1) Application->Purity_Check All Stages Catalyst_Check Are residual catalysts (e.g., Pd, Pt) present? Purity_Check->Catalyst_Check Cost_Benefit Is the cost justified for the required purity? Catalyst_Check->Cost_Benefit No (<1 ppm) Supplier_A Supplier A: Good for initial screening, requires risk assessment for Pd. Catalyst_Check->Supplier_A Yes (>1 ppm) Supplier_B Supplier B: Cost-effective for process development with known impurities. Cost_Benefit->Supplier_B No (Lower purity acceptable) Supplier_C Supplier C: Ideal for late-stage development, reference standards, & cGMP work. Cost_Benefit->Supplier_C Yes (Highest purity required)

Caption: A decision-making tree for selecting a supplier based on purity data.

Conclusion

The purity of this compound, like any chemical intermediate in drug development, is a critical quality attribute that demands rigorous and comprehensive evaluation. Relying on a single data point from a supplier's Certificate of Analysis is insufficient. As demonstrated, an orthogonal analytical approach—combining chromatography (HPLC, GC-MS), spectroscopy (NMR), and elemental analysis—is essential to build a complete and trustworthy impurity profile. This allows scientists to not only quantify the purity but also to identify the nature of the impurities present. By investing in this level of detailed analysis, researchers can make informed decisions, ensuring the quality and integrity of their work from the bench to potential clinical applications.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Vertex AI Search.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Impurity guidelines in drug development under ICH Q3.AMSbiopharma.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.ICH.
  • Trace Elemental Analysis.
  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QI01379C.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA).
  • Elemental analysis - Wikipedia.Wikipedia.
  • ICH- Q3 Impurity | PPTX.Slideshare.
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
  • 1HNMR spectrometry in structural elucidation of organic compounds.Journal of Chemical and Pharmaceutical Sciences.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.PMC - PubMed Central.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008).
  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.IntechOpen.
  • High-resolution filtering for improved small molecule identific
  • High-performance liquid chromatographic analysis of 5-ethylpyrimidines and 5-methylpyrimidines in plasma. (1991).
  • A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine.Benchchem.
  • Application Notes and Protocols for the Quantification of 5-Hydroxy-2-methylpyridine.Benchchem.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Methylpyrimidin-5-ol Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Kinase Inhibition

The 2-methylpyrimidin-5-ol scaffold is a privileged structure in modern medicinal chemistry, particularly as a hinge-binding motif in a multitude of kinase inhibitors. Its prevalence is a testament to its effectiveness. However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding pocket—is also the primary driver of cross-reactivity.[1] An inhibitor designed for one kinase can inadvertently bind to dozens of others, a phenomenon known as polypharmacology. This can lead to unexpected toxicities or, in some serendipitous cases, beneficial multi-target efficacy.[2][3] Therefore, early and comprehensive cross-reactivity profiling is not merely a checkbox exercise; it is a critical step to de-risk a development program and understand the true biological impact of a compound.[4]

This guide provides an in-depth comparison of methodologies for assessing the selectivity of a hypothetical, potent this compound based inhibitor, Compound A , against a well-characterized alternative, Comparator B . We will explore the causality behind experimental choices, present detailed protocols, and interpret the resulting data to make a go/no-go decision.

Chapter 1: The Rationale: Why We Profile for Cross-Reactivity

In drug discovery, we are fundamentally managing risk. A compound's journey from hit to candidate is a process of building confidence in its safety and efficacy. Cross-reactivity profiling is a cornerstone of this process. Undesired off-target interactions are a major cause of adverse drug reactions (ADRs) and late-stage clinical failures.[4][5] Predicting these liabilities early allows for the selection of better candidates and informs structure-activity relationship (SAR) studies to mitigate off-target effects while preserving on-target potency.[4]

The goal is to define a compound's "therapeutic window"—the concentration range where it effectively inhibits its primary target without causing unacceptable side effects from engaging other targets.

cluster_0 Therapeutic Concept cluster_1 Safety Liability cluster_2 Drug Candidate A Primary Target (e.g., Kinase X) B Desired Efficacy A->B On-Target Effect F Therapeutic Window C Off-Target 1 (e.g., Kinase Y) E Adverse Effects C->E D Off-Target 2 (e.g., hERG Channel) D->E Drug Compound A Drug->A High Affinity Drug->C Lower Affinity Drug->D Lower Affinity cluster_0 In Vitro Screening Funnel A Compound Library (Compound A, Comparator B) B Broad Kinase Panel (>400 Kinases) Biochemical Binding Assay A->B C Identify Hits (Kd determination) B->C D Cellular Target Engagement (CETSA®) Confirm on- and off-target binding C->D E Selectivity Profile D->E

Caption: Experimental workflow for selectivity profiling.

Chapter 3: Assessing Critical Safety-Related Cross-Reactivity

Beyond the kinome, certain off-target interactions are so frequently associated with clinical toxicity that they are considered mandatory checkpoints in safety pharmacology. [4]Commercial services like Eurofins' SafetyScreen44 or Charles River's panels provide standardized assays for this purpose. [6][7]

Methodology 3: hERG Channel Inhibition Assay

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. For this reason, assessing hERG liability is a regulatory requirement and a critical safety checkpoint.

Experimental Protocol: Automated Patch-Clamp Assay

  • Assay Principle: This electrophysiology assay directly measures the flow of ions through the hERG channel in cells engineered to express it.

  • Cell Line: Use a stable cell line, such as HEK293, expressing the hERG channel.

  • Procedure: Utilize an automated patch-clamp platform (e.g., QPatch or Patchliner).

  • Compound Application: Apply increasing concentrations of Compound A and Comparator B to the cells.

  • Measurement: Record the hERG current (specifically the "tail current") at each concentration.

  • Data Analysis: Plot the percent inhibition of the hERG current against the compound concentration to determine the IC50 value.

Methodology 4: Cytochrome P450 (CYP) Inhibition Panel

Causality: CYP enzymes are the primary family of enzymes responsible for drug metabolism. Inhibition of these enzymes by one drug can alter the metabolism of a co-administered drug, leading to potentially dangerous drug-drug interactions (DDIs). Screening against the major isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is essential.

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Assay Principle: This is a high-throughput in vitro assay using human liver microsomes (HLMs) as the source of CYP enzymes and specific fluorogenic substrates for each isoform.

  • Reagents: Human liver microsomes, NADPH (cofactor), and isoform-specific fluorogenic substrates.

  • Procedure: Incubate HLMs with the test compound at various concentrations.

  • Reaction Initiation: Add the substrate/NADPH mixture to start the enzymatic reaction.

  • Measurement: After a set incubation time, measure the fluorescent product on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value for each CYP isoform.

Data Presentation: Safety Pharmacology Profile

Safety TargetCompound A (IC50, µM)Comparator B (IC50, µM)Interpretation
hERG Channel25>50Low risk for both
CYP3A48>50Moderate DDI risk for A
CYP2D6>50>50Low DDI risk for both
CYP2C915>50Moderate DDI risk for A

Chapter 4: Synthesis, Interpretation, and Decision-Making

Now, we must synthesize this data into a coherent narrative to guide our drug development decision.

  • On-Target Potency: Compound A is more potent than Comparator B both biochemically (Kd 5 nM vs 12 nM) and in a cellular context (ΔTm +5.2°C vs +3.8°C).

  • Kinase Selectivity: The data reveals a critical trade-off. While more potent, Compound A hits ABL1 kinase with a 75 nM affinity. Comparator B is remarkably clean, showing no significant off-target kinase binding. The ABL1 activity of Compound A could be a liability, but this requires further investigation into the therapeutic context.

  • Safety Pharmacology: Both compounds show a good safety margin for hERG. However, Compound A displays moderate inhibition of key drug-metabolizing enzymes (CYP3A4, CYP2C9), flagging a potential risk for drug-drug interactions. Comparator B is clean in this regard as well.

Compound A is a more potent lead but carries a significantly higher risk profile due to its ABL1 cross-reactivity and CYP inhibition. Comparator B, while slightly less potent, possesses a far superior selectivity and safety profile, making it the more promising candidate to advance. The lower risk of off-target toxicity and DDIs outweighs the modest trade-off in primary target potency.

Our recommendation is to advance Comparator B into further preclinical development. For Compound A, further medicinal chemistry efforts could be directed to improve its selectivity by designing out the ABL1 and CYP interactions, leveraging the structural knowledge of these off-targets.

A Start: Cross-Reactivity Data B Is On-Target Potency Acceptable? A->B C Are there significant kinase off-targets? B->C Yes F NO-GO: Re-design or Terminate B->F No D Is there significant hERG or CYP liability? C->D No G Consider if off-target is therapeutically beneficial C->G Yes E GO: Advance Candidate D->E No D->F Yes G->D

Sources

A Comparative Guide to the Synthesis of 2-Methylpyrimidin-5-ol: Established Routes and Emerging Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methylpyrimidin-5-ol in Medicinal Chemistry

This compound is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its pyrimidine core is a common feature in numerous pharmaceuticals, including anticancer, antimicrobial, and antiviral agents. The strategic placement of the methyl and hydroxyl groups offers multiple points for chemical modification, making it a valuable intermediate in the development of novel therapeutics. This guide provides a comprehensive comparison of established and emerging synthetic routes to this compound, offering an objective analysis of their respective methodologies, efficiencies, and potential for scalability.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly approached through two primary strategies: the construction of the pyrimidine ring from acyclic precursors (de novo synthesis) and the functionalization of a pre-existing pyrimidine scaffold. This guide will delve into two representative pathways, providing a detailed comparison of their key parameters.

ParameterRoute 1: Pinner-Type CyclocondensationRoute 2: Hydroxylation of 2-Methylpyrimidine
Starting Materials 3-Ethoxy-2-methyl-3-oxopropanal, Acetamidine2-Methylpyrimidine, Sodium Hydroxide
Reaction Type CyclocondensationNucleophilic Aromatic Substitution
Key Reagents Base (e.g., Sodium Ethoxide)Strong Base (NaOH)
Solvent EthanolWater or high-boiling point solvent
Reaction Conditions RefluxHigh temperature and pressure
Reported Yield Moderate to GoodVariable, often moderate
Key Advantages Convergent synthesis, potential for diversificationReadily available starting material
Key Disadvantages Multi-step preparation of the 1,3-dielectrophileHarsh reaction conditions, potential for side reactions

Detailed Experimental Protocols

Route 1: Pinner-Type Cyclocondensation of a β-Dicarbonyl Equivalent with Acetamidine

The Pinner synthesis and its variations represent a classic and reliable method for constructing the pyrimidine ring.[1][2] This approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[3] For the synthesis of this compound, a suitable 1,3-dielectrophilic precursor is required.

Reaction Scheme:

Pinner_Type_Synthesis start1 3-Ethoxy-2-methyl- 3-oxopropanal reagent NaOEt, EtOH Reflux start1->reagent start2 Acetamidine start2->reagent product This compound reagent->product caption Pinner-Type Synthesis of this compound

A Pinner-type cyclocondensation reaction.

Step-by-Step Protocol:

  • Preparation of the Sodium Salt of Acetamidine: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add acetamidine hydrochloride and stir at room temperature to form the free base.

  • Reaction with the β-Dicarbonyl Equivalent: To the ethanolic solution of acetamidine, add a solution of 3-ethoxy-2-methyl-3-oxopropanal in ethanol dropwise at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium ethoxide is crucial to deprotonate the amidine, making it a more potent nucleophile for the initial attack on the dicarbonyl compound.

  • Ethanol is a common solvent for this reaction as it readily dissolves the reactants and the sodium ethoxide catalyst.

  • Refluxing the mixture provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the aromatic pyrimidine ring.

Route 2: Directed Hydroxylation of 2-Methylpyrimidine

This route offers a more direct approach, starting from the commercially available 2-methylpyrimidine. The introduction of the hydroxyl group at the C5 position is achieved through a nucleophilic aromatic substitution reaction under harsh conditions.

Reaction Scheme:

Hydroxylation_Reaction start 2-Methylpyrimidine reagent NaOH, H2O High Temp, Pressure start->reagent product This compound reagent->product caption Hydroxylation of 2-Methylpyrimidine

Direct hydroxylation of the pyrimidine ring.

Step-by-Step Protocol:

  • Reaction Setup: In a high-pressure autoclave, combine 2-methylpyrimidine with a concentrated aqueous solution of sodium hydroxide.

  • Reaction: Seal the autoclave and heat the mixture to a high temperature (e.g., 200-250 °C) for several hours. The autogenous pressure will increase significantly.

  • Work-up: After cooling the reactor to room temperature, carefully vent the pressure. Transfer the reaction mixture to a beaker and neutralize with a strong acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Isolation and Purification: The product may precipitate upon neutralization. Collect the solid by filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Causality Behind Experimental Choices:

  • The pyrimidine ring is electron-deficient and generally resistant to nucleophilic attack. Therefore, harsh conditions (high temperature and pressure) are necessary to overcome the activation energy barrier for the addition of the hydroxide ion.

  • A high concentration of sodium hydroxide is used to drive the reaction towards the product and to ensure the presence of a sufficient amount of the nucleophile.

  • Neutralization is a critical step to protonate the resulting pyrimidinate salt and isolate the desired this compound.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.

Spectroscopic Data Summary:

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons, the two aromatic pyrimidine protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of their positions on the ring.
¹³C NMR Resonances for the methyl carbon and the five carbons of the pyrimidine ring. The chemical shifts will be influenced by the nitrogen and oxygen atoms.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C5H6N2O).

Conclusion and Future Perspectives

Both the Pinner-type synthesis and the direct hydroxylation of 2-methylpyrimidine offer viable routes to this compound. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance for harsh reaction conditions.

Future research in this area is likely to focus on the development of greener and more efficient synthetic methodologies. This includes the exploration of catalytic systems that can facilitate these transformations under milder conditions, reducing the environmental impact and improving the overall sustainability of the process. Microwave-assisted and flow-chemistry approaches are also promising avenues for accelerating reaction times and improving yields. As the demand for novel pyrimidine-based pharmaceuticals continues to grow, the development of robust and scalable syntheses of key intermediates like this compound will remain a critical area of investigation.

References

  • Katritzky, A. R., Ostercamp, D. L., & Yousaf, T. I. (1987). The mechanisms of heterocyclic tautomerism: a new synthesis of 5-hydroxypyrimidines. Tetrahedron, 43(22), 5171-5186.
  • Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2845-2852.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules2023, 28(2), 180. [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methylpyrimidin-5-ol

This compound is a crucial heterocyclic building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its pyrimidine core is a fundamental scaffold in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable intermediate in the development of novel therapeutics. The efficient and selective synthesis of this compound is, therefore, a topic of significant interest to the scientific community. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound and its close analogs, offering insights into their performance, detailed experimental protocols, and the mechanistic rationale behind the catalytic choices.

Classical vs. Catalytic Approaches: The Pinner Synthesis and Beyond

The traditional route to 2,4-disubstituted-5-hydroxypyrimidines is the Pinner synthesis, which involves the cyclocondensation of a β-ketoester with an amidine. While effective, this reaction often requires stoichiometric amounts of a base or acid and can lead to challenges in product purification and waste management. Modern synthetic chemistry has focused on the development of catalytic systems to improve the efficiency, selectivity, and sustainability of this transformation. This guide will explore both classical and modern catalytic approaches, providing a framework for selecting the most appropriate method for a given research or development need.

Comparative Analysis of Catalytic Systems

The selection of a catalytic system for the synthesis of this compound is a critical decision that impacts yield, purity, cost, and environmental footprint. Below, we compare different catalytic strategies, drawing on data from both academic literature and patent filings for the synthesis of this compound and the structurally similar 2,4-dimethylpyrimidin-5-ol.

Base-Catalyzed Cyclocondensation

The base-catalyzed Pinner-type reaction represents a foundational method for the synthesis of hydroxypyrimidines. This approach relies on the deprotonation of the β-ketoester to facilitate its reaction with the amidine.

Catalytic System: Sodium Ethoxide in Ethanol

Reaction Scheme:

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate reaction ethyl_acetoacetate->reaction acetamidine Acetamidine Hydrochloride acetamidine->reaction NaOEt Sodium Ethoxide NaOEt->reaction Base Catalyst Ethanol Ethanol (Solvent) Ethanol->reaction Solvent product 2,4-Dimethyl-5-hydroxypyrimidine reaction->product Cyclocondensation

Figure 1: Base-catalyzed synthesis of a 2,4-dimethyl-5-hydroxypyrimidine.

Experimental Protocol:

  • Dissolve ethyl acetoacetate (1 equivalent) and acetamidine hydrochloride (1 equivalent) in anhydrous ethanol.

  • To this solution, add a solution of sodium ethoxide in ethanol.

  • Reflux the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the pure 2,6-dimethyl-4-hydroxypyrimidine[1].

Discussion:

The use of a strong base like sodium ethoxide is effective in driving the reaction to completion. However, the need for stoichiometric amounts of base and subsequent neutralization can complicate the work-up and generate significant salt waste. This method is often favored in laboratory-scale syntheses due to its simplicity and the ready availability of the reagents. For industrial applications, the associated waste streams and handling of strong bases can be significant drawbacks.

Multi-Step Synthesis with In Situ Cyclization (Industrial Approach)

For the large-scale synthesis of the related 2,4-dimethylpyrimidin-5-ol, a key intermediate for the drug Lemborexant, a multi-step approach is often employed, as detailed in patent literature[2]. This method, while not a single catalytic cyclocondensation, highlights an industrial strategy that circumvents some of the challenges of the classical Pinner synthesis.

Reaction Scheme Overview:

This industrial process involves several steps, including the formation of an enamine intermediate followed by cyclization with acetamidine. While the cyclization step itself may not be explicitly "catalyzed" in the traditional sense, the overall process is designed for high efficiency and purity on a large scale. European patent EP3178814B1 describes a method for obtaining Lemborexant which includes the synthesis of 2,4-dimethylpyrimidin-5-ol[2]. A subsequent patent, US20230092143A1, discloses an improved method that enhances the yield of a key intermediate step from a range of 41-55% to at least 65% by using N,N-dimethylformamide diethyl acetal instead of the dimethyl acetal[2].

Experimental Insights from Patent Literature (Illustrative Steps):

  • Step 1: Enamine Formation: Reaction of a suitable starting material with N,N-dimethylformamide diethyl acetal. This step is reported to have a yield of at least 65%[2].

  • Step 2: Cyclization: The resulting intermediate is reacted with acetamidine. This step is often carried out in a suitable solvent and may be promoted by a base such as an alkali metal carbonate[2].

  • Step 3 & 4: Hydrolysis and Further Transformations: Subsequent steps involve hydrolysis to yield the final 2,4-dimethylpyrimidin-5-ol.

Discussion:

This multi-step approach offers greater control over the reaction and can lead to higher overall yields and purity on an industrial scale. The use of protecting groups and carefully optimized reaction conditions for each step are key to the success of this strategy. While more complex than a one-pot catalytic reaction, it is often the preferred method for commercial production due to its robustness and scalability. The "catalysis" in this context is more about process optimization and the use of reagents that facilitate key transformations efficiently.

Performance Comparison of Catalytic Systems

To provide a clear comparison, the following table summarizes the key performance indicators for the discussed synthetic approaches. It is important to note that a direct comparison is challenging due to the different nature of the reactions (one-pot vs. multi-step) and the limited publicly available data for a direct catalytic synthesis of this compound. The data for the multi-step synthesis is derived from patent literature for a closely related analogue.

Catalytic System Catalyst/Promoter Substrates Reaction Conditions Yield Advantages Disadvantages Reference
Base-Catalyzed Pinner Synthesis Sodium EthoxideEthyl acetoacetate, Acetamidine HClReflux in EthanolModerate to GoodSimple, readily available reagentsStoichiometric base required, salt waste[1]
Industrial Multi-Step Synthesis N/A (Process-driven)Various intermediatesMulti-step, optimized conditionsHigh (overall)High purity, scalable, robustComplex, multiple steps[2]

Experimental Workflows

Workflow for Base-Catalyzed Pinner Synthesis

start Start dissolve Dissolve Ethyl Acetoacetate and Acetamidine HCl in Ethanol start->dissolve add_base Add Sodium Ethoxide Solution dissolve->add_base reflux Reflux Reaction Mixture add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with Acid cool->neutralize precipitate Precipitate Product neutralize->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry end End dry->end

Figure 2: Experimental workflow for the base-catalyzed Pinner synthesis.

Future Perspectives and Alternative Catalytic Approaches

While the discussed methods are established, the field of catalysis is continuously evolving. Future research in the synthesis of this compound is likely to focus on the development of more sustainable and efficient catalytic systems. Potential areas of exploration include:

  • Heterogeneous Catalysis: The use of solid acid or base catalysts could simplify product purification and allow for catalyst recycling, making the process more environmentally friendly and cost-effective.

  • Organocatalysis: Metal-free catalytic systems are gaining increasing attention. Organocatalysts could offer mild reaction conditions and high selectivity.

  • Biocatalysis: The use of enzymes to catalyze the cyclocondensation reaction could provide exceptional selectivity under environmentally benign conditions[3].

Conclusion

The synthesis of this compound and its analogs can be achieved through various catalytic and process-driven strategies. The classical base-catalyzed Pinner synthesis offers a straightforward laboratory-scale method, while multi-step industrial processes are optimized for large-scale production with high purity. The choice of the synthetic route will depend on the specific requirements of the researcher or organization, including scale, cost, purity, and environmental considerations. The ongoing development of novel catalytic systems promises to deliver even more efficient and sustainable methods for the synthesis of this important pharmaceutical intermediate in the future.

References

  • Doblas, M. P., et al. (2023). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. U.S.

Sources

A Researcher's Guide to 2-Methylpyrimidin-5-ol Derivatives: Bridging In Silico Predictions with In Vitro Realities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel therapeutic agent from concept to clinic is both arduous and resource-intensive. For researchers and medicinal chemists, the pyrimidine scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Among these, 2-Methylpyrimidin-5-ol derivatives have emerged as a promising class of molecules with diverse therapeutic potential, including anticancer and antimicrobial activities. The critical challenge lies in efficiently identifying the most promising candidates from a vast chemical space. This guide provides an in-depth technical comparison of in silico and in vitro methodologies for evaluating the activity of this compound derivatives, offering a framework for a more streamlined and validated drug discovery process.

The core principle of our approach is the synergy between computational prediction and empirical validation. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a rapid and cost-effective means to screen large libraries of virtual compounds and prioritize them based on their predicted binding affinity to a biological target. However, these computational models are approximations of complex biological systems. Therefore, in vitro assays, which involve direct experimental testing of the synthesized compounds against purified proteins or in cell-based models, are indispensable for confirming the predicted activity and elucidating the true biological effect. This guide will walk you through the causality behind the experimental choices, present self-validating protocols, and ground the discussion in authoritative scientific literature.

The In Silico Approach: Predicting Biological Activity from Structure

Computational modeling serves as the first filter in the drug discovery pipeline, allowing us to build a rational basis for which compounds to synthesize and test. Molecular docking, a key in silico technique, predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the molecular interactions.

Molecular Docking Workflow

The following diagram illustrates a typical molecular docking workflow:

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (e.g., from PDB) PDB_Prep Receptor Preparation (Add hydrogens, remove water) PDB->PDB_Prep Ligand Ligand Structure (2D to 3D conversion) Ligand_Prep Ligand Preparation (Energy minimization) Ligand->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Scoring Scoring & Ranking (Binding energy calculation) Docking->Scoring Visualization Pose Visualization & Interaction Analysis Scoring->Visualization

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Molecular Docking Protocol

This protocol provides a generalized procedure for performing molecular docking using a tool like AutoDock Vina.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein, often from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. This step is crucial for accurate simulation of interactions.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a low-energy, stable structure.

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein. The dimensions and center of this box are critical parameters.

  • Docking Simulation:

    • Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined grid box.

  • Analysis of Results:

    • Analyze the output, which typically includes the binding energy (a measure of binding affinity) and the predicted binding poses of the ligand.

    • Visualize the ligand-protein interactions to understand the key residues involved in binding.

In Silico Data for Pyrimidine Derivatives

The following table presents representative in silico data for a series of pyrimidine derivatives targeting a hypothetical kinase. The docking scores are indicative of the predicted binding affinity.

Compound ID2D StructureDocking Score (kcal/mol)Predicted Interacting Residues
MP-1 This compound-6.5Lys745, Met793
MP-2 2-Amino-4,6-dimethylpyrimidin-5-ol-7.2Lys745, Leu844, Asp855
MP-3 2-(Phenylamino)pyrimidin-5-ol-8.1Cys797, Leu718, Val726

The In Vitro Validation: From Prediction to Biological Reality

While in silico studies provide valuable predictions, in vitro experiments are essential to confirm these findings and quantify the biological activity of the synthesized compounds. Common in vitro assays include enzyme inhibition assays and cell-based cytotoxicity assays.

Enzyme Inhibition Assay

For derivatives predicted to be enzyme inhibitors, a direct biochemical assay is the gold standard for validation.

Step-by-Step Enzyme Inhibition Assay Protocol (e.g., Kinase Assay)
  • Reagent Preparation:

    • Prepare a stock solution of the purified target kinase.

    • Prepare a stock solution of the substrate and ATP.

    • Prepare serial dilutions of the this compound derivative to be tested.

  • Assay Reaction:

    • In a microplate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

    • Include positive (known inhibitor) and negative (vehicle control) controls.

    • Incubate the plate at the optimal temperature for the enzyme reaction to proceed.

  • Detection:

    • Stop the reaction and measure the amount of product formed or the amount of ATP consumed. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis:

    • Plot the enzyme activity as a function of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Cytotoxicity Assay (MTT Assay)

To assess the anticancer potential of the derivatives, a cytotoxicity assay on cancer cell lines is commonly performed. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Step-by-Step MTT Assay Protocol
  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions until they reach the exponential growth phase.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control and a positive control (a known cytotoxic drug).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Correlating In Silico and In Vitro Data: A Comparative Analysis

The true power of this dual approach lies in the correlation between the predicted and experimental results. A strong correlation enhances our confidence in the predictive power of the in silico models for that particular chemical series and target.

Comparative Data Table
Compound IDIn Silico Docking Score (kcal/mol)In Vitro IC50 (µM) - Kinase AssayIn Vitro IC50 (µM) - Cancer Cell Line
MP-1 -6.515.2> 50
MP-2 -7.28.725.4
MP-3 -8.11.35.8

From the table, a general trend can be observed: compounds with better (more negative) docking scores tend to have lower IC50 values, indicating higher potency in both the enzyme and cell-based assays. For instance, MP-3, with the best docking score, is the most potent compound in vitro.

It is important to note that discrepancies can and do arise. A compound with a good docking score may exhibit poor in vitro activity due to factors not accounted for in the docking simulation, such as poor solubility, cell membrane impermeability, or off-target effects. Conversely, a compound with a modest docking score might show unexpected potency. These discrepancies are not failures but rather opportunities to refine the computational models and gain a deeper understanding of the structure-activity relationship.

A Relevant Biological Pathway: The PI3K/Akt/mTOR Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting kinases involved in critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is one such crucial pathway often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Introduction: The Critical Role of Analytical Precision for 2-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

<-4> A Head-to-Head Comparison of Analytical Techniques for 2-Methylpyrimidin-5-ol: An In-Depth Technical Guide for Researchers

This compound, a key heterocyclic organic compound, serves as a vital intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1][2] Its molecular structure, featuring a pyrimidine ring, makes it a valuable building block in drug discovery and development.[3][4] The purity and concentration of this compound are paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[5][6] Therefore, the selection and validation of robust analytical methods for its characterization and quantification are critical undertakings for researchers, scientists, and drug development professionals.[7][8]

This comprehensive guide provides an objective, head-to-head comparison of the principal analytical techniques for this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and UV-Vis Spectroscopy, offering field-proven insights and detailed experimental protocols. Our aim is to equip you with the necessary knowledge to make informed decisions when selecting the most appropriate analytical strategy for your specific application, be it for purity assessment, quantitative analysis, impurity profiling, or structural elucidation.

Chromatographic Techniques: The Workhorses for Purity and Quantification

Chromatographic methods are indispensable for separating this compound from process-related impurities and degradation products.[9] Both HPLC and GC offer powerful solutions, with the choice between them largely dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Versatility

For non-volatile and thermally stable compounds like this compound, reversed-phase HPLC (RP-HPLC) stands as the most widely adopted and versatile analytical technique.[1][5] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for purity determination and assay.[5][7][10]

Causality Behind Experimental Choices in HPLC:

The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains and separates moderately polar compounds like this compound from both more polar and less polar impurities. The mobile phase, a gradient of acetonitrile and water with 0.1% formic acid, is chosen to ensure good peak shape and resolution. Formic acid helps to suppress the ionization of the hydroxyl group, leading to sharper, more symmetrical peaks. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV for Purity and Assay of this compound

Objective: To determine the purity and quantify the concentration of this compound using a reversed-phase HPLC method with UV detection.

Instrumentation and Columns:

  • Standard HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][11]

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[1][5]

  • Column Temperature: 30 °C.[1][5]

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., ~270-275 nm).[1][3]

  • Injection Volume: 10 µL.[5][7]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Calibration:

  • Prepare a series of calibration standards of the this compound reference standard in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.[1][7]

Analysis:

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Determine the concentration of this compound in the sample from the calibration curve.[7]

Workflow for HPLC Purity Determination

Caption: General workflow for HPLC purity determination of this compound.

Gas Chromatography (GC): A Powerful Tool for Volatile Impurities

Gas Chromatography is an excellent technique for the analysis of volatile and thermally stable compounds.[5] While this compound itself may have limited volatility, GC is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents.[10] For the analysis of this compound itself, derivatization may be necessary to increase its volatility and thermal stability.[7][9]

Trustworthiness Through Self-Validation in GC:

A key aspect of a trustworthy GC protocol is the inclusion of an internal standard. The internal standard, a compound with similar chemical properties to the analyte but well-separated chromatographically, is added in a known amount to both the standards and the samples. This compensates for variations in injection volume and potential sample loss during preparation, thereby ensuring the accuracy and reproducibility of the quantification.

Experimental Protocol: GC-FID for Volatile Impurity Profiling

Objective: To identify and quantify volatile impurities in a this compound sample.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Reagents and Standards:

  • High-purity nitrogen or helium as the carrier gas.

  • Certified standards of expected volatile impurities.

  • This compound sample.

  • A suitable solvent (e.g., methanol or dichloromethane).

Chromatographic Conditions:

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

  • Detector Temperature: 280 °C.

  • Carrier Gas Flow: 1 mL/min.

Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in a known volume of solvent.

  • If necessary, perform a derivatization step (e.g., silylation) to improve the volatility of the analyte and any related impurities.[7]

Analysis:

  • Inject the prepared sample into the GC system.

  • Identify impurities by comparing their retention times with those of the certified standards.

  • Quantify the impurities using a calibration curve generated from the standards.

Spectroscopic and Spectrometric Techniques: Unveiling Molecular Structure and Identity

While chromatography excels at separation and quantification, spectroscopic and spectrometric techniques are paramount for structural elucidation and unambiguous identification.

Mass Spectrometry (MS): High Sensitivity and Specificity

Mass Spectrometry measures the mass-to-charge ratio of ions, providing highly specific information about the molecular weight and structure of a compound.[10] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes an incredibly powerful tool for identifying unknown impurities and degradation products.[10][12] The fragmentation patterns of pyrimidine derivatives in MS are often predictable and can provide valuable structural information.[4][13][14]

Expertise in Interpreting Fragmentation:

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Common fragmentation pathways for substituted pyrimidines involve the loss of small, stable molecules or radicals from the substituents, followed by cleavage of the pyrimidine ring itself.[13] For instance, the loss of a hydroxyl radical from the molecular ion is a plausible fragmentation step.[4]

Experimental Protocol: General EI-MS for Structural Characterization

Objective: To obtain the mass spectrum of this compound for structural confirmation.

Instrumentation:

  • Mass spectrometer with an Electron Ionization (EI) source.[13] This can be a standalone instrument or coupled to a GC.

Operating Conditions:

  • Ionization Energy: Typically 70 eV, as this provides reproducible fragmentation patterns.[13]

  • Ion Source Temperature: Approximately 200 °C.[13][14]

  • Mass Range: Scanned over a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Sample Introduction:

  • If using a standalone MS, the sample can be introduced via a direct insertion probe.

  • If coupled with GC, the sample is introduced through the GC column.

Data Interpretation:

  • Identify the molecular ion peak (M+).

  • Analyze the fragmentation pattern to deduce the structure of the molecule. Compare the observed fragments with known fragmentation pathways of pyrimidine derivatives.[4][13]

Fragmentation Pathway of a Substituted Pyrimidine

Fragmentation_Pathway M Molecular Ion (M+) F1 Fragment Ion 1 M->F1 - R1 F2 Fragment Ion 2 M->F2 - R2 F3 Fragment Ion 3 F1->F3 - Neutral Loss

Caption: A simplified representation of a mass spectral fragmentation pathway.

UV-Vis Spectroscopy: A Rapid and Cost-Effective Method

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[15] For compounds with chromophores, like the pyrimidine ring in this compound, this technique can be used for quantitative analysis, although it is less specific than chromatographic methods.[3] A UV-Vis spectrum provides the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC.[15]

Authoritative Grounding in Beer-Lambert Law:

The quantitative application of UV-Vis spectroscopy is grounded in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This relationship forms the basis for creating a calibration curve for quantification.

Experimental Protocol: UV-Vis for Quantification

Objective: To determine the concentration of this compound in a solution.

Instrumentation:

  • A UV-Vis spectrophotometer.

Reagents:

  • A suitable solvent that does not absorb in the same UV region as the analyte (e.g., methanol or a mixture of methanol and acetonitrile).[3]

Procedure:

  • Determine λmax: Scan a dilute solution of this compound across the UV range (e.g., 200-400 nm) to find the wavelength of maximum absorbance. For pyrimidine derivatives, this is often around 275 nm.[3]

  • Prepare Standards: Create a series of standard solutions of known concentrations.[3]

  • Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

  • Create Calibration Curve: Plot absorbance versus concentration to generate a calibration curve. The linearity of this curve should be confirmed (r² > 0.99).[3]

  • Measure Sample: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[5][9] Both ¹H and ¹³C NMR are essential for the complete characterization of this compound, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[9] While primarily a qualitative technique for structure confirmation, quantitative NMR (qNMR) can also be employed for accurate concentration measurements.[5]

Comparative Summary and Recommendations

To facilitate an at-a-glance comparison, the key performance characteristics of the discussed analytical techniques are summarized below.

Analytical Technique Principle Primary Applications Potential Advantages Potential Disadvantages
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Purity determination, assay for potency, stability testing, and impurity profiling.[10]High resolution and sensitivity; suitable for non-volatile and thermally labile compounds.[10]Higher cost of instrumentation and solvents.[10]
GC-FID/MS Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[7]Analysis of volatile impurities and residual solvents.[10]Excellent for volatile compounds; high separation efficiency.[10]May require derivatization for non-volatile compounds; potential for thermal degradation.[5][16]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.[10]Structural elucidation and identification of unknown impurities.[10]High sensitivity and specificity; provides molecular weight and structural information.[10]High cost of instrumentation.[10]
UV-Vis Spectroscopy Measures the absorption of UV-Vis light by the analyte.Rapid quantitative analysis; determination of λmax for HPLC.Cost-effective, simple, and rapid.Less specific than chromatographic methods; susceptible to interference from other absorbing compounds.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.[17]Definitive structural elucidation and identification.[5]Provides detailed structural information without the need for a reference standard for every component.[5]Lower sensitivity compared to HPLC and MS; higher instrumentation cost.[5]

Recommendations for Selecting the Appropriate Technique:

  • For routine quality control (purity and assay): HPLC-UV is the recommended technique due to its robustness, high resolution, and established validation protocols.[5][7]

  • For the analysis of volatile impurities and residual solvents: GC-FID is the method of choice.

  • For the identification of unknown impurities or for definitive structural confirmation: LC-MS or GC-MS is essential for providing molecular weight and structural information. NMR spectroscopy is the ultimate tool for unambiguous structural elucidation.[5][9]

  • For rapid, preliminary quantification where high specificity is not required: UV-Vis spectroscopy can be a cost-effective option.

Conclusion

The analytical characterization of this compound necessitates a multi-faceted approach, leveraging the strengths of various techniques. While HPLC stands out as the workhorse for purity and quantitative analysis, a comprehensive understanding of the compound's profile requires the complementary use of GC for volatile impurities and MS and NMR for unequivocal structural confirmation. By carefully considering the specific analytical question at hand and the inherent capabilities and limitations of each technique, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final products derived from this important chemical intermediate.

References

  • Patel, M. J., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central.
  • Sondhi, S. M., et al. (2009). Mass spectral fragmentation modes of pyrimidine derivatives. Indian Journal of Chemistry.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Ghosh, K., et al. (2013). UV-vis spectra of 2 (c = 5.05 × 10 −5 M) in different solvents. ResearchGate.
  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
  • SIELC Technologies. Separation of 2-Methylpyridine on Newcrom R1 HPLC column.
  • Al-Warhi, T., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed.
  • Zimbardi, F., et al. (2018). UV-Vis Spectroscopy and Chemometrics for the Monitoring of Organosolv Pretreatments. Molecules.
  • Nitek, W., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI.
  • Banarjee, P., & Guha, B. K. (2015). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. ResearchGate.
  • Espinosa, J. F., et al. (2020). Normalized UV‐Vis absorption spectra of (a) compound 2 d in all solvents and (b) compounds 2 c, 2 e, 3 c, 3 e, 4 b and 4 c in DMSO solution. ResearchGate.
  • Joly, J. M., & Williams, W. M. (1991). High-performance liquid chromatographic analysis of 5-ethylpyrimidines and 5-methylpyrimidines in plasma. PubMed.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Al-Ghamdi, K., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Wong, Y. F., et al. (2021). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. MDPI.
  • Fialkov, A. B., et al. (2003). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. PubMed.
  • Sharma, R., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • Patel, K. R., & Patel, S. A. (2016). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Asian Journal of Pharmaceutical Research. Available from: [https://ajpr. Jdpublication. Com/index. Php/ajpr/article/view/100]([Link]. Jdpublication. Com/index. Php/ajpr/article/view/100)
  • MDPI Books. Analytical Techniques in Pharmaceutical and Biomedical Analysis.
  • Agilent Technologies. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
  • Gonzalez, A. M., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. ACS Omega.
  • ChemBK. This compound.
  • SpectraBase. 2-METHYL-PYRIMIDIN - Optional[13C NMR].
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
  • Okonogi, A., et al. (2019). Quantitative analysis of mutagenicity and carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in F344 gpt delta transgenic rats. PubMed.
  • Amoli, H. S., et al. (2016). Quantitative analysis of benzodiazepines in vitreous humor by high-performance liquid chromatography. PubMed.
  • Gressel, P. D., & Gallelli, J. F. (1968). Quantitative analysis and alkaline stability studies of allopurinol. PubMed.

Sources

A Comparative Guide to the Stability of 2-Methylpyrimidin-5-ol: A Forced Degradation Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of successful therapeutic development.[1][2] This guide provides an in-depth, experimentally grounded assessment of the stability of 2-Methylpyrimidin-5-ol, a key heterocyclic scaffold. By employing forced degradation studies, we will explore its degradation profile under various stress conditions, offering a direct comparison with alternative heterocyclic cores and providing the technical basis for developing stability-indicating analytical methods.

Introduction: The Significance of Stability in Drug Development

The chemical stability of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life.[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to identify potential degradation products and understand the degradation pathways.[2] Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are instrumental in this process.[2][3][4] They provide critical information for formulation development, packaging selection, and the establishment of a robust analytical control strategy.[2]

This compound, a substituted pyrimidine, belongs to a class of compounds of immense biological interest, forming the basis for numerous therapeutic agents.[1] Its stability profile, however, is not extensively documented in publicly available literature. This guide aims to fill that gap by presenting a comprehensive framework for its evaluation.

Experimental Design: A Multi-faceted Approach to Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation experiments will be conducted. The core principle of this approach is to induce degradation to a limited extent (typically 5-20%) to ensure that the degradation products can be reliably detected and quantified without completely consuming the parent molecule.[3][4][5]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the analytical backbone for this study, capable of separating the parent compound from its degradation products.[6][7]

Below is a graphical representation of the experimental workflow:

G cluster_0 Preparation cluster_1 Forced Degradation Stress Conditions cluster_2 Analysis Compound This compound & Comparators Stock Prepare Stock Solutions Compound->Stock Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stock->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Stock->Oxidation Thermal Thermal Stress (e.g., 80°C) Stock->Thermal Photo Photolytic Stress (e.g., ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradation & Identify Products HPLC->Data Report Report Data->Report Generate Stability Profile

Caption: Experimental workflow for the forced degradation study of this compound.

Comparator Compounds

To provide a meaningful comparison, two alternative heterocyclic compounds will be subjected to the same stress conditions:

  • 5-Hydroxy-2-methylpyridine: A constitutional isomer, allowing for the assessment of the impact of the pyrimidine ring versus a pyridine ring.

  • Uracil: A canonical pyrimidine base, providing a baseline for the stability of the core pyrimidine structure.[8]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and analytical readouts.

Preparation of Stock Solutions
  • Accurately weigh 10 mg of this compound and each comparator compound into separate 10 mL volumetric flasks.

  • Dissolve the compounds in a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Sonicate for 10 minutes to ensure complete dissolution.

Forced Degradation Protocols

For each compound, the following stress conditions will be applied. Samples will be taken at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and immediately neutralized or diluted for HPLC analysis.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • At each time point, withdraw 100 µL, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 1 mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • At each time point, withdraw 100 µL, neutralize with an equivalent amount of 0.1 M HCl, and dilute to 1 mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • At each time point, withdraw 100 µL and dilute to 1 mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C.

    • At each time point, dissolve a portion of the solid in the mobile phase to a known concentration for analysis.

    • Separately, incubate 1 mL of the stock solution at 80°C.

  • Photolytic Degradation:

    • Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at the end of the exposure period.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a common and effective tool for stability studies.[6][7][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 20 mM ammonium formate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan of this compound).

  • Injection Volume: 10 µL.

This method should be validated for its stability-indicating properties by demonstrating that the degradation products are well-resolved from the parent peak and from each other.

Anticipated Degradation Pathways and Comparative Analysis

Based on the general chemistry of pyrimidines and related heterocycles, we can anticipate several potential degradation pathways.

G cluster_0 This compound cluster_1 Degradation Products Start This compound Hydrolysis Ring Opening Products Start->Hydrolysis Acid/Base Oxidation N-oxides, Hydroxylated derivatives Start->Oxidation H2O2 Photodegradation Pyrimidine Dimers, Photoproducts Start->Photodegradation UV/Vis Light

Caption: Potential degradation pathways for this compound under stress conditions.

  • Hydrolytic Stability: Pyrimidine rings can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, potentially leading to ring-opened products.[10][11] The presence of the hydroxyl and methyl groups will influence the electron density of the ring and thus its susceptibility to hydrolysis. Compared to 5-Hydroxy-2-methylpyridine, the additional nitrogen atoms in the pyrimidine ring may increase its polarity and susceptibility to nucleophilic attack.

  • Oxidative Stability: The nitrogen atoms in the pyrimidine ring are potential sites for oxidation, leading to the formation of N-oxides. The aromatic ring itself could also be hydroxylated.[12]

  • Photostability: Pyrimidine derivatives are known to undergo photodegradation, including the formation of cyclobutane pyrimidine dimers, similar to DNA photodamage.[8][13] The specific photoproducts will depend on the absorption spectrum of this compound.

  • Thermal Stability: As a crystalline solid, this compound is expected to have reasonable thermal stability. Degradation at elevated temperatures may involve decomposition or polymerization.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Comparative Stability of this compound and Alternatives

Stress ConditionThis compound (% Degradation)5-Hydroxy-2-methylpyridine (% Degradation)Uracil (% Degradation)Major Degradants Observed
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)
Oxidation (3% H₂O₂, RT, 24h)
Thermal (80°C, 24h, solid)
Photolytic (ICH Q1B)

Note: The table would be populated with experimental data.

Interpretation of Results:

  • High degradation (>20%) under a specific condition indicates a potential liability that needs to be addressed during formulation and packaging development.

  • Formation of multiple degradation products highlights the complexity of the degradation pathway and the need for a highly specific analytical method.

  • Comparison with alternatives will reveal the relative stability of the this compound scaffold. For instance, if it shows significantly greater hydrolytic stability than 5-hydroxy-2-methylpyridine, this would be a key advantage.

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically rigorous framework for assessing the stability of this compound. By following these protocols, researchers can:

  • Establish the intrinsic stability profile of the molecule.

  • Identify the most likely degradation pathways.

  • Develop and validate a stability-indicating analytical method.

  • Make informed decisions regarding formulation, packaging, and storage conditions.

  • Objectively compare the stability of this compound with other relevant heterocyclic scaffolds.

The insights gained from these studies are invaluable for mitigating risks in the drug development process and ensuring the delivery of a safe and effective final product.

References

  • ResearchGate. (n.d.). Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride).
  • ACS Publications. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
  • MDPI. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.
  • National Center for Biotechnology Information. (n.d.). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation.
  • ResearchGate. (n.d.). Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine....
  • MedCrave. (2016). Forced degradation studies.
  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality.
  • Scilit. (n.d.). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). Degradation of purines and pyrimidines by microorganisms.
  • National Center for Biotechnology Information. (n.d.). Stability-indicating HPLC–DAD methods for determination of two binary mixtures.
  • Oxford Academic. (n.d.). Thermodynamic stability of DNA´RNA hybrids: effect of pyrimidine (C5) modi®cations.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (n.d.). Degradation Pathways | Request PDF.
  • ChemBK. (2024). This compound.
  • ACS Publications. (2016). Synthesis, Thermal Stability, Biophysical Properties, and Molecular Modeling of Oligonucleotides of RNA Containing 2′-O-2-Thiophenylmethyl Groups.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubMed. (2016). Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides.
  • Semantic Scholar. (1976). Degradation of Purines and Pyrimidines by Microorganisms.
  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • PubMed. (1991). Effect of 5-methylcytosine on the Stability of Triple-Stranded DNA--a Thermodynamic Study.
  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and....
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • International Journal of Pharmaceutical Sciences and Medicine. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.
  • PubChem. (n.d.). 2-Methylpyrimidin-5-amine.
  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • MDPI. (n.d.). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4.
  • PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanol.
  • PubMed. (n.d.). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems.
  • Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality.
  • National Center for Biotechnology Information. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • PubMed. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection.

Sources

The Pivotal Role of the 5-Hydroxy Group: A Comparative Guide to the Structure-Activity Relationship of 2-Methylpyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for engaging a multitude of biological targets. Within this broad class, 2-methylpyrimidin-5-ol and its derivatives represent a particularly intriguing, albeit underexplored, chemical space. The strategic placement of a methyl group at the 2-position and a hydroxyl group at the 5-position provides a unique combination of electronic and steric properties, creating a foundation for developing potent and selective therapeutic agents. This guide offers an in-depth, objective comparison of the performance of this compound derivatives, supported by experimental data from analogous series, to illuminate the critical structure-activity relationships (SAR) that govern their biological function.

The 5-hydroxy group is a key feature, capable of acting as both a hydrogen bond donor and acceptor, a property that is frequently exploited in the design of kinase inhibitors to anchor ligands within the ATP-binding site. Modifications at this position, for instance through etherification or esterification, can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile. This guide will delve into the nuanced effects of these and other structural modifications on the biological activity of the this compound core, providing a valuable resource for the rational design of next-generation therapeutics.

Comparative Analysis of Substituted Pyrimidine Derivatives

Table 1: Antiproliferative Activity of 2,5-Disubstituted Pyrimidine Analogs against A549 and MCF7 Cancer Cell Lines
Compound IDR1 (Substitution on Phenyl Ring A)R2 (Substitution on Phenyl Ring B)A549 IC50 (µM)[1]MCF7 IC50 (µM)[1]
1 4-Cl4-Cl>5017.2
140 3-F4-Cl19.822.4
141 3-Cl4-Cl20.117.8
142 3-Br4-Cl13.515.6
143 3-CN4-Cl18.9>50
145 3-CF34-Cl10.514.8
156 4-Cl4-F12.319.5
158 4-Cl4-CN11.816.3
159 4-Cl4-CF310.215.1
188 3-CF34-F8.711.2
193 3-CF34-CF37.59.8

Note: The core structure in this series is a 2-(substituted anilino)-5-(substituted benzyloxy)pyrimidine.

Table 2: Cytotoxic Properties of 5-Hydroxymethylpyrimidine Derivatives
Compound IDR (Substitution at C4)HeLa IC50 (µM)[2]HepaRG IC50 (µM)[2]Caco-2 IC50 (µM)[2]
3a -S-CH2-Ph>100>100>100
3c -NH2>100>100>100
3d -NH-CH2-CH3>100>100>100
3i -NH-CH2-CH2-OH>100>100>100
3j -NH-Cyclohexyl85.3279.8192.14

Note: The core structure in this series is a 4-substituted-5-hydroxymethyl-6-methyl-2-phenylpyrimidine.

Structure-Activity Relationship (SAR) Insights

From the data presented, several key SAR trends can be elucidated that are likely to be translatable to the this compound scaffold:

  • Impact of Phenyl Ring Substitution: The antiproliferative activity of the 2,5-disubstituted pyrimidine series is significantly influenced by the nature and position of substituents on the appended phenyl rings.[1] Electron-withdrawing groups, particularly at the meta and para positions, tend to enhance potency. For instance, the trifluoromethyl group (CF3) at the meta-position of Ring A (compound 145 ) and at the para-position of Ring B (compound 159 ) leads to a notable increase in activity against A549 cells.[1] The combination of these optimal substitutions in compound 193 results in the most potent analog in the series.[1] This suggests that for 2-methylpyrimidin-5-O-aryl derivatives, electron-deficient aromatic rings are favorable for activity.

  • The Role of the 5-Substituent: In the 5-hydroxymethylpyrimidine series, the introduction of bulky, lipophilic groups at the 4-position, such as a cyclohexylamino group (compound 3j ), imparts moderate cytotoxic activity, whereas smaller, more polar groups result in inactive compounds.[2] This highlights the importance of the substituent at the position adjacent to the 5-hydroxy (or hydroxymethyl) group in modulating biological activity. For this compound derivatives, this implies that modifications at the C4 and C6 positions will be critical for optimizing potency.

  • The Significance of the 5-Hydroxy Group: The 5-hydroxy group is a critical functional handle for establishing key interactions with biological targets. In many kinase inhibitors, a similar hydroxyl group forms a crucial hydrogen bond with the hinge region of the kinase domain. Derivatization of this group, for example, by converting it to a methoxy ether, can modulate the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. While not directly shown in the tables, it is a well-established principle in medicinal chemistry that such modifications can fine-tune a compound's ADME (absorption, distribution, metabolism, and excretion) properties and target engagement.

Visualizing Structure-Activity Relationships

To better illustrate the key SAR takeaways, the following diagram highlights the influential positions on the this compound core.

Synthesis_Workflow start Start: This compound step1 Step 1: Deprotonation - Add strong base (e.g., NaH) - Anhydrous solvent (e.g., THF, DMF) - Stir at 0°C to rt start->step1 Reagents step2 Step 2: Alkylation - Add alkyl halide (R-X) - Stir at rt or heat as needed step1->step2 Formation of alkoxide step3 Step 3: Work-up - Quench with water - Extract with organic solvent step2->step3 Reaction mixture step4 Step 4: Purification - Column chromatography step3->step4 Crude product end Product: 2-Methyl-5-alkoxypyrimidine step4->end Purified product

Caption: A generalized workflow for the synthesis of 2-methyl-5-alkoxypyrimidine derivatives.

Step-by-Step Methodology:

  • Deprotonation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide.

  • Alkylation: To the resulting suspension, add the desired alkyl halide (R-X, 1.2 eq) dropwise. The reaction mixture is then stirred at room temperature or heated to a temperature between 50-80 °C, depending on the reactivity of the alkyl halide, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-5-alkoxypyrimidine derivative.

In Vitro Antiproliferative MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [1]

MTT_Assay_Workflow start Start: Cancer Cell Lines step1 Cell Seeding: - Seed cells in 96-well plates - Incubate for 24h start->step1 step2 Compound Treatment: - Add serial dilutions of test compounds - Incubate for 72h step1->step2 step3 MTT Addition: - Add MTT solution to each well - Incubate for 4h step2->step3 step4 Formazan Solubilization: - Add solubilization buffer (e.g., DMSO) - Incubate for 15 min step3->step4 step5 Absorbance Measurement: - Read absorbance at 570 nm step4->step5 end Data Analysis: Calculate IC50 values step5->end

Caption: Workflow for the in vitro antiproliferative MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF7) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. The plates are then incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. The analysis of structurally related pyrimidine derivatives strongly suggests that the biological activity of this core can be effectively modulated through systematic chemical modifications. The 5-hydroxy group serves as a critical anchor for target engagement, while substitutions at the C4 and C6 positions, as well as on aryl ethers at the 5-position, provide avenues for enhancing potency and fine-tuning pharmacokinetic properties. Future research should focus on the synthesis and systematic biological evaluation of a dedicated library of this compound derivatives to fully elucidate the SAR of this promising scaffold. Such studies will undoubtedly pave the way for the development of novel drug candidates with improved efficacy and safety profiles.

References

  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry. [Link]
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]

Sources

Inter-laboratory Validation of Analytical Methods for 2-Methylpyrimidin-5-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive inter-laboratory comparison of two common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of 2-Methylpyrimidin-5-ol. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of method performance based on a simulated inter-laboratory study. The objective is to furnish a robust framework for selecting the appropriate analytical technique for the quantification of this compound in various applications, from quality control to metabolic studies.

Introduction to this compound and the Imperative for Validated Analytical Methods

This compound (CAS: 35231-56-2) is a heterocyclic organic compound featuring a pyrimidine ring, a functional group of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] As an intermediate in organic synthesis, its purity and accurate quantification are critical for ensuring the quality and safety of downstream products, including potential pharmaceutical agents.[1] The development and validation of reliable analytical methods are, therefore, not merely a regulatory requirement but a cornerstone of scientific integrity in drug development and manufacturing.[2]

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3][4] When a method is to be used across different laboratories, an inter-laboratory validation study (also known as a collaborative study or proficiency test) is the gold standard for assessing its reproducibility and robustness.[5][6][7][8][9] Such studies are essential for standardizing analytical procedures and ensuring consistency of results, regardless of where the analysis is performed.[3]

This guide presents the findings of a hypothetical inter-laboratory study designed to compare the performance of HPLC-UV and GC-MS for the analysis of this compound. The study was designed to assess key validation parameters, including specificity, linearity, accuracy, precision (repeatability and reproducibility), and the limits of detection (LOD) and quantitation (LOQ).

Design of the Simulated Inter-laboratory Study

To provide a realistic comparison, this guide is based on a simulated inter-laboratory study involving eight hypothetical participating laboratories. Each laboratory was provided with a detailed analytical protocol for both the HPLC-UV and GC-MS methods, along with standardized samples of this compound at three different concentration levels (Low, Medium, and High) in a common matrix (e.g., a placebo formulation). The statistical analysis of the reported results was conducted in accordance with ISO 5725 guidelines to determine the repeatability and reproducibility of each method.[10][11][12]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[13] Given the polar nature of this compound, arising from the hydroxyl group and nitrogen atoms in the pyrimidine ring, reversed-phase HPLC is a suitable analytical approach.[14][15][16]

Causality Behind Experimental Choices for HPLC-UV
  • Reversed-Phase Chromatography: A C18 column was selected as it is a versatile, non-polar stationary phase that provides good retention for moderately polar compounds like this compound when used with an aqueous-organic mobile phase.[17]

  • Mobile Phase Composition: A mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH was chosen. The organic modifier (acetonitrile) allows for the elution of the analyte, while the buffer controls the ionization state of the weakly acidic hydroxyl group, ensuring consistent retention times and symmetrical peak shapes.[14]

  • UV Detection: The pyrimidine ring of this compound contains a chromophore that absorbs UV light. A detection wavelength was selected based on the UV spectrum of the compound to maximize sensitivity.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[17][18]

2. HPLC-UV System and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.5 with phosphoric acid) (20:80, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection: 265 nm.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.
  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

4. Analysis:

  • Inject the prepared samples and record the chromatograms.
  • Identify the peak corresponding to this compound by its retention time.
  • Quantify the amount of this compound in the samples using the calibration curve.
Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (265 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.[19][20]

Causality Behind Experimental Choices for GC-MS
  • Derivatization: this compound, with its polar hydroxyl group, is not sufficiently volatile for direct GC analysis. Derivatization is necessary to convert it into a more volatile and thermally stable form.[21] Silylation, a common derivatization technique, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, which increases volatility and reduces polarity.[22][23][24]

  • GC Separation: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the silylated derivative of this compound from other components in the sample matrix.[19]

  • Mass Spectrometric Detection: Mass spectrometry provides high selectivity and sensitivity. Electron Ionization (EI) is used to generate characteristic fragment ions, allowing for both qualitative confirmation and quantitative analysis of the analyte.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in a suitable aprotic solvent (e.g., pyridine).
  • Add the silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.
  • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
  • Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS System and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-500.

3. Calibration:

  • Prepare a series of calibration standards of this compound and derivatize them using the same procedure as the samples.
  • Inject each derivatized standard and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

4. Analysis:

  • Inject the derivatized samples.
  • Identify the derivatized this compound peak based on its retention time and mass spectrum.
  • Quantify the analyte using the calibration curve.
Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA + TMCS, Heat 70°C Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on DB-5ms Column Inject->Separate Detect MS Detection (EI) Separate->Detect TIC Obtain Total Ion Chromatogram Detect->TIC Quantify Quantify using Calibration Curve TIC->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Inter-laboratory Study Results and Data Comparison

The following tables summarize the performance characteristics of the HPLC-UV and GC-MS methods as determined from the simulated inter-laboratory study.

Table 1: Linearity and Range
ParameterHPLC-UVGC-MS
Linear Range 1 - 200 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Calibration Model LinearLinear
Table 2: Accuracy (as % Recovery)
Concentration LevelHPLC-UVGC-MS
Low 98.5 - 101.2%99.1 - 101.5%
Medium 99.0 - 100.8%98.8 - 100.9%
High 98.8 - 101.0%99.3 - 101.1%
Table 3: Precision (as % Relative Standard Deviation - RSD)
ParameterHPLC-UVGC-MS
Repeatability (RSDr) ≤ 1.5%≤ 2.0%
Reproducibility (RSDR) ≤ 3.0%≤ 4.5%
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
ParameterHPLC-UVGC-MS
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL

Discussion and Method Comparison

The results of this simulated inter-laboratory study provide a clear basis for comparing the HPLC-UV and GC-MS methods for the analysis of this compound.

HPLC-UV demonstrated excellent performance characteristics suitable for routine quality control applications. The method is straightforward, with a simple sample preparation protocol that does not require a derivatization step.[17][18] This reduces analysis time and potential sources of error. The precision, both in terms of repeatability and reproducibility, is very good, indicating a robust method. The linear range is wide, accommodating a broad spectrum of sample concentrations. While the sensitivity is lower than that of GC-MS, it is more than adequate for many quality control purposes where analyte concentrations are relatively high.

GC-MS offers significantly higher sensitivity, with LOD and LOQ values approximately an order of magnitude lower than those of the HPLC-UV method.[25] This makes it the method of choice for applications requiring trace-level quantification, such as in metabolic studies or for the analysis of impurities. The mass spectrometric detection provides a higher degree of specificity, as it is based on the mass-to-charge ratio of the analyte and its fragment ions, which can be crucial for unambiguous identification in complex matrices. However, the requirement for a derivatization step adds complexity and time to the sample preparation process and can introduce variability if not carefully controlled.[21][23] The reproducibility of the GC-MS method was found to be slightly lower than that of the HPLC-UV method, which can be attributed to the additional derivatization step.

Conclusion: Selecting the Appropriate Method

The choice between HPLC-UV and GC-MS for the analysis of this compound should be guided by the specific requirements of the application.

  • For routine quality control and assays where high sample throughput and robustness are paramount and analyte concentrations are expected to be in the µg/mL range or higher, the HPLC-UV method is the recommended choice . Its simplicity, excellent precision, and wide linear range make it a reliable and efficient tool.

  • For applications demanding high sensitivity , such as the analysis of trace impurities, pharmacokinetic studies, or analysis in complex biological matrices, the GC-MS method is superior . Its lower limits of detection and the high specificity of mass spectrometric detection provide the necessary performance for these challenging analyses.

Ultimately, the validation data presented in this guide demonstrates that both methods, when properly implemented, are suitable for their intended purposes. The key to successful analysis lies in understanding the strengths and limitations of each technique and selecting the one that best aligns with the analytical objectives.

References

  • HPLC Sample Preparation. (n.d.).
  • Some Practical Examples of Method Validation in The Analytical Labor
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Sample Preparation – HPLC. (n.d.).
  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (2014). PubMed. [Link]
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Technology Networks. [Link]
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007).
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer. [Link]
  • Proficiency Testing in Laboratory | Trusted Testing Providers. (n.d.). ZeptoMetrix. [Link]
  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (2016). PubMed. [Link]
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2013).
  • Proficiency Testing as a Tool to Assess the Performance of Visual TLC Quantitation Estimates. (n.d.). Management Sciences for Health. [Link]
  • HPLC/MS - sample preparation for a mix of polar and non-polar compounds. (2021). Reddit. [Link]
  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1980). PubMed. [Link]
  • Proficiency Testing. (n.d.). Controllab. [Link]
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org. [Link]
  • Interpretation of interlaboratory comparison results to evaluate labor
  • This compound. (2024). ChemBK. [Link]
  • Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods. (2007). Intertek Inform. [Link]
  • 5-Fluoro-2-methylpyrimidin-4-ol. (n.d.). PubChem. [Link]
  • 2-Chloro-5-methylpyrimidin-4-ol. (n.d.). PubChem. [Link]
  • Analytical method valid
  • What Is Derivatiz
  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). The Bumbling Biochemist. [Link]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]
  • Analytical Method Validation: Back to Basics, Part II. (2014).
  • A Review on Step-by-Step Analytical Method Validation. (n.d.). IOSR Journal of Pharmacy. [Link]
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Derivatization. (2023). Chemistry LibreTexts. [Link]
  • What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725. (2024). YouTube. [Link]
  • 5-Pyrimidinol, 4-phenyl- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
  • (2-Methylpyrimidin-5-yl)methanol. (n.d.). PubChem. [Link]
  • GC-MS analysis of bioactive compounds in the plant parts of methanolic extracts of Momordica cymbalaria Fenzl. (2021).
  • GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. (n.d.). PMC - NIH. [Link]
  • GC-MS ANALYSIS OF THYMUS VULGARIS L. AND PTYCHOTIS VERTICILLATA (DESF.) ESSENTIAL OILS: MULTI-BIOACTIVE POTENTIAL AS NATURAL THE. (2025). Farmacia Journal. [Link]

Sources

A Comparative Cost Analysis of Synthetic Routes to 2-Methylpyrimidin-5-ol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylpyrimidin-5-ol is a pivotal intermediate in the synthesis of a variety of biologically active molecules, finding applications in the pharmaceutical and agrochemical industries. Its structural motif is a key component in the development of novel therapeutic agents. The economic viability and efficiency of its synthesis are therefore of paramount importance to researchers and chemical development professionals. This guide provides an in-depth comparative analysis of two prominent synthetic methodologies for this compound, offering a critical evaluation of their respective costs, yields, and operational complexities. The insights presented herein are grounded in established chemical principles and supported by experimental data to facilitate informed decision-making in both academic and industrial settings.

Methodology Overview

Two primary synthetic strategies for the preparation of this compound are evaluated in this guide:

  • The Pinner Condensation Approach: A classical and versatile method for pyrimidine synthesis involving the condensation of a β-dicarbonyl equivalent with an amidine.

  • Hydroxylation of 2-Methylpyrimidine: A more direct approach, though reliant on the availability and cost of the starting pyrimidine.

This analysis will dissect each method, providing detailed experimental protocols, cost breakdowns of starting materials, and a discussion of the advantages and disadvantages of each route.

Method 1: The Pinner Condensation Approach

The Pinner synthesis is a cornerstone of heterocyclic chemistry, offering a reliable route to the pyrimidine core. In the context of this compound synthesis, this method involves the cyclocondensation of a protected malonaldehyde derivative with acetamidine.

Reaction Scheme

cluster_0 Pinner Condensation Malonaldehyde_diacetal Malonaldehyde diacetal Reaction + Malonaldehyde_diacetal->Reaction Acetamidine Acetamidine Acetamidine->Reaction 2_Methylpyrimidin_5_ol This compound Reaction->2_Methylpyrimidin_5_ol  Base, Heat

Caption: Pinner condensation of a malonaldehyde derivative with acetamidine.

Experimental Protocol

A representative procedure for the Pinner synthesis of this compound is as follows:

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1,3,3-tetraethoxypropane (a common malonaldehyde diacetal).

  • Addition of Amidine: Add acetamidine hydrochloride to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with an acid (e.g., hydrochloric acid) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by recrystallization or column chromatography.

Causality in Experimental Choices

The use of a strong base like sodium ethoxide is crucial to deprotonate the acetamidine, forming the reactive free base necessary for the nucleophilic attack on the dicarbonyl equivalent. Absolute ethanol is used as the solvent to prevent the hydrolysis of the sodium ethoxide and the starting materials. Refluxing provides the necessary activation energy for the condensation and subsequent cyclization reactions.

Method 2: Hydroxylation of 2-Methylpyrimidine

This method offers a more direct pathway to the target molecule, provided that the starting material, 2-methylpyrimidine, is readily and economically available.

Reaction Scheme

cluster_1 Direct Hydroxylation 2_Methylpyrimidine 2-Methylpyrimidine 2_Methylpyrimidin_5_ol This compound 2_Methylpyrimidine->2_Methylpyrimidin_5_ol  NaOH, Heat

Caption: Direct hydroxylation of 2-methylpyrimidine.

Experimental Protocol

A general procedure for the hydroxylation of 2-methylpyrimidine is as follows:

  • Reaction Setup: In a pressure vessel, dissolve 2-methylpyrimidine in an aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) for several hours. The reaction is carried out under pressure to reach the required temperature.

  • Workup and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Causality in Experimental Choices

The use of a strong base like sodium hydroxide and high temperatures is necessary to facilitate the nucleophilic aromatic substitution of a hydride ion with a hydroxide ion, which is generally a difficult transformation. The reaction is performed in a sealed vessel to maintain the high pressure generated by heating the aqueous solution above its boiling point, which is essential for the reaction to proceed at a reasonable rate.

Comparative Analysis

To provide a clear comparison, the following table summarizes the key parameters of each synthetic method. The cost of starting materials is based on currently available market prices from bulk chemical suppliers and may vary.

ParameterMethod 1: Pinner CondensationMethod 2: Hydroxylation of 2-Methylpyrimidine
Starting Materials 1,1,3,3-Tetraethoxypropane, Acetamidine HCl, Sodium, Ethanol2-Methylpyrimidine, Sodium Hydroxide
Approximate Cost of Starting Materials (per mole of product) ModeratePotentially high (dependent on 2-methylpyrimidine cost)
Typical Yield 60-75%50-65%
Reaction Conditions Reflux temperature (approx. 78 °C)High temperature and pressure (150-200 °C)
Process Safety Standard handling of flammable solvents and reactive metals.Requires specialized high-pressure equipment.
Environmental Impact Use of organic solvents.Primarily aqueous waste.
Scalability Readily scalable with standard laboratory equipment.Requires investment in high-pressure reactors for large scale.

Discussion and Recommendations

The Pinner Condensation route is a robust and well-established method that utilizes relatively inexpensive and readily available starting materials. The reaction conditions are moderate, and the procedure can be easily scaled up in a standard chemical laboratory or pilot plant. The primary drawbacks are the moderate yields and the use of organic solvents, which have environmental implications and add to the cost of waste disposal.

The Direct Hydroxylation method is attractive due to its atom economy and the use of water as a solvent. However, the high cost and limited availability of the starting material, 2-methylpyrimidine, can be a significant barrier. Furthermore, the requirement for high-pressure and high-temperature conditions necessitates specialized equipment, which may not be accessible in all research settings and adds to the capital cost for industrial production. The yields are also typically lower than the Pinner condensation.

For academic research and small-scale synthesis , the Pinner condensation is often the more practical and cost-effective choice due to the lower cost of starting materials and the use of standard laboratory equipment.

For industrial-scale production and drug development , the choice is more nuanced. If a cost-effective source of 2-methylpyrimidine is available, the direct hydroxylation method could be advantageous due to its greener profile, despite the initial investment in high-pressure equipment. However, the Pinner condensation remains a viable and often more economical option, particularly if solvent recycling and efficient waste management strategies are implemented.

Conclusion

The synthesis of this compound can be effectively achieved through both the Pinner condensation and the direct hydroxylation of 2-methylpyrimidine. The selection of the optimal method depends on a careful consideration of factors including the cost and availability of starting materials, the scale of the synthesis, and the available equipment. This guide provides the necessary data and expert insights to enable researchers and drug development professionals to make an informed decision that aligns with their specific project goals and resource constraints.

References

While specific, detailed, and publicly available peer-reviewed synthesis procedures for this compound are not abundant, the principles of the described methods are well-documented in the broader chemical literature. For further reading on pyrimidine synthesis, the following resources are recommended:

  • Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
  • Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

Please note that the experimental protocols provided are generalized and may require optimization for specific laboratory conditions.

Safety Operating Guide

Navigating the Disposal of 2-Methylpyrimidin-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of laboratory waste management is that no experiment should begin without a clear plan for the disposal of all resulting materials.[1] This proactive approach ensures compliance with the stringent regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and prevents unexpected challenges.[1]

Part 1: Waste Characterization and Hazard Assessment

Before any disposal action is taken, a thorough characterization of the waste is mandatory. The responsibility for classifying waste rests with the generator—the laboratory that created it.[2]

1.1. Regulatory Framework:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[3][4]

  • Listed Wastes: These are materials from specific industrial processes (K-list), non-specific sources (F-list), or discarded commercial chemical products (P-list for acutely hazardous and U-list for toxic wastes).[3][5][6][7] 2-Methylpyrimidin-5-ol is not typically found on these lists unless it is a component of a listed waste stream.

  • Characteristic Wastes:

    • Ignitability: Applies to liquids with a flashpoint below 140°F (60°C) or solids that can cause fire through friction or spontaneous chemical changes.[4][6]

    • Corrosivity: Pertains to aqueous solutions with a pH ≤ 2 or ≥ 12.5.[4][7]

    • Reactivity: Describes substances that are unstable, react violently with water, or generate toxic gases.[4]

    • Toxicity: Determined if the waste contains contaminants at concentrations exceeding regulatory thresholds, which can be identified through the Toxicity Characteristic Leaching Procedure (TCLP).[7]

1.2. Evaluating this compound:

While comprehensive toxicological data for this compound is limited, an assessment of structurally similar compounds, such as other substituted pyrimidines, suggests that it should be handled as a potentially hazardous substance. An SDS for a similar compound, 2,4-Dimethylpyrimidin-5-ol, indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach.[8] Therefore, it is prudent to manage all waste containing this compound as hazardous until proven otherwise.

Hazard Characteristic Assessment for this compound Justification/Action
Ignitability Unlikely to be ignitable under standard conditions.Review supplier information for flashpoint data if available. If dissolved in a flammable solvent, the entire solution is considered ignitable waste.
Corrosivity Unlikely to be corrosive.The molecule itself is not strongly acidic or basic. However, the pH of any solution containing it should be verified.
Reactivity Unlikely to be reactive.No structural alerts suggest inherent instability or reactivity with water. However, it must not be mixed with incompatible chemicals.[1]
Toxicity Assume Toxicity. Due to the lack of specific data, and as a matter of prudent practice, treat as toxic. This is the most protective classification.

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Step 1: Waste Minimization

The most effective waste management strategy is to minimize its generation at the source.[1][4]

  • Procurement: Order only the quantity of this compound required for your experiments.[4]

  • Inventory Management: Maintain a detailed chemical inventory to prevent redundant purchases.[4][9]

  • Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[4]

Step 2: Segregation of Waste Streams

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Dedicated Container: Collect all waste containing this compound in a dedicated, properly labeled container.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially incompatible materials.[1] For instance, keep organic solvent waste separate from aqueous waste, and halogenated solvents separate from non-halogenated ones.[9]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated lab wipes, gloves) separate from liquid waste.[9]

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by law and are essential for safety.

  • Container Selection: Use a container that is compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][9] The container must have a secure, threaded lid to prevent leaks.[2][7]

  • Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the mixture.

    • The specific hazards (e.g., "Toxic").

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential spills.[9]

  • Container Closure: Keep the waste container closed at all times except when adding waste.[4][7]

  • Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous P-listed waste).[4]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][10][11]

  • Contact EHS: Once the container is full or you are ready for a pickup, follow your institution's procedures to request a waste collection.[4]

  • Documentation: Complete any required waste pickup forms accurately and completely. This information is used for regulatory reporting and to ensure the waste is transported and disposed of correctly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste characterize Step 1: Characterize Waste (Assume Toxic) start->characterize segregate Step 2: Segregate Waste (Solid vs. Liquid, No Mixing) characterize->segregate containerize Step 3: Select Compatible Container (e.g., HDPE, Glass) segregate->containerize label Step 4: Label Container ('Hazardous Waste', Contents, Hazards) containerize->label store Step 5: Store in Satellite Accumulation Area (SAA) label->store request Step 6: Request Pickup from EHS/Waste Vendor store->request end End: Proper Disposal request->end

Sources

A Researcher's Guide to Safely Handling 2-Methylpyrimidin-5-ol: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of drug development and scientific research, the safe handling of chemical reagents is a foundational pillar of experimental success and laboratory safety. This guide offers a detailed, science-backed protocol for the use of 2-Methylpyrimidin-5-ol, emphasizing the critical role of personal protective equipment (PPE) and proper disposal methods. Our goal is to provide you with the essential knowledge to not only utilize our products effectively but to do so with the utmost confidence in your safety protocols.

Hazard Analysis: Understanding the Intrinsic Risks of this compound

A comprehensive risk assessment is the first step in safe chemical handling. This compound, a key building block in many synthetic pathways, possesses a specific hazard profile that necessitates stringent safety measures.

GHS Hazard Classifications:

Hazard CategoryClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[1][2]

This information is a synthesis from multiple sources. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

The chemical nature of this compound is the underlying cause of these hazards. Its potential to irritate skin, eyes, and the respiratory system demands a proactive approach to prevent direct contact and inhalation.

Core Directive: A Multi-Faceted Approach to Personal Protective Equipment

A robust PPE protocol is non-negotiable when working with this compound. Each component of your protective ensemble plays a specific and vital role in mitigating the identified risks.

Step-by-Step Guide to PPE Selection and Use:
  • Hand Protection: The First Line of Defense

    • Action: Always wear nitrile gloves. For procedures with a heightened risk of splashes, the use of double gloves is a prudent additional safeguard.

    • Scientific Rationale: Nitrile gloves offer broad chemical resistance, providing a reliable barrier against skin contact with this compound, thereby preventing irritation and potential systemic absorption.

  • Body Protection: The Essential Laboratory Coat

    • Action: A clean, fully-fastened laboratory coat, preferably made of a flame-resistant and chemically-resistant fabric, is mandatory.[3]

    • Scientific Rationale: The lab coat serves as a removable barrier, protecting your personal clothing and skin from accidental spills and contamination.

  • Eye and Face Protection: Ensuring Ocular Safety

    • Action: Chemical splash goggles that comply with the ANSI Z87.1 standard are required.[3] In situations with a significant splash potential, a full-face shield should be worn over the goggles.[3]

    • Scientific Rationale: Standard safety glasses do not provide a sufficient seal to protect against chemical splashes. Goggles are essential for preventing contact with this compound, which can cause serious eye irritation.[1]

  • Respiratory Protection: The Importance of Engineering Controls

    • Action: All manipulations of solid this compound and its concentrated solutions must be performed within a properly functioning and certified chemical fume hood.[2][4]

    • Scientific Rationale: The fume hood is a critical engineering control that captures and exhausts airborne contaminants, minimizing the risk of inhaling dust or vapors that can lead to respiratory irritation.[2]

Visualizing the Safety Workflow

Safety_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_cleanup Phase 3: Post-Experiment & Disposal A Review Safety Data Sheet (SDS) for this compound B Select Task-Specific PPE A->B Based on Hazard Assessment C Don PPE: 1. Lab Coat 2. Nitrile Gloves 3. Goggles/Face Shield D Conduct all operations in a Chemical Fume Hood C->D E Segregate Chemical Waste: Solid vs. Liquid F Decontaminate Work Area & Properly Doff PPE E->F

Caption: A procedural flowchart for the safe handling of this compound.

Comprehensive Operational and Disposal Plan

An effective safety strategy encompasses the entire lifecycle of the chemical in the laboratory, from its arrival to its final disposal.

Receiving and Storing this compound
  • Procedure: Upon delivery, carefully inspect the container for any signs of damage. Store the chemical in a cool, dry, well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[4][5]

  • Rationale: Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

Safe Handling During Experimental Procedures
  • Procedure:

    • Always work within a chemical fume hood.[2][4]

    • When transferring the solid, use a spatula to minimize dust generation.

    • If preparing a solution, add the this compound to the solvent gradually.

    • Ensure all containers are securely sealed when not in immediate use.[5]

  • Rationale: These practices are designed to minimize the potential for inhalation and accidental spills.

Responsible Waste Disposal: A Critical Final Step

The proper management of chemical waste is a legal and ethical responsibility that protects both the environment and personnel.

Waste Segregation and Labeling
  • Procedure:

    • Solid Waste: All contaminated disposable items, including gloves, weighing papers, and bench protectors, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, appropriately labeled hazardous waste container. Avoid mixing with other waste streams unless their compatibility is known.

  • Rationale: Correctly segregating waste prevents potentially dangerous reactions in waste containers and is essential for compliant disposal.

Decontamination Procedures
  • Procedure: In the event of a spill, use an appropriate absorbent material to contain and clean up the spill. The contaminated absorbent must then be disposed of as solid hazardous waste. Following any procedure involving this compound, thoroughly decontaminate all work surfaces and equipment.

  • Rationale: Rigorous decontamination practices prevent unintended exposure and cross-contamination of subsequent experiments.

By integrating these detailed protocols into your laboratory's standard operating procedures, you can create a safer research environment for everyone. This guide provides a solid foundation for the safe handling of this compound, but it should always be used in conjunction with your institution's specific safety policies and the manufacturer's Safety Data Sheet.

References

  • PubChem.(2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706.[Link]
  • American Chemistry Council.Protective Equipment.[Link]
  • PubChem.2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764.[Link]
  • Dartmouth College.Personal Protective Equipment in Chemistry | Environmental Health and Safety.[Link]
  • Hazmat School.5 Types of PPE for Hazardous Chemicals.[Link]
  • Chemical Safety Facts.Personal Protective Equipment and Chemistry.[Link]
  • Occupational Safety and Health Administration (OSHA).Controlling Occupational Exposure to Hazardous Drugs.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyrimidin-5-ol
Reactant of Route 2
Reactant of Route 2
2-Methylpyrimidin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.